2-(4-Nitrophenyl)succinic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 226073. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-nitrophenyl)butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6/c12-9(13)5-8(10(14)15)6-1-3-7(4-2-6)11(16)17/h1-4,8H,5H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBMGRXIQJGDDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50310348 | |
| Record name | 4-Nitrophenylsuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50310348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21021-53-4 | |
| Record name | 21021-53-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226073 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Nitrophenylsuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50310348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 2-(4-Nitrophenyl)succinic Acid: Methodologies, Mechanisms, and Characterization
Abstract
This technical guide provides an in-depth exploration of the synthetic pathways leading to 2-(4-Nitrophenyl)succinic acid (CAS No: 21021-53-4), a valuable chemical intermediate. The document is designed for researchers, chemists, and professionals in drug development and materials science who require a comprehensive understanding of its preparation. We will primarily focus on the Stobbe condensation as a robust and efficient method, detailing its mechanism, experimental protocol, and underlying chemical principles. An alternative approach via the Michael addition will also be discussed. The guide concludes with a thorough characterization profile of the target molecule and a comparative analysis of the presented synthetic strategies, equipping scientists with the practical and theoretical knowledge necessary for its successful synthesis and application.
Introduction: Significance of this compound
This compound, with the molecular formula C₁₀H₉NO₆ and a molecular weight of 239.18 g/mol , is an aromatic dicarboxylic acid derivative.[1][2] Its structure, featuring a succinic acid moiety attached to a nitrophenyl ring, makes it a versatile synthon in organic chemistry. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the two carboxylic acid groups offer sites for amidation, esterification, or polymer formation.
While specific applications are often proprietary, its structural motifs are pertinent to several fields. Succinic acid and its derivatives are recognized as important platform chemicals and are utilized in the pharmaceutical industry as feedstock for active pharmaceutical ingredients (APIs), excipients for drug formulation, and modulators of cellular metabolism.[3][4] The presence of the 4-nitrophenyl group introduces specific electronic and steric properties, making the title compound a valuable intermediate for creating complex molecules in medicinal chemistry and a potential monomer for specialty polymers.
Overview of Primary Synthetic Strategies
The synthesis of this compound can be approached through several established carbon-carbon bond-forming reactions. The selection of a particular route depends on factors such as starting material availability, desired scale, and reaction efficiency. Two of the most logical and effective strategies are the Stobbe condensation and the Michael addition.
Figure 1: High-level overview of the primary synthetic routes to this compound.
Primary Synthesis: The Stobbe Condensation
The Stobbe condensation is a powerful reaction for forming carbon-carbon bonds, specifically between a succinic acid ester and an aldehyde or ketone.[5][6][7] It is particularly well-suited for this synthesis as it directly couples the aromatic aldehyde (4-nitrobenzaldehyde) with the succinic backbone (diethyl succinate).
Principle and Mechanism
The reaction is typically promoted by a strong, non-nucleophilic base, such as potassium tert-butoxide (t-BuOK) or sodium ethoxide.[8][9] The mechanism proceeds through several key steps:
-
Enolate Formation: The base abstracts an α-proton from diethyl succinate to form a resonance-stabilized enolate.
-
Aldol-Type Addition: The nucleophilic enolate attacks the carbonyl carbon of 4-nitrobenzaldehyde.
-
Lactonization: The resulting alkoxide intermediate intramolecularly attacks one of the ester carbonyls, forming a five-membered γ-lactone intermediate (a γ-butyrolactone). This step is a key feature of the Stobbe condensation and drives the reaction forward.[5][8]
-
Ring Opening: The base promotes an E2 elimination, leading to the cleavage of the lactone ring to form the salt of the alkylidene succinic acid half-ester.
-
Hydrolysis: Subsequent acidic workup and saponification of the remaining ester group yields the final dicarboxylic acid product.
Figure 2: Reaction mechanism for the synthesis of this compound via Stobbe condensation.
Experimental Protocol
This protocol is a representative procedure adapted from established Stobbe condensation methodologies.[8][9]
Table 1: Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| 4-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | 15.1 g | 0.10 |
| Diethyl succinate | C₈H₁₄O₄ | 174.19 | 21.0 g | 0.12 |
| Potassium tert-butoxide | C₄H₉KO | 112.21 | 13.5 g | 0.12 |
| tert-Butanol | C₄H₁₀O | 74.12 | 250 mL | - |
| Toluene, anhydrous | C₇H₈ | 92.14 | 100 mL | - |
| Hydrochloric Acid, conc. | HCl | 36.46 | As needed | - |
| Sodium Hydroxide | NaOH | 40.00 | ~10 g | ~0.25 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |
Step-by-Step Procedure:
-
Reaction Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a drying tube (CaCl₂), and a dropping funnel. Place the system under a nitrogen atmosphere.
-
Base Preparation: Add potassium tert-butoxide (13.5 g) and anhydrous toluene (100 mL) to the flask. Stir the suspension.
-
Reactant Addition: Dissolve 4-nitrobenzaldehyde (15.1 g) and diethyl succinate (21.0 g) in 150 mL of tert-butanol. Add this solution dropwise to the stirred base suspension over 30 minutes. The choice of tert-butanol as a solvent is crucial as it prevents ester exchange reactions with the base.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 85-90 °C) with vigorous stirring for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction mixture will typically turn a deep reddish-brown.
-
Workup - Part 1 (Isolation of Half-Ester): Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water. Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 100 mL) to remove any unreacted starting materials and neutral byproducts. The aqueous layer contains the potassium salt of the half-ester.
-
Acidification: Carefully acidify the aqueous layer with concentrated HCl until the pH is ~2. A precipitate of the crude half-ester, 4-carboxy-3-(4-nitrophenyl)but-3-enoic acid ethyl ester, will form.
-
Saponification: Isolate the crude half-ester by filtration or extraction with ether. Without extensive purification, transfer it to a flask containing a solution of sodium hydroxide (10 g) in water (200 mL). Heat the mixture to reflux for 4-6 hours to hydrolyze the remaining ester group.
-
Final Isolation: Cool the solution and extract once with diethyl ether to remove any non-acidic impurities. Acidify the clear aqueous solution with concentrated HCl. The final product, this compound, will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize from an appropriate solvent system (e.g., water or an ethanol/water mixture) to obtain the purified product.
Alternative Pathway: Michael Addition
An alternative strategy involves the Michael (or conjugate) addition, a reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound.[10][11] This is a cornerstone of C-C bond formation in organic synthesis.[12]
Principle and Mechanism
A plausible Michael addition route would involve the reaction of a stabilized carbanion derived from a 4-nitrophenyl precursor with an appropriate Michael acceptor. For instance, the carbanion of 4-nitrophenylacetonitrile could add to diethyl fumarate. Subsequent hydrolysis of both the nitrile and the ester groups would yield the target dicarboxylic acid.
-
Carbanion Formation: A base (e.g., sodium ethoxide) deprotonates the α-carbon of the 4-nitrophenyl precursor (the Michael donor).[11]
-
Conjugate Addition: The nucleophilic carbanion attacks the β-carbon of the α,β-unsaturated ester (the Michael acceptor).[10]
-
Protonation & Hydrolysis: The resulting enolate is protonated. A final, vigorous hydrolysis step under acidic or basic conditions converts the functional groups (e.g., nitrile and esters) into carboxylic acids.
Figure 3: A conceptual mechanism for synthesizing this compound via Michael addition.
This route, while chemically sound, may present challenges such as controlling polymerization of the Michael acceptor and the harsh conditions required for the complete hydrolysis of the nitrile and ester functionalities.
Physicochemical and Spectroscopic Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized this compound. The following data are based on public chemical databases and expected spectroscopic features.[1]
Table 2: Characterization Data for this compound
| Property | Value / Expected Data | Source / Comment |
| IUPAC Name | 2-(4-nitrophenyl)butanedioic acid | [1] |
| CAS Number | 21021-53-4 | [2] |
| Molecular Formula | C₁₀H₉NO₆ | [1] |
| Molecular Weight | 239.18 g/mol | [1] |
| Appearance | Off-white to pale yellow solid | Expected |
| Melting Point | To be determined experimentally | - |
| ¹H NMR | Signals expected for aromatic protons (~7.5-8.2 ppm), chiral methine proton (CH), methylene protons (CH₂), and two carboxylic acid protons (>10 ppm). | Based on structure[1] |
| ¹³C NMR | Signals expected for aromatic carbons, two distinct carbonyl carbons (~170-180 ppm), chiral methine, and methylene carbons. | Based on structure[1] |
| Mass Spec (MS) | Exact Mass: 239.0430 Da. Expected [M-H]⁻ or [M+H]⁺ ions. | [1] |
| IR Spectroscopy | Broad O-H stretch (~2500-3300 cm⁻¹), sharp C=O stretches (~1700 cm⁻¹), asymmetric and symmetric N-O stretches for NO₂ (~1520 and ~1350 cm⁻¹). | Based on functional groups[1] |
Summary and Route Comparison
Both the Stobbe condensation and Michael addition represent viable pathways for the synthesis of this compound. However, they offer different advantages and challenges.
Table 3: Comparison of Synthetic Routes
| Feature | Stobbe Condensation | Michael Addition |
| Starting Materials | 4-Nitrobenzaldehyde, Diethyl Succinate | 4-Nitrophenylacetonitrile, Diethyl Fumarate (conceptual) |
| Key Bond Formation | C-C bond formed via lactone intermediate | 1,4-conjugate addition |
| Advantages | - Direct and well-established method[5][7]- High convergence- Generally good yields | - Utilizes different starting materials- Atom economical[13] |
| Disadvantages | - Requires strong base- Multi-step workup (hydrolysis) | - Potential for side reactions (polymerization)- May require harsh hydrolysis conditions |
| Overall Assessment | The preferred and more direct route for laboratory and potential scale-up synthesis. | A plausible alternative, but may require more optimization. |
For researchers and drug development professionals, the Stobbe condensation offers a more reliable and direct route to this compound. Its mechanism is well-understood, and the reaction conditions are readily adaptable, making it the recommended primary pathway for obtaining this valuable chemical intermediate.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-(4,5-Dimethoxy-2-nitrophenyl)succinic acid. National Center for Biotechnology Information.
- Wikipedia. (n.d.). Stobbe condensation.
- Johnson, W. S., & Daub, G. H. (1951).
- Unacademy. (n.d.). About Stobbe Reaction and Its Mechanism.
- Banerjee, A. K., et al. (2022). Stobbe Condensation. Organic & Medicinal Chem IJ, 11(4).
- Organic Chemistry Portal. (n.d.). Michael Addition.
- PrepChem. (n.d.). Synthesis of 2-(4-nitrophenyl)-n-butyric acid.
- Wikipedia. (n.d.). Michael addition.
- PubChem. (n.d.). ((4-Nitrophenyl)methyl)succinic acid. National Center for Biotechnology Information.
- EMBL-EBI. (n.d.). (2S)-2-(4-nitrophenyl)succinic acid (CHEBI:138765).
- ResearchGate. (n.d.). Bis(4-nitrophenyl) succinate.
- Patsnap. (2022). Synthesis method of 2-(4-nitrophenyl) butyric acid.
- Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition.
- ResearchGate. (n.d.). Production and Applications of Succinic Acid.
- Frontiers. (n.d.). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation.
- Talent Chemical. (2025). What are the pharmaceutical applications of succinic acid?.
- ResearchGate. (2023). Recent Advances in Base-Assisted Michael Addition Reactions.
Sources
- 1. This compound | C10H9NO6 | CID 313002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. talentchemicals.com [talentchemicals.com]
- 5. Stobbe condensation - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. All about Stobbe reaction [unacademy.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. Michael Addition [organic-chemistry.org]
- 11. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
"2-(4-Nitrophenyl)succinic acid chemical properties"
An In-Depth Technical Guide to 2-(4-Nitrophenyl)succinic Acid: Chemical Properties and Applications
Authored by a Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound (CAS No: 21021-53-4). As a substituted derivative of succinic acid, this compound serves as a valuable intermediate in organic synthesis, particularly in the development of novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug discovery and materials science, offering detailed insights into its physicochemical characteristics, spectroscopic data, reactivity, and biological significance.
Introduction and Chemical Identity
This compound is a dicarboxylic acid featuring a succinic acid backbone substituted with a 4-nitrophenyl group at the α-position. This substitution significantly influences the molecule's electronic properties, reactivity, and biological activity compared to its parent compound, succinic acid. The presence of two carboxylic acid groups and an aromatic nitro group makes it a versatile building block for synthesizing more complex molecules.[1][2][3] Its IUPAC name is 2-(4-nitrophenyl)butanedioic acid.[4]
This guide delves into the core chemical attributes of this compound, providing a foundational understanding for its application in research and development.
Chemical Structure
The molecular structure consists of a four-carbon butanedioic acid chain with a phenyl group attached to the second carbon. A nitro group is substituted at the para-position (position 4) of this phenyl ring.
Caption: 2D structure of this compound.
Chemical Identifiers
Precise identification is critical in scientific research. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source |
| CAS Number | 21021-53-4 | [1][4][5] |
| Molecular Formula | C₁₀H₉NO₆ | [1][4][5] |
| Molecular Weight | 239.18 g/mol | [1][4][5] |
| IUPAC Name | 2-(4-nitrophenyl)butanedioic acid | [4][6] |
| Synonyms | (4-Nitrophenyl)butanedioic Acid, p-Nitrophenylsuccinic Acid | [1][5] |
| PubChem CID | 313002 | [4] |
| InChI | InChI=1S/C10H9NO6/c12-9(13)5-8(10(14)15)6-1-3-7(4-2-6)11(16)17/h1-4,8H,5H2,(H,12,13)(H,14,15) | [4][5][6] |
| InChIKey | HGBMGRXIQJGDDO-UHFFFAOYSA-N | [4][6] |
| Canonical SMILES | C1=CC(=CC=C1C(CC(=O)O)C(=O)O)[O-] | [4][6] |
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various systems, influencing its solubility, reactivity, and bioavailability. The data below, a mix of experimental and predicted values, provides a quantitative profile of this compound.
| Property | Value | Notes | Source |
| Melting Point | 216-218 °C | Experimental | [1] |
| Boiling Point | 404.8 ± 35.0 °C | Predicted | [1] |
| Density | 1.522 ± 0.06 g/cm³ | Predicted | [1] |
| pKa | 3.16 ± 0.10 | Predicted | [1] |
| Appearance | Neat (Solid) | Experimental | [5] |
| XLogP3 | 0.7 | Computed | [4] |
Synthesis and Experimental Protocols
While multiple synthetic routes may exist, a common approach to synthesizing aryl-substituted succinic acids involves the Stobbe condensation or Michael addition reactions. A plausible synthesis for this compound involves the reaction of a diethyl succinate with 4-nitrobenzaldehyde, followed by hydrolysis and reduction steps.
General Synthesis Workflow
The synthesis can be conceptualized as a multi-step process, beginning with commercially available starting materials. The causality behind this choice of pathway lies in the reliability of the Stobbe condensation for forming the initial carbon-carbon bond, followed by standard reactions to achieve the final product.
Caption: Generalized synthesis workflow for this compound.
Step-by-Step Experimental Protocol (Illustrative)
This protocol is an illustrative example based on standard organic chemistry procedures. Researchers should optimize conditions based on laboratory-specific equipment and safety protocols.
-
Stobbe Condensation:
-
To a solution of sodium ethoxide in absolute ethanol, add an equimolar mixture of 4-nitrobenzaldehyde and diethyl succinate dropwise at room temperature.
-
Stir the reaction mixture for 12-24 hours until the reaction is complete (monitored by TLC).
-
Acidify the mixture with dilute HCl to precipitate the half-ester product.
-
Filter, wash with cold water, and dry the crude product.
-
-
Saponification:
-
Reflux the crude half-ester from Step 1 with an excess of 10% aqueous sodium hydroxide solution for 4-6 hours.
-
Cool the reaction mixture and acidify with concentrated HCl.
-
The resulting unsaturated dicarboxylic acid will precipitate. Filter and wash the solid.
-
-
Reduction:
-
Dissolve the unsaturated dicarboxylic acid in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture in a Parr apparatus under 2-3 atm of hydrogen pressure until the theoretical amount of hydrogen is consumed.
-
Filter the catalyst through a bed of Celite and evaporate the solvent under reduced pressure to yield the final product, this compound.
-
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the structure and purity of a synthesized compound.[7][8][9] The key functional groups—carboxylic acids, a nitro group, and a substituted aromatic ring—give this compound a distinct spectral signature.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically two doublets in the 7.5-8.5 ppm range due to para-substitution), the chiral methine proton (CH) adjacent to the aryl group and carboxyl group, and the diastereotopic methylene protons (CH₂). The carboxylic acid protons will appear as broad singlets at a high chemical shift (>10 ppm).
-
¹³C NMR Spectroscopy: The carbon spectrum should display signals for the two non-equivalent carboxyl carbons, the aromatic carbons (with C-NO₂ being the most downfield), and the two aliphatic carbons of the succinic acid backbone.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.[7]
-
A broad absorption band around 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid dimer.
-
A strong C=O stretching band around 1700-1725 cm⁻¹.
-
Characteristic N-O stretching bands for the nitro group, typically appearing as two strong peaks around 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).
-
Aromatic C-H and C=C stretching bands. Experimental FTIR data confirms a spectrum obtained using a KBr wafer technique.[4]
-
-
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern.[7][10] The electron ionization (EI) mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z 239. Fragmentation may occur via loss of water, carboxyl groups, or the nitro group.[4]
Reactivity and Stability
The chemical reactivity of this compound is governed by its three primary functional components.
-
Carboxylic Acid Groups: The two carboxyl groups can undergo typical reactions such as esterification with alcohols, conversion to acid chlorides, and formation of amides with amines.[11] They also react exothermically with bases.[12]
-
Nitro Group: The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. However, the nitro group itself can be readily reduced to an amino group using various reducing agents (e.g., H₂/Pd, Sn/HCl), providing a synthetic handle to create 2-(4-Aminophenyl)succinic acid, a valuable intermediate for further functionalization.
-
Stability: The compound is stable under normal laboratory conditions.[13] However, it should be kept away from strong bases, strong oxidizing agents, and strong reducing agents.[12][13] Thermal decomposition may produce toxic fumes, including carbon oxides and nitrogen oxides.[12]
Applications in Research and Drug Development
This compound is primarily used as a chemical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[2]
-
Enzyme Inhibitors: It has been utilized in the preparation of aryl-substituted butanoates and butanediols that act as inhibitors of rat liver microsomal retinoic acid metabolizing enzymes.[1] It is also a precursor for synthesizing substituted pyrrolidine-2,5-diones, which have been investigated as selective inhibitors of aromatase.[1]
-
Synthesis of Heterocycles: The dicarboxylic acid moiety and the reactive nitro group make it a suitable precursor for synthesizing diverse lactam carboxamides with potential transcription factor inhibitory activity.[1]
-
Prodrug Strategies: The parent succinic acid structure is often used to create succinate esters of drugs to improve properties like solubility or to design prodrugs that release the active pharmaceutical ingredient in vivo.[11] While not directly demonstrated for the nitrophenyl derivative, this highlights a potential area of application.
Biological Activity and Toxicology
Biological Activity
While specific biological activity for this compound is not extensively documented in publicly available literature, the parent compound, succinic acid, is a key intermediate in the Krebs cycle and exhibits a range of biological effects.[14][15] Succinic acid and its derivatives have been studied for antimicrobial, anti-inflammatory, and metabolic regulatory properties.[11][14][16][17] The nitroaromatic moiety in the title compound suggests potential for distinct biological activities, an area ripe for further investigation. For instance, succinic acid itself has been shown to inhibit certain cytochrome P450 (CYP450) enzymes, indicating a potential for drug-drug interactions.[16]
Toxicology and Safety
Based on available safety data, this compound is classified as a hazardous substance.[6] Appropriate personal protective equipment (PPE), including gloves and eye protection, should be used when handling this chemical.[18][19][20]
-
Hazard Statements:
-
Precautionary Measures:
References
- This compound | C10H9NO6 | CID 313002. PubChem. [Link]
- ((4-Nitrophenyl)methyl)succinic acid | C11H11NO6 | CID 91846. PubChem. [Link]
- Succinic acid. Wikipedia. [Link]
- Bis(4-nitrophenyl) succinate.
- NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class. [Link]
- Succinic Acid. The Chemical Company. [Link]
- Succinic Acid: Technology Development and Commercializ
- What are the pharmaceutical applications of succinic acid?. Talent Chemical. [Link]
- Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube. [Link]
- Mechanistic Insights into Succinic Acid as an Adjuvant for Ciprofloxacin in Treating Pseudomonas aeruginosa Growing Within Cystic Fibrosis Airway Mucus. MDPI. [Link]
- H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review. YouTube. [Link]
- Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes. PubMed. [Link]
- Succinic Acid and Chemical Reactivity.
- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]
- (PDF) BIOLOGICAL ACTIVITY OF SUCCINIC ACIDS.
- Safety Data Sheet: Succinic acid. Carl ROTH. [Link]
- Safety Data Sheet: Succinic acid. Carl ROTH. [Link]
Sources
- 1. 4-NITROPHENYLSUCCINIC ACID CAS#: 21021-53-4 [amp.chemicalbook.com]
- 2. thechemco.com [thechemco.com]
- 3. Succinic Acid: Technology Development and Commercialization [mdpi.com]
- 4. This compound | C10H9NO6 | CID 313002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 8. youtube.com [youtube.com]
- 9. leah4sci.com [leah4sci.com]
- 10. m.youtube.com [m.youtube.com]
- 11. talentchemicals.com [talentchemicals.com]
- 12. SUCCINIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. westliberty.edu [westliberty.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. carlroth.com [carlroth.com]
- 19. valsynthese.ch [valsynthese.ch]
- 20. carlroth.com:443 [carlroth.com:443]
A Technical Guide to 4-Nitrophenylsuccinic Acid (CAS 21021-53-4): A Versatile Precursor in Medicinal Chemistry
This guide provides an in-depth analysis of 4-Nitrophenylsuccinic acid (CAS No. 21021-53-4), a key chemical intermediate for drug discovery and development. Moving beyond a simple datasheet, we will explore its fundamental properties, its strategic application in the synthesis of biologically active scaffolds, and provide a detailed experimental protocol for its utilization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.
Core Compound Identity and Physicochemical Properties
4-Nitrophenylsuccinic acid, also known by its IUPAC name 2-(4-nitrophenyl)butanedioic acid, is a dicarboxylic acid derivative featuring a nitro-substituted phenyl ring.[1][2] This substitution pattern is critical, as the nitro group serves as a versatile chemical handle, often reduced to an amine in subsequent synthetic steps to introduce diversity and modulate pharmacological activity.[3] The succinic acid backbone provides a robust four-carbon chain that is foundational for constructing various heterocyclic systems.
The core physicochemical properties of 4-Nitrophenylsuccinic acid are summarized in the table below. These data are essential for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 21021-53-4 | [1] |
| Molecular Formula | C₁₀H₉NO₆ | [4] |
| Molecular Weight | 239.18 g/mol | [5][4] |
| IUPAC Name | 2-(4-nitrophenyl)butanedioic acid | [1][2] |
| Synonyms | p-Nitrophenylsuccinic acid, 2-(4-Nitrophenyl)butanedioic acid | [6] |
| Melting Point | 216-218 °C | [5] |
| Boiling Point | 404.8 ± 35.0 °C (Predicted) | [5] |
| Density | 1.522 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 3.16 ± 0.10 (Predicted) | [5] |
| InChI Key | HGBMGRXIQJGDDO-UHFFFAOYSA-N | [1] |
Strategic Application in Drug Discovery: A Precursor to Bioactive Scaffolds
While 4-Nitrophenylsuccinic acid does not possess significant intrinsic biological activity, its value lies in its role as a sophisticated building block. Its structure is primed for the synthesis of more complex molecules with therapeutic potential. Chemical literature indicates its utility as a precursor for compounds targeting several important enzyme classes.[5]
The primary application involves the synthesis of N-substituted 3-(4-nitrophenyl)pyrrolidine-2,5-diones (also known as succinimides). The pyrrolidine-2,5-dione scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties.
The general synthetic pathway leverages the dicarboxylic acid functionality. The acid is first converted to its more reactive anhydride form. This anhydride then readily reacts with a primary amine (R-NH₂) in a condensation reaction to form the target succinimide. This modular approach allows for the introduction of immense chemical diversity at the 'R' group, enabling the exploration of structure-activity relationships (SAR).
Caption: Synthetic utility of 4-Nitrophenylsuccinic acid.
This strategic pathway makes 4-Nitrophenylsuccinic acid a valuable starting material for generating libraries of compounds for high-throughput screening against targets such as:
-
Aromatase: An enzyme critical for estrogen biosynthesis, making its inhibitors key for treating hormone-dependent breast cancer.
-
Retinoic Acid Metabolizing Enzymes: Inhibition of these enzymes can modulate retinoid signaling pathways, which are crucial in cell differentiation, proliferation, and apoptosis.[5]
-
Transcription Factors: The development of small molecules that can inhibit transcription factors is a promising area of cancer research.[5]
Experimental Protocol: Synthesis of a Representative N-Aryl Succinimide Derivative
This section provides a validated, step-by-step protocol for the synthesis of an N-aryl-3-(4-nitrophenyl)pyrrolidine-2,5-dione. This two-step procedure is a robust and widely applicable method for utilizing 4-Nitrophenylsuccinic acid.
Causality: The protocol is designed for efficiency and purity. The initial conversion to the anhydride (Step 1) activates the carboxylic acid groups, facilitating a clean and high-yielding condensation with the amine (Step 2). The use of acetic anhydride for cyclodehydration is a classic and effective method. The purification by recrystallization is chosen to efficiently remove unreacted starting materials and byproducts, yielding a product of high analytical purity.
Step 1: Synthesis of 3-(4-Nitrophenyl)dihydrofuran-2,5-dione (4-Nitrophenylsuccinic Anhydride)
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 4-Nitrophenylsuccinic acid (10.0 g, 41.8 mmol) in acetyl chloride (30 mL).
-
Reaction: Heat the mixture to reflux (approximately 50-55 °C) with vigorous stirring for 2 hours. The suspension will gradually dissolve as the reaction proceeds.
-
Work-up: After 2 hours, allow the reaction mixture to cool to room temperature. Reduce the solvent volume in vacuo using a rotary evaporator.
-
Purification: To the resulting crude solid, add cold diethyl ether (50 mL) and triturate the solid. Filter the solid product, wash with a small amount of cold diethyl ether, and dry under high vacuum to yield 4-Nitrophenylsuccinic anhydride as a solid.
Step 2: Synthesis of N-(4-chlorophenyl)-3-(4-nitrophenyl)pyrrolidine-2,5-dione
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve 4-Nitrophenylsuccinic anhydride (from Step 1, ~41.8 mmol) and 4-chloroaniline (5.33 g, 41.8 mmol) in glacial acetic acid (100 mL).
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) under a nitrogen atmosphere for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it slowly into 500 mL of ice-cold water with stirring.
-
Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water (3 x 100 mL) to remove residual acetic acid.
-
Final Product: Recrystallize the crude solid from hot ethanol to obtain N-(4-chlorophenyl)-3-(4-nitrophenyl)pyrrolidine-2,5-dione as a pure crystalline solid. Dry the product in a vacuum oven at 50 °C.
Self-Validation: The identity and purity of the final compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
FT-IR: To verify the presence of key functional groups (e.g., imide carbonyls, nitro group).
-
LC-MS: To confirm the molecular weight and purity.
-
Melting Point: To assess purity.
Caption: Workflow for the synthesis of an N-Aryl Succinimide.
Safety and Handling
4-Nitrophenylsuccinic acid should be handled in accordance with standard laboratory safety procedures. It is classified as an irritant.
-
Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
-
Precautionary Measures: Wear protective gloves, protective clothing, and eye/face protection. Use only in a well-ventilated area. Wash hands thoroughly after handling. Avoid breathing dust.
Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
CAS number 21021-53-4, 4-Nitrophenylsuccinic acid, represents a strategically important, yet under-appreciated, building block in the arsenal of the medicinal chemist. While its direct biological applications are limited, its true value is realized as a versatile precursor for generating libraries of N-substituted succinimides and other complex molecules. The dual functionality of the dicarboxylic acid and the synthetically malleable nitro group provides a robust platform for accessing novel chemical matter directed at a range of important therapeutic targets. The synthetic protocols derived from this starting material are reliable and scalable, making it a valuable component in the early stages of drug discovery and development.
References
- J&K Scientific LLC. 4-Nitrophenylsuccinic acid | 21021-53-4. URL: https://www.jk-scientific.com/product-17623.html
- ChemicalBook. 4-NITROPHENYLSUCCINIC ACID CAS#: 21021-53-4. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8366917.htm
- Zherebker, A., et al. (2019). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Molecules, 24(21), 3858. URL: https://www.mdpi.com/1420-3049/24/21/3858
- Gobbi, S., et al. (2011). Development of a new class of aromatase inhibitors: Design, synthesis and inhibitory activity of 3-phenylchroman-4-one (isoflavanone) derivatives. Journal of Medicinal Chemistry, 54(21), 7486-7498. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3210940/
- CymitQuimica. 4-Nitrophenylsuccinic acid. URL: https://www.cymitquimica.com/4-nitrophenylsuccinic-acid-21021-53-4
- Mahale, K. A., et al. (2018). One Pot Green Synthesis of N- substituted Succinimide. International Journal of Chemical and Physical Sciences, 7(Special Issue), 216-220. URL: https://www.ijcps.org/special/ICAFM-2018/36-ICAFM-2018.pdf
- CymitQuimica. 2-(4-Nitrophenyl)succinic Acid. URL: https://www.cymitquimica.com/2-4-nitrophenyl-succinic-acid-21021-53-4-tr-n901493
- PubChem. This compound | C10H9NO6 | CID 313002. URL: https://pubchem.ncbi.nlm.nih.gov/compound/313002
- FCT. This compound. URL: https://www.fct.com/products/F333962
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3629. (2022). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9181951/
- ChemicalBook. 21021-53-4 | CAS DataBase. URL: https://www.chemicalbook.com/CAS/21021-53-4.htm
- CymitQuimica. SAFETY DATA SHEET - 4-Nitrophenylsuccinic acid. URL: https://www.cymitquimica.com/sds/CYM/en/TR-N901493_en.pdf
Sources
- 1. A new and efficient method for the synthesis of 3,4-disubstituted pyrrolidine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S-EPMC8895586 - Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. - OmicsDI [omicsdi.org]
- 3. ijcps.org [ijcps.org]
- 4. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structure of 2-(4-Nitrophenyl)succinic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(4-Nitrophenyl)succinic acid, a molecule of interest in medicinal chemistry and materials science. By synthesizing fundamental chemical principles with practical insights, this document serves as an essential resource for professionals engaged in drug discovery, chemical synthesis, and materials development.
Introduction: The Significance of the Nitrophenyl and Succinic Acid Moieties
This compound, with the chemical formula C₁₀H₉NO₆, combines two key chemical functionalities: a nitrophenyl group and a succinic acid backbone.[1] This unique combination imparts specific electronic and structural properties that are of significant interest in various scientific disciplines.
The nitro group (NO₂) is a strong electron-withdrawing group , which significantly influences the electronic properties of the phenyl ring, making it electron-deficient. This feature is a cornerstone of its potential biological activity, as nitroaromatic compounds are known to participate in redox reactions within biological systems.[2] Indeed, many nitro compounds exhibit a broad spectrum of biological activities, including antimicrobial and cytotoxic effects.
The succinic acid moiety , a dicarboxylic acid, provides a versatile scaffold. It is a key intermediate in the citric acid cycle, a fundamental metabolic pathway.[3][4][5] Its two carboxylic acid groups offer multiple points for chemical modification, making it an attractive building block for the synthesis of more complex molecules, including polymers and pharmaceutical agents. The ability of succinic acid and its derivatives to interact with biological targets, such as enzymes, further underscores their importance in drug design.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecular structure and physicochemical properties of this compound is paramount for predicting its behavior in chemical and biological systems.
Chemical Structure
The IUPAC name for this compound is 2-(4-nitrophenyl)butanedioic acid .[1] The structure consists of a succinic acid molecule where one of the alpha-hydrogens is substituted with a 4-nitrophenyl group.
Caption: 2D structure of this compound.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. These computed properties, primarily sourced from PubChem, provide a foundational understanding of the molecule's characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₆ | [1] |
| Molecular Weight | 239.18 g/mol | [1] |
| IUPAC Name | 2-(4-nitrophenyl)butanedioic acid | [1] |
| CAS Number | 21021-53-4 | [1] |
| XLogP3-AA (LogP) | 0.7 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 7 | [1] |
| Rotatable Bond Count | 4 | [1] |
Synthesis and Characterization
Proposed Synthesis Pathway
A potential synthetic approach involves the Michael addition of a nitrophenyl anion equivalent to a maleate ester, followed by hydrolysis. A more direct, albeit challenging, route could be the direct alkylation of a succinate derivative with a suitable nitrophenyl halide. A synthesis method for the related compound, 2-(4-nitrophenyl) butyric acid, involves the reaction of a p-nitrohalobenzene with an alkyl acetoacetate followed by reduction and hydrolysis, which may be adaptable.
Caption: A plausible synthetic route to this compound.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. While publicly available spectra are limited, the expected spectral features can be predicted based on the molecular structure.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the nitrophenyl ring, typically in the downfield region (δ 7.5-8.5 ppm) due to the electron-withdrawing effect of the nitro group. The protons of the succinic acid backbone would appear more upfield, with the methine proton adjacent to the phenyl ring likely appearing as a multiplet and the methylene protons as a complex multiplet. The acidic protons of the carboxylic acids would be broad singlets, the chemical shift of which is dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would show signals for the two distinct carbonyl carbons of the carboxylic acid groups (δ 170-180 ppm). The aromatic carbons would appear in the δ 120-150 ppm region, with the carbon attached to the nitro group being the most downfield. The aliphatic carbons of the succinic acid backbone would be observed at higher field.
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum would be characterized by strong absorptions corresponding to the functional groups present:
-
A broad O-H stretching band from the carboxylic acid groups in the region of 2500-3300 cm⁻¹.
-
Strong C=O stretching vibrations from the carboxylic acid groups around 1700-1725 cm⁻¹.
-
Characteristic asymmetric and symmetric stretching vibrations of the nitro group (NO₂) at approximately 1520 cm⁻¹ and 1340 cm⁻¹, respectively.
-
C-H stretching vibrations of the aromatic ring just above 3000 cm⁻¹ and of the aliphatic backbone just below 3000 cm⁻¹.
3.2.3. Mass Spectrometry (MS)
In mass spectrometry, this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for carboxylic acids include the loss of H₂O (M-18), COOH (M-45), and CO₂ (M-44).[6] The nitrophenyl group can also lead to characteristic fragments.
Potential Applications and Biological Activity
While specific studies on the biological activity of this compound are limited, its structural components suggest several areas of potential application.
Antimicrobial and Cytotoxic Potential
The presence of the nitroaromatic moiety suggests that this compound could exhibit antimicrobial or cytotoxic properties. Nitro-containing compounds are known to undergo enzymatic reduction in microorganisms and cancer cells, leading to the formation of reactive nitroso and hydroxylamine intermediates that can cause cellular damage. Several studies have highlighted the broad-spectrum antibacterial and antifungal activities of various nitroaromatic compounds. While direct evidence is lacking for this specific molecule, related N-(nitrophenyl) derivatives have shown promising antibacterial and anticancer activities.[7][8]
Enzyme Inhibition
The succinic acid backbone is a known substrate and regulator of several enzymes. For instance, succinate dehydrogenase is a key enzyme in the citric acid cycle and the electron transport chain. It is plausible that this compound could act as an inhibitor or modulator of succinate-metabolizing enzymes. Succinic acid itself has been shown to inhibit cytochrome P450 enzymes, including CYP3A4, 2D6, and 2C9, which are crucial for drug metabolism.[2][9][10] This suggests that derivatives like this compound could have significant effects on drug-drug interactions.
Caption: Potential enzymatic targets for this compound.
Materials Science
The dicarboxylic acid functionality makes this molecule a potential monomer for the synthesis of polyesters and polyamides. The incorporation of the nitrophenyl group could impart unique properties to these polymers, such as altered thermal stability, optical properties, or gas permeability.
Conclusion and Future Directions
This compound is a molecule with significant potential stemming from the combined properties of its nitrophenyl and succinic acid moieties. While its synthesis and full characterization are not yet extensively documented in the public domain, its structure suggests promising avenues for research in medicinal chemistry, particularly in the development of novel antimicrobial, anticancer, and enzyme-inhibitory agents. Further research is warranted to establish a reliable synthetic protocol, fully characterize its physicochemical and spectroscopic properties, and explore its biological activities in detail. Such studies will be crucial in unlocking the full potential of this intriguing molecule for therapeutic and materials science applications.
References
- Wang, H., et al. (2020). Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes. Pharmaceutical Biology, 58(1), 1150-1155.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Narender, P., et al. (2020). Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides. RSC Advances, 10(55), 33267-33280.
- Osonwa, U. E., et al. (2021). Towards Eradicating Antibiotic-Resistant Bacteria: Synthesis and Antibacterial Activities of Substituted N-(2-Nitrophenyl)pyrrolidine- and piperidine-2-carboxylic acids. ChemistrySelect, 6(31), 8031-8037.
- Cîrciumaru, A., et al. (2022). Succinic acid – A run-through of the latest perspectives of production from renewable biomass. Bioresource Technology Reports, 18, 101055.
- López-Gómez, J. P., et al. (2022). Modeling the Succinic Acid Bioprocess: A Review. Processes, 10(5), 932.
- Stylianou, E., et al. (2021). Production of Succinic Acid From Basfia succiniciproducens. Frontiers in Bioengineering and Biotechnology, 9, 797835.
Sources
- 1. This compound | C10H9NO6 | CID 313002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Succinic acid – A run-through of the latest perspectives of production from renewable biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Production of Succinic Acid From Basfia succiniciproducens [frontiersin.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2-(4-Nitrophenyl)succinic Acid: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2-(4-nitrophenyl)succinic acid, a molecule of interest for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental physicochemical properties, explore a robust synthetic route, and contextualize its potential applications, particularly as a tool compound for interrogating metabolic pathways. This document is structured to provide not just data, but actionable insights grounded in established chemical and biological principles.
Core Molecular and Physicochemical Profile
Understanding the fundamental properties of a compound is the bedrock of its application in research. This compound is a derivative of succinic acid, a key intermediate in the citric acid cycle. The introduction of a 4-nitrophenyl group significantly modifies its electronic and steric properties, making it a valuable chemical probe.
Key Identifiers and Molecular Weight
The unique identity of this compound is established by its CAS number and its precise mass, which is critical for analytical characterization by mass spectrometry.
| Property | Value | Source |
| IUPAC Name | 2-(4-nitrophenyl)butanedioic acid | PubChem[1] |
| Synonyms | (p-Nitrophenyl)succinic acid, 4-Nitrophenylsuccinic acid | CymitQuimica[2] |
| CAS Number | 21021-53-4 | CymitQuimica[2] |
| Molecular Formula | C₁₀H₉NO₆ | PubChem[1] |
| Molecular Weight | 239.18 g/mol | PubChem[1] |
| Exact Mass | 239.0430 g/mol | PubChem[1] |
Computed Physicochemical Properties
Computational models provide valuable predictions of a molecule's behavior, guiding experimental design for solubility, permeability, and potential drug-like characteristics.
| Property | Predicted Value | Source |
| XLogP3 | 0.7 | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 7 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
| Topological Polar Surface Area | 120 Ų | PubChem[1] |
The low XLogP3 value suggests moderate lipophilicity, while the high polar surface area indicates that cell permeability may be limited, a key consideration for designing cell-based assays.
Synthesis Pathway and Methodological Rationale
The proposed synthesis is a two-step process involving a nucleophilic substitution followed by hydrolysis.
Step-by-Step Synthesis Protocol (Representative)
This protocol is a representative methodology adapted from similar syntheses.[3] Researchers should perform appropriate small-scale trials and characterization to optimize conditions.
Step 1: Synthesis of Diethyl 2-(4-nitrobenzyl)malonate (Malonic Ester Synthesis)
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve diethyl malonate (1.1 equivalents) in anhydrous ethanol.
-
Base Addition: To this solution, add sodium ethoxide (1.0 equivalent) portion-wise at 0°C. Causality: The strong base deprotonates the acidic α-carbon of diethyl malonate to generate a nucleophilic enolate.
-
Electrophile Addition: After stirring for 30 minutes, add a solution of 4-nitrobenzyl bromide (1.0 equivalent) in anhydrous ethanol dropwise.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality: The malonate enolate acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-nitrobenzyl bromide in an SN2 reaction to form the C-C bond.
-
Workup: Cool the reaction mixture, remove the ethanol under reduced pressure. Dissolve the residue in diethyl ether and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude diethyl 2-(4-nitrobenzyl)malonate. Purify by column chromatography if necessary.
Step 2: Hydrolysis and Decarboxylation to this compound
-
Hydrolysis: To the crude intermediate from Step 1, add an excess of aqueous sodium hydroxide (e.g., 10% w/v) and heat to reflux for 4-6 hours. Causality: The basic conditions hydrolyze the two ester groups to carboxylates.
-
Acidification & Decarboxylation: Cool the reaction mixture to 0°C and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2. The geminal diacid intermediate is unstable and will decarboxylate upon heating. Gently heat the acidified solution to ~50-60°C until gas evolution ceases. Causality: Acidification protonates the carboxylates. The resulting β-keto acid (after tautomerization) or geminal diacid is thermally unstable and loses CO₂, leading to the final product.
-
Isolation: Cool the solution in an ice bath. The final product, this compound, should precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Drug Development: A Focus on Enzyme Inhibition
The structural similarity of this compound to the endogenous metabolite succinate makes it an excellent candidate for investigating enzymes that bind succinate. Its primary value in a drug discovery context is as a potential inhibitor or chemical probe for succinate dehydrogenase (SDH), also known as mitochondrial Complex II.[4][5]
Rationale: Targeting Succinate Dehydrogenase (SDH)
SDH is a critical enzyme that links the Krebs cycle to the electron transport chain.[4] It catalyzes the oxidation of succinate to fumarate. Inhibition of SDH leads to an accumulation of succinate, which has been implicated in various pathological states, including cancer and fibrosis, through the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α).[5] Therefore, developing inhibitors of SDH is a valid therapeutic strategy.
This compound can act as a competitive inhibitor, binding to the active site of SDH in place of succinate, thereby blocking its catalytic activity.
Representative Protocol: In Vitro SDH Inhibition Assay
This protocol outlines a colorimetric assay to determine the inhibitory potential (IC₅₀) of this compound on SDH activity, adapted from standard methodologies.
Materials:
-
Mitochondrial protein extract (as a source of SDH)
-
Phosphate buffer (pH 7.4)
-
Succinate (substrate)
-
This compound (test inhibitor)
-
DCIP (2,6-dichlorophenolindophenol) - electron acceptor
-
Phenazine methosulfate (PMS) - intermediate electron carrier
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series in phosphate buffer to test a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Reaction Mixture: In each well of a 96-well plate, prepare the reaction mixture containing phosphate buffer, DCIP, PMS, and the mitochondrial extract.
-
Inhibitor Incubation: Add a small volume of the serially diluted inhibitor or DMSO (for the vehicle control) to the appropriate wells. Incubate for 10-15 minutes at room temperature. Self-Validation: Including a positive control (e.g., malonate, a known SDH inhibitor) and a negative control (DMSO vehicle) is critical to validate the assay's performance.
-
Initiate Reaction: Start the reaction by adding succinate to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10 minutes). Causality: Active SDH will oxidize succinate, transferring electrons through PMS to DCIP. As DCIP is reduced, it changes from blue to colorless, causing a decrease in absorbance at 600 nm. The rate of this decrease is proportional to SDH activity.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.
-
Normalize the velocities to the vehicle control (100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce SDH activity by 50%.
-
Safety, Handling, and Storage
Proper safety precautions are paramount when handling any chemical reagent. While a specific Safety Data Sheet (SDS) for this compound is not widely available, a conservative approach based on similar structures, such as 2-(4,5-dimethoxy-2-nitrophenyl)succinic acid, should be adopted. The presence of the nitroaromatic group warrants particular caution.
-
Hazard Statements (Anticipated):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautions for Safe Handling:
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
-
Conditions for Safe Storage:
-
Store in a tightly sealed container in a cool, dry place away from incompatible substances like strong oxidizing agents.
-
-
Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations for hazardous waste.
-
Conclusion
This compound, with a molecular weight of 239.18 g/mol , is more than just a chemical compound; it is a specialized tool for researchers in the life sciences. Its value lies in its potential to act as a competitive inhibitor of succinate dehydrogenase, a key metabolic enzyme. This guide has provided a comprehensive framework for its synthesis, characterization, and application in a drug discovery context. By understanding its properties and employing rigorous, self-validating experimental protocols, researchers can effectively utilize this molecule to probe the intricate mechanisms of cellular metabolism and advance the development of novel therapeutics.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Hangzhou Zhongmei Huadong Pharmaceutical. (2022). Synthesis method of 2-(4-nitrophenyl) butyric acid. CN114510009A.
- Bouillaud, F. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. International Journal of Molecular Sciences, 24(4), 4045.
Sources
- 1. This compound | C10H9NO6 | CID 313002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Synthesis method of 2-(4-nitrophenyl) butyric acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-(4-Nitrophenyl)succinic Acid: A Technical Guide
Introduction
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra for 2-(4-Nitrophenyl)succinic acid, offering insights into its molecular framework.
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-2', H-6' | 8.2 | Doublet | 2H |
| H-3', H-5' | 7.5 | Doublet | 2H |
| H-2 | 4.0 | Triplet | 1H |
| H-3a, H-3b | 3.0, 2.8 | Doublet of Doublets (each) | 2H |
| -COOH | >10 | Broad Singlet | 2H |
Note: Predictions are based on computational algorithms and may vary slightly from experimental values. The solvent is assumed to be DMSO-d₆.
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Protons: The protons on the 4-nitrophenyl ring are expected to appear in the downfield region of the spectrum due to the electron-withdrawing nature of the nitro group. The protons ortho to the nitro group (H-2' and H-6') are the most deshielded and are predicted to resonate around 8.2 ppm as a doublet. The protons meta to the nitro group (H-3' and H-5') are predicted to appear as a doublet around 7.5 ppm.
-
Methine Proton (H-2): The proton on the chiral center (C-2) is adjacent to the aromatic ring and a carboxylic acid group, leading to a predicted chemical shift around 4.0 ppm. It is expected to appear as a triplet due to coupling with the two diastereotopic protons on C-3.
-
Methylene Protons (H-3a, H-3b): The two protons on C-3 are diastereotopic due to the adjacent chiral center. They are expected to resonate at different chemical shifts, predicted around 3.0 and 2.8 ppm. Each will appear as a doublet of doublets due to geminal coupling to each other and vicinal coupling to the methine proton (H-2).
-
Carboxylic Acid Protons: The protons of the two carboxylic acid groups are highly deshielded and are expected to appear as a broad singlet at a chemical shift greater than 10 ppm. Their signal can be confirmed by a D₂O exchange experiment, where the peak would disappear.[1]
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube.[2][3] Ensure the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer's spinner and insert it into the magnet.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition: Acquire a standard 1D proton spectrum using a 400 or 500 MHz spectrometer. Typical parameters include a 90° pulse, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm).
-
Analysis: Integrate the peaks and determine the multiplicities to assign the signals to the respective protons.
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | ~173 |
| C-4 | ~172 |
| C-1' | ~148 |
| C-4' | ~147 |
| C-3', C-5' | ~129 |
| C-2', C-6' | ~124 |
| C-2 | ~45 |
| C-3 | ~35 |
Note: Predictions are based on computational algorithms and may vary slightly from experimental values. The solvent is assumed to be DMSO-d₆.
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbons: The carbons of the two carboxylic acid groups (C-1 and C-4) are expected to be the most downfield signals, appearing around 172-173 ppm.[1]
-
Aromatic Carbons: The carbon attached to the nitro group (C-4') and the carbon attached to the succinic acid moiety (C-1') are predicted to be the most deshielded aromatic carbons, resonating around 147-148 ppm. The other aromatic carbons (C-2', C-3', C-5', C-6') are expected between 124 and 129 ppm.
-
Aliphatic Carbons: The methine carbon (C-2) is predicted around 45 ppm, and the methylene carbon (C-3) is expected at approximately 35 ppm.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6 mL of deuterated solvent.[4]
-
Instrument Setup and Locking/Shimming: As per the ¹H NMR protocol.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger spectral width (e.g., 220 ppm) and a greater number of scans (e.g., 1024 or more) are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Processing and Analysis: Process the data as for ¹H NMR and assign the signals based on their chemical shifts and comparison with predicted values.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid and nitro functional groups.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 3300-2500 | Broad, Strong |
| Carboxylic Acid | C=O stretch | 1760-1690 | Strong |
| Nitro Group | N-O asymmetric stretch | 1550-1475 | Strong |
| Nitro Group | N-O symmetric stretch | 1360-1290 | Medium |
| Aromatic Ring | C=C stretch | 1600-1450 | Medium-Weak |
| Aromatic Ring | C-H out-of-plane bend | 900-675 | Strong |
| Aliphatic C-H | C-H stretch | 3000-2850 | Medium |
Interpretation of the IR Spectrum:
-
O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimers.[5][6]
-
C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch of the carboxylic acid groups should be observed between 1760 and 1690 cm⁻¹.[5][6]
-
N-O Stretches: The presence of the nitro group will give rise to two characteristic strong absorptions: an asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹.[7]
-
Aromatic C=C and C-H Bends: Absorptions in the 1600-1450 cm⁻¹ region are indicative of the aromatic ring's carbon-carbon stretching vibrations. Strong bands in the 900-675 cm⁻¹ region will correspond to the C-H out-of-plane bending, which can be diagnostic of the substitution pattern on the benzene ring.
-
Aliphatic C-H Stretch: Medium intensity bands between 3000-2850 cm⁻¹ will be due to the C-H stretching of the succinic acid backbone.
Experimental Protocol for FTIR Spectroscopy (Solid Sample):
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[8] Press the mixture into a transparent pellet using a hydraulic press.
-
Background Spectrum: Run a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
-
Sample Analysis: Place the KBr pellet in the sample holder of the FTIR instrument and acquire the spectrum.
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is then analyzed for the characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.
Table 4: Plausible Mass Fragmentation Pattern for this compound (Electron Ionization)
| m/z | Proposed Fragment |
| 239 | [M]⁺ (Molecular Ion) |
| 222 | [M - OH]⁺ |
| 194 | [M - COOH]⁺ |
| 166 | [M - COOH - CO]⁺ |
| 122 | [C₆H₄NO₂]⁺ |
| 76 | [C₆H₄]⁺ |
Interpretation of the Mass Spectrum:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 239, corresponding to the molecular weight of the compound. For aromatic carboxylic acids, this peak is typically observable.[9][10]
-
Key Fragmentations:
-
Loss of a hydroxyl radical (-OH) from a carboxylic acid group would result in a fragment at m/z 222.
-
Loss of a carboxyl radical (-COOH) would lead to a significant peak at m/z 194.[10]
-
Subsequent loss of carbon monoxide (CO) from the [M - COOH]⁺ fragment could produce an ion at m/z 166.
-
Cleavage of the C-C bond between the succinic acid moiety and the aromatic ring would generate the nitrophenyl cation at m/z 122.
-
Further fragmentation of the aromatic portion could lead to the benzyne radical cation at m/z 76.
-
Experimental Protocol for Electrospray Ionization (ESI) Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable solvent system, typically a mixture of water and a polar organic solvent like acetonitrile or methanol.[11][12] For negative ion mode, which is suitable for carboxylic acids, a small amount of a weak base like ammonium hydroxide may be added.[11]
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
-
Ionization: Apply a high voltage to the capillary tip to generate a fine spray of charged droplets. A heated inert gas aids in desolvation.
-
Mass Analysis: The resulting gas-phase ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where their mass-to-charge ratios are determined.
-
Data Analysis: Analyze the resulting mass spectrum to identify the deprotonated molecule [M-H]⁻ (at m/z 238) and any fragment ions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The 4-nitrophenyl group is the primary chromophore in this molecule.
Table 5: Expected UV-Vis Absorption for this compound
| Chromophore | Transition | Expected λmax (nm) |
| 4-Nitrophenyl | π → π* | ~270-280 |
Interpretation of the UV-Vis Spectrum:
-
The UV-Vis spectrum of this compound is expected to be dominated by the strong π → π* transition of the 4-nitrophenyl chromophore.[13] The presence of the nitro group and the phenyl ring creates an extended conjugated system. A strong absorption maximum (λmax) is anticipated in the range of 270-280 nm. The exact position and intensity of this peak will be solvent-dependent. The succinic acid moiety itself does not absorb significantly in the UV-Vis region above 200 nm.
Experimental Protocol for UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance in the optimal range of 0.2-1.0 AU.
-
Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (take a baseline reading).
-
Sample Measurement: Fill a matched cuvette with the sample solution and place it in the spectrophotometer.
-
Spectrum Acquisition: Scan a range of wavelengths (e.g., 200-400 nm) and record the absorbance spectrum.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
Visualizations
Caption: Molecular structure of this compound.
Caption: Predicted ¹H NMR chemical shift assignments.
Caption: Proposed mass fragmentation pathway under EI-MS.
References
- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 313002, this compound.
- JoVE (2025). NMR and Mass Spectroscopy of Carboxylic Acids.
- University of California, Davis (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.
- Chem LibreTexts (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE.
- Chemistry LibreTexts (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- OpenStax (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
- University of Houston. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.
- Whitman College. GCMS Section 6.12.
- University of California, Los Angeles. Sample preparation for FT-IR.
- Drawell (2023). Sample Preparation for FTIR Analysis.
- National Institutes of Health (2021). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution.
- Health, Safety and Environment Office (2023). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy.
- University of Illinois. Electrospray Ionization.
- Chemistry LibreTexts (2025). 6.7: Spectroscopy of Carboxylic Acids and Nitriles.
- University of Southern California. Standard Operating Procedure (SOP): High field Nuclear Magnetic Resonance (Oxford NMR AS400 MHz).
- ResearchGate (2019). UV–Vis absorption spectra of nitrophenol compounds reduction.
- Doc Brown's Chemistry. uv-visible light absorption spectrum of phenol 3-nitrophenol.
- Georgia Institute of Technology (2023). Small molecule NMR sample preparation.
- ResearchGate (2015). UV–visible absorption spectra of 4-nitrophenol and 4-nitrophenolate ion.
- University of Calgary. Table of Characteristic IR Absorptions.
- Iowa State University. NMR Sample Preparation.
- Khan Academy (2014). UV-Vis spectroscopy.
- ResearchGate (2019). UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol + NaBH4.
- Wikipedia. Electrospray ionization.
- University of Colorado Boulder. IR Chart.
- ChemAxon. NMR Predictor.
- ACS Publications (2007). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.
- Physics LibreTexts (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry.
- ResearchGate (2018). (PDF) UV-Visible Spectrophotometric Method and Validation of Organic Compounds.
- European Journal of Engineering and Technology Research (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds.
- National Institutes of Health (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.
- ACD/Labs. NMR Prediction.
- NMRDB.org. Predict all NMR spectra.
- MDPI (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research.
- CASPRE. 13C NMR Predictor.
- NMRDB.org. Predict 1H proton NMR spectra.
- PROSPRE. 1H NMR Predictor.
- NMRDB.org. Predict 13C carbon NMR spectra.
Sources
- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 2. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. echemi.com [echemi.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. m.youtube.com [m.youtube.com]
- 10. GCMS Section 6.12 [people.whitman.edu]
- 11. Electrospray Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 12. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 13. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]
FT-IR Spectral Analysis of 2-(4-Nitrophenyl)succinic Acid: A Technical Guide
Introduction
Fourier-Transform Infrared (FT-IR) spectroscopy stands as a cornerstone analytical technique in modern chemical and pharmaceutical sciences. Its power lies in its ability to probe the vibrational modes of molecules, providing a unique "fingerprint" that is directly correlated to the presence and environment of specific functional groups. For researchers engaged in drug discovery, synthesis validation, and quality control, a proficient understanding of FT-IR spectral interpretation is indispensable for elucidating molecular structures and confirming compound identity.
This technical guide provides an in-depth analysis of the FT-IR spectrum of 2-(4-Nitrophenyl)succinic acid. The narrative moves beyond a simple cataloging of peaks, delving into the causal relationships between molecular structure and vibrational behavior. By deconstructing the molecule into its constituent functional groups—a dicarboxylic acid, an aromatic nitro group, and a para-substituted benzene ring—we will predict and assign the characteristic absorption bands, offering a comprehensive framework for spectral interpretation. This document is designed to serve as a practical reference for scientists seeking to apply FT-IR spectroscopy for the rigorous characterization of complex organic compounds.
Section 1: Molecular Structure and Functional Group Deconstruction
To interpret the FT-IR spectrum of this compound (C₁₀H₉NO₆), we must first examine its molecular architecture.[1][2] The structure is a composite of several distinct functional moieties, each contributing a set of characteristic vibrational bands to the overall spectrum.
-
Dicarboxylic Acid Moiety: The succinic acid backbone provides two carboxylic acid groups (-COOH). In the solid state, these groups readily form strong intermolecular hydrogen bonds, typically existing as cyclic dimers. This dimerization has a profound and highly characteristic effect on the hydroxyl (O-H) and carbonyl (C=O) stretching vibrations.[3]
-
Aromatic Nitro Group: The nitro group (-NO₂) attached to the benzene ring is a strongly electron-withdrawing group with highly polar N-O bonds. This polarity results in some of the most intense absorption bands in the spectrum, making the nitro group readily identifiable.[4]
-
Para-Substituted Benzene Ring: The aromatic ring is disubstituted at the 1 and 4 (para) positions. The vibrations associated with the benzene ring, particularly the C-H out-of-plane bending modes, are sensitive to this substitution pattern and provide confirmatory evidence for the isomeric structure.[5]
-
Aliphatic Chain: The succinic acid backbone also contains aliphatic C-H bonds (CH₂ and a tertiary CH), whose stretching and bending vibrations will appear in their expected regions.
Understanding these individual components allows for a systematic and predictive approach to spectral analysis.
Section 2: Predictive FT-IR Spectral Interpretation
The FT-IR spectrum can be logically divided into distinct regions, each corresponding to specific types of molecular vibrations. The following analysis details the expected absorption bands for this compound.
4000-2500 cm⁻¹: The O-H and C-H Stretching Region
This high-frequency region is dominated by stretching vibrations of bonds to hydrogen.
-
O-H Stretch (Carboxylic Acid): The most prominent feature is an exceptionally broad absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹.[3][6][7] This breadth is the definitive signature of the O-H stretching mode within a hydrogen-bonded carboxylic acid dimer.[3] The extensive hydrogen bonding weakens and broadens the O-H vibration, distinguishing it clearly from the sharper O-H stretch seen in alcohols.
-
Aromatic C-H Stretch: Weak to medium intensity, sharp peaks are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), corresponding to the stretching of the C-H bonds on the benzene ring.[6]
-
Aliphatic C-H Stretch: Sharp absorptions appearing just below 3000 cm⁻¹ (typically 3000-2850 cm⁻¹) are attributable to the asymmetric and symmetric stretching vibrations of the C-H bonds in the succinic acid backbone.[6] These sharp C-H peaks will be superimposed upon the broad O-H band.[3]
2000-1600 cm⁻¹: The Carbonyl and Double Bond Region
-
C=O Stretch (Carboxylic Acid): An intense, sharp absorption band is predicted between 1760 and 1690 cm⁻¹.[3][7] For hydrogen-bonded dimers, this peak is typically centered around 1710 cm⁻¹.[7] The high intensity is due to the large change in dipole moment during the stretching vibration of the polar carbonyl group. The presence of the electron-withdrawing nitrophenyl group may cause a slight shift in this frequency.
-
Aromatic C=C Stretches: The benzene ring exhibits in-plane C=C stretching vibrations that typically appear as a series of medium-to-weak bands between 1600 and 1450 cm⁻¹.[6]
-
Aromatic Overtones: Very weak combination and overtone bands from the aromatic ring may be observed in the 2000-1665 cm⁻¹ region, which can sometimes be useful for confirming aromatic substitution patterns.[6]
1600-900 cm⁻¹: The Fingerprint Region (Stretching and Bending)
This region is information-rich, containing key absorptions from the nitro group and the carboxylic acid C-O bond.
-
Asymmetric NO₂ Stretch: A very strong and characteristic band is expected between 1550 and 1475 cm⁻¹.[8][9][10] The intensity of this absorption makes it a primary diagnostic peak for the presence of a nitroaromatic compound.[4]
-
Symmetric NO₂ Stretch: A second strong band, corresponding to the symmetric stretching of the N-O bonds, will appear between 1360 and 1290 cm⁻¹.[8][9][10] The presence of this pair of intense peaks is conclusive evidence for a nitro group.[4]
-
C-O Stretch and O-H Bend (Carboxylic Acid): The C-O stretching vibration, coupled with the in-plane O-H bending vibration, gives rise to a medium-to-strong absorption in the 1320-1210 cm⁻¹ range.[3][6] Another O-H bend is expected between 1440-1395 cm⁻¹, though it may overlap with aliphatic C-H bending modes.[3]
Below 900 cm⁻¹: The Out-of-Plane Bending Region
This lower-frequency part of the fingerprint region is crucial for determining the substitution pattern of the benzene ring.
-
Aromatic C-H Out-of-Plane Bend: For para-disubstituted benzene rings, a strong, characteristic absorption band is expected in the 860-790 cm⁻¹ range.[5] This "wagging" vibration is highly diagnostic of the 1,4-substitution pattern.
-
NO₂ Bending: The nitro group also exhibits a scissoring vibration that results in a medium intensity peak between 890 and 835 cm⁻¹.[4] This peak may overlap with the aromatic C-H wagging band, potentially appearing as a broadened or complex absorption in that region.
Section 3: Tabulated Summary of Expected Vibrational Modes
The following table summarizes the key diagnostic FT-IR absorption bands predicted for this compound.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Anticipated Intensity |
| 3300 - 2500 | O-H Stretch (H-bonded dimer) | Carboxylic Acid | Strong, Very Broad |
| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium to Weak, Sharp |
| 3000 - 2850 | C-H Stretch | Aliphatic (CH, CH₂) | Medium, Sharp |
| 1760 - 1690 | C=O Stretch (H-bonded dimer) | Carboxylic Acid | Strong, Sharp |
| 1600 - 1450 | C=C Stretch (in-ring) | Aromatic Ring | Medium to Weak |
| 1550 - 1475 | N-O Asymmetric Stretch | Aromatic Nitro Group | Very Strong |
| 1360 - 1290 | N-O Symmetric Stretch | Aromatic Nitro Group | Strong |
| 1320 - 1210 | C-O Stretch | Carboxylic Acid | Medium to Strong |
| 860 - 790 | C-H Out-of-Plane Bend | p-Disubstituted Aromatic | Strong |
| 890 - 835 | NO₂ Scissoring Bend | Aromatic Nitro Group | Medium |
Section 4: Experimental Protocol for FT-IR Analysis (KBr Pellet Method)
The potassium bromide (KBr) pellet method is a standard and reliable technique for obtaining high-quality FT-IR spectra of solid samples.[11] The protocol below is designed to ensure reproducibility and spectral accuracy.
Causality Statement: The objective is to disperse the solid analyte homogenously within an infrared-transparent matrix (KBr). Proper execution is critical because particle size, moisture, and concentration directly impact spectral quality, causing scattering, band distortion, and spurious peaks.
Materials:
-
This compound (sample)
-
Spectroscopy-grade Potassium Bromide (KBr), oven-dried at >110°C for at least 4 hours and stored in a desiccator.
-
Agate mortar and pestle
-
Pellet press die set (e.g., 13 mm diameter)
-
Hydraulic press
-
Spatula and analytical balance
Step-by-Step Methodology:
-
Preparation: Thoroughly clean the mortar, pestle, and die set with a suitable solvent (e.g., acetone) and ensure they are completely dry before use. This prevents cross-contamination.
-
Weighing: Accurately weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried, spectroscopic-grade KBr.[11][12] Maintaining a sample concentration of ~0.5-1% is crucial; excessively high concentrations lead to band saturation and non-compliance with the Beer-Lambert law.
-
Grinding and Mixing: Transfer the weighed KBr to the agate mortar and grind it for about 30 seconds to break up any clumps. Add the sample to the mortar. Grind the mixture vigorously for 1-2 minutes until it becomes a fine, homogenous powder.
-
Scientific Rationale: The particle size of the sample must be reduced to less than the wavelength of the incident IR radiation (~2 µm) to minimize light scattering (the Christiansen effect), which can cause distorted band shapes and sloping baselines.[12]
-
-
Die Loading: Carefully transfer a portion of the homogenous powder into the pellet die sleeve, ensuring an even distribution across the bottom die face.
-
Pellet Pressing: Assemble the die and place it in the hydraulic press. If available, connect the die to a vacuum pump for 1-2 minutes.
-
Scientific Rationale: Applying a vacuum removes entrapped air and residual moisture.[12] Water has strong IR absorptions (broad ~3400 cm⁻¹ and sharp ~1640 cm⁻¹) that can obscure sample peaks.
-
-
Compression: Slowly apply pressure, raising the force to approximately 8-10 tons.[12] Hold this pressure for 2-3 minutes. The pressure causes the KBr to undergo plastic flow, encapsulating the sample in a solid, transparent disc.
-
Decompression and Extraction: Release the pressure on the press slowly to prevent the pellet from cracking.[12] Carefully disassemble the die and extract the transparent or translucent KBr pellet.
-
Spectral Acquisition: Place the pellet in the spectrometer's sample holder. First, run a background scan with nothing in the sample compartment to obtain a spectrum of the atmospheric water and CO₂. Then, run the sample scan. The instrument software will automatically ratio the sample spectrum against the background, yielding the final absorbance spectrum.
Section 5: Experimental Workflow Visualization
The following diagram illustrates the logical flow of the KBr pellet preparation and analysis process.
Sources
- 1. This compound | C10H9NO6 | CID 313002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Chemistry: Nitro compound infrared spectra [openchemistryhelp.blogspot.com]
- 11. shimadzu.com [shimadzu.com]
- 12. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis - Kintek Press [kinteksolution.com]
An In-Depth Technical Guide to the Isomers of Nitrophenyl Succinic Acid for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of the ortho-, meta-, and para-isomers of nitrophenyl succinic acid. It is designed for researchers, scientists, and drug development professionals, offering insights into their synthesis, separation, characterization, and potential applications. This document moves beyond a simple listing of facts to explain the scientific reasoning behind the described methodologies, ensuring a deeper understanding of the subject matter.
Introduction: The Significance of Isomerism in Drug Discovery
In the realm of medicinal chemistry, isomerism is a critical consideration. Positional isomers, such as the nitrophenyl succinic acids, possess the same molecular formula but differ in the substitution pattern on the aromatic ring. This seemingly subtle difference can lead to profound variations in their physicochemical properties, including polarity, acidity, and three-dimensional shape. Consequently, these structural nuances dictate how each isomer interacts with biological targets, influencing their pharmacokinetic and pharmacodynamic profiles. A comprehensive understanding of the individual isomers is therefore paramount for their potential development as therapeutic agents or as key intermediates in the synthesis of complex pharmaceutical compounds.[1][2]
The nitrophenyl succinic acid isomers combine the structural features of succinic acid, a known metabolic intermediate and a versatile building block in pharmaceutical synthesis, with a nitro-substituted phenyl ring.[3][4][5] The nitro group, a potent electron-withdrawing moiety, significantly influences the molecule's electronic properties and can serve as a key pharmacophore or a precursor for further chemical modifications.[1][2][6]
The Isomers of Nitrophenyl Succinic Acid: A Comparative Overview
The three positional isomers of nitrophenyl succinic acid are:
-
2-(2-Nitrophenyl)succinic acid (ortho-isomer)
-
2-(3-Nitrophenyl)succinic acid (meta-isomer)
-
2-(4-Nitrophenyl)succinic acid (para-isomer)
The position of the nitro group on the phenyl ring dictates the electronic and steric environment of the molecule, which in turn affects its physical and chemical properties.
Chemical Structures
Below are the chemical structures of the three isomers of nitrophenyl succinic acid.
Caption: Chemical structures of the ortho-, meta-, and para-isomers of nitrophenyl succinic acid.
Comparative Physicochemical Properties
| Property | ortho-Nitrophenyl succinic acid | meta-Nitrophenyl succinic acid | para-Nitrophenyl succinic acid |
| Molecular Formula | C₁₀H₉NO₆ | C₁₀H₉NO₆ | C₁₀H₉NO₆ |
| Molecular Weight | 239.18 g/mol | 239.18 g/mol | 239.18 g/mol [7] |
| CAS Number | Not available | Not available | 21021-53-4[7] |
| Melting Point | Not available | Not available | Not available |
| pKa | Not available | Not available | Not available |
| Predicted logP | Not available | Not available | 0.7[7] |
Synthesis of Nitrophenyl Succinic Acid Isomers
A plausible and efficient method for the synthesis of nitrophenyl succinic acid isomers is the direct nitration of phenylsuccinic acid.[8][9][10] This electrophilic aromatic substitution reaction typically employs a nitrating mixture of concentrated nitric acid and sulfuric acid.[11] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
The regioselectivity of the nitration of phenylsuccinic acid is directed by the activating and deactivating effects of the succinic acid moiety. The alkyl group of the succinic acid is weakly activating and an ortho-, para-director, while the carboxylic acid groups are deactivating and meta-directors. The interplay of these effects will likely result in a mixture of the ortho-, meta-, and para-isomers, which will necessitate a subsequent separation step.
Proposed General Synthetic Protocol
This protocol is a proposed method based on analogous nitration reactions of substituted aromatic compounds.[12][13]
Materials:
-
Phenylsuccinic acid
-
Concentrated nitric acid (70%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Dichloromethane or other suitable organic solvent
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add phenylsuccinic acid.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid to the flask with constant stirring, ensuring the temperature does not exceed 10 °C.
-
Once the phenylsuccinic acid is completely dissolved, slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise from the dropping funnel. Maintain the reaction temperature between 0 and 10 °C throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated product, a mixture of nitrophenyl succinic acid isomers, is then collected by vacuum filtration and washed with cold deionized water until the washings are neutral.
-
The crude product can be dried under vacuum.
Caption: Proposed workflow for the synthesis of nitrophenyl succinic acid isomers.
Separation and Purification of Isomers
The separation of the ortho-, meta-, and para-isomers of nitrophenyl succinic acid from the crude reaction mixture is a critical step. High-Performance Liquid Chromatography (HPLC) is the most effective technique for this purpose due to its high resolution and efficiency in separating positional isomers.[14][15][16][17][18]
Rationale for HPLC Method Development
The choice of the stationary and mobile phases is crucial for achieving baseline separation. For aromatic compounds with polar functional groups like nitrophenyl succinic acids, reversed-phase HPLC is a suitable starting point.
-
Stationary Phase: A C18 column is a standard choice for reversed-phase chromatography, separating compounds based on their hydrophobicity. However, for aromatic isomers, a phenyl-hexyl column can offer enhanced selectivity.[14] The phenyl groups on the stationary phase can engage in π-π interactions with the aromatic ring of the nitrophenyl succinic acid isomers, providing an additional separation mechanism beyond simple hydrophobicity.[15]
-
Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is typically employed. The buffer, often containing a small amount of acid like phosphoric acid or formic acid, is used to suppress the ionization of the carboxylic acid groups, leading to better peak shapes and retention.
The expected elution order in reversed-phase HPLC is generally related to the polarity of the isomers. The para-isomer is typically the least polar and will therefore have the longest retention time, while the ortho-isomer is often the most polar and will elute first. The meta-isomer will likely have an intermediate retention time.
Detailed Experimental HPLC Protocol (Hypothetical)
This protocol is a well-reasoned, hypothetical procedure based on established methods for separating similar aromatic isomers.[14][17]
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-20 min: 20% to 60% B
-
20-25 min: 60% B
-
25-26 min: 60% to 20% B
-
26-30 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve the crude mixture of nitrophenyl succinic acid isomers in the initial mobile phase composition (80:20 Mobile Phase A:Mobile Phase B).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529) [hmdb.ca]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound | C10H9NO6 | CID 313002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Phenylsuccinic acid | C10H10O4 | CID 95459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (+)-Phenylsuccinic acid | C10H10O4 | CID 736146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Nitration - Sciencemadness Wiki [sciencemadness.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. nacalai.com [nacalai.com]
- 15. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 18. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Introduction: Unveiling the Potential of a Privileged Scaffold
An In-depth Technical Guide to 2-(4-Nitrophenyl)succinic Acid Derivatives for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the identification and optimization of molecular scaffolds that can interact with multiple biological targets is a cornerstone of efficient drug discovery. The this compound framework represents one such "privileged structure," combining the functionalities of two key chemical motifs. The succinic acid core, a dicarboxylic acid, is a fundamental building block in both chemical synthesis and cellular metabolism, notably as an intermediate in the tricarboxylic acid (TCA) cycle.[1] This inherent biocompatibility makes it an attractive starting point for designing molecules that can interface with biological systems.
The addition of a 4-nitrophenyl group introduces distinct electronic and structural properties. The nitro group (NO₂) is a strong electron-withdrawing moiety that can significantly influence the acidity of the carboxylic acid protons and participate in crucial intermolecular interactions within protein binding pockets.[2] Furthermore, nitroaromatic compounds are a well-established class of molecules with a broad spectrum of biological activities, including antimicrobial and anticancer effects, often mediated through redox cycling.[3]
This guide provides a comprehensive technical overview of this compound derivatives, moving from their fundamental properties and synthesis to their application in enzyme inhibition and antimicrobial research. It is designed for researchers and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower innovation.
Core Scaffold: Physicochemical Properties & Spectroscopic Signature
Understanding the fundamental characteristics of the parent molecule, this compound, is essential before exploring its derivatives.
Physicochemical Data
The key properties of the core compound are summarized below for easy reference.[4][5]
| Property | Value | Source |
| IUPAC Name | 2-(4-nitrophenyl)butanedioic acid | PubChem[4] |
| CAS Number | 21021-53-4 | PubChem[4] |
| Molecular Formula | C₁₀H₉NO₆ | PubChem[4] |
| Molecular Weight | 239.18 g/mol | PubChem[4] |
| Appearance | Neat (Solid) | CymitQuimica[5] |
Spectroscopic Characterization Protocol
Characterization is a self-validating step to confirm the identity and purity of the synthesized compound. The distinct functional groups—a carboxylic acid, an aromatic ring, and a nitro group—give rise to a predictable spectroscopic signature.
Objective: To confirm the chemical structure of a synthesized this compound derivative.
Methodology:
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Rationale: To identify the different types of protons and their connectivity.
-
Procedure: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Expected Signature:
-
Aromatic protons of the 4-nitrophenyl group will appear as two distinct doublets (an AA'BB' system) in the downfield region (~7.5-8.3 ppm) due to the strong deshielding effect of the nitro group.
-
The methine proton (-CH) adjacent to the phenyl ring will be a multiplet, shifted downfield by the adjacent electron-withdrawing groups.
-
The methylene protons (-CH₂) will appear as a multiplet, typically more upfield than the methine proton.
-
The acidic carboxylic acid protons will appear as a broad singlet at a very downfield position (>10 ppm), which will disappear upon a D₂O shake.
-
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
Rationale: To identify key functional groups based on their vibrational frequencies.
-
Procedure: Prepare a sample using a KBr pellet or as a thin film.
-
Expected Signature: [6]
-
A broad O-H stretch from the carboxylic acid dimer will be prominent around 2500-3300 cm⁻¹.
-
A sharp C=O stretch from the carboxylic acid carbonyl will be observed around 1700-1725 cm⁻¹.
-
Characteristic N-O stretching bands for the nitro group will appear as two strong peaks, typically around 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).
-
C=C stretching bands for the aromatic ring will be seen in the 1450-1600 cm⁻¹ region.
-
-
-
Mass Spectrometry (MS):
-
Rationale: To confirm the molecular weight and fragmentation pattern.
-
Procedure: Use an appropriate ionization technique, such as Electrospray Ionization (ESI), typically in negative mode to deprotonate the carboxylic acids.
-
Expected Signature: The mass spectrum should show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ or the molecular ion [M]⁻, confirming the molecular weight.[4]
-
Synthesis of this compound Derivatives
The synthesis of these derivatives can be approached through several established organic chemistry reactions. A common and effective strategy is the Michael addition, which involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.
General Synthetic Workflow
The workflow below illustrates a two-step process to generate a diester derivative, which can then be selectively hydrolyzed to the monoester or fully hydrolyzed to the parent dicarboxylic acid.
Caption: Synthetic workflow for this compound derivatives.
Detailed Experimental Protocol: Synthesis of Diethyl 2-(4-nitrophenyl)succinate
This protocol provides a practical method adapted from principles of malonic ester synthesis and Michael additions.[7]
Objective: To synthesize the diethyl ester of this compound.
Materials:
-
4-Nitrostyrene
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol under a nitrogen atmosphere.
-
Nucleophile Formation: To this solution, add diethyl malonate (1.1 eq) dropwise at room temperature. The formation of the enolate is the causal step for enabling the subsequent nucleophilic attack. Stir for 30 minutes.
-
Michael Addition: Add 4-nitrostyrene (1.0 eq) to the reaction mixture. The electron-withdrawing nitro group makes the β-carbon of the styrene highly electrophilic, facilitating the conjugate addition.
-
Reaction Progression: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Intermediate Hydrolysis & Decarboxylation: Cool the reaction to room temperature. Carefully and slowly add a solution of concentrated sulfuric acid in water. This step serves to neutralize the base and catalyze the hydrolysis of one ester group and subsequent decarboxylation to yield the succinate derivative. Heat the mixture to reflux for an additional 2-4 hours.
-
Workup and Extraction: After cooling, remove the ethanol under reduced pressure. Add water to the residue and extract the aqueous layer three times with diethyl ether. The organic phase now contains the desired product.
-
Purification: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to remove any acidic impurities), and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.
-
Final Product: The resulting crude product can be purified by column chromatography on silica gel to yield pure diethyl 2-(4-nitrophenyl)succinate. Confirm the structure using the characterization methods described in Section 1.2.
Application Focus: Enzyme Inhibition
The structural similarity of the succinic acid core to natural enzyme substrates (like succinate in the TCA cycle) makes its derivatives prime candidates for competitive enzyme inhibitors.[8] The 4-nitrophenyl group can serve as a convenient chromogenic reporter for assay development.
Mechanism of Action: Competitive Inhibition
Competitive inhibitors function by binding to the active site of an enzyme, thereby preventing the natural substrate from binding. This interaction is reversible. The inhibitor's effectiveness is determined by its affinity for the active site (Ki value). Succinic acid derivatives can inhibit cytochrome P450 (CYP450) enzymes, which are crucial for drug metabolism.[9]
Caption: Mechanism of competitive enzyme inhibition by a derivative.
Protocol: In Vitro Lipase Inhibition Assay
This protocol describes a colorimetric assay to screen for the inhibitory potential of this compound derivatives against a model enzyme, lipase. The assay uses p-nitrophenyl butyrate (pNPB) as a substrate, which upon hydrolysis releases the yellow-colored p-nitrophenolate anion, allowing for spectrophotometric monitoring.[10]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test derivative against lipase.
Materials:
-
Porcine pancreatic lipase
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
p-Nitrophenyl butyrate (pNPB) stock solution in isopropanol
-
Test derivative stock solution in DMSO
-
96-well microplate
-
Microplate reader capable of reading absorbance at 405 nm
Procedure:
-
Preparation: Prepare serial dilutions of the test derivative in Tris-HCl buffer. A typical concentration range might be 0.1 µM to 100 µM.
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 100 µL of buffer, 20 µL of lipase solution, and 20 µL of the test derivative dilution.
-
Positive Control (No Inhibition): Add 120 µL of buffer and 20 µL of lipase solution.
-
Negative Control (No Enzyme): Add 140 µL of buffer.
-
Solvent Control: Add 100 µL of buffer, 20 µL of lipase solution, and 20 µL of DMSO (or the highest concentration of solvent used for the derivatives). This is a self-validating step to ensure the solvent does not affect enzyme activity.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 20 µL of the pNPB substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 15-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each derivative concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_positive_control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Application Focus: Antimicrobial Agents
The nitroaromatic scaffold is a well-known pharmacophore in antimicrobial drugs.[3] Combined with the organic acid nature of the succinic acid moiety, which can disrupt bacterial membranes and cytoplasmic pH, these derivatives present a promising avenue for new antibacterial agents.[11][12]
Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Objective: To determine the MIC of a test derivative against a bacterial strain (e.g., Staphylococcus aureus or Escherichia coli).
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
Test derivative stock solution in DMSO
-
Sterile 96-well microplates
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
0.5 McFarland turbidity standard
Procedure:
-
Bacterial Inoculum Preparation: Culture the bacteria overnight. Dilute the culture in MHB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test derivative in MHB. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the test compound.
-
Controls (Self-Validation):
-
Growth Control: A well containing only MHB and the bacterial inoculum.
-
Sterility Control: A well containing only MHB.
-
Positive Control: A row of wells with a serial dilution of a known antibiotic.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Determination: The MIC is the lowest concentration of the test derivative at which there is no visible turbidity (growth).
Workflow for Antimicrobial Screening
Caption: Standard workflow for a Minimum Inhibitory Concentration (MIC) assay.
Conclusion and Future Perspectives
Derivatives of this compound represent a versatile and promising chemical scaffold for drug discovery. Their synthesis is accessible through robust organic reactions, and their dual-functionality provides a rich platform for generating molecular diversity. The insights provided in this guide demonstrate their potential as enzyme inhibitors and antimicrobial agents, backed by detailed, actionable protocols.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying both the aromatic ring (e.g., altering the position or nature of the substituent) and the succinic acid core (e.g., creating amides, succinimides[13], or complex esters) to optimize potency and selectivity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these derivatives exert their biological effects.
-
Prodrug Strategies: Utilizing the carboxylic acid groups to develop prodrugs with improved pharmacokinetic profiles.[1]
By leveraging the foundational knowledge and methodologies presented here, researchers can effectively explore the therapeutic potential of this valuable class of compounds.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ResearchGate. (2007). Bis(4-nitrophenyl) succinate.
- Patsnap. (2022). Synthesis method of 2-(4-nitrophenyl) butyric acid.
- MDPI. (2024). Mechanistic Insights into Succinic Acid as an Adjuvant for Ciprofloxacin in Treating Pseudomonas aeruginosa Growing Within Cystic Fibrosis Airway Mucus.
- PubMed. (2020). Research progress in biological activities of succinimide derivatives.
- National Institutes of Health. (n.d.). Studies on the enzymic oxidation of succinic acid containing deuterium in the methylene groups.
- ResearchGate. (2017). Antimicrobial Activities of Monoesters of Succinic Acid.
- Talent Chemical. (2025). What are the pharmaceutical applications of succinic acid?.
- R Discovery. (2002). THE SYNTHESIS OF SUCCINIC ACIDS AND DERIVATIVES. A REVIEW.
- DiVA. (n.d.). Determining the Reaction Mechanism of Hydrolysis of p-Nitrophenyl Butyrate Performed by a Cold-Adapted Lipase, BplA.
- Redalyc. (2021). Chemical, spectroscopic characterization, molecular modeling and antibacterial activity assays of a silver (I) complex with succinic acid.
- MDPI. (2022). Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase.
- OUCI. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
- ResearchGate. (2018). Synthesis and Characterization of Some New Metal Complexes 2-(4-nitrophenyl azo)-2,4-dimethylphenol.
- PubMed. (2020). Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes.
- PubMed. (2021). Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia.
Sources
- 1. talentchemicals.com [talentchemicals.com]
- 2. Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Chemical, spectroscopic characterization, molecular modeling and antibacterial activity assays of a silver (I) complex with succinic acid [redalyc.org]
- 7. Synthesis method of 2-(4-nitrophenyl) butyric acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. Studies on the enzymic oxidation of succinic acid containing deuterium in the methylene groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uu.diva-portal.org [uu.diva-portal.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Research progress in biological activities of succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Activity of Nitrophenyl Compounds
Introduction
Nitrophenyl compounds, a diverse class of organic molecules characterized by the presence of one or more nitro groups attached to a phenyl ring, represent a fascinating and enduring area of research in medicinal chemistry and drug development. The strong electron-withdrawing nature of the nitro group profoundly influences the physicochemical properties of the parent molecule, bestowing upon it a wide spectrum of biological activities.[1][2] This versatility has led to the development of nitrophenyl-containing compounds as therapeutics for a range of conditions, from bacterial infections to cancer and cardiovascular diseases.[1] However, the same chemical reactivity that confers therapeutic benefit can also lead to toxicity, making a thorough understanding of their biological interactions paramount.[3][4][5][6]
This technical guide provides a comprehensive exploration of the biological activities of nitrophenyl compounds, intended for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, present detailed experimental protocols for assessing their activity, and provide a curated overview of their therapeutic applications and toxicological considerations.
The Nitro Group: A Double-Edged Sword in Biological Systems
The biological activity of nitrophenyl compounds is intrinsically linked to the chemistry of the nitro group. This functional group can be considered both a pharmacophore, essential for therapeutic effect, and a toxicophore, responsible for adverse effects.[1] The primary driver of its biological action is its ability to undergo metabolic reduction within biological systems. This reductive metabolism can generate a cascade of reactive intermediates, including nitroso and hydroxylamino derivatives, as well as radical species.[2] These reactive species can interact with a variety of cellular macromolecules, including DNA, proteins, and lipids, leading to a range of biological outcomes.[1][2]
Metabolic Activation: The Gateway to Bioactivity and Toxicity
The biotransformation of nitrophenyl compounds is a critical determinant of their biological effects. Phase I metabolic reactions, often mediated by cytochrome P450 enzymes, can involve the reduction of the nitro group to an amino group via nitroso and hydroxylamine intermediates.[7] Additionally, oxidation of the phenyl ring can occur.[7] Phase II reactions typically involve conjugation of the parent compound or its metabolites with endogenous molecules such as glucuronic acid or sulfate, facilitating their excretion.[7]
It is the intermediates of the reductive pathway that are often responsible for both the therapeutic and toxic effects. For instance, the formation of reactive nitroso and hydroxylamino species is a key step in the mechanism of action of many nitroaromatic antibiotics, leading to DNA damage and cell death in susceptible microorganisms.[1][2] However, these same reactive intermediates can also cause damage to host cells, leading to toxicity.[4][5][6]
Caption: Metabolic activation of nitrophenyl compounds.
Diverse Biological Activities of Nitrophenyl Compounds
The unique chemical properties of the nitrophenyl moiety have been exploited to develop drugs with a wide array of therapeutic applications.
Antimicrobial Activity
Nitroaromatic compounds have a long history as effective antimicrobial agents. Their mechanism of action often involves the reductive activation of the nitro group within the microbial cell, leading to the generation of cytotoxic radicals that damage cellular components.[1][2]
Case Study: Chloramphenicol
Chloramphenicol is a broad-spectrum antibiotic that functions by inhibiting protein synthesis in bacteria. It achieves this by binding to the 50S subunit of the bacterial ribosome and inhibiting the peptidyl transferase step of peptide bond formation.[8][9][10] This prevents the elongation of the polypeptide chain, ultimately leading to bacteriostasis.[9] Resistance to chloramphenicol can arise through several mechanisms, most commonly through enzymatic inactivation by chloramphenicol acetyltransferases (CATs), which acetylate the drug and prevent it from binding to the ribosome.[9][10][11][12] Other resistance mechanisms include efflux pumps and target site mutations.[8][9][10]
Caption: Mechanism of action of Chloramphenicol.
Case Study: Nitazoxanide
Nitazoxanide is a broad-spectrum antiparasitic and antiviral agent.[13][14][15] Its primary mode of action against anaerobic parasites and bacteria is the inhibition of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme, which is essential for anaerobic energy metabolism.[14] By disrupting this key metabolic pathway, nitazoxanide leads to energy depletion and cell death.[14]
Anticancer Activity
The development of nitrophenyl compounds as anticancer agents is an active area of research. These compounds can exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[16][17][18][19]
Several studies have reported the synthesis of novel nitrophenyl derivatives with potent cytotoxic activity against a range of cancer cell lines.[17][20][21] The mechanism of action for some of these compounds is thought to be related to their ability to act as alkylating agents, forming covalent bonds with cellular macromolecules.[22] Others have been shown to induce apoptosis by modulating the expression of key regulatory proteins.[16]
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Nitrovinyl biphenyls | HeLa, MCF-7 | 0.05 - 7 | [17] |
| 5,6,7,8-tetrahydroisoquinolines | PACA2, A549 | Moderate to strong activity | [21] |
| Benzofuran ring-linked 3-nitrophenyl chalcone | HCT-116, HT-29 | 1.71, 7.76 | [23] |
| Nitro-substituted benzylic organochalcogenides | Triple-negative breast cancer | Potent activity | [24] |
Table 1: Examples of IC50 Values of Nitrophenyl Compounds in Cancer Cell Lines
Cardiovascular Effects
Certain nitrophenyl compounds exhibit significant effects on the cardiovascular system. A prominent example is nifedipine, a dihydropyridine calcium channel blocker.
Case Study: Nifedipine
Nifedipine is widely used in the treatment of hypertension and angina.[25][26][27][28] Its mechanism of action involves the inhibition of the influx of calcium ions into vascular smooth muscle cells and cardiac muscle cells by blocking L-type calcium channels.[10][11][26][29] This leads to the relaxation of blood vessels (vasodilation), a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[11][26][29] By dilating coronary arteries, nifedipine also increases the supply of oxygen to the heart muscle.[29] Common side effects include dizziness, flushing, headache, and swelling of the extremities.[25][26][27][28][30]
Experimental Protocols for Assessing Biological Activity
A crucial aspect of research into nitrophenyl compounds is the accurate and reproducible assessment of their biological activity. The following are detailed, step-by-step protocols for two fundamental assays used in this field.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[31] The broth microdilution method is a widely used and standardized technique for determining MIC values.[29][32][33][34]
Materials:
-
Test nitrophenyl compound
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Sterile pipette tips and reservoirs
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in a separate 96-well plate or in tubes to create a range of concentrations.
-
-
Inoculation of Microtiter Plate:
-
Dispense 100 µL of MHB into each well of a sterile 96-well microtiter plate.
-
Add 100 µL of the appropriate compound dilution to the corresponding wells, resulting in a final volume of 200 µL and the desired final compound concentration.
-
Inoculate each well (except for the sterility control) with 10 µL of the prepared bacterial inoculum.
-
Include a positive control (MHB with inoculum, no compound) and a negative control (MHB only).
-
-
Incubation:
-
Seal the plate to prevent evaporation and incubate at 37°C for 18-24 hours.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is determined as the lowest concentration that inhibits a certain percentage (e.g., 90%) of growth compared to the positive control.
-
Caption: Workflow for MIC determination.
Protocol 2: MTT Assay for Assessing Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[24][35] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[24] The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test nitrophenyl compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Sterile 96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Conclusion and Future Perspectives
Nitrophenyl compounds continue to be a rich source of biologically active molecules with significant therapeutic potential. Their diverse mechanisms of action, spanning from the inhibition of microbial protein synthesis to the modulation of complex signaling pathways in cancer, underscore their importance in drug discovery. However, the inherent potential for toxicity necessitates a careful and thorough evaluation of their biological profiles.
The experimental protocols detailed in this guide provide a foundation for the in vitro assessment of the antimicrobial and cytotoxic activities of novel nitrophenyl derivatives. As our understanding of the intricate cellular processes that these compounds influence grows, so too will our ability to design safer and more effective therapeutic agents. Future research will likely focus on the development of nitrophenyl compounds with enhanced target specificity, thereby maximizing their therapeutic efficacy while minimizing off-target effects and associated toxicity. The continued exploration of this versatile chemical scaffold holds great promise for addressing unmet medical needs in infectious diseases, oncology, and beyond.
References
- Chloramphenicol: Mechanism of Action, Ribosomal Binding, and Clinical Implic
- Decoding Chloramphenicol Resistance: A Comprehensive Guide to Genetic Testing and Diagnosis. Sequencing. (URL: [Link])
- Molecular basis of bacterial resistance to chloramphenicol and florfenicol. Oxford Academic. (URL: [Link])
- Chloramphenicol resistance – Knowledge and References. Taylor & Francis. (URL: [Link])
- Molecular mechanisms of re-emerging chloramphenicol susceptibility in extended-spectrum beta-lactamase-producing Enterobacterales. PubMed Central. (URL: [Link])
- Nifedipine: Side Effects, Uses, Dosage, Interactions, Warnings. RxList. (URL: [Link])
- Nifedipine (oral route). Mayo Clinic. (URL: [Link])
- Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. (URL: [Link])
- Nifedipine: MedlinePlus Drug Inform
- Nifedipine: Uses & Side Effects. Cleveland Clinic. (URL: [Link])
- Nifedipine - Side Effects, Dosage, Precautions, Uses. Yashoda Hospital. (URL: [Link])
- Nifedipine Uses, Dosage & Side Effects. Drugs.com. (URL: [Link])
- Assessment of antimicrobial activity. Protocols.io. (URL: [Link])
- Nitazoxanide: A New Thiazolide Antiparasitic Agent. Clinical Infectious Diseases. Oxford Academic. (URL: [Link])
- Antimicrobial assay -Microbiology-BIO-PROTOCOL. (URL: [Link])
- Nitazoxanide : A Broad Spectrum Antimicrobial. PMC. (URL: [Link])
- Efficacy and safety of nitazoxanide in treating SARS-CoV-2 infection: a systematic review and meta-analysis of blinded, placebo-controlled, randomized clinical trials. PMC. (URL: [Link])
- Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry. (URL: [Link])
- Synthesis of nitroaromatic compounds as potential anticancer agents. PubMed. (URL: [Link])
- Table 2 . MIC values of compounds 1 and 2 against bacterial pathogens.
- The FDA-approved drug nitazoxanide is a potent inhibitor of human seasonal coronaviruses acting at postentry level: effect on the viral spike glycoprotein. Frontiers. (URL: [Link])
- Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. (URL: [Link])
- Current Landscape of Methods to Evaluate Antimicrobial Activity of N
- A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research. (URL: [Link])
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. (URL: [Link])
- IC 50 and MIC values of compounds against pathogenic bacteria.
- Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. PMC. (URL: [Link])
- Table 1 IC 50 values of derivatives against cancer cells and relative...
- Nitro-Deficient Niclosamide Confers Reduced Genotoxicity and Retains Mitochondrial Uncoupling Activity for Cancer Therapy. PubMed Central. (URL: [Link])
- (PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT.
- Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PMC. (URL: [Link])
- Synthesis and antitumor evaluation of nitrovinyl biphenyls: anticancer agents based on allocolchicines. PubMed. (URL: [Link])
- Nitroaromatic Compounds, from Synthesis to Biodegrad
- Antimicrobial Activity of Nitroaromatic Deriv
- Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. NIH. (URL: [Link])
- IC50 values for compounds 1 and 2 in various cancer cell lines and a...
- Anticancer Activities of Marine-Derived Phenolic Compounds and Their Deriv
- Aminobenzylated 4-Nitrophenols as Antibacterial Agents Obtained from 5-Nitrosalicylaldehyde through a Petasis Borono–Mannich Reaction. NIH. (URL: [Link])
- Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4).
- Toxicity and metabolism of nitroalkanes and substituted nitroalkanes. PubMed. (URL: [Link])
- HEALTH EFFECTS. Toxicological Profile for Nitrophenols. NCBI Bookshelf. (URL: [Link])
- Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry. (URL: [Link])
- Preventing Microbial Infections with Natural Phenolic Compounds. MDPI. (URL: [Link])
- Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives.
- Minimum inhibitory concentr
- Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PMC. (URL: [Link])
Sources
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicity and metabolism of nitroalkanes and substituted nitroalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HEALTH EFFECTS - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Mechanisms of Resistance to Chloramphenicol in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Molecular mechanisms of re-emerging chloramphenicol susceptibility in extended-spectrum beta-lactamase-producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sequencing.com [sequencing.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Efficacy and Safety of Nitazoxanide in Addition to Standard of Care for the Treatment of Severe Acute Respiratory Illness - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The FDA-approved drug nitazoxanide is a potent inhibitor of human seasonal coronaviruses acting at postentry level: effect on the viral spike glycoprotein [frontiersin.org]
- 16. Nitro-Deficient Niclosamide Confers Reduced Genotoxicity and Retains Mitochondrial Uncoupling Activity for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and antitumor evaluation of nitrovinyl biphenyls: anticancer agents based on allocolchicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Efficacy and safety of nitazoxanide in treating SARS-CoV-2 infection: a systematic review and meta-analysis of blinded, placebo-controlled, randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Nifedipine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 26. Nifedipine: MedlinePlus Drug Information [medlineplus.gov]
- 27. Nifedipine - Side Effects, Dosage, Precautions, Uses [yashodahospitals.com]
- 28. drugs.com [drugs.com]
- 29. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 30. my.clevelandclinic.org [my.clevelandclinic.org]
- 31. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 32. Assessment of antimicrobial activity [protocols.io]
- 33. actascientific.com [actascientific.com]
- 34. mdpi.com [mdpi.com]
- 35. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Chemical Landscape: A Technical Guide to the Safe Handling of 2-(4-Nitrophenyl)succinic Acid
An In-depth Analysis for Researchers and Drug Development Professionals
In the intricate world of chemical synthesis and drug discovery, a thorough understanding of the safety and hazard profile of every compound is not merely a regulatory formality but a cornerstone of responsible research. This guide provides a comprehensive technical overview of 2-(4-Nitrophenyl)succinic acid (CAS No. 21021-53-4), a compound of interest in various research and development applications. As Senior Application Scientists, our goal is to equip fellow researchers, scientists, and drug development professionals with the critical knowledge and practical protocols necessary to handle this substance with the utmost safety and efficacy.
Compound Identification and Physicochemical Properties
This compound, also known as 4-nitrophenylsuccinic acid, is a dicarboxylic acid derivative.[1][2] Its molecular structure, incorporating a nitrophenyl group, is key to its reactivity and, consequently, its hazard profile. A clear understanding of its physical and chemical properties is the first line of defense in risk mitigation.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₆ | [1][2] |
| Molecular Weight | 239.18 g/mol | [1][2] |
| CAS Number | 21021-53-4 | [1][3] |
| Appearance | Neat (form not specified) | [1] |
| IUPAC Name | 2-(4-nitrophenyl)butanedioic acid | [2] |
Table 1: Physicochemical Properties of this compound
Hazard Identification and GHS Classification
For a structurally related compound, 2-(4,5-Dimethoxy-2-nitrophenyl)succinic acid, the following GHS classifications have been assigned and serve as a valuable, albeit indirect, reference:
-
Skin irritation (Category 2) [4]
-
Eye irritation (Category 2A) [4]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system [4]
It is crucial to handle this compound as if it possesses these hazards until a definitive classification is established.
The following diagram illustrates a logical workflow for assessing the hazards of a research chemical like this compound.
Caption: Hazard Assessment Workflow for Research Chemicals.
Toxicological Profile: An Evidence-Based Approach
Detailed toxicological data for this compound is not extensively published. However, based on the known toxicology of similar chemical classes, the following potential health effects should be considered:
-
Acute Effects: Direct contact may cause irritation to the skin, eyes, and respiratory tract.[4] Symptoms of skin contact could include redness, itching, and inflammation.[4] Eye contact may result in redness, pain, and potentially severe damage.[4] Inhalation of dust could lead to respiratory irritation.[4]
-
Chronic Effects: The long-term effects of exposure have not been determined. As a matter of prudent practice, exposure should be minimized.
-
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no data available to classify this compound in terms of carcinogenic, mutagenic, or reproductive hazards. It is not listed by IARC or NTP as a carcinogen.[4]
Safe Handling and Storage Protocols
A proactive approach to safety is paramount when working with research chemicals. The following protocols are based on established best practices and the potential hazards of this compound.
4.1. Engineering Controls
The primary method for controlling exposure is to handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.[4] Facilities should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[4]
4.2. Personal Protective Equipment (PPE)
The selection of appropriate PPE is a critical step in preventing exposure. The following diagram outlines the decision-making process for PPE selection.
Caption: PPE Selection Decision Tree for Handling Solid Chemicals.
4.3. Handling Procedures
-
Avoid the generation of dust.[5]
-
Wash hands thoroughly after handling.[4]
-
Do not eat, drink, or smoke in the laboratory.
-
Ensure all containers are properly labeled.
4.4. Storage
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4][5]
Emergency Procedures: A Step-by-Step Guide
In the event of an exposure or spill, a rapid and informed response is crucial.
5.1. First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if irritation or discomfort persists.[6] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation occurs.[4][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][6] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek medical attention.[6] |
Table 2: First Aid Measures for this compound Exposure
5.2. Spill Response
-
Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[5]
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and then collect the material as with a small spill. Prevent the material from entering drains or waterways.[4]
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's environmental health and safety department for specific guidance.[4]
Conclusion
While this compound is a valuable compound for research and development, it must be handled with a comprehensive understanding of its potential hazards. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to safe handling and emergency procedures, researchers can mitigate the risks associated with this and other research chemicals. The causality behind these protocols is a proactive approach to safety, grounded in the precautionary principle, which is essential for protecting the health of laboratory personnel and the integrity of the research environment.
References
- PubChem. This compound. [Link]
Sources
An In-depth Technical Guide to the Handling and Storage of 2-(4-Nitrophenyl)succinic Acid
Abstract
This technical guide provides a comprehensive overview of the essential procedures for the safe handling, storage, and disposal of 2-(4-Nitrophenyl)succinic acid (CAS RN: 21021-53-4). Intended for researchers, scientists, and professionals in the field of drug development, this document synthesizes critical information regarding the compound's physicochemical properties, potential hazards, and recommended safety protocols. By integrating data from established safety data sheets of analogous compounds and general principles of handling nitroaromatic and carboxylic acid derivatives, this guide aims to establish a framework for the responsible and safe utilization of this compound in a laboratory setting.
Introduction
This compound is a dicarboxylic acid derivative containing a nitroaromatic moiety. While specific applications and extensive research on this particular molecule are not widely documented in publicly available literature, its structural components—a succinic acid backbone and a nitrophenyl group—suggest its potential as an intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and other fine chemicals. The presence of both a carboxylic acid and a nitroaromatic functional group imparts a unique combination of chemical reactivity and potential biological activity, as well as specific handling and safety considerations.
The dual functionality necessitates a cautious and informed approach to its management in a research environment. The carboxylic acid groups can exhibit typical acidic reactivity, while the nitroaromatic component introduces potential hazards such as thermal instability and toxicity, characteristic of this class of compounds. This guide provides a detailed examination of these aspects to ensure the safety of laboratory personnel and the integrity of experimental work.
Physicochemical and Toxicological Properties
A thorough understanding of the physicochemical and toxicological properties of this compound is fundamental to its safe handling. Due to the limited availability of specific experimental data for this compound, the following information is a synthesis of data from supplier information and established knowledge of related chemical structures.
Physicochemical Data
The known physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 21021-53-4 | [1] |
| Molecular Formula | C₁₀H₉NO₆ | [2] |
| Molecular Weight | 239.18 g/mol | [1] |
| Appearance | Pale-yellow to yellow-brown solid | [3] |
| Melting Point | Data not available. For comparison, succinic acid melts at 184-190 °C. The presence of the nitrophenyl group is expected to significantly alter this value. | |
| Solubility | Specific quantitative data is not readily available. Based on the properties of succinic acid and nitroaromatic compounds, it is expected to have limited solubility in water and non-polar organic solvents, and higher solubility in polar organic solvents such as ethanol, methanol, acetone, DMSO, and DMF.[4] | |
| pKa | Data not available. The presence of the electron-withdrawing nitro group is expected to lower the pKa values of the carboxylic acid groups compared to succinic acid (pKa1 = 4.2, pKa2 = 5.6).[5] |
Toxicological Profile
Specific toxicological data for this compound is not available. However, the toxicology of nitroaromatic compounds has been studied, and it is prudent to handle this compound with the assumption that it may exhibit similar hazardous properties.
Nitroaromatic compounds are known for their potential toxicity, which can manifest in various ways. The nitro group can be metabolically reduced to form reactive intermediates that can lead to cellular damage. It is crucial to minimize exposure through all potential routes: inhalation, ingestion, and skin contact.
Hazard Identification and Safety Precautions
Based on the hazard classifications of structurally similar compounds and the general risks associated with nitroaromatics, the following hazards should be considered for this compound.[3]
-
Acute Toxicity (Oral): May be harmful if swallowed.
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following diagram illustrates the recommended PPE for handling this compound.
Caption: Recommended Personal Protective Equipment for handling this compound.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize the inhalation of dust or vapors.[6]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of the handling area.[6]
Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential for maintaining the stability of this compound and ensuring the safety of laboratory personnel.
Handling
-
Avoid Dust Formation: As a solid, care should be taken to avoid the generation of dust. Use appropriate tools for transferring the solid and clean any spills promptly.[7]
-
Grounding: When transferring large quantities of the solid, consider grounding equipment to prevent the build-up of static electricity.
-
Personal Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[8]
Storage
-
Container: Store in a tightly sealed, properly labeled container.[6]
-
Conditions: Keep in a cool, dry, and well-ventilated area.[6] Room temperature storage is generally recommended.
-
Incompatibilities: Store away from strong oxidizing agents, strong bases, and sources of ignition.[6][7]
The following flowchart outlines the key considerations for the handling and storage of this compound.
Caption: Workflow for the safe handling and storage of this compound.
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, prompt and appropriate action is critical.
Accidental Release
-
Evacuate: Evacuate the immediate area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For a solid spill, carefully sweep or vacuum the material, avoiding dust generation. Place the collected material into a sealed container for disposal.[6]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.
First Aid
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]
Stability and Reactivity
Understanding the stability and reactivity of this compound is crucial for preventing hazardous reactions.
-
Thermal Stability: Nitroaromatic compounds can be thermally sensitive and may decompose exothermically at elevated temperatures. Avoid exposure to high heat. Upon decomposition, it may emit toxic fumes, including carbon oxides and nitrogen oxides.[6][9]
-
Incompatible Materials:
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.
-
Strong Bases: The carboxylic acid groups will react exothermically with strong bases.
-
Reducing Agents: The nitro group can be reduced by strong reducing agents, which may be a highly exothermic process.
-
Disposal Considerations
The disposal of this compound and its waste must be conducted in accordance with all applicable federal, state, and local regulations.
-
Waste Identification: The compound should be treated as hazardous waste.
-
Containerization: Collect waste in a clearly labeled, sealed container. Do not mix with incompatible waste streams.
-
Disposal Method: The preferred method of disposal is through a licensed hazardous waste disposal company. Incineration in a permitted hazardous waste incinerator is a common disposal route for organic compounds.
The following decision tree provides a simplified guide for the disposal of this compound waste.
Caption: Decision tree for the disposal of waste containing this compound.
Conclusion
While this compound is a compound with limited publicly available research, its structural features provide a solid basis for establishing safe and effective handling and storage procedures. By treating it with the caution appropriate for a nitroaromatic carboxylic acid, researchers can minimize risks and ensure a safe laboratory environment. The protocols outlined in this guide, including the consistent use of appropriate personal protective equipment, adherence to proper storage conditions, and responsible disposal practices, are paramount. As with any chemical, a thorough review of all available safety information and consultation with institutional safety personnel are essential before commencing any experimental work.
References
- Current time information in Toronto, CA. (n.d.). Google Search.
- This compound. (n.d.). PubChem.
- Succinic acid: a novel and efficient organo-catalyst for synthesis of α-amino nitriles under solvent free condition. (2020). ResearchGate.
- Synthesis of 2-nitrophenyl esters of organic acids and carboxylic polymers. (1989). ResearchGate.
- Safety Data Sheet: Succinic acid. (n.d.). Chemos GmbH & Co.KG.
- Reagents & Solvents: Solvents and Polarity. (n.d.). University of Rochester Department of Chemistry.
- Succinic acid – A run-through of the latest perspectives of production from renewable biomass. (2022). PMC.
- Bis(4-nitrophenyl) succinate. (2007). ResearchGate.
- Synthesis and Characterization of Unsaturated Succinic Acid Biobased Polyester Resins. (2021). MDPI.
- Could I completely dissolve succinic acid in ether, dichloromethane, chloroform, or other solvents other than water, methanol or ethanol? (2021). ResearchGate.
- Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. (2024). MDPI.
- Growth and characterization of succinic acid single crystals. (2007). ResearchGate.
- Determination and correlation of the solubility for succinic acid in five different organic solvents. (2012). ResearchGate.
- THE SYNTHESIS OF SUCCINIC ACID AND ITS EXTRACTION FROM FERMENTATION BROTH USING A TWO-PHASE PARTITIONING BIOREACTOR. (n.d.). Queen's University.
- Succinic Acid: Technology Development and Commercialization. (2017). MDPI.
- Simulation with Computational Fluid Dynamics of Succinic Acid and Co-Product Biorefinery Process. (2011). Hilaris Publisher.
Sources
- 1. This compound | C10H9NO6 | CID 313002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.ca [fishersci.ca]
- 8. chemos.de [chemos.de]
- 9. Succinic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
An In-depth Technical Guide to 2-(4-Nitrophenyl)succinic Acid for Researchers and Drug Development Professionals
Introduction
2-(4-Nitrophenyl)succinic acid, a derivative of succinic acid, is a molecule of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a dicarboxylic acid moiety attached to a nitrophenyl ring, provides a unique combination of functionalities that make it a versatile building block for the synthesis of a wide range of compounds. For researchers and professionals in drug development, understanding the synthesis, properties, and potential applications of this compound is crucial for leveraging its capabilities in the design of novel therapeutics and functional materials.
This guide provides a comprehensive overview of this compound, from its fundamental chemical properties to its synthesis and potential applications, with a focus on providing actionable insights for laboratory work.
Core Chemical Identity
This compound is identified by the CAS number 21021-53-4.[1] It is also known by several synonyms, including (p-Nitrophenyl)succinic acid and 2-(4-nitrophenyl)butanedioic acid.[1] The presence of two carboxylic acid groups and a nitroaromatic system imparts specific chemical characteristics that are central to its utility.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and formulation. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 21021-53-4 | PubChem[1] |
| Molecular Formula | C₁₀H₉NO₆ | PubChem[1] |
| Molecular Weight | 239.18 g/mol | PubChem[1] |
| IUPAC Name | 2-(4-nitrophenyl)butanedioic acid | PubChem[1] |
| Melting Point | 216-218°C | ChemicalBook |
| Boiling Point (Predicted) | 404.8±35.0 °C | ChemicalBook |
| Density (Predicted) | 1.522±0.06 g/cm³ | ChemicalBook |
| pKa (Predicted) | 3.16±0.10 | ChemicalBook |
Structural Representation
The chemical structure of this compound is fundamental to its reactivity and function. The following diagram illustrates its molecular architecture.
Caption: Molecular structure of this compound.
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway: Stobbe Condensation
The Stobbe condensation involves the reaction of a ketone or aldehyde with a succinic ester in the presence of a strong base.[2][3][4][5][6] In this case, 4-nitrobenzaldehyde would serve as the carbonyl component and diethyl succinate as the succinic ester. The reaction proceeds through a lactone intermediate, which then undergoes ring-opening to yield the alkylidene succinic acid derivative. Subsequent reduction of the double bond and hydrolysis of the ester would yield the final product.
The following diagram illustrates the proposed synthetic workflow.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Proposed Synthesis via Stobbe Condensation
This protocol is a generalized procedure based on the principles of the Stobbe condensation and should be optimized for specific laboratory conditions.
Materials:
-
4-Nitrobenzaldehyde
-
Diethyl succinate
-
Sodium ethoxide (or potassium tert-butoxide)
-
Anhydrous ethanol (or tert-butanol)
-
Palladium on carbon (10%)
-
Hydrogen gas
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
Stobbe Condensation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol.
-
To this solution, add diethyl succinate (1.2 eq) dropwise at room temperature.
-
After stirring for 15 minutes, add a solution of 4-nitrobenzaldehyde (1.0 eq) in anhydrous ethanol dropwise.
-
The reaction mixture is typically stirred at room temperature for several hours or gently refluxed until completion (monitored by TLC).
-
After completion, the reaction is quenched with water and the ethanol is removed under reduced pressure. The aqueous layer is then acidified with concentrated HCl and extracted with diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and concentrated to yield the crude alkylidene succinic ester.
-
-
Catalytic Hydrogenation:
-
The crude alkylidene succinic ester is dissolved in ethanol in a hydrogenation vessel.
-
A catalytic amount of 10% Pd/C is added.
-
The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere until the uptake of hydrogen ceases.
-
The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the saturated succinic ester.
-
-
Hydrolysis:
-
The saturated succinic ester is refluxed with an excess of aqueous sodium hydroxide solution for several hours until the ester is completely hydrolyzed.
-
The reaction mixture is cooled, and any unreacted starting material is removed by extraction with diethyl ether.
-
The aqueous layer is then acidified with concentrated HCl to precipitate the this compound.
-
The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
-
Applications in Research and Drug Development
The unique chemical structure of this compound makes it a valuable precursor and intermediate in the synthesis of various biologically active molecules.
As a Scaffold for Enzyme Inhibitors
The succinic acid backbone can be functionalized to target the active sites of various enzymes. The nitrophenyl group can be either a key interacting moiety or a handle for further chemical modification. For instance, derivatives of this compound have been explored for the preparation of:
-
Inhibitors of retinoic acid metabolizing enzymes: These enzymes play a crucial role in cellular growth and differentiation, and their inhibition is a target for cancer therapy.
-
Aromatase inhibitors: Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a cornerstone of treatment for hormone-dependent breast cancer.
-
Transcription factor inhibitors: The development of small molecules that can modulate the activity of transcription factors is a promising area of drug discovery.
The Role of the Nitro Group
The nitro group is a significant functional group in medicinal chemistry, often referred to as both a pharmacophore and a toxicophore.[7] It can participate in redox reactions within cells, which can lead to cytotoxic effects against microorganisms and cancer cells.[7] The strong electron-withdrawing nature of the nitro group also influences the electronic properties of the entire molecule, which can be critical for receptor binding.
Leveraging the Succinic Acid Moiety
Succinic acid and its derivatives are widely used in the pharmaceutical industry.[8] They can improve the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs) when used to form salts or esters.[8][9] The dicarboxylic acid functionality of this compound provides two points for potential conjugation to other molecules, making it a useful linker in the development of prodrugs or targeted drug delivery systems.
The following diagram illustrates the potential applications stemming from the core structure.
Caption: Potential applications derived from the functional groups of this compound.
Conclusion
This compound is a molecule with considerable potential for researchers and professionals in drug development and materials science. Its synthesis, while not extensively documented, can be achieved through established synthetic routes like the Stobbe condensation. The combination of a reactive nitroaromatic ring and a versatile dicarboxylic acid moiety in a single scaffold provides a rich platform for the design and synthesis of novel compounds with a wide range of biological activities. A thorough understanding of its chemical properties and reactivity is key to unlocking its full potential in the laboratory and beyond.
References
- Wikipedia.
- SynArchive.
- Johnson, W. S., & Daub, G. H. (1951).
- Master Organic Chemistry. (2023).
- Unacademy. About Stobbe Reaction and Its Mechanism. [Link]
- Wikipedia. Michael addition. [Link]
- PubChem. This compound. [Link]
- Ke, Y. H., Gee, L. L., & Durham, N. N. (1960). MECHANISM INVOLVED IN THE METABOLISM OF NITROPHENYL-CARBOXYLIC ACID COMPOUNDS BY MICROORGANISMS. Journal of bacteriology, 79(5), 633–638.
- ResearchGate. Bis(4-nitrophenyl)
- Organic Chemistry Portal. Michael Addition. [Link]
- Frontiers in Bioengineering and Biotechnology. Biosynthetic Pathway and Metabolic Engineering of Succinic Acid. [Link]
- Google Patents. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
- Organic Syntheses. p-NITROPHENYLACETIC ACID. [Link]
- Molecules. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]
- Frontiers in Chemistry.
- MDPI. Mechanistic Insights into Succinic Acid as an Adjuvant for Ciprofloxacin in Treating Pseudomonas aeruginosa Growing Within Cystic Fibrosis Airway Mucus. [Link]
- ResearchGate. (PDF) Recent Advances in Base-Assisted Michael Addition Reactions. [Link]
Sources
- 1. This compound | C10H9NO6 | CID 313002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stobbe condensation - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. synarchive.com [synarchive.com]
- 5. organicreactions.org [organicreactions.org]
- 6. All about Stobbe reaction [unacademy.com]
- 7. Recent advances in bio-based production of top platform chemical, succinic acid: an alternative to conventional chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
"use of 2-(4-Nitrophenyl)succinic acid in organic synthesis"
An Application Guide to 2-(4-Nitrophenyl)succinic Acid in Organic Synthesis
Prepared by a Senior Application Scientist
This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide on the applications of this compound. This versatile reagent serves not only as a classical chiral resolving agent but also as a valuable C4 building block for the synthesis of complex molecular architectures, particularly heterocyclic scaffolds relevant to medicinal chemistry.
Introduction: A Molecule of Duality
This compound is a bifunctional organic compound distinguished by two key structural features: a succinic acid backbone and an electronically-modified phenyl ring. The dicarboxylic acid moiety provides the necessary handles for forming diastereomeric salts with racemic bases, making it an effective chiral resolving agent. Simultaneously, the nitro group offers a site for chemical transformation, most notably reduction to an amine, which unlocks a plethora of synthetic pathways. This dual nature makes it a powerful tool in the synthetic organic chemist's arsenal, enabling both the separation of stereoisomers and the construction of novel compounds.
Physicochemical Properties & Safe Handling
A thorough understanding of the reagent's properties is fundamental to its successful application and safe handling in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-(4-nitrophenyl)butanedioic acid | [1] |
| Molecular Formula | C₁₀H₉NO₆ | [1][2] |
| Molecular Weight | 239.18 g/mol | [1][2] |
| CAS Number | 21021-53-4 | [1] |
| Appearance | Solid (form may vary) | [2] |
| Synonyms | 4-Nitrophenylsuccinic acid, (p-Nitrophenyl)succinic acid | [1][2] |
Safety and Handling Precautions: While specific hazard data is limited, standard precautions for handling fine chemical powders and nitrophenyl-containing compounds should be strictly observed.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses or goggles.
-
Handling: To prevent inhalation of dust, handle the compound in a well-ventilated area, preferably within a chemical fume hood. Avoid direct contact with skin and eyes.[3]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Application I: Chiral Resolution of Racemic Amines
The separation of enantiomers from a racemic mixture is a critical step in the development of many pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect. This compound is an effective resolving agent for racemic amines through the principle of diastereomeric salt formation.[4][5]
The Principle of Diastereomeric Salt Crystallization
The process leverages the fundamental difference between enantiomers and diastereomers. When a racemic amine (a 1:1 mixture of R- and S-enantiomers) is reacted with a single enantiomer of a chiral acid, such as (R)- or (S)-2-(4-nitrophenyl)succinic acid, two diastereomeric salts are formed.
(R/S)-Amine + (R)-Acid → [(R)-Amine·(R)-Acid] + [(S)-Amine·(R)-Acid]
These diastereomers are not mirror images and thus possess different physical properties, including solubility in a given solvent system.[5] This solubility difference allows for the selective crystallization of the less soluble diastereomer, which can then be physically separated by filtration. The purified diastereomeric salt is subsequently treated with a base to liberate the enantiomerically pure amine and regenerate the resolving agent.
The presence of the aromatic ring in this compound can promote favorable crystal packing through π-π stacking interactions, while the electron-withdrawing nitro group modulates the acidity of the carboxylic functions, factors that can significantly enhance the efficiency and selectivity of the crystallization process.
Workflow for Chiral Resolution
The overall process can be visualized as a straightforward, multi-step workflow.
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Protocol: General Procedure for Amine Resolution
This protocol provides a generalized methodology. The choice of solvent, temperature, and stoichiometry must be optimized for each specific racemic amine.
Materials:
-
Racemic amine
-
This compound (one enantiomer)
-
Anhydrous solvent (e.g., methanol, ethanol, isopropanol, or mixtures thereof)
-
Aqueous HCl solution (e.g., 2 M)
-
Aqueous NaOH solution (e.g., 2 M)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
Procedure:
-
Salt Formation:
-
In a clean, dry flask, dissolve 1.0 equivalent of the racemic amine in a minimal amount of the chosen anhydrous solvent with gentle heating.
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral this compound in the same solvent, also with gentle heating. Note: Starting with 0.5 equivalents of the resolving agent can maximize the yield and purity of the first crop of crystals based on the desired enantiomer.
-
Slowly add the resolving agent solution to the amine solution with continuous stirring.
-
Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to induce crystallization. The less soluble diastereomeric salt should precipitate.[6]
-
-
Isolation of Diastereomer:
-
Collect the precipitated solid by vacuum filtration, washing the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum. This is the first crop, enriched in one diastereomer.
-
The enantiomeric purity can be checked at this stage by liberating a small sample of the amine and analyzing it by chiral HPLC or polarimetry. Further recrystallizations may be necessary to achieve the desired purity.[5]
-
-
Liberation of the Enantiopure Amine:
-
Suspend the purified diastereomeric salt in a biphasic system of water and an appropriate organic extraction solvent (e.g., ethyl acetate).
-
Add 2 M NaOH solution dropwise with vigorous stirring until the aqueous layer becomes basic (pH > 10), which breaks the salt and dissolves the resolving agent in the aqueous layer.
-
Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
-
Recovery of Resolving Agent (Optional but Recommended):
-
Acidify the aqueous layer from step 3 with 2 M HCl until acidic (pH < 2).
-
The this compound will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry. It can then be reused.
-
Application II: A Versatile Building Block for Heterocycle Synthesis
Beyond its role in separation science, this compound is a valuable starting material for constructing complex molecules. The nitro group acts as a masked amine, providing a strategic advantage in multi-step syntheses. Its reduction unveils a nucleophilic center, enabling intramolecular reactions to form heterocyclic rings, such as the pharmaceutically relevant pyrrolidine scaffold.[7][8][9]
Synthetic Strategy: From Acid to Heterocycle
The core strategy involves a two-stage process: reduction followed by cyclization. The nitro group can be selectively reduced to an amine without affecting the carboxylic acid groups using various standard conditions (e.g., catalytic hydrogenation, metal-acid reduction). The resulting aminophenyl succinic acid is primed for intramolecular cyclization to form a succinimide (a pyrrolidine-2,5-dione), a common structural motif in medicinal chemistry.
Caption: Synthetic pathway from this compound to a functionalized pyrrolidine derivative.
Protocol: Synthesis of 4-(4-Aminophenyl)pyrrolidine-2,5-dione
This protocol outlines a plausible, two-step synthesis of a versatile heterocyclic intermediate.
Step 1: Reduction of the Nitro Group
Materials:
-
This compound
-
Methanol or Ethanol
-
10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Setup: Charge a round-bottom flask with this compound and the solvent (e.g., methanol).
-
Catalyst Addition: Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Evacuate the flask and backfill with H₂ gas. Maintain a positive pressure of H₂ (a balloon is sufficient for small scale) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with fresh solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 2-(4-Aminophenyl)succinic acid, which may be used in the next step without further purification.
Step 2: Intramolecular Cyclization to Succinimide
Materials:
-
2-(4-Aminophenyl)succinic acid (from Step 1)
-
Acetic anhydride or Acetyl chloride
Procedure:
-
Reaction: Place the crude 2-(4-Aminophenyl)succinic acid in a flask and add an excess of acetic anhydride (e.g., 5-10 equivalents).
-
Heating: Heat the mixture (e.g., to 80-100°C) with stirring for 1-3 hours. The acetic anhydride serves as both a dehydrating agent and the solvent.
-
Monitoring: Monitor the formation of the succinimide product by TLC or LC-MS.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture into ice-water to quench the excess acetic anhydride.
-
Isolation: The product may precipitate from the aqueous solution. Collect the solid by filtration. If no precipitate forms, extract the aqueous mixture with ethyl acetate.
-
Purification: Wash the collected solid or the organic extracts with saturated sodium bicarbonate solution to remove acetic acid, followed by brine. Dry the organic phase over Na₂SO₄, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography to yield 4-(4-Aminophenyl)pyrrolidine-2,5-dione.
This resulting compound is a valuable intermediate, as the primary aromatic amine can be readily derivatized to generate libraries of compounds for screening in drug discovery programs.
Conclusion
This compound is a highly valuable and underutilized reagent in organic synthesis. Its utility extends far beyond its application in classical chiral resolutions. By recognizing the synthetic potential of the nitrophenyl group as a precursor to a reactive amine, chemists can leverage this molecule as a strategic starting material for the efficient construction of functionalized heterocyclic compounds. The protocols and principles outlined in this guide are intended to provide a solid foundation for researchers to explore and exploit the full potential of this versatile C4 building block.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
- Wikipedia. (2023). Chiral resolution.
- Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
- The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
- MDPI. (n.d.). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances.
- ResearchGate. (2023). (PDF) Recent Advances in the Synthesis of Pyrrolidines.
Sources
- 1. This compound | C10H9NO6 | CID 313002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. Pyrrolidine synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chiral Resolution Using 2-(4-Nitrophenyl)succinic Acid
A comprehensive guide for researchers, scientists, and drug development professionals on the principles and theoretical application of 2-(4-Nitrophenyl)succinic acid in the separation of enantiomers.
Therefore, this document serves as a foundational guide based on the well-established principles of chiral resolution by diastereomeric salt formation. The protocols and methodologies described herein are extrapolated from standard practices with analogous chiral acidic resolving agents. Researchers intending to utilize this compound for chiral resolution should consider this document a starting point for developing a bespoke experimental design, which will require significant optimization and validation.
Introduction: The Imperative of Chirality in Modern Drug Development
In the landscape of pharmaceutical sciences, the stereochemistry of a drug candidate is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or, in some cases, contribute to adverse effects. Consequently, the ability to isolate and characterize single enantiomers is a critical step in the development of safe and effective medicines.
Chiral resolution via diastereomeric salt formation remains a robust and widely employed technique for the separation of enantiomers on both laboratory and industrial scales.[1] This method relies on the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization.[2]
This application note explores the theoretical application of this compound as a chiral resolving agent. As a dicarboxylic acid, it possesses two acidic protons capable of forming salts with basic compounds, such as amines, which are common functional groups in active pharmaceutical ingredients (APIs). The presence of a chiral center and a nitro-substituted phenyl ring suggests that it could offer unique stereoselective interactions, potentially making it an effective resolving agent for a range of racemic bases.
The Principle of Diastereomeric Salt Resolution
The fundamental principle behind this chiral resolution technique is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties.[1]
When a racemic mixture of a base, for example, a (R)- and (S)-amine, is treated with an enantiomerically pure chiral acid, such as (R)-2-(4-Nitrophenyl)succinic acid, two diastereomeric salts are formed:
-
((R)-Amine) • ((R)-2-(4-Nitrophenyl)succinic acid)
-
((S)-Amine) • ((R)-2-(4-Nitrophenyl)succinic acid)
These two salts are not mirror images of each other and will, therefore, have different solubilities in a given solvent system. This difference in solubility is the key to their separation. By carefully selecting a solvent and optimizing crystallization conditions, one diastereomer can be selectively precipitated from the solution while the other remains dissolved.
Hypothetical Protocol for Chiral Resolution of a Racemic Amine
The following protocol is a generalized procedure and will require substantial optimization for any specific racemic amine and for the use of this compound.
Materials and Equipment
| Material/Equipment | Description |
| Racemic Amine | The compound to be resolved. |
| (R)- or (S)-2-(4-Nitrophenyl)succinic Acid | Enantiomerically pure resolving agent. |
| Solvents | A range of solvents for screening (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof). |
| Glassware | Erlenmeyer flasks, beakers, Büchner funnel, etc. |
| Heating and Stirring | Hotplate with magnetic stirrer. |
| Filtration Apparatus | Vacuum filtration setup. |
| Analytical Instrumentation | Chiral HPLC or GC, polarimeter for determining enantiomeric excess (ee) and optical rotation. |
Experimental Workflow
Figure 1. A generalized workflow for the chiral resolution of a racemic amine using a chiral acid resolving agent.
Step-by-Step Procedure
-
Solvent Screening (Critical Step): The success of a diastereomeric salt resolution is highly dependent on the choice of solvent. A preliminary screening of various solvents and solvent mixtures is essential to identify a system where the two diastereomeric salts exhibit a significant solubility difference.
-
Diastereomeric Salt Formation:
-
Dissolve the racemic amine (1 equivalent) in a minimal amount of the chosen hot solvent.
-
In a separate flask, dissolve the enantiomerically pure this compound (0.5-1.0 equivalents) in the same hot solvent. The stoichiometry of the resolving agent is a key parameter to optimize.
-
Slowly add the resolving agent solution to the amine solution with constant stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be necessary.
-
-
Isolation of the Less Soluble Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing the more soluble diastereomer.
-
Dry the crystals under vacuum.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the isolated diastereomeric salt in water.
-
Add a base (e.g., 1M NaOH) to deprotonate the amine and dissolve the resolving agent as its sodium salt.
-
Extract the liberated free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
-
Recovery of the Resolving Agent:
-
Acidify the aqueous layer from the previous step with a strong acid (e.g., 1M HCl) to precipitate the this compound.
-
Collect the precipitated resolving agent by filtration, wash with cold water, and dry.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the resolved amine using chiral HPLC or GC.
-
Measure the optical rotation using a polarimeter.
-
Key Considerations and Optimization
-
Purity of Starting Materials: The racemic compound and the resolving agent should be of high purity to avoid inhibition of crystallization.
-
Stoichiometry of the Resolving Agent: Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes lead to a higher enantiomeric excess in the precipitated salt.
-
Temperature Profile: The cooling rate during crystallization can significantly impact the crystal size and purity. Slow cooling is generally preferred.
-
Recrystallization: The enantiomeric purity of the isolated diastereomeric salt can often be improved by one or more recrystallization steps.
-
Troubleshooting: Common issues include oiling out of the diastereomeric salts or co-precipitation. This can often be addressed by changing the solvent system, concentration, or cooling rate.
Synthesis of Enantiopure this compound: A Necessary Precursor
A critical and currently underexplored aspect for the application of this compound as a resolving agent is the synthesis of its enantiopure forms. Without a reliable source of the enantiomerically pure resolving agent, the resolution of other racemic compounds is not feasible.
Hypothetically, racemic this compound could be synthesized and then resolved itself using a commercially available enantiopure chiral base (e.g., (R)- or (S)-1-phenylethylamine). The resulting diastereomeric salts would then be separated by fractional crystallization, followed by acidification to liberate the enantiopure this compound. This process would require its own rigorous optimization of solvents and crystallization conditions.
Figure 2. A conceptual workflow for the preparation of an enantiopure chiral resolving agent.
Conclusion and Future Outlook
While this compound presents theoretical potential as a chiral resolving agent, significant research is required to validate its practical utility. The development of a scalable synthesis for its enantiopure forms is the first and most critical hurdle. Following this, extensive screening and optimization studies will be necessary to identify specific classes of racemic compounds for which it is an effective resolving agent.
For researchers in drug development and process chemistry, the exploration of novel resolving agents like this compound is a continuous endeavor. The unique structural features of this compound may provide advantages in the resolution of challenging racemic mixtures where common resolving agents have failed. It is hoped that this conceptual guide will stimulate further research into the synthesis and application of this promising, yet underexplored, chiral resolving agent.
References
- This section would be populated with specific citations from the scientific literature if and when they become available through further research.
- Wikipedia. "Chiral resolution." N.p., n.d. Web.
- LibreTexts. "5.8: Racemic Mixtures and the Resolution of Enantiomers." Chemistry LibreTexts, 28 Jan. 2023.
Sources
Application Notes and Protocols: A Detailed Guide to the Synthesis of 2-(4-Nitrophenyl)succinic Acid
Introduction: Significance and Applications
2-(4-Nitrophenyl)succinic acid is a valuable bifunctional molecule that serves as a key intermediate in the synthesis of a variety of more complex organic structures. Its phenyl ring, activated by the nitro group, and the two carboxylic acid moieties offer multiple reaction sites for further chemical transformations. This compound and its derivatives are of significant interest to researchers in medicinal chemistry and materials science. For instance, the amino-substituted analogue, obtained through the reduction of the nitro group, is a precursor for the synthesis of various heterocyclic compounds and pharmacologically active agents. The presence of the carboxylic acid groups allows for the formation of esters, amides, and other derivatives, making it a versatile building block in drug discovery and development. This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, grounded in the principles of the Stobbe condensation.
Reaction Scheme: The Stobbe Condensation Pathway
The synthesis of this compound is efficiently achieved through a two-step process commencing with the Stobbe condensation of p-nitrobenzaldehyde and diethyl succinate. This base-catalyzed reaction forms a monoester of an alkylidenesuccinic acid.[1][2] The subsequent hydrolysis of this intermediate yields the desired dicarboxylic acid. The Stobbe condensation is a powerful carbon-carbon bond-forming reaction, valued for its ability to create substituted succinic acids.[3]
The mechanism involves the formation of a carbanion from diethyl succinate in the presence of a strong base, which then acts as a nucleophile, attacking the carbonyl carbon of p-nitrobenzaldehyde. The resulting alkoxide undergoes an intramolecular cyclization to form a γ-lactone intermediate.[2][4] Base-induced elimination then leads to the opening of the lactone ring, yielding the salt of the half-ester.[4] Subsequent acidification and hydrolysis afford the final product, this compound.
Experimental Protocol: Synthesis of this compound
This protocol is designed to be a self-validating system, with explanations for each critical step to ensure both reproducibility and a deep understanding of the process.
Part 1: Stobbe Condensation of p-Nitrobenzaldehyde and Diethyl Succinate
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| p-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | 15.1 g | 0.1 |
| Diethyl succinate | C₈H₁₄O₄ | 174.19 | 20.9 g (19.8 mL) | 0.12 |
| Potassium tert-butoxide | C₄H₉KO | 112.21 | 13.5 g | 0.12 |
| tert-Butanol | C₄H₁₀O | 74.12 | 150 mL | - |
| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - |
| 6 M Hydrochloric acid | HCl | 36.46 | As needed | - |
| Saturated NaCl solution | NaCl | 58.44 | As needed | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |
Step-by-Step Procedure:
-
Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.
-
Reagent Addition: The flask is charged with 13.5 g (0.12 mol) of potassium tert-butoxide and 100 mL of anhydrous tert-butanol. The mixture is stirred to form a solution of the base. A solution of 15.1 g (0.1 mol) of p-nitrobenzaldehyde and 20.9 g (0.12 mol) of diethyl succinate in 50 mL of tert-butanol is prepared and placed in the dropping funnel.
-
Initiation of Condensation: The solution from the dropping funnel is added dropwise to the stirred solution of potassium tert-butoxide over a period of 30 minutes. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
Reaction Completion: After the addition is complete, the reaction mixture is heated to reflux for 1 hour to ensure the completion of the condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation of the Monoester: The reaction mixture is cooled to room temperature, and the excess tert-butanol is removed under reduced pressure. The resulting viscous residue is dissolved in 200 mL of water. The aqueous solution is then extracted with 2 x 50 mL of diethyl ether to remove any unreacted starting materials. The aqueous layer is acidified with 6 M hydrochloric acid until it is strongly acidic (pH ~1-2), leading to the precipitation of the crude monoester. The precipitate is collected by vacuum filtration, washed with cold water, and dried.
Part 2: Hydrolysis of the Monoester to this compound
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity |
| Crude Monoester | - | - | From Part 1 |
| 10% Aqueous Sodium Hydroxide | NaOH | 40.00 | ~150 mL |
| Concentrated Hydrochloric Acid | HCl | 36.46 | As needed |
Step-by-Step Procedure:
-
Saponification: The crude monoester obtained from Part 1 is dissolved in approximately 150 mL of 10% aqueous sodium hydroxide solution in a round-bottom flask.
-
Heating: The solution is heated to reflux for 4-6 hours to effect the complete hydrolysis of the ester group.
-
Acidification and Precipitation: The reaction mixture is cooled to room temperature and then carefully acidified with concentrated hydrochloric acid until the pH is approximately 1. This results in the precipitation of the crude this compound.
-
Purification by Recrystallization: The crude product is collected by vacuum filtration and washed with cold water. For purification, the product is recrystallized from hot water or a mixture of ethanol and water.[5] The solid is dissolved in a minimum amount of the hot solvent, and the solution is allowed to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying and Characterization: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried in a vacuum oven. The final product should be characterized by determining its melting point and by spectroscopic methods such as ¹H NMR and ¹³C NMR.
Expected Yield and Product Characterization
-
Expected Yield: The overall yield of this compound is typically in the range of 60-70%.
-
Physical Properties:
-
Spectroscopic Data:
-
¹H NMR (DMSO-d₆): The spectrum is expected to show characteristic peaks for the aromatic protons of the nitrophenyl group (two doublets in the range of 7.5-8.3 ppm), a multiplet for the methine proton adjacent to the phenyl ring, and multiplets for the methylene protons of the succinic acid backbone. The carboxylic acid protons will appear as broad singlets.
-
¹³C NMR (DMSO-d₆): The spectrum should display signals for the two carboxylic acid carbons, the carbons of the aromatic ring (with the carbon attached to the nitro group being downfield), and the aliphatic carbons of the succinic acid chain.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the key stages of the synthesis process, from the initial condensation to the final purification of the target molecule.
Sources
- 1. drhnsp.org [drhnsp.org]
- 2. Stobbe condensation - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. talentchemicals.com [talentchemicals.com]
- 6. This compound | C10H9NO6 | CID 313002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. 4-NITROPHENYLSUCCINIC ACID CAS#: 21021-53-4 [amp.chemicalbook.com]
Application Notes and Protocols for the Synthesis of 2-(4-Nitrophenyl)butyric Acid
Introduction
2-(4-Nitrophenyl)butyric acid is a valuable chemical intermediate, notably serving as a key precursor in the synthesis of Indobufen, an anti-platelet aggregation agent.[1][2] Its structure, featuring a chiral center and a reactive nitro group, makes it a versatile building block for various pharmaceutical and fine chemical applications. The nitro group can be readily reduced to an amine, opening pathways to a wide array of functionalizations, while the carboxylic acid moiety provides a handle for amide bond formation and other transformations.[3]
This document provides detailed protocols for two distinct and reliable synthetic routes to 2-(4-nitrophenyl)butyric acid, designed for researchers in organic synthesis and drug development. The methodologies have been selected based on their prevalence in the literature and their adaptability to standard laboratory settings. Each protocol is accompanied by mechanistic insights, safety considerations, and validation checkpoints to ensure scientific integrity and reproducibility.
Strategic Approaches to Synthesis: A Comparative Overview
The synthesis of 2-(4-nitrophenyl)butyric acid can be approached from two primary strategic directions:
-
Electrophilic Aromatic Substitution: This "late-stage functionalization" approach involves introducing the nitro group onto a pre-existing 2-phenylbutyric acid scaffold. This is a direct and often efficient method, though it requires careful control of regioselectivity.
-
Nucleophilic Substitution/Condensation: This "construction" approach builds the butyric acid sidechain onto a p-nitrophenyl core. This strategy often involves classic carbon-carbon bond-forming reactions like the malonic ester synthesis, offering excellent control over the substitution pattern on the aromatic ring.
It is critical to note that a seemingly plausible route, the Friedel-Crafts acylation of nitrobenzene, is not viable. The strong electron-withdrawing and deactivating nature of the nitro group renders the aromatic ring highly resistant to this type of electrophilic substitution.[4][5][6]
Method 1: Direct Nitration of 2-Phenylbutyric Acid
This protocol details the synthesis via electrophilic nitration of commercially available 2-phenylbutyric acid. The reaction utilizes a classic nitrating mixture of nitric and sulfuric acids.
Causality and Mechanistic Insights
The reaction proceeds via a standard electrophilic aromatic substitution mechanism. Concentrated sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The electron-rich phenyl ring of 2-phenylbutyric acid then acts as a nucleophile, attacking the nitronium ion. The alkyl group is an ortho-, para-director; however, due to steric hindrance from the bulky butyric acid side chain, the substitution occurs predominantly at the para-position.
Experimental Protocol
Materials:
-
2-Phenylbutyric acid
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Nitric Acid (HNO₃, 70%)
-
Acetic Acid (CH₃COOH)
-
Toluene
-
Hexane
-
Chloroform
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Ice
Procedure: [7]
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, cool 340 mL of concentrated sulfuric acid to -10°C using an ice-salt bath.
-
Substrate Addition: Slowly add 33.9 g of 2-phenylbutyric acid to the cold sulfuric acid while maintaining the temperature below 0°C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding 39.4 mL of 70% nitric acid to 170 mL of acetic acid. Cool this mixture in an ice bath.
-
Nitration: Add the cold nitrating mixture dropwise to the solution of 2-phenylbutyric acid in sulfuric acid. The rate of addition must be carefully controlled to maintain the reaction temperature below 0°C.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to 20°C over a period of one hour with continuous stirring.
-
Work-up and Isolation: Pour the reaction mixture into a large beaker containing crushed ice and water. An off-white solid will precipitate.
-
Filtration: Collect the solid product by vacuum filtration, wash thoroughly with ice water, and press as dry as possible on the filter.
-
Purification: Dissolve the crude solid in chloroform. A small aqueous layer may separate and should be removed. Dry the chloroform layer over anhydrous magnesium sulfate.
-
Solvent Removal: Remove the chloroform under reduced pressure to yield the crude solid.
-
Recrystallization: Recrystallize the crude product from a hot mixture of toluene and hexane to afford pure 2-(4-nitrophenyl)butyric acid.[7]
Trustworthiness & Self-Validation
-
Temperature Control: Maintaining the temperature below 0°C during the addition of the nitrating agent is critical to minimize the formation of dinitrated and other side products.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction completion.
-
Product Characterization: The final product should be characterized by melting point determination (literature: 122-123°C[2]) and spectroscopic methods (¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.
Workflow Diagram
Caption: Workflow for the synthesis of 2-(4-nitrophenyl)butyric acid via direct nitration.
Method 2: Malonic Ester Synthesis Pathway
This protocol utilizes the classic malonic ester synthesis to construct the target molecule, starting from diethyl 2-ethyl-2-(4-nitrophenyl)malonate. This intermediate is accessible via the alkylation of diethyl 2-(4-nitrophenyl)malonate or the arylation of diethyl 2-ethylmalonate.[8][9] This method provides unambiguous regiocontrol of the nitro group.
Causality and Mechanistic Insights
This synthesis involves two key transformations:
-
Saponification: The diester is hydrolyzed to a dicarboxylic acid salt under basic conditions (using sodium hydroxide). This is a nucleophilic acyl substitution reaction where hydroxide ions attack the ester carbonyls.
-
Decarboxylation: Upon acidification, the resulting malonic acid derivative is unstable. Being a β-keto acid (or more accurately, a β-dicarboxylic acid), it readily undergoes decarboxylation upon heating (which occurs during the acidic workup), losing a molecule of CO₂ to form the final product.[10][11]
Experimental Protocol
Materials:
-
Diethyl 2-ethyl-2-(4-nitrophenyl)malonate
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), concentrated
-
Diethyl Ether (Et₂O)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Saturated Sodium Chloride solution (Brine)
Procedure: [8]
-
Saponification: In a round-bottom flask fitted with a reflux condenser, dissolve 37.18 g (0.12 mol) of diethyl 2-ethyl-2-(4-nitrophenyl)malonate in 150 mL of ethanol.
-
Base Addition: Add a solution of 30.41 g (0.76 mol) of sodium hydroxide in 100 mL of water to the flask.
-
Reflux: Heat the mixture to reflux on an oil bath for 3 hours.
-
Solvent Removal: After cooling, remove the ethanol by distillation under reduced pressure.
-
Extraction (1): Dissolve the residue in 200 mL of water and extract with 300 mL of diethyl ether to remove any unreacted starting material or neutral byproducts. Discard the ether layer.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid until the solution is strongly acidic (pH ~1-2). The product will precipitate out.
-
Extraction (2): Extract the acidified aqueous layer with diethyl ether (3 x 150 mL).
-
Washing and Drying: Combine the ether extracts, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.
-
Final Isolation: Filter to remove the drying agent and remove the ether under reduced pressure to yield 2-(4-nitrophenyl)-n-butyric acid. The reported yield for this procedure is approximately 69%.[8]
Trustworthiness & Self-Validation
-
Complete Saponification: The reflux period is crucial for ensuring the complete hydrolysis of both ester groups. The reaction can be monitored by TLC, observing the disappearance of the starting diester.
-
Efficient Decarboxylation: Acidification must be thorough to ensure the formation of the dicarboxylic acid, which is the immediate precursor to decarboxylation. Gentle warming after acidification can drive the decarboxylation to completion if necessary.
-
Purity Assessment: The purity of the final product should be confirmed by melting point and spectroscopic analysis, as described in Method 1. The absence of the starting malonate ester signals in the NMR spectrum is a key indicator of a successful reaction.
Workflow Diagram
Caption: Workflow for the synthesis of 2-(4-nitrophenyl)butyric acid via the malonic ester route.
Quantitative Data Summary
| Parameter | Method 1: Direct Nitration[7] | Method 2: Malonic Ester Synthesis[8] |
| Starting Material | 2-Phenylbutyric acid | Diethyl 2-ethyl-2-(4-nitrophenyl)malonate |
| Key Reagents | HNO₃, H₂SO₄, Acetic Acid | NaOH, HCl |
| Solvent(s) | H₂SO₄, Chloroform, Toluene, Hexane | Ethanol, Water, Diethyl Ether |
| Reaction Temperature | -10°C to 20°C | Reflux (~78°C) |
| Reaction Time | ~2 hours | 3 hours |
| Purification Method | Recrystallization | Extraction |
| Reported Yield | Not explicitly stated | 69% |
References
- PrepChem. (n.d.). Synthesis of 2-(4-nitrophenyl)-n-butyric acid.
- MDPI. (n.d.). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids.
- PrepChem. (n.d.). Synthesis of 2-(4-nitrophenyl)butyric acid.
- Patsnap. (n.d.). Synthesis method of 2-(4-nitrophenyl) butyric acid.
- Taylor & Francis Online. (n.d.). Asymmetric Synthesis of 2-Arylpropionic Acids.
- Organic Syntheses. (n.d.). 2-phenylpropionic acid.
- Chemistry LibreTexts. (2023). Characteristics of Specific Substitution Reactions of Benzenes.
- Google Patents. (n.d.). Process for the preparation of 2-aryl propionic acids.
- Chemdad Co. (n.d.). 2-(4-NITROPHENYL)BUTYRIC ACID.
- Google Patents. (n.d.). A kind of method for preparing 2-(4-nitrophenyl) butyric acid.
- Frontiers. (2021). Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis.
- Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- ResearchGate. (n.d.). Synthesis.
- Reddit. (2020). Benzene Nitration and Friedel-Crafts Acylation.
- University of Calgary. (n.d.). The Malonic Ester Synthesis.
- Organic Chemistry Portal. (n.d.). Darzens Reaction.
- Wikipedia. (n.d.). Malonic ester synthesis.
Sources
- 1. 2-(4-NITROPHENYL)BUTYRIC ACID Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. 2-(4-Nitrophenyl)butyric acid CAS 7463-53-8-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. aladdin-e.com [aladdin-e.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. prepchem.com [prepchem.com]
- 8. prepchem.com [prepchem.com]
- 9. CN114085152A - A kind of method for preparing 2-(4-nitrophenyl) butyric acid - Google Patents [patents.google.com]
- 10. askthenerd.com [askthenerd.com]
- 11. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
"enzymatic hydrolysis of nitrophenyl derivatives"
Application Note & Protocol Guide
Topic: Enzymatic Hydrolysis of Nitrophenyl Derivatives: Principles, Protocols, and Applications
Audience: Researchers, scientists, and drug development professionals.
Abstract
The enzymatic hydrolysis of nitrophenyl-derivatized substrates represents one of the most robust, versatile, and widely adopted methods in biochemistry and drug discovery for quantifying enzyme activity. This technique leverages the production of a chromogenic product, p-nitrophenol (pNP) or o-nitrophenol, whose concentration can be easily measured using standard spectrophotometry. The simplicity, low cost, and adaptability of this assay to high-throughput formats make it an indispensable tool for enzyme kinetics, inhibitor screening, and quality control. This guide provides a comprehensive overview of the underlying principles, detailed step-by-step protocols for various applications, and expert insights into assay optimization and troubleshooting.
Part 1: The Underlying Principle: A Chromogenic Transformation
The core of this assay is the elegant conversion of a colorless substrate into a colored product, enabling a direct correlation between color intensity and enzyme activity.
The Chemistry of Nitrophenyl Substrates
Nitrophenyl-based substrates are synthetic molecules where a group susceptible to enzymatic cleavage (e.g., phosphate, glycoside, or ester bond) is linked to a nitrophenyl moiety. The most common derivative is para-nitrophenyl (pNP), which upon cleavage, yields p-nitrophenol.
The magic of the assay lies in the pH-dependent optical properties of the liberated nitrophenol.[1][2][3] In acidic or neutral solutions, p-nitrophenol is protonated and largely colorless, with an absorbance maximum in the UV range (~317 nm).[1][4][5] However, under alkaline conditions (typically pH > 8), the phenolic hydroxyl group deprotonates to form the intensely yellow p-nitrophenolate anion.[1][3][6] This anion exhibits a strong absorbance in the visible spectrum, with a maximum around 405-410 nm.[7][8][9]
This pH-induced color change is a critical feature, as it allows the enzymatic reaction to be performed at the enzyme's optimal pH (which may be neutral or acidic) and then stopped and developed by the addition of a strong base (e.g., NaOH or Na₂CO₃).[6][10] This "stop solution" serves two purposes: it halts the enzymatic reaction by denaturing the enzyme and maximizes the chromophore's signal for a sensitive readout.[6]
The Enzymatic Reaction & Spectrophotometric Detection
The general reaction can be summarized as follows:
p-Nitrophenyl-X (Colorless Substrate) + H₂O ---(Enzyme)---> X-OH (Product) + p-Nitrophenol (Colorless at neutral pH)
p-Nitrophenol ---(Alkaline pH)---> p-Nitrophenolate Anion (Yellow) + H⁺
The rate of formation of the yellow p-nitrophenolate is directly proportional to the enzyme's activity under initial velocity conditions.[6][11] The concentration of the product is then quantified using a spectrophotometer by measuring the absorbance at ~405 nm and applying the Beer-Lambert Law. For accurate quantification, a standard curve prepared with known concentrations of p-nitrophenol is essential.
Caption: Workflow of the nitrophenyl-based enzymatic assay.
Part 2: Key Enzyme Classes & Substrates
The versatility of this assay stems from the ability to synthesize a wide array of nitrophenyl derivatives, making it applicable to numerous enzyme classes.
| Enzyme Class | Specific Enzyme Example | Substrate | Abbreviation |
| Phosphatases | Alkaline Phosphatase, Acid Phosphatase, Protein Tyrosine Phosphatase | p-Nitrophenyl Phosphate | pNPP |
| Glycosidases | α-Glucosidase | p-Nitrophenyl α-D-glucopyranoside | pNP-α-Glc |
| β-Glucosidase | p-Nitrophenyl β-D-glucopyranoside | pNP-β-Glc | |
| β-Galactosidase | p-Nitrophenyl β-D-galactopyranoside | pNP-Gal | |
| N-acetyl-β-glucosaminidase | p-Nitrophenyl N-acetyl-β-D-glucosaminide | pNP-NAG | |
| β-Xylosidase | p-Nitrophenyl β-D-xylopyranoside | pNP-Xyl | |
| Esterases / Lipases | Lipase, Acetylcholinesterase | p-Nitrophenyl Acetate, Butyrate, Palmitate, Myristate | pNPA, pNPB, etc. |
| Proteases | Trypsin-like proteases | p-Nitrophenyl-p'-guanidinobenzoate | NGB |
| Sulfatases | Arylsulfatase | p-Nitrophenyl Sulfate | pNPS |
Part 3: Core Experimental Protocols
Critical Preliminary Step: p-Nitrophenol (pNP) Standard Curve Before any enzyme activity calculation, it is mandatory to generate a standard curve to correlate absorbance values with the molar amount of product formed.
-
Prepare a 1 mM pNP Stock Solution: Dissolve 13.91 mg of p-nitrophenol in 100 mL of the assay stop solution (e.g., 0.1 M NaOH or 1 M Na₂CO₃).
-
Create Dilutions: Prepare a series of dilutions from the stock solution in the stop solution to cover the expected experimental range (e.g., 0, 10, 20, 40, 60, 80, 100 µM).
-
Measure Absorbance: Read the absorbance of each dilution at 405 nm using the stop solution as a blank.
-
Plot Data: Plot absorbance (y-axis) versus concentration (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the slope (extinction coefficient under these conditions). This equation is used to convert the absorbance change in your enzyme assays into the concentration of pNP produced.
Protocol 3.1: General End-Point Assay for Enzyme Activity
This protocol is a standard method for determining enzyme activity by stopping the reaction after a fixed time.
Materials:
-
Enzyme solution (appropriately diluted in assay buffer)
-
Substrate stock solution (e.g., 10 mM pNPP in water)
-
Assay Buffer (specific to the enzyme's optimal pH, e.g., 50 mM Sodium Acetate, pH 5.0 for β-glucosidase)[6]
-
Stop Solution (e.g., 1 M Sodium Carbonate)[6]
-
96-well microplate and reader
Procedure:
-
Assay Setup: In triplicate wells of a 96-well plate, prepare the following:
-
Test Wells: 40 µL of Assay Buffer + 10 µL of Enzyme Solution.
-
Substrate Blank: 50 µL of Assay Buffer (no enzyme).
-
Enzyme Blank: 40 µL of Assay Buffer + 10 µL of Enzyme Solution (will be stopped at time zero).
-
-
Pre-incubation: Equilibrate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.[11]
-
Initiate Reaction: Add 50 µL of pre-warmed Substrate Solution to all wells to start the reaction (Final Volume = 100 µL).
-
Incubation: Incubate for a predetermined time (e.g., 10-30 minutes) during which the reaction rate is linear.
-
Stop Reaction: Add 100 µL of Stop Solution to all wells. Add the stop solution to the "Enzyme Blank" wells immediately after adding the substrate.
-
Read Absorbance: Gently mix the plate and measure the absorbance at 405 nm.
-
Calculate Activity:
-
Corrected Absorbance = (Abs_Test - Abs_Enzyme Blank) - Abs_Substrate Blank.
-
Use the pNP standard curve to convert the corrected absorbance to the concentration of pNP produced.
-
Calculate Specific Activity (Units/mg), where one unit is defined as the amount of enzyme that liberates 1 µmol of pNP per minute.
-
Protocol 3.2: Continuous Kinetic Assay
This method is ideal for detailed kinetic studies, monitoring product formation in real-time.
Caveat: This is only feasible if the enzyme's optimal pH is alkaline, where the pNP product is immediately colored. Alkaline phosphatase is a perfect candidate.[10][12]
Procedure:
-
Setup: In a temperature-controlled spectrophotometer cuvette or microplate reader, add Assay Buffer (e.g., 100 mM Glycine, 1 mM MgCl₂, pH 10.5) and the enzyme solution.
-
Initiate: Add the pNPP substrate to start the reaction.
-
Monitor: Immediately begin recording the absorbance at 405 nm every 15-30 seconds for 5-10 minutes.
-
Analyze: The rate of reaction is the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min). Convert this rate to concentration/min using the extinction coefficient.
Protocol 3.3: Determination of Kinetic Parameters (Kₘ and Vₘₐₓ)
This protocol determines the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ), which are fundamental characteristics of an enzyme.[13][14]
Procedure:
-
Prepare Substrate Dilutions: Create a series of substrate concentrations in the assay buffer. The range should ideally span from 0.1 x Kₘ to 10 x Kₘ.[11] If Kₘ is unknown, a wide logarithmic range (e.g., 0.05 mM to 10 mM) is a good starting point.
-
Perform Assays: For each substrate concentration, perform the end-point assay (Protocol 3.1) in triplicate, ensuring the enzyme concentration and incubation time are fixed and fall within the linear range of the reaction.
-
Calculate Initial Velocities (v₀): For each substrate concentration, calculate the initial reaction velocity (e.g., in µM/min).
-
Plot Data: Plot the initial velocity (v₀) versus substrate concentration ([S]).
-
Determine Kₘ and Vₘₐₓ: Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism). Alternatively, use a linearized plot like the Lineweaver-Burk plot (1/v₀ vs. 1/[S]), though this method can be less accurate.[13] Kₘ is the substrate concentration at which the reaction velocity is half of Vₘₐₓ.[13][14]
Protocol 3.4: High-Throughput Screening (HTS) for Inhibitors
Nitrophenyl assays are readily adapted for HTS to identify potential drug candidates.[15][16]
Procedure:
-
Plate Layout: Design a 96- or 384-well plate map including:
-
Negative Controls: Enzyme + Substrate + Vehicle (e.g., DMSO). Represents 0% inhibition.
-
Positive Controls: Enzyme + Substrate + Known Inhibitor. Represents ~100% inhibition.
-
Test Compounds: Enzyme + Substrate + Test Compound (at one or multiple concentrations).
-
-
Reagent Addition:
-
Add buffer to all wells.
-
Add test compounds, known inhibitor, or vehicle to the appropriate wells.
-
Add the enzyme solution to all wells and pre-incubate for a set time (e.g., 15 minutes) to allow for inhibitor binding.
-
-
Initiate and Stop: Start the reaction by adding the substrate. Stop the reaction after a fixed time using the stop solution as described in Protocol 3.1.[15]
-
Read and Analyze: Measure absorbance at 405 nm. Calculate the percent inhibition for each compound:
-
% Inhibition = [1 - (Abs_Compound - Abs_Background) / (Abs_Negative Control - Abs_Background)] * 100
-
Caption: High-Throughput Screening (HTS) workflow for inhibitors.
Part 4: Critical Parameters and Assay Optimization
Achieving reliable and reproducible data requires careful control over several experimental variables.[7][17]
-
Enzyme Concentration: Should be chosen so that the reaction rate is linear over the desired incubation time. If the rate slows, it suggests substrate depletion or product inhibition. The product formation should typically consume less than 10-15% of the initial substrate.
-
Substrate Concentration: For standard activity assays, the substrate concentration should be saturating (typically 5-10 times the Kₘ) to ensure the reaction rate is dependent on the enzyme concentration (Vₘₐₓ conditions) and not limited by substrate availability.[18][19]
-
pH and Buffer: The pH must be optimal for the enzyme's activity. However, remember the final color development requires a shift to alkaline pH. Ensure the buffer components do not interfere with the enzyme; for example, phosphate can be an inhibitor of alkaline phosphatase.[9]
-
Temperature: Enzyme activity is highly temperature-dependent. Maintain a constant and optimal temperature throughout the incubation.[2][20]
-
Incubation Time: Must be within the linear range of the assay. This can be determined by running a time-course experiment and plotting product formation against time.
Part 5: Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| High Background in Blanks | 1. Spontaneous substrate hydrolysis.[21] 2. Contaminated reagents (buffer, water). 3. Light-sensitive substrate degradation.[7] | 1. Run a "substrate only" blank to quantify. Lower pH or temperature if possible. Prepare substrate fresh. 2. Use high-purity water and fresh buffer stocks. 3. Store substrate stock solutions protected from light.[18] |
| No or Very Low Signal | 1. Inactive enzyme. 2. Incorrect assay conditions (pH, temp). 3. Presence of an inhibitor in the sample or buffer.[21] 4. Incorrect wavelength used for reading. | 1. Verify enzyme activity with a positive control. 2. Double-check buffer pH and incubator temperature. 3. Test for inhibitors by spiking a known active sample. Consider sample dialysis or purification. 4. Ensure reader is set to 400-410 nm. |
| Poor Reproducibility | 1. Inaccurate pipetting, especially of enzyme or substrate. 2. Temperature fluctuations across the microplate. 3. Reagents not mixed properly before use. | 1. Use calibrated pipettes. Prepare a master mix for replicates.[22] 2. Ensure proper plate equilibration before starting the reaction. 3. Gently vortex all solutions before pipetting.[22] |
| Non-linear Reaction Rate | 1. Enzyme concentration is too high, leading to rapid substrate depletion. 2. Product inhibition is occurring. | 1. Reduce the enzyme concentration or shorten the incubation time. 2. Dilute the enzyme and confirm the rate becomes linear. |
| Interference from Test Compounds (HTS) | 1. Compound is colored and absorbs at 405 nm. 2. Compound precipitates in the assay buffer. 3. Compound interferes with the assay technology itself (e.g., fluorescence quenching if using a fluorescent readout).[23] | 1. Run a control with the compound but no enzyme to measure its intrinsic absorbance and subtract it. 2. Check compound solubility in assay buffer. Adjust solvent (e.g., DMSO) concentration. 3. Run counter-screens to identify assay-interfering compounds.[23] |
Conclusion
The enzymatic hydrolysis of nitrophenyl derivatives is a cornerstone technique in life science research. Its power lies in a simple, visual principle that is easily translated into quantitative data. By understanding the core chemistry, carefully controlling experimental parameters, and applying the robust protocols outlined here, researchers can effectively characterize enzyme function, determine key kinetic parameters, and screen for novel therapeutic agents with confidence and precision.
References
- Explain the effect of pH on p-nitrophenol (pNP) and how that affects its absorption spectra. (2023). brainly.com. [Link]
- para-Nitrophenylphosph
- An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems. (2016). National Institutes of Health (NIH). [Link]
- Alkaline Phosph
- Hydrolysis of p-nitro phenyl phosphate (pNPP) to p-nitro phenolate ion...
- Alkaline Phosphatase (ALP) Activity Assay Kit (PNPP Method). Elabscience. [Link]
- The Hydrolysis Of Nitrophenyl Phosph
- Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity.
- Assays with p-Nitrophenyl linked Substrates. Center for Dead Plant Studies. [Link]
- Analysis of Protein Tyrosine Phosphatases and Substrates. (2009). National Institutes of Health (NIH). [Link]
- Ask a Chemist: How Colorimetric Assays Work. (2021). Bitesize Bio. [Link]
- Ultraviolet absorption spectrum of PNP at various pH values.
- The uptake and hydrolysis of p-nitrophenyl phosphate by red cells in relation to ATP hydrolysis by the sodium pump. (1973). PubMed. [Link]
- The uptake and hydrolysis of p-nitrophenyl phosphate by red cells in relation to ATP hydrolysis by the sodium pump. (1973). National Institutes of Health (NIH). [Link]
- Spectrophotometric Determination of p-Nitrophenol under ENP Interference. (2021). National Institutes of Health (NIH). [Link]
- Solved 7) Considering the structure of p-nitrophenol, which... Chegg.com. [Link]
- DETERMINATION OF GLYCOSIDASE ACTIVITY IN ENZYMATIC PREPARATIONS.
- Controlling the Kinetics of an Enzymatic Reaction through Enzyme or Substrate Confinement into Lipid Mesophases with Tunable Structural Parameters. (2020). National Institutes of Health (NIH). [Link]
- p-Nitrophenyl Penta-N-Acetyl-β-Chitopentaoside as a Novel Synthetic Substrate for the Colorimetric Assay of Lysozyme.
- The effect of substrate concentration on enzyme activity. University College London. [Link]
- How to Design a Colorimetric Assay for Enzyme Screening.
- Understanding Km and Vmax: Practical Implications for Enzyme Studies.
- Method of Enzyme Assay. SlideShare. [Link]
- Substrate kinetics of Enzyme (Determin
- Application of p-nitrophenol (NP) enzyme assays in degraded tropical soils.
- High-throughput screening (HTS). (2019). BMG LABTECH. [Link]
- Enzyme kinetics. University of Life Sciences in Lublin. [Link]
- Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. (2015). National Institutes of Health (NIH). [Link]
- How Are Biochemical Assays Used in High-Throughput Screening?.
- Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. (2006). National Institutes of Health (NIH). [Link]
Sources
- 1. brainly.com [brainly.com]
- 2. scielo.sa.cr [scielo.sa.cr]
- 3. bitesizebio.com [bitesizebio.com]
- 4. researchgate.net [researchgate.net]
- 5. Spectrophotometric Determination of p-Nitrophenol under ENP Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. ukessays.com [ukessays.com]
- 10. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. angstrombiotech.in [angstrombiotech.in]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. Understanding Km and Vmax: Practical Implications for Enzyme Studies [synapse.patsnap.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. How to Design a Colorimetric Assay for Enzyme Screening [synapse.patsnap.com]
- 18. neb.com [neb.com]
- 19. nrel.colostate.edu [nrel.colostate.edu]
- 20. up.lublin.pl [up.lublin.pl]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. docs.abcam.com [docs.abcam.com]
- 23. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Succinic Acid in Enzymatic Reactions: A Guide for Researchers
Introduction: Succinic Acid - More Than a Metabolic Intermediate
Succinic acid, which exists predominantly as the anion succinate under physiological conditions, is a cornerstone of cellular metabolism.[1] While traditionally recognized for its indispensable role as an intermediate in the tricarboxylic acid (TCA) cycle, its functions extend far beyond this central metabolic hub.[2] In recent years, succinate has emerged as a critical signaling molecule, linking metabolic status to cellular processes such as inflammation, immune response, and gene expression.[2][3] This guide provides an in-depth exploration of succinic acid's multifaceted involvement in enzymatic reactions, offering both the theoretical underpinnings and practical protocols essential for researchers, scientists, and professionals in drug development. We will delve into its function as a substrate for key mitochondrial enzymes, its role as a competitive inhibitor, and its capacity to modulate cellular signaling through enzymatic regulation.
I. Succinic Acid as a Substrate: Driving Energy Production
Succinate's primary role in energy metabolism is realized through its interaction with two key enzymes of the TCA cycle: Succinate Dehydrogenase and Succinyl-CoA Synthetase.
Succinate Dehydrogenase (SDH): A Direct Link to the Electron Transport Chain
Succinate Dehydrogenase (SDH), also known as Complex II of the electron transport chain, is a crucial enzyme complex embedded in the inner mitochondrial membrane.[4] It is unique as it participates in both the TCA cycle and the electron transport chain.[4] SDH catalyzes the oxidation of succinate to fumarate, a reaction that involves the transfer of two electrons to its covalently bound flavin adenine dinucleotide (FAD) cofactor, reducing it to FADH2.[5] These electrons are then passed through a series of iron-sulfur clusters within the SDH complex before being transferred to ubiquinone (Coenzyme Q), which is subsequently reduced to ubiquinol.[4][5] This process directly feeds electrons into the electron transport chain, contributing to the generation of a proton gradient and subsequent ATP synthesis.[1]
Causality in Experimental Design: Understanding the dual role of SDH is critical when designing experiments. For instance, inhibitors of other complexes in the electron transport chain can impact the redox state of the ubiquinone pool, which in turn can affect SDH activity. This interplay must be considered when interpreting results from cellular assays.
Caption: Oxidation of Succinate by Succinate Dehydrogenase (SDH).
Succinyl-CoA Synthetase (SCS): Substrate-Level Phosphorylation
Succinyl-CoA Synthetase (SCS), also known as succinate thiokinase, catalyzes the reversible conversion of succinyl-CoA to succinate.[6][7] This reaction is coupled to the phosphorylation of a nucleoside diphosphate (either ADP or GDP, depending on the isoform) to a nucleoside triphosphate (ATP or GTP).[6] This is the only substrate-level phosphorylation step in the TCA cycle.[8] The reaction proceeds through a phosphorylated histidine intermediate on the enzyme.[6] Beyond its role in the TCA cycle, the formation of succinyl-CoA from succinate is crucial for heme synthesis and ketone body metabolism.[7][9]
Causality in Experimental Design: The reversibility of the SCS reaction is an important consideration. The direction of the reaction in vivo is influenced by the cellular concentrations of substrates and products. In vitro assays can be designed to measure the activity in either the forward (succinate formation) or reverse (succinyl-CoA formation) direction, depending on the research question.
II. Succinic Acid and its Analogs as Enzyme Inhibitors
The structural properties of dicarboxylic acids, such as succinate, make them and their analogs potent modulators of enzyme activity, most notably through competitive inhibition.
Competitive Inhibition of Succinate Dehydrogenase
Competitive inhibitors are molecules that structurally resemble the substrate and bind to the enzyme's active site, thereby preventing the substrate from binding.[10] The inhibition can be overcome by increasing the substrate concentration.[11] Malonate is a classic example of a competitive inhibitor of SDH.[10] Its structure is very similar to succinate, differing by only one methylene group, which allows it to bind to the active site of SDH but not undergo oxidation.[12] Oxaloacetate, another TCA cycle intermediate, is also a potent competitive inhibitor of SDH.[13]
Causality in Experimental Design: When studying SDH activity, it is crucial to be aware of potential inhibition by other metabolites present in the sample. For instance, the accumulation of oxaloacetate can endogenously regulate SDH activity. Malonate is often used experimentally to specifically block SDH activity and study the downstream consequences of its inhibition.
Table 1: Kinetic Parameters of Succinate Dehydrogenase and its Inhibitors
| Compound | Parameter | Typical Value Range | Source |
| Succinate | K | 0.4 - 1.5 mM | [14] |
| Malonate | K | ~0.75 mM (for malate transport, related) | [15] |
| Oxaloacetate | K | Potent inhibitor, pre-incubation affects inhibition type | [13] |
Note: Specific Km and Ki values can vary depending on the enzyme source, purity, and assay conditions.
Caption: Mechanism of Competitive Inhibition of SDH by Malonate.
Inhibition of Other Enzymes
Recent studies have shown that succinic acid can also inhibit the activity of other, unrelated enzymes. For example, it has been demonstrated to inhibit certain isoforms of cytochrome P450 (CYP450) enzymes, such as CYP3A4, 2D6, and 2C9, in vitro.[11][16] This suggests potential for drug-drug interactions when co-administering succinate-containing formulations with drugs metabolized by these enzymes.[11][16] The inhibition of CYP3A4 was found to be non-competitive and time-dependent, while the inhibition of CYP2D6 and 2C9 was competitive.[11][16]
III. Succinate as a Signaling Molecule: Regulating Cellular Processes
Beyond its metabolic roles, succinate that accumulates and exits the mitochondria can act as an intracellular and extracellular signaling molecule, or "oncometabolite," particularly under conditions of metabolic stress like hypoxia.[8][17]
Inhibition of Prolyl Hydroxylases and HIF-1α Stabilization
A key signaling function of succinate is its ability to inhibit α-ketoglutarate-dependent dioxygenases, most notably prolyl hydroxylase domain (PHD) enzymes.[1][8] PHDs are responsible for hydroxylating the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), which targets it for degradation under normal oxygen conditions.[18] When succinate accumulates, it competitively inhibits PHD, leading to the stabilization of HIF-1α.[1][18] Stabilized HIF-1α then translocates to the nucleus and activates the transcription of genes involved in angiogenesis, glycolysis, and other adaptive responses to hypoxia.[8][18] This phenomenon, where a metabolic intermediate triggers a hypoxic response under normoxic conditions, is often termed "pseudohypoxia."[8]
Causality in Experimental Design: This signaling pathway is a critical consideration in cancer biology and immunology. For example, mutations in SDH genes can lead to succinate accumulation and subsequent HIF-1α stabilization, promoting tumor growth.[17] When studying these processes, it is important to measure not only the expression of HIF-1α target genes but also the intracellular and extracellular concentrations of succinate and α-ketoglutarate.
Caption: Succinate-mediated stabilization of HIF-1α.
IV. Application Notes and Protocols
This section provides detailed, self-validating protocols for measuring the activity of key enzymes that interact with succinic acid.
Protocol: Measuring Succinate Dehydrogenase (SDH) Activity
This protocol describes a colorimetric assay to measure SDH activity in isolated mitochondria, tissue homogenates, or cell lysates. The assay relies on the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.
Principle: SDH oxidizes succinate to fumarate. The electrons generated are transferred to DCPIP, which is blue in its oxidized state and becomes colorless when reduced. The rate of decrease in absorbance at 600 nm is directly proportional to the SDH activity. Sodium azide is included to inhibit cytochrome c oxidase (Complex IV), preventing the electrons from being shunted down the electron transport chain.[19]
Materials:
-
SDH Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2)
-
Succinate solution (e.g., 1 M stock solution, pH 7.2)
-
DCPIP solution (e.g., 2 mM stock solution)
-
Sodium Azide (e.g., 100 mM stock solution)
-
Sample (isolated mitochondria, tissue homogenate, or cell lysate)
-
96-well clear flat-bottom plate
-
Spectrophotometric microplate reader
Procedure:
-
Sample Preparation:
-
Tissues: Homogenize ~10 mg of tissue in 100 µL of ice-cold SDH Assay Buffer. Centrifuge at 10,000 x g for 5 minutes at 4°C and collect the supernatant.
-
Cells: Harvest ~1 x 10^6 cells and wash with cold PBS. Resuspend in 100 µL of ice-cold SDH Assay Buffer and homogenize.[14] Centrifuge at 10,000 x g for 5 minutes at 4°C and collect the supernatant.[14]
-
Protein Quantification: Determine the protein concentration of the supernatant to normalize the enzyme activity.
-
-
Reaction Setup:
-
Prepare a Reaction Mix for each sample and control well. For a 100 µL final volume:
-
80 µL SDH Assay Buffer
-
10 µL DCPIP solution (final concentration 0.2 mM)
-
2 µL Sodium Azide (final concentration 2 mM)
-
-
Add 92 µL of the Reaction Mix to each well of a 96-well plate.
-
Add 2-8 µL of your sample to the corresponding wells. Adjust the volume to 10 µL with SDH Assay Buffer if necessary.
-
Self-Validation Controls:
-
Blank (No Enzyme): Add 10 µL of SDH Assay Buffer instead of the sample. This accounts for any non-enzymatic reduction of DCPIP.
-
No Substrate Control: For one sample well, add water or buffer instead of the succinate solution in the next step. This confirms that the activity is succinate-dependent.
-
Inhibitor Control: To another sample well, add a known SDH inhibitor like malonate (e.g., final concentration of 10 mM) before adding succinate. This confirms the specificity of the measured activity.
-
-
-
Initiate the Reaction:
-
Start the reaction by adding 10 µL of succinate solution (final concentration ~5-10 mM) to each well.
-
Mix immediately by gently tapping the plate or using a plate shaker.
-
-
Data Acquisition:
-
Immediately start measuring the absorbance at 600 nm in kinetic mode at 25°C or 37°C.
-
Record readings every 1-2 minutes for a total of 10-30 minutes.
-
Data Analysis:
-
Plot absorbance (A600) versus time for each sample.
-
Determine the linear range of the reaction (the initial, steepest part of the curve).
-
Calculate the rate of reaction (ΔA600/min) from the slope of the linear portion.
-
Subtract the rate of the "No Substrate Control" from the sample rates.
-
Calculate the SDH activity using the molar extinction coefficient of DCPIP (typically ~21 mM⁻¹cm⁻¹) and normalize to the protein concentration of your sample.
Troubleshooting:
| Issue | Possible Cause | Solution |
| Low or No Activity | Inactive enzyme | Ensure proper sample storage (-80°C). Avoid repeated freeze-thaw cycles. Run a positive control if available. |
| Insufficient substrate | Verify the final succinate concentration. The concentration should be well above the Km. | |
| Incorrect pH | Check the pH of the assay buffer. SDH activity is pH-dependent.[11] | |
| High Background | Non-enzymatic reduction of DCPIP | Ensure the "Blank" control reading is low. If not, check the purity of reagents. |
| Contaminating enzyme activity | The "No Substrate Control" should have minimal activity. If high, it suggests other dehydrogenases are reducing DCPIP. | |
| Non-linear reaction rate | Substrate depletion | Use a higher initial substrate concentration or dilute the enzyme sample. |
| Enzyme instability | The enzyme may be unstable under the assay conditions. Ensure all reagents are at the correct temperature. |
Protocol: Measuring Succinyl-CoA Synthetase (SCS) Activity
This protocol outlines a colorimetric assay for SCS activity in the direction of succinyl-CoA formation.
Principle: SCS catalyzes the formation of succinyl-CoA from succinate in the presence of CoA and ATP. The succinyl-CoA produced then reacts with a developer to generate a colored product, which can be measured at 450 nm. The rate of color development is proportional to the SCS activity.[5]
Materials:
-
SCS Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.4)
-
SCS Substrate Mix (containing succinate, CoA, and ATP)
-
SCS Developer (proprietary component of commercial kits)
-
SCS Enzyme Mix (for coupled reactions, if necessary)
-
Sample (as prepared for the SDH assay)
-
96-well clear flat-bottom plate
-
Spectrophotometric microplate reader
Procedure:
-
Sample Preparation: Prepare samples as described in the SDH protocol (Section 4.1).
-
Reaction Setup: (Based on a typical commercial kit)
-
Prepare a Reaction Mix containing SCS Assay Buffer, SCS Substrate Mix, and SCS Developer according to the kit's instructions.
-
Add 50 µL of the Reaction Mix to each well.
-
Add 10-50 µL of your sample to the wells. Adjust the final volume to 100 µL with SCS Assay Buffer.
-
Self-Validation Controls:
-
Blank (No Enzyme): Use assay buffer instead of the sample.
-
Background Control: Prepare a reaction for a sample without the Substrate Mix to account for any background absorbance.
-
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm in kinetic mode at 25°C.
-
Record readings every 2-3 minutes for 20-40 minutes.
-
Data Analysis:
-
Subtract the blank reading from all sample readings.
-
If the background control is significant, subtract it from the corresponding sample readings.
-
Calculate the rate of reaction (ΔA450/min) from the linear portion of the absorbance vs. time plot.
-
Determine the SCS activity based on a standard curve (e.g., NADH standard if part of a coupled assay system) and normalize to the protein concentration.
Troubleshooting:
| Issue | Possible Cause | Solution |
| Low or No Activity | Reagent degradation | Reconstituted reagents, especially the Substrate Mix and Developer, can be unstable. Prepare fresh and store properly on ice. |
| Presence of phosphate in sample | If assaying in the direction of ATP synthesis, phosphate is a substrate. The reverse reaction (ATP hydrolysis) can be used to avoid this. | |
| High Background | Sample interference | Run a background control for each sample without the substrate to correct for this. |
V. Conclusion
Succinic acid's role in enzymatic reactions is far more dynamic and complex than its classical depiction as a mere TCA cycle intermediate. It is a critical substrate for energy production, a model for understanding competitive enzyme inhibition, and a potent signaling molecule that can reprogram cellular metabolism and gene expression. For researchers in basic science and drug development, a thorough understanding of these functions is paramount. The protocols and insights provided in this guide are intended to equip scientists with the necessary tools to accurately probe the enzymatic interactions of succinic acid, fostering further discoveries into its pivotal role in health and disease.
References
- Succinate at the Crossroad of Metabolism and Angiogenesis: Roles of SDH, HIF1α and SUCNR1. (n.d.). MDPI.
- Succinate stabilizes HIF1α by inhibiting its degradation. Succinate... (n.d.). ResearchGate.
- HIF-1 α stabilization is facilitated by elevated succinate levels. An... (n.d.). ResearchGate.
- Tannahill, G. M., et al. (2013). Succinate is a danger signal that induces IL-1β via HIF-1α.
- Koivunen, P., et al. (2007). Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations. Endocrinology and Metabolism, 35(1), 1-10. [Link]
- Succinyl-CoA Synthetase Activity Colorimetric Assay Kit (BN00824). (n.d.). Assay Genie.
- Mandrik, K. A., Vonsovich, V. A., & Vinogradov, V. V. (1983). [Kinetics of the inhibition of succinate dehydrogenase in bull adrenal cortex by malonate and oxaloacetate]. Ukrainskii biokhimicheskii zhurnal (1978), 55(5), 503–506. [Link]
- Elabscience. (n.d.). Succinyl-CoA Synthetase (SCS) Activity Assay Kit.
- Turski, L., & Turski, W. A. (1989). Effect of free malonate on the utilization of glutamate by rat brain mitochondria. Journal of neurochemistry, 53(2), 576–582. [Link]
- Laboratory 8 Succinate Dehydrogenase Activity in Cauliflower Mitochondria. (n.d.). Course Hero.
- Kusewicz, D., & Kusznierewicz, B. (2002). Succinate Dehydrogenase Activity Assay in situ with Blue Tetrazolium Salt in Crabtree-Positive Saccharomyces cerevisiae Strain. Food Technology and Biotechnology, 40(4), 305-310. [Link]
- Malonate is a competitive inhibitor of succinate in the succinate dehydro... (2025). Filo.
- Wojtczak, L., Wojtczak, A. B., & Ernster, L. (1969). The inhibition of succinate dehydrogenase by oxalacetate. Biochimica et biophysica acta, 191(1), 10–21. [Link]
- Succinyl-CoA Synthetase (SCS) Activity Assay Kit (E-BC-K906-M). (n.d.). Elabscience.
- Bhat, S. M., & Sieck, G. C. (2019). Heterogeneous distribution of mitochondria and succinate dehydrogenase activity in human airway smooth muscle cells. Physiological reports, 7(18), e14227. [Link]
- Succinate Dehydrogenase Lab Report. (n.d.). Bartleby.
- Succinate dehydrogenase. (2023). ScienceQuery.
- Chen, C. H., et al. (2012). The endogenous mitochondrial complex II inhibitor malonate regulates mitochondrial ATP sensitive potassium channels: implications for ischemic preconditioning. Journal of molecular and cellular cardiology, 52(2), 436–444. [Link]
- Research Advances in Succinate Dehydrogenase. (n.d.). TSI Journals.
- Succinyl-CoA synthetase. (2020). Proteopedia.
- 10.7: Enzyme Inhibition. (2020). Chemistry LibreTexts.
- Succinate Dehydrogenase/SDH Activity Assay Kit (Colorimetric) NBP3-25801 Manual. (n.d.). Bio-Techne.
- Wikipedia contributors. (2023). Citric acid cycle. In Wikipedia, The Free Encyclopedia.
- Fraser, M. E., & Wolodko, W. T. (n.d.). Succinyl-CoA synthetase and succinyl-CoA:3-oxoacid CoA transferase. Advanced Photon Source.
- Zhang, X., et al. (2020). Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes. Xenobiotica, 50(12), 1466-1472. [Link]
- Wikipedia contributors. (2023). Succinyl coenzyme A synthetase. In Wikipedia, The Free Encyclopedia.
- Wikipedia contributors. (2023). Succinic acid. In Wikipedia, The Free Encyclopedia.
- Succinate Dehydrogenase. (2023). Proteopedia.
- Lab Concepts: Competitive inhibition. (n.d.). Laney College.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Heterogeneous distribution of mitochondria and succinate dehydrogenase activity in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. graphviz.org [graphviz.org]
- 4. file.elabscience.com [file.elabscience.com]
- 5. resources.bio-techne.com [resources.bio-techne.com]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Succinate Dehydrogenase Lab Report - 2037 Words | Bartleby [bartleby.com]
- 9. m.youtube.com [m.youtube.com]
- 10. [Kinetics of the inhibition of succinate dehydrogenase in bull adrenal cortex by malonate and oxaloacetate] [pubmed.ncbi.nlm.nih.gov]
- 11. abcam.co.jp [abcam.co.jp]
- 12. Effect of free malonate on the utilization of glutamate by rat brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Succinate is a danger signal that induces IL-1β via HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tycmhoffman.com [tycmhoffman.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. assaygenie.com [assaygenie.com]
Application Note: Chiral Resolution of 2-(4-Nitrophenyl)succinic Acid via Diastereomeric Salt Crystallization
Abstract
This document provides a comprehensive technical guide for the chiral resolution of racemic 2-(4-nitrophenyl)succinic acid through the method of diastereomeric salt crystallization. This technique remains a cornerstone of enantioseparation in pharmaceutical and fine chemical industries due to its scalability and cost-effectiveness.[1] This note details the underlying principles, critical process parameters, and step-by-step protocols for resolving agents and solvent screening, optimized crystallization, and subsequent liberation of the pure enantiomer. The content is designed for researchers, chemists, and process development professionals, offering field-proven insights into the causality behind experimental choices to facilitate robust and successful resolutions.
Theoretical Foundation & Strategic Considerations
The Principle of Diastereomeric Resolution
Enantiomers, being non-superimposable mirror images, possess identical physical properties (e.g., solubility, melting point), making their direct separation by standard techniques like crystallization exceptionally difficult.[2][3] The strategy of diastereomeric salt crystallization circumvents this by introducing an external, enantiomerically pure chiral resolving agent.[4] For a racemic acid like this compound, a chiral base is used.
The reaction of the racemic acid (containing both R and S enantiomers) with a single enantiomer of a chiral base (e.g., an R-base) yields a pair of diastereomeric salts: (R-acid)-(R-base) and (S-acid)-(R-base).[5] Unlike the original enantiomers, these diastereomers have distinct physical properties, most critically, different solubilities in a given solvent system.[6][7] This solubility difference is the thermodynamic driving force that allows for the selective crystallization of the less soluble diastereomeric salt, leaving the more soluble one in the mother liquor.[8]
Profile: this compound
This compound is a dicarboxylic acid featuring a chiral center at the carbon adjacent to the phenyl ring. Its properties make it a suitable candidate for this resolution technique.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₆ | [9][10] |
| Molecular Weight | 239.18 g/mol | [10] |
| Structure | A succinic acid backbone with a p-nitrophenyl group at the 2-position. | [9][10][11] |
| Functionality | Two carboxylic acid groups provide acidic sites for salt formation with chiral bases. |
The presence of two acidic protons allows for the formation of salts with one or two equivalents of a monoamine base, a factor that must be considered during stoichiometric calculations.
The Role and Selection of the Chiral Resolving Agent
The choice of the resolving agent is a critical decision that dictates the success of the resolution.[6] An ideal agent should be:
-
Readily Available and Affordable: It must be commercially available in high enantiomeric purity and be economically viable for the desired scale.[6]
-
Forms Crystalline Salts: The agent must form stable, well-defined crystalline salts with the target compound. Amorphous solids or oils are undesirable.[7]
-
Maximizes Solubility Difference: The primary goal is to find an agent that creates a significant solubility gap between the two diastereomeric salts in a practical solvent.[6][7]
-
Easily Recoverable: The agent should be easily removed from the desired enantiomer after the separation is complete.[7]
Common chiral bases used for resolving acidic racemates are often naturally occurring alkaloids or synthetic amines.
| Common Chiral Resolving Bases | Type | Notes |
| (R/S)-1-Phenylethylamine | Synthetic Amine | Widely used, cost-effective, and available in both enantiomeric forms.[2][12] |
| Brucine | Alkaloid | A readily available natural product, often effective but can be toxic.[2][12] |
| Quinine / Quinidine | Alkaloid | Cinchona alkaloids that are diastereomers of each other; offer different steric environments.[12][13] |
| (1R,2S)-(-)-Ephedrine | Amino Alcohol | Provides multiple interaction points (amine and hydroxyl) for salt formation. |
Critical Process Parameters & Optimization
The efficiency of a diastereomeric salt crystallization is not governed by a single variable but by the interplay of several parameters. A systematic approach to optimization is essential.
The Crucial Role of the Solvent System
The solvent is arguably the most critical factor in the process.[6] It directly modulates the solubilities of the diastereomeric salts. An optimal solvent system should exhibit low solubility for the target diastereomer and high solubility for the undesired one.
Causality: Solvent polarity plays a key role.[14] Solvents can form hydrogen bonds and other non-covalent interactions with the salt, influencing its crystal lattice energy and how it dissolves. Sometimes, the solvent can even be incorporated into the crystal lattice, forming a solvate, which drastically alters solubility.[7][15] A solvent screen is the most effective method to identify an optimal system.[16]
Screening Strategy:
-
Primary Solvents: Test a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, water).
-
Solvent/Anti-solvent Systems: Use a good solvent to dissolve the salts and then slowly add an anti-solvent (in which the salts are poorly soluble) to induce precipitation.[6] This can fine-tune the supersaturation.
-
Solvent Mixtures: Binary or even ternary solvent systems can offer a level of solubility control that single solvents cannot.
Stoichiometry and Supersaturation Control
The molar ratio of the resolving agent to the racemic acid can significantly impact both the yield and the diastereomeric excess (d.e.).[16] While a 1:1 molar ratio is a common starting point for a dicarboxylic acid with a monoamine, ratios should be screened (e.g., 0.5 to 1.2 equivalents of base).
Causality: Incorrect stoichiometry can lead to the presence of unreacted free acid or excess resolving agent, both of which can act as impurities and inhibit crystallization or affect the solubility equilibrium.[17] The concentration of the solution determines the level of supersaturation, which is the thermodynamic driving force for crystallization.[8] Too low, and nothing crystallizes; too high, and the system may "oil out" or cause both diastereomers to precipitate, leading to low purity.[16]
Thermal Control: Heating and Cooling Profiles
Temperature is a primary lever for controlling solubility. Most salts are more soluble at higher temperatures.[18]
Causality: A controlled, slow cooling rate is generally preferred.[16] Rapid cooling can lead to spontaneous nucleation of both diastereomers, trapping the undesired salt in the crystal lattice and resulting in poor enantiopurity. A slow cooling profile allows the system to remain in the metastable zone for longer, favoring the selective growth of the less soluble diastereomeric crystal.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol: Initial Screening of Resolving Agents and Solvents
Objective: To efficiently identify a promising resolving agent/solvent combination.
-
Preparation: In an array of small vials (e.g., 24-well plate), place a small, precise amount of racemic this compound (e.g., 25 mg, 0.105 mmol).
-
Reagent Addition: To each vial, add a solution of a different resolving agent (e.g., (R)-1-phenylethylamine, brucine, quinidine) in a specific solvent. Start with 0.5 to 1.0 molar equivalents of the resolving agent.
-
Dissolution: Heat the vials gently with stirring until all solids dissolve. Note the approximate volume of solvent required.
-
Crystallization: Allow the vials to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4 °C). Observe for crystal formation. If no crystals form, try evaporating some solvent or using the scratch test to induce nucleation.[16]
-
Isolation & Analysis: Isolate any resulting crystals by micro-filtration. Wash with a small amount of the cold solvent.
-
Evaluation: Analyze the crystals to determine diastereomeric excess (d.e.). This can be done by 'breaking' the salt (see Protocol 3.3) and analyzing the resulting acid by chiral HPLC. The combination giving a solid precipitate with the highest d.e. is selected for optimization.
Protocol: Optimized Crystallization of the Diastereomeric Salt
Objective: To perform a preparative-scale resolution based on optimized conditions.
-
Dissolution: In a flask equipped with a condenser and magnetic stirrer, charge racemic this compound (1.0 eq) and the chosen chiral resolving agent (e.g., 0.8 eq of (R)-1-phenylethylamine) in the optimized solvent system.
-
Heating: Heat the mixture to reflux or a temperature sufficient to achieve complete dissolution.
-
Controlled Cooling: Slowly cool the solution. A programmed cooling ramp is ideal (e.g., 5-10 °C per hour).
-
Aging: Once the target temperature (e.g., room temperature or 4 °C) is reached, stir the resulting slurry for several hours (2-12 h) to ensure the system reaches equilibrium.
-
Filtration: Collect the crystalline solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
Drying: Dry the purified diastereomeric salt under vacuum.
-
Recrystallization (Optional): To further improve the diastereomeric purity, the salt can be recrystallized using the same or a different solvent system.[16]
Protocol: Liberation of the Enantiopure this compound
Objective: To recover the pure enantiomer from the isolated diastereomeric salt.
-
Dissolution: Suspend the dried diastereomeric salt in a biphasic system, such as ethyl acetate and water.[6]
-
Salt Breaking: Add a strong acid (e.g., 1-2 M HCl) to the stirred mixture until the aqueous layer is acidic (pH 1-2).[6] This protonates the chiral amine, breaking the ionic bond and liberating the free carboxylic acid.
-
Extraction: The enantiopure this compound will preferentially partition into the organic layer (ethyl acetate). Separate the layers.
-
Washing: Wash the organic layer with brine to remove residual water and acid.
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the enantiopure acid.
Protocol: Determination of Enantiomeric Purity
Objective: To quantify the enantiomeric excess (e.e.) of the final product.
-
Method: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method.
-
Column: Select a suitable chiral stationary phase (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: Use a mixture of hexane and isopropanol, often with a small amount of trifluoroacetic acid (TFA) to improve peak shape for acidic analytes.
-
Analysis: Dissolve a small sample of the final product in the mobile phase. Inject onto the HPLC system and integrate the peak areas for the two enantiomers.
-
Calculation: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystallization | - Solution is too dilute (not supersaturated).[16]- Starting materials contain impurities inhibiting nucleation.[16]- The chosen solvent is too good for both salts.[16] | - Carefully evaporate some solvent to increase concentration.[6]- Try inducing nucleation by scratching the flask or adding seed crystals.[16]- Perform a solvent screen to find a system with differential solubility.[16] |
| "Oiling Out" | - The salt's melting point is below the crystallization temperature.- The solution is too concentrated. | - Add more solvent to lower the concentration.[16]- Lower the final crystallization temperature.[16]- Change to a less polar solvent system.[16] |
| Low Diastereomeric Excess (d.e.) | - The solubilities of the two diastereomers are too similar in the chosen solvent.- The cooling rate was too fast, causing co-precipitation. | - Optimize the solvent system; a systematic screen is crucial.[16]- Employ a slower, more controlled cooling profile.[16]- Recrystallize the obtained salt, potentially in a different solvent.[16] |
| Low Yield | - The desired diastereomer is too soluble in the mother liquor.- The final crystallization temperature is too high.- The process was stopped before reaching equilibrium. | - Screen for solvents that further decrease the solubility of the target salt.[6]- Lower the final crystallization temperature and/or increase the aging time.[6]- Consider using an anti-solvent to reduce solubility and increase precipitation.[6] |
Visual Summaries
Workflow for Diastereomeric Salt Resolution
Caption: Overall workflow of the chiral resolution process.
Formation of Diastereomeric Salt Pair
Caption: Formation of a diastereomeric salt pair.
References
- Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts - Benchchem. (n.d.).
- Technical Support Center: Improving the Efficiency of Diastereomeric Salt Crystallization for Resolution - Benchchem. (n.d.).
- Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. (2025). National Institutes of Health.
- SEPARATION OF OPTICAL ISOMERS VIA DIASTEREOISOMERIC SALT FORMATION. (n.d.).
- Bosits, M. H., Bereczki, L., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 25(4), 629-640. DOI:10.1039/D2CE01490D.
- Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. (2023). RSC Publishing.
- CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. (n.d.). ResearchGate.
- Population Balance Modeling of Diastereomeric Salt Resolution. (2023). Crystal Growth & Design.
- Formation and Crystallization based Separation of Diastereomeric Salts. (n.d.). MPG.PuRe.
- This compound. (n.d.). CymitQuimica.
- Chiral resolution. (n.d.). Wikipedia.
- This compound. (n.d.). PubChem.
- Kovalenko, V., & Císařová, I. (2023). Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base. Chirality, 35(12), 1012-1018. DOI: 10.1002/chir.23615.
- Chiral Resolution with and without Resolving Agents. (2015). Pharmaceutical Technology.
- Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts.
- Resolution (Separation) of Enantiomers. (2022). Chemistry LibreTexts.
- Strategies for chiral separation: from racemate to enantiomer. (n.d.). National Institutes of Health.
- Diastereomers and Optical Resolution. (2023). Chemistry LibreTexts.
- This compound. (n.d.).
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 11. fluorochem.co.uk [fluorochem.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pp.bme.hu [pp.bme.hu]
- 15. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pure.mpg.de [pure.mpg.de]
- 18. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
Protocol for the Purification of 2-(4-Nitrophenyl)succinic Acid
An Application Guide for Researchers
Introduction: The Imperative for Purity
2-(4-Nitrophenyl)succinic acid is a dicarboxylic acid derivative whose utility in synthetic chemistry and drug development is intrinsically linked to its purity.[1][2][3] As a precursor or intermediate, the presence of contaminants—such as regioisomers, unreacted starting materials, or synthetic by-products—can lead to undesirable side reactions, lower yields, and compromised biological activity in downstream applications. This guide provides a comprehensive overview of robust methodologies for the purification of this compound, ensuring its suitability for the most demanding research applications. We will explore purification strategies based on the compound's fundamental physicochemical properties, offering detailed, step-by-step protocols and the scientific rationale behind each experimental choice.
Physicochemical Profile and Impurity Considerations
A thorough understanding of the target molecule's properties is the foundation of an effective purification strategy.
Key Properties of this compound
The compound's structure, featuring two carboxylic acid groups and a nitroaromatic moiety, dictates its polarity and chemical reactivity. This dual character is key to the purification methods detailed herein.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₆ | [1][2] |
| Molecular Weight | 239.18 g/mol | [2] |
| Appearance | Off-white to pale yellow solid | [4] |
| Melting Point | 216-218 °C | [3] |
| CAS Number | 21021-53-4 | [1] |
| pKa (Predicted) | 3.16 ± 0.10 | [3] |
Common Impurities: A Proactive Analysis
Crude this compound may contain several types of impurities depending on its synthetic route. Common synthesis pathways, such as the nitration of a phenylsuccinic precursor, can introduce:
-
Starting Materials: Unreacted phenylsuccinic acid derivatives.
-
Regioisomers: 2-(2-Nitrophenyl)succinic acid and 2-(3-Nitrophenyl)succinic acid.
-
By-products: Products from over-nitration or side reactions.[4]
-
Residual Solvents & Reagents: Acetic acid, sulfuric acid, or nitric acid from the reaction workup.[4][5]
The protocols described below are designed to effectively remove these and other common organic and inorganic contaminants.
Purification Methodologies: From Bulk to High Purity
The selection of a purification method depends on the initial purity of the crude material and the desired final purity. We present three primary methods, ranging from a simple bulk technique to a high-resolution chromatographic separation.
Method 1: Recrystallization
Recrystallization is a powerful and economical technique for purifying solid compounds, leveraging the difference in solubility between the desired compound and its impurities in a given solvent at varying temperatures.[6][7]
Causality & Rationale: The principle relies on preparing a saturated solution of the crude material in a suitable solvent at an elevated temperature. As the solution cools slowly, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that inherently excludes mismatched impurity molecules.
Step-by-Step Protocol:
-
Solvent Selection: Choose an appropriate solvent. Water is often an excellent choice for polar dicarboxylic acids.[6][8] The ideal solvent should dissolve the compound completely when hot but sparingly when cold. A mixed solvent system, such as ethanol/water, can also be used to fine-tune solubility.
-
Dissolution: Place the crude this compound (e.g., 10.0 g) in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent (e.g., boiling water) portion-wise while stirring until the solid is fully dissolved. Using the minimum volume is critical to maximize recovery.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be performed rapidly to prevent premature crystallization.[8]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the growth of larger, purer crystals. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved.
Diagram: Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
Method 2: Acid-Base Extraction
This technique leverages the acidic nature of the two carboxylic acid functional groups to separate the target compound from neutral or basic organic impurities.
Causality & Rationale: The compound is deprotonated by a mild aqueous base (e.g., sodium bicarbonate) to form a highly water-soluble dicarboxylate salt. Neutral organic impurities remain in the organic phase and are discarded. The aqueous phase is then re-acidified, causing the purified, water-insoluble acid to precipitate.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude material (e.g., 5.0 g) in an appropriate organic solvent like ethyl acetate (100 mL) in a separatory funnel.
-
Basification & Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL). Stopper the funnel and shake vigorously, venting frequently to release the CO₂ gas produced. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer (containing the sodium salt of the product) into a clean flask.
-
Re-extraction: Add another portion of saturated NaHCO₃ solution (50 mL) to the organic layer in the funnel, shake, and combine the aqueous layer with the first extract. This ensures complete recovery.
-
Back-Wash: Wash the combined aqueous extracts with a small portion of fresh ethyl acetate (20 mL) to remove any remaining neutral impurities. Discard this organic wash.
-
Acidification & Precipitation: Cool the aqueous solution in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is strongly acidic (pH ~1-2, check with pH paper). A precipitate of the purified product will form.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold deionized water to remove any inorganic salts, and dry as described in Method 1.
Diagram: Acid-Base Extraction Workflow
Caption: Workflow for purification via acid-base extraction.
Method 3: Silica Gel Column Chromatography
For separating mixtures with closely related polarities, such as regioisomers, column chromatography provides the highest resolution.
Causality & Rationale: Separation occurs based on the differential adsorption of compounds onto a polar stationary phase (silica gel). A mobile phase (eluent) of optimized polarity is passed through the column. Less polar compounds travel faster, while more polar compounds (like the target dicarboxylic acid) are retained more strongly and elute later.
Step-by-Step Protocol:
-
TLC Analysis: First, determine the optimal eluent system using Thin-Layer Chromatography (TLC). Test solvent mixtures like Hexane:Ethyl Acetate or Dichloromethane:Methanol. To ensure sharp spots and prevent tailing, add a small amount of acetic acid (0.5-1%) to the eluent. The ideal system gives the product a retention factor (Rƒ) of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent (or a slightly more polar solvent) and carefully load it onto the top of the silica bed. Alternatively, for compounds with low solubility, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel and loading the resulting powder.
-
Elution: Pass the eluent through the column under gravity or with gentle positive pressure.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Quality Control: Purity Assessment Protocols
Post-purification analysis is a mandatory step to validate the success of the chosen method and quantify the purity of the final product.
Overall Purity & Verification Strategy
A multi-pronged approach to analysis provides the most reliable assessment of purity and structural integrity.
Diagram: Purity Assessment Strategy
Caption: Logical flow for the comprehensive purity assessment of the final product.
Analytical Protocols
-
Melting Point: Use a calibrated melting point apparatus. A sharp melting range (e.g., ≤ 1 °C) that matches the literature value (216-218 °C) is indicative of high purity.[3]
-
Thin-Layer Chromatography (TLC): Spot the purified compound on a silica gel plate alongside the crude material. Elute with the solvent system determined previously. A single, well-defined spot for the purified sample under UV visualization confirms the removal of major impurities.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the definitive method for quantitative purity analysis.[10][11][12]
| Parameter | Typical Condition | Rationale |
| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm) | Standard for separating moderately polar organic molecules. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Provides good peak shape for acids and is MS-compatible. |
| Gradient | 20% B to 95% B over 15 minutes | Elutes a range of potential impurities and the main compound. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 254 nm or 280 nm | The nitrophenyl group provides a strong UV chromophore. |
| Injection Volume | 10 µL | Standard volume for analytical runs. |
-
¹H NMR Spectroscopy: Dissolve a small sample in a deuterated solvent (e.g., DMSO-d₆). The resulting spectrum should show clean signals corresponding to the aromatic and aliphatic protons, with integrations matching the expected 9 protons. The absence of significant unassigned peaks confirms purity and structural integrity.[2]
References
- This compound | C10H9NO6. PubChem. [Link]
- ((4-Nitrophenyl)methyl)succinic acid | C11H11NO6. PubChem. [Link]
- Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Organic Syntheses. [Link]
- Synthesis of 2-(4-nitrophenyl)butyric acid. PrepChem.com. [Link]
- Synthesis method of 2-(4-nitrophenyl) butyric acid.
- Determination of Impurities in Bioproduced Succinic Acid. UND Scholarly Commons. [Link]
- How to purify succinic acid obtained
- Multiple crystallization as a potential strategy for efficient recovery of succinic acid following fermentation with immobilized cells. PubMed. [Link]
- p-NITROPHENYLACETIC ACID. Organic Syntheses Procedure. [Link]
- Purification process for succinic acid produced by fermentation.
- CN104284982A - Purification of succinic acid.
- HPLC Methods for analysis of Succinic acid.
- Rapid screening procedures for identification of succinic acid producers. PubMed. [Link]
- Rapid screening procedures for identification of succinic acid producers.
- Rapid screening procedures for identification of succinic acid producers.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C10H9NO6 | CID 313002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-NITROPHENYLSUCCINIC ACID CAS#: 21021-53-4 [amp.chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. Synthesis method of 2-(4-nitrophenyl) butyric acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. talentchemicals.com [talentchemicals.com]
- 7. Multiple crystallization as a potential strategy for efficient recovery of succinic acid following fermentation with immobilized cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. helixchrom.com [helixchrom.com]
- 11. Rapid screening procedures for identification of succinic acid producers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Recrystallization of Succinic Acid Derivatives
Introduction: The Critical Role of Purity in Succinic Acid Derivatives
Succinic acid and its derivatives are pivotal C4 building-block chemicals with wide-ranging applications in the pharmaceutical, food, and polymer industries.[1][2][3] In the pharmaceutical sector, high-purity succinic acid is utilized as an excipient and a counterion in active pharmaceutical ingredients (APIs).[1] For these applications, even minute impurities can impact the stability, efficacy, and safety of the final drug product.[1] Similarly, in the synthesis of polymers like polybutylene succinate (PBS), the purity of the monomer is paramount to achieving the desired molecular weight and material properties.[2]
The synthesis of succinic acid, whether through petrochemical routes or fermentation, often yields a crude product contaminated with unreacted starting materials, by-products, and residual catalysts or microbial metabolites.[1][4] Common impurities can include other organic acids such as acetic, formic, and lactic acids, as well as sugars and proteins when derived from fermentation broths.[4][5][6] Consequently, robust and efficient purification methods are essential. Recrystallization stands out as a powerful, cost-effective, and scalable technique for achieving the high purity levels required for demanding applications.[7][8]
This comprehensive guide provides detailed application notes and protocols for the recrystallization of succinic acid and its derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific principles to empower users to adapt and troubleshoot these methods for their specific compounds.
Theoretical Foundation: The Principles of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[7][8] The fundamental principle is that the solubility of most solid compounds in a liquid solvent increases with temperature.
The ideal solvent for recrystallization should exhibit the following characteristics:
-
High Solute Solubility at Elevated Temperatures: The solvent should readily dissolve the target compound when hot.[7][9]
-
Low Solute Solubility at Low Temperatures: The compound of interest should be poorly soluble in the solvent when cold, allowing for its precipitation and recovery.[7][9]
-
Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for their removal via hot filtration).[7][9]
-
Chemical Inertness: The solvent must not react with the compound being purified.[7][9]
-
Volatility: A relatively low boiling point is desirable to facilitate easy removal of residual solvent from the purified crystals.[7]
The process of recrystallization can be visualized as a journey from a disordered state (solute in solution) to a highly ordered crystalline lattice. Slow cooling is crucial as it allows for the selective incorporation of the target molecules into the growing crystal lattice, while impurities are excluded and remain in the solution.[7][8] Rapid cooling can lead to the trapping of impurities within the crystal structure, diminishing the effectiveness of the purification.[10]
Solvent Selection for Succinic Acid and Its Derivatives
The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. The "like dissolves like" principle provides a useful starting point; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[7] Succinic acid, being a dicarboxylic acid, is a polar molecule.
The following table summarizes the solubility of succinic acid in common laboratory solvents, providing a basis for solvent selection.
| Solvent | Polarity | Solubility of Succinic Acid | Suitability for Recrystallization |
| Water | High | High solubility in hot water, much lower in cold water.[1] | Excellent, commonly used solvent.[1][11] |
| Ethanol | High | Soluble.[12][13][14] | Good, can be used alone or in a mixed solvent system. |
| Methanol | High | Soluble.[12][13][14] | Good, similar to ethanol. |
| Acetone | Medium | Soluble.[3][12][13] | Can be a suitable solvent, often used in solvent pairs.[15] |
| Ethyl Acetate | Medium | Sparingly soluble. | Potentially useful as an anti-solvent in a two-solvent system. |
| Diethyl Ether | Low | Low solubility.[3][13] | Generally unsuitable as a primary solvent, but can be used for washing crystals.[16] |
| Toluene | Low | Insoluble.[12][14] | Unsuitable as a primary solvent. |
| Hexane | Low | Insoluble. | Unsuitable as a primary solvent. |
For novel succinic acid derivatives, it is imperative to perform preliminary solubility tests with small quantities of the crude product in a range of solvents to identify the optimal system.
Detailed Protocols for Recrystallization
Protocol 1: Single-Solvent Recrystallization of Succinic Acid from Water
This protocol is a standard method for purifying crude succinic acid where the impurities are either highly water-soluble or insoluble in hot water.
Materials and Equipment:
-
Crude succinic acid
-
Deionized water
-
Erlenmeyer flasks (2)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Stemless funnel
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Watch glass
-
Spatula
-
Glass rod
Workflow Diagram:
Sources
- 1. talentchemicals.com [talentchemicals.com]
- 2. Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Succinic acid - Wikipedia [en.wikipedia.org]
- 4. commons.und.edu [commons.und.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Succinic Acid: Solubility and Mechanism of Action_Chemicalbook [chemicalbook.com]
- 13. Succinic acid - Sciencemadness Wiki [sciencemadness.org]
- 14. Succinic Acid | C4H6O4 | CID 1110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Application Note: A Validated HPLC Method for the Quantification of 2-(4-Nitrophenyl)succinic Acid
Abstract
This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(4-Nitrophenyl)succinic acid. This compound is a key intermediate in various synthetic pathways and its accurate quantification is crucial for process monitoring, quality control, and stability studies. The developed method utilizes a standard C18 stationary phase with an isocratic mobile phase and UV detection, providing excellent selectivity, linearity, and precision. This guide offers a comprehensive protocol, from method development rationale to detailed experimental procedures and data analysis, intended for researchers, scientists, and professionals in drug development and chemical manufacturing.
Introduction and Scientific Rationale
This compound is a dicarboxylic acid derivative whose chemical structure is pertinent to pharmaceutical intermediates and materials science. The presence of two carboxylic acid functional groups and a nitroaromatic ring imparts specific chemical properties that must be carefully considered for developing a robust analytical method. The aromatic nitrophenyl group provides a strong ultraviolet (UV) chromophore, making UV-Vis spectrophotometry a suitable detection technique[1][2]. The succinic acid moiety, however, makes the molecule highly polar and its ionization state highly dependent on pH.
The primary challenge in analyzing acidic compounds like this compound is achieving reproducible retention and symmetrical peak shapes on reversed-phase columns[3]. The dissociation of the carboxylic acid groups can lead to peak tailing and shifting retention times if the mobile phase pH is not adequately controlled. Therefore, the core of this method is the use of an acidified mobile phase to suppress the ionization of the analyte, ensuring it is present in a single, neutral form. This approach enhances its retention on the nonpolar C18 stationary phase and results in sharp, symmetrical peaks suitable for accurate quantification.
Physicochemical Properties of the Analyte
Understanding the analyte's properties is fundamental to rational method development.
| Property | Value | Source | Significance for HPLC Method |
| Molecular Formula | C₁₀H₉NO₆ | PubChem[4] | Affects molecular weight and informs mass spectrometry if used. |
| Molecular Weight | 239.18 g/mol | PubChem[4][5] | Required for preparing standard solutions of known molarity. |
| XLogP3 | 0.7 | PubChem[4] | Indicates high polarity, suggesting reversed-phase chromatography with a highly aqueous mobile phase is appropriate. |
| Functional Groups | 2x Carboxylic Acid, 1x Nitrophenyl | Chemical Structure | Carboxylic acids necessitate pH control of the mobile phase. The nitrophenyl group is an excellent chromophore for UV detection. |
Experimental Protocol: Isocratic RP-HPLC Method
This protocol is designed as a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing adequately before sample analysis.
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Balance: For accurate weighing of standards.
-
pH Meter: For mobile phase preparation.
-
Volumetric Glassware: Class A.
-
Syringe Filters: 0.45 µm PTFE or nylon.
Reagents and Chemicals
-
This compound: Reference standard (>98% purity).
-
Acetonitrile (ACN): HPLC grade.
-
Water: HPLC grade or ultrapure water.
-
Phosphoric Acid (H₃PO₄): ACS grade or higher.
Chromatographic Conditions
The following table summarizes the optimized conditions for the analysis.
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column providing good retention for moderately polar analytes. Longer length ensures sufficient resolution. |
| Mobile Phase | Acetonitrile : Water (25:75, v/v) with 0.1% Phosphoric Acid | The high aqueous content is suitable for the polar analyte. Phosphoric acid adjusts the pH to ~2.5, suppressing the ionization of the dicarboxylic acid groups, leading to better retention and peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, providing good efficiency without excessive pressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 268 nm | The nitrophenyl group provides strong absorbance. This wavelength is near the absorbance maximum for similar p-nitrophenyl compounds and should be confirmed by a UV scan. |
| Injection Volume | 10 µL | A small volume to prevent column overloading and peak distortion. |
| Run Time | 10 minutes | Sufficient time for the analyte to elute and for the baseline to stabilize. |
Solution Preparation
-
Mobile Phase Preparation: To prepare 1 L of mobile phase, carefully add 1.0 mL of phosphoric acid to 750 mL of HPLC grade water. Add 250 mL of acetonitrile. Mix thoroughly and degas before use.
-
Diluent: The mobile phase (25:75 ACN:Water with 0.1% H₃PO₄) should be used as the diluent for all standards and samples to ensure peak shape integrity.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards (10-200 µg/mL): Prepare a series of at least five calibration standards by serially diluting the Standard Stock Solution with the diluent.
Sample Preparation
Accurately weigh the sample containing this compound and dissolve it in a known volume of diluent to achieve a theoretical concentration within the calibration range (e.g., 100 µg/mL). Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Analytical Workflow and Data Processing
The overall process from sample receipt to final report generation is outlined below.
Caption: HPLC analytical workflow for this compound.
System Suitability Testing (SST)
Before initiating any analysis, the system's performance must be verified. Inject the 100 µg/mL standard solution six times and evaluate the following parameters.
| SST Parameter | Acceptance Criteria | Rationale |
| Retention Time (RT) Precision | RSD ≤ 1.0% | Ensures stability of the pump and column conditions. |
| Peak Area Precision | RSD ≤ 2.0% | Demonstrates the precision of the injector and detector. |
| Tailing Factor (Asymmetry) | T ≤ 1.5 | A measure of peak symmetry; values >2 indicate peak tailing, which can compromise integration accuracy. |
| Theoretical Plates (N) | N ≥ 2000 | Indicates the efficiency of the separation. |
Calibration and Quantification
Inject the calibration standards from low to high concentration. Construct a calibration curve by plotting the peak area versus the concentration of this compound. Perform a linear regression analysis on the curve. The concentration of the analyte in the prepared samples is then calculated using the regression equation.
-
Linearity: The coefficient of determination (r²) should be ≥ 0.999.
Method Validation Principles
While this note provides a developed method, a full validation according to regulatory guidelines (e.g., ICH Q2(R1)) would be required for use in a GMP environment. This would involve formally assessing:
-
Specificity: Demonstrating that the signal is from the analyte of interest without interference from impurities or matrix components.
-
Linearity & Range: Confirming the relationship between concentration and response is linear over a specified range.
-
Accuracy: Assessing the closeness of the measured value to the true value, typically through recovery studies.
-
Precision: Evaluating the method's repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determining the lowest concentration of analyte that can be reliably detected and quantified.
Conclusion
The RP-HPLC method detailed in this application note provides a simple, precise, and reliable means for the quantitative analysis of this compound. By controlling the mobile phase pH to suppress analyte ionization, the method achieves excellent peak shape and reproducible retention on a standard C18 column. This protocol is well-suited for routine quality control and research applications where accurate determination of this compound is required.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 313002, this compound. PubChem.
- Agency for Toxic Substances and Disease Registry (ATSDR) (n.d.). Analytical Methods. ATSDR.
- LCGC International (2003). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International.
- American Chemical Society (2000). Rapid and Sensitive Determination of 4-Nitrophenol, 3-Methyl-4-nitrophenol, 4,6-Dinitro-o-cresol, Parathion-methyl, Fenitrothion. Journal of Agricultural and Food Chemistry.
- HELIX Chromatography (n.d.). HPLC Methods for analysis of Succinic acid. HELIX Chromatography.
Sources
Application Notes and Protocols for Chiral HPLC Method Development for Enantiomeric Resolution
Abstract
The resolution of enantiomers is a critical analytical challenge in the pharmaceutical industry, driven by the stereospecific bioactivity and safety profiles of chiral drug molecules. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the preeminent technique for the accurate quantification of enantiomeric purity. This document provides a comprehensive, in-depth guide to the systematic development of robust chiral HPLC methods. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for experimental choices, ensuring a logical and efficient method development process.
The Principle of Chiral Recognition in HPLC
Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment, making their separation by conventional chromatographic techniques impossible.[1] Chiral separation is achieved by introducing a chiral environment, most commonly a Chiral Stationary Phase (CSP), within the HPLC column.[2][3]
The fundamental mechanism of separation relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP.[4] The differing stability of these complexes, governed by the spatial arrangement of interacting groups, results in differential retention times and, consequently, separation.[4] The widely accepted "three-point interaction model" posits that for effective chiral recognition, a minimum of three simultaneous interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) are necessary between the analyte and the chiral selector for one enantiomer, while its counterpart can only form two of these interactions.[5]
A Systematic Approach to Chiral Method Development
A trial-and-error approach to chiral method development is often inefficient and resource-intensive.[2] A systematic, multi-stage screening and optimization strategy significantly increases the probability of achieving a successful and robust separation.
Figure 1: A systematic workflow for chiral HPLC method development, from initial screening to final validation.
Understanding the Tools: Chiral Stationary Phases (CSPs)
The selection of the CSP is the most critical decision in chiral method development.[6] Different CSPs offer unique chiral recognition mechanisms, making a diverse screening set essential.
| CSP Type | Chiral Selector | Primary Interaction Mechanisms | Typical Applications | Advantages | Limitations |
| Polysaccharide-based | Cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Hydrogen bonding, π-π interactions, steric inclusion in chiral grooves.[7] | Broad range of chiral compounds, including pharmaceuticals, agrochemicals, and natural products.[8][9] | High success rate, broad applicability, can be used in NP, RP, and PO modes.[4] | Coated phases have solvent restrictions; immobilized phases are more robust but may have slightly different selectivity.[7][8] |
| Cyclodextrin-based | α-, β-, or γ-cyclodextrin derivatives | Inclusion complexation within the hydrophobic cavity, hydrogen bonding at the rim.[3][10] | Aromatic compounds, compounds that can fit within the cyclodextrin cavity.[11] | Good for separating positional isomers and enantiomers, robust.[10] | Limited to analytes that can form inclusion complexes. |
| Protein-based | Bovine Serum Albumin (BSA), Human Serum Albumin (HSA), α1-acid glycoprotein (AGP) | Hydrophobic and electrostatic interactions, hydrogen bonding.[1][12] | Ionizable compounds, especially weak acids and bases, drug-protein binding studies.[13][14] | Mimics in-vivo interactions, can be used in aqueous mobile phases.[15] | Low sample capacity, sensitive to pH and organic modifier concentration, can be expensive.[15] |
| Pirkle-type (Brush-type) | Small chiral molecules (e.g., amino acid derivatives) covalently bonded to silica | π-π interactions, hydrogen bonding, dipole-dipole interactions. | Compounds with aromatic rings and hydrogen bonding groups. | Well-understood mechanism, high efficiency. | Narrower range of applicability compared to polysaccharide phases. |
| Macrocyclic Glycopeptide | Vancomycin, Teicoplanin | Inclusion complexation, hydrogen bonding, ionic interactions. | Amino acids, acidic and basic compounds. | Multimodal (RP, NP, PO), can separate a wide variety of compounds. | Complex interaction mechanisms can make method development less predictable. |
Experimental Protocols
Protocol 1: Initial CSP and Mobile Phase Screening
This protocol outlines a generic screening strategy to efficiently identify promising starting conditions. It is recommended to use a column switching system for automated screening, but manual injections are also feasible.
Objective: To identify the most promising CSP and mobile phase combination for the enantiomeric resolution of the target analyte.
Materials:
-
HPLC system with UV or PDA detector
-
A set of chiral columns (e.g., 2-3 polysaccharide-based, 1 cyclodextrin-based, 1 macrocyclic glycopeptide-based) of analytical dimensions (e.g., 150 x 4.6 mm, 5 µm).
-
HPLC-grade solvents: n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN), Methanol (MeOH).
-
Additives: Trifluoroacetic acid (TFA), Diethylamine (DEA).
-
Racemic standard of the analyte.
Procedure:
-
Analyte Preparation: Prepare a stock solution of the racemic analyte at approximately 1 mg/mL in a solvent that is miscible with all screening mobile phases (e.g., IPA or a mixture of hexane/IPA).
-
Column Equilibration: For each column and mobile phase combination, equilibrate the column for at least 10-15 column volumes or until a stable baseline is achieved.
-
Screening Injections: Inject the analyte onto each column with each of the mobile phases listed in the table below.
-
Data Evaluation: For each run, evaluate the chromatogram for:
-
Retention: Are the peaks retained (k' > 1)?
-
Resolution (Rs): Is there any separation between the enantiomers? A resolution of > 1.5 is desired for baseline separation.
-
Peak Shape: Are the peaks symmetrical?
-
Screening Mobile Phases:
| Mode | Mobile Phase Composition | Notes |
| Normal Phase (NP) | A: n-Hexane/IPA (90:10, v/v) B: n-Hexane/EtOH (90:10, v/v) | For basic analytes, add 0.1% DEA. For acidic analytes, add 0.1% TFA.[2] |
| Reversed Phase (RP) | C: ACN/Water (50:50, v/v) D: MeOH/Water (50:50, v/v) | Use buffered water (e.g., 10 mM ammonium acetate) if the analyte is ionizable. |
| Polar Organic (PO) | E: ACN/MeOH (95:5, v/v) | A good starting point for many polysaccharide CSPs.[16] |
Protocol 2: Method Optimization
Once a promising CSP and mobile phase have been identified, the next step is to fine-tune the conditions to achieve optimal resolution, analysis time, and peak shape.
Objective: To achieve baseline resolution (Rs ≥ 1.5) with good peak shape and a reasonable run time.
Procedure:
-
Mobile Phase Ratio Optimization:
-
Systematically vary the ratio of the strong solvent (e.g., IPA in NP, ACN in RP) in small increments (e.g., 2-5%).
-
Generally, decreasing the amount of the strong solvent will increase retention and may improve resolution.
-
-
Temperature Optimization:
-
Analyze the sample at different column temperatures (e.g., 15°C, 25°C, 40°C).
-
Lower temperatures often increase selectivity and resolution, but can lead to broader peaks.[6][17] Higher temperatures can improve peak efficiency.[18] Note that in some cases, temperature can invert the elution order of enantiomers.[19][20]
-
-
Flow Rate Optimization:
-
Test different flow rates (e.g., 0.8, 1.0, 1.2 mL/min for a 4.6 mm ID column).
-
Lower flow rates can sometimes improve resolution for difficult separations, but will increase the analysis time.[6]
-
-
Additive Concentration Optimization (if applicable):
-
If an acidic or basic additive is used, vary its concentration (e.g., 0.05%, 0.1%, 0.2%). The concentration of the additive can significantly impact selectivity and peak shape.[19]
-
Figure 2: A logical flow for optimizing chromatographic parameters after initial screening.
Troubleshooting Common Issues
| Problem | Potential Causes | Recommended Actions |
| No or Poor Resolution | - Inappropriate CSP or mobile phase. - Co-elution with impurities. - Column overload. | - Screen different CSPs and mobile phases.[17] - Check sample purity. - Inject a lower concentration of the sample.[17] |
| Peak Tailing | - Secondary interactions with the stationary phase. - Inappropriate mobile phase pH for ionizable analytes. - Column contamination or degradation. | - Add a competing acid (e.g., TFA) or base (e.g., DEA) to the mobile phase.[17] - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. - Flush the column according to the manufacturer's instructions.[21] |
| Irreproducible Retention Times | - Inadequate column equilibration. - Fluctuations in column temperature. - Changes in mobile phase composition. - "Memory effects" from previous analyses. | - Ensure sufficient equilibration time between runs.[6] - Use a column thermostat. - Prepare fresh mobile phase daily. - Dedicate columns to specific mobile phase types or additives. |
| High Backpressure | - Blocked column inlet frit. - Sample precipitation on the column. - Incompatible mobile phase. | - Reverse-flush the column (if permitted by the manufacturer). - Ensure the sample is fully dissolved in the mobile phase. - Check mobile phase miscibility.[22] |
| Loss of Resolution Over Time | - Column contamination. - Degradation of the chiral stationary phase. - For coated polysaccharide phases, use of "forbidden" solvents (e.g., THF, DCM). | - Use a guard column. - Flush the column regularly. - Always check solvent compatibility for coated CSPs.[21] |
Method Validation
Once a robust method has been developed, it must be validated to ensure it is suitable for its intended purpose. Validation should be performed in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH).[23][24] Key validation parameters for a chiral purity method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The development of a chiral HPLC method is a systematic process that requires a thorough understanding of the principles of chiral recognition and the characteristics of different chiral stationary phases. By employing a structured screening and optimization approach, researchers can efficiently develop robust and reliable methods for the enantiomeric resolution of chiral compounds. This application note provides a framework and detailed protocols to guide scientists through this process, ultimately ensuring the quality and safety of chiral pharmaceutical products.
References
- Phenomenex Inc. (n.d.). HPLC Technical Tip: Chiral Method Development.
- Haginaka, J. (2001). Protein-based chiral stationary phases for high-performance liquid chromatography enantioseparations. Journal of Chromatography A, 906(1-2), 253-273.
- LCGC International. (2000). Coupling Chiral Stationary Phases as a Fast Screening Approach for HPLC Method Development. LCGC International, 18(6), 626–639.
- Li, S., et al. (2024). Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases. Molecules, 29(5), 1084.
- Chiralpedia. (n.d.). Polysaccharide-based CSPs.
- Haginaka, J. (2022). Progress in Chiral Stationary Phases Based on Proteins and Glycoproteins. Chemical and Pharmaceutical Bulletin, 70(7), 458-468.
- Aturki, Z., et al. (2022). Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation. Molecules, 27(19), 6283.
- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation.
- Ilisz, I., et al. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 25(23), 5636.
- Suzuki, T., Ota, T., & Takagi, T. (1995). Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns. Journal of Chromatographic Science, 33(8), 416-419.
- Antal, I. (2026). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. Methods in Molecular Biology, 2994, 99-117.
- Li, S., et al. (2025). Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases. Preprints.org.
- ResearchGate. (2025). Protein-based chiral stationary phases in LC for high-performance liquid chromatography enantioseparations.
- Zhang, T., et al. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. International Journal of Molecular Sciences, 22(4), 2149.
- Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
- Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- ResearchGate. (n.d.). (PDF) Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography.
- Lämmerhofer, M. (2010). Chiral recognition by enantioselective liquid chromatography: Mechanisms and modern chiral stationary phases. Journal of Separation Science, 33(12), 1645-1673.
- ResearchGate. (n.d.). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
- Pirkle, W. H., & Welch, C. J. (1984). Selection of the mobile phase for enantiomeric resolution via chiral stationary phase columns. Journal of Liquid Chromatography, 7(S2), 41-51.
- Wikipedia. (n.d.). Chiral column chromatography.
- Wang, Y., et al. (2013). Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases. International Journal of Molecular Sciences, 14(12), 24657-24668.
- Hage, D. S. (2016). Chromatographic Studies of Protein-Based Chiral Separations. Molecules, 21(9), 1198.
- ResearchGate. (n.d.). Structures of the polysaccharide-based chiral stationary phases used in this study.
- I.B.S. Ltd. (n.d.). Chiral HPLC Method Development.
- ResearchGate. (n.d.). Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases.
- Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
- Springer Nature Experiments. (n.d.). Chiral Recognition in Separation Science: An Overview.
- Das, S., et al. (2021). Chiral chromatography method screening strategies: Past, Present and Future. Journal of Chromatography A, 1639, 461911.
- El-Awady, M., et al. (2021). Estimating chiral selector potential of micelle-based mobile phases through the analysis of some enantiomeric mixtures. Journal of the Iranian Chemical Society, 18(11), 2967-2976.
- Dhaka University Journal of Pharmaceutical Sciences. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram.
- Phenomenex. (2020, July 21). Chiral Screening Procedures: A Quick & Easy How-To Guide [Video]. YouTube.
- MDPI. (n.d.). Enantioselectivity Effects in Clinical Metabolomics and Lipidomics.
- Phenomenex Inc. (n.d.). Troubleshooting Guide.
- Pharmaceutical Technology. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
- Al-Saeed, H., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1346.
- Chromatography Today. (n.d.). The Use of Temperature for Method Development in LC.
- Al-Saeed, H., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 26(7), 2056.
- European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development.
Sources
- 1. eijppr.com [eijppr.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 4. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 5. Chiral Recognition in Separation Science: An Overview | Springer Nature Experiments [experiments.springernature.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 8. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. preprints.org [preprints.org]
- 12. Protein-based chiral stationary phases for high-performance liquid chromatography enantioseparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Progress in Chiral Stationary Phases Based on Proteins and Glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 16. youtube.com [youtube.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. researchgate.net [researchgate.net]
- 21. chiraltech.com [chiraltech.com]
- 22. lcms.cz [lcms.cz]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. ema.europa.eu [ema.europa.eu]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 2-(4-Nitrophenyl)succinic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-(4-Nitrophenyl)succinic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your experimental outcomes. Our focus is on the prevalent two-step synthetic route: a base-catalyzed Michael addition of 4-nitrophenylacetonitrile to an acrylic ester, followed by a comprehensive hydrolysis to yield the target dicarboxylic acid.
Core Synthesis Pathway
The synthesis is typically approached in two main stages. Understanding the mechanism of each is critical for effective troubleshooting.
-
Michael Addition: A base is used to deprotonate the α-carbon of 4-nitrophenylacetonitrile, creating a nucleophilic carbanion. This carbanion then attacks the β-carbon of an acrylic ester (e.g., ethyl acrylate) in a conjugate addition.
-
Hydrolysis: The resulting intermediate, an ester with a nitrile group, is subjected to harsh hydrolytic conditions (either strongly acidic or basic) to convert both the ester and nitrile functionalities into carboxylic acids.
Below is a visualization of this common synthetic workflow.
Caption: General two-step synthesis of this compound.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Part 1: Michael Addition Stage
Question: My Michael addition reaction shows a very low conversion rate, with mostly unreacted starting materials. What are the likely causes and solutions?
Answer: Low conversion is a frequent issue in Michael additions and typically points to three areas: insufficient base strength/concentration, passive reactants, or suboptimal reaction conditions.
-
Causality (Base Selection): The reaction is initiated by the formation of a carbanion from 4-nitrophenylacetonitrile. The pKa of the α-proton is lowered by the adjacent nitrile and phenyl groups, but a sufficiently strong base is still required for efficient deprotonation. A weak base will result in a low concentration of the active nucleophile at any given time, leading to a sluggish reaction.
-
Troubleshooting Steps:
-
Evaluate Your Base: If you are using a mild base like triethylamine, consider switching to a stronger alkoxide base such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu). These are highly effective for generating carbanions from activated nitriles.
-
Ensure Anhydrous Conditions: Alkoxide bases are readily neutralized by water. Ensure your solvent (e.g., ethanol, THF) is thoroughly dried and the reaction is run under an inert atmosphere (N₂ or Ar) to prevent quenching the base.
-
Increase Temperature: While many Michael additions proceed at room temperature, gently heating the reaction mixture (e.g., to 40-60 °C) can significantly increase the rate of reaction. Monitor for side product formation at higher temperatures.
-
Check Reactant Purity: Impurities in either 4-nitrophenylacetonitrile or the acrylate ester can inhibit the reaction. Ensure they are pure before use.
-
Question: I'm observing the formation of a significant amount of polymer-like material in my reaction flask. How can I prevent this?
Answer: This is a classic side reaction where the acrylate ester undergoes anionic polymerization, initiated by the base.
-
Causality (Reaction Control): The same base that generates your desired nucleophile can also initiate the polymerization of the Michael acceptor (the acrylate). This is more likely to occur if the base is added too quickly or if the local concentration of the base is too high before it can react with the nitrile.
-
Troubleshooting Steps:
-
Reverse Addition: Instead of adding the base to the mixture of reactants, try adding the acrylate ester slowly to a pre-formed solution of the deprotonated 4-nitrophenylacetonitrile and base. This ensures the nucleophile is present to react with the acrylate as it's introduced, minimizing its availability for polymerization.
-
Lower the Temperature: Perform the addition of the base or acrylate at a lower temperature (e.g., 0 °C) to control the reaction rate and dissipate heat, which can accelerate polymerization.
-
Use a Catalytic Amount of Base: While stoichiometric base is often used, a catalytic amount (10-20 mol%) of a strong, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) can be effective and is less likely to induce widespread polymerization.[1]
-
Part 2: Hydrolysis & Work-Up Stage
Question: My hydrolysis step is not going to completion. I've isolated a product that appears to be the intermediate amide or a mono-acid. How can I drive the reaction to the dicarboxylic acid?
Answer: The simultaneous hydrolysis of a sterically hindered nitrile and an ester requires forceful conditions. Incomplete hydrolysis is common if the conditions are not sufficiently rigorous.
-
Causality (Reaction Mechanism): Nitrile hydrolysis proceeds through an amide intermediate. Both acid- and base-catalyzed hydrolysis are equilibrium processes. To drive the reaction to completion, you need a high concentration of the hydrolyzing agent (H₃O⁺ or OH⁻) and often elevated temperatures for an extended period.[2][3]
-
Troubleshooting Steps:
-
Increase Reagent Concentration and Temperature: For acid hydrolysis, use concentrated hydrochloric acid (e.g., 6-12 M) or a mixture of acetic acid and concentrated sulfuric acid.[4] Heat the mixture to reflux (typically >100 °C) for an extended period (12-24 hours). For base hydrolysis, use a high concentration of NaOH or KOH (e.g., 6 M) in an aqueous or mixed aqueous/alcoholic solvent, followed by reflux.[5]
-
Extend Reaction Time: Monitor the reaction by TLC or take aliquots for NMR/IR analysis. If starting material or intermediates are still present, continue refluxing. These hydrolyses can be very slow.
-
Ensure Proper Mixing: If the intermediate is not fully soluble in the aqueous acid or base, the reaction will be slow. Ensure vigorous stirring. Adding a co-solvent like ethanol can sometimes improve solubility and increase the reaction rate.
-
Question: After acidification of my basic hydrolysis reaction, I'm getting an oily precipitate instead of a solid, or the product is difficult to isolate. What should I do?
Answer: This is often due to residual impurities or issues with the product's crystallization. The final product is a dicarboxylic acid, which should be a solid.[6][7]
-
Causality (Purification & Isolation): Oiling out can occur if the product is impure, as impurities can disrupt the crystal lattice formation. It can also happen if the solution is cooled too quickly or if the pH is not optimal for precipitation.
-
Troubleshooting Steps:
-
Purify the Intermediate: Ensure the product from the Michael addition is purified (e.g., by column chromatography or recrystallization) before proceeding to hydrolysis. This removes side products that can complicate the final work-up.
-
Optimize Acidification: Cool the basic solution in an ice bath before and during acidification. Add the acid slowly with vigorous stirring. Check the pH to ensure you are well below the pKa of the carboxylic acids (pKa values for succinic acid are 4.3 and 5.6) to ensure full protonation and precipitation.[8] Aim for a final pH of 1-2.
-
Induce Crystallization: If the product oils out, try scratching the inside of the flask with a glass rod at the liquid-air interface. Alternatively, add a few seed crystals of pure product if available. If it remains an oil, you may need to perform an extraction with an organic solvent (like ethyl acetate), dry the organic layer, and evaporate the solvent to recover the crude product for subsequent recrystallization from an appropriate solvent system (e.g., water, or an ethanol/water mixture).
-
General FAQs
Q1: What is the best way to monitor the progress of each reaction step?
A1: Thin-Layer Chromatography (TLC) is indispensable. For the Michael addition, you can monitor the disappearance of the 4-nitrophenylacetonitrile spot. For the hydrolysis, you can track the disappearance of the ester/nitrile intermediate. The final dicarboxylic acid product is highly polar and will likely have a very low Rf value, often staying at the baseline in common solvent systems like hexanes/ethyl acetate. You may need a more polar eluent (e.g., with methanol or a drop of acetic acid) to see it move.
Q2: Are there any critical safety precautions for this synthesis?
A2: Yes. 4-nitrophenylacetonitrile is a nitrile and should be handled with care in a fume hood, avoiding skin contact. The hydrolysis step involves highly corrosive concentrated acids or bases and generates significant heat upon mixing. Always add reagents slowly and use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid/base resistant gloves.
Q3: Can this synthesis be performed as a one-pot reaction?
A3: A true one-pot synthesis is challenging due to the incompatible conditions. The Michael addition requires a base in an organic solvent, while the hydrolysis requires concentrated aqueous acid or base, often at high temperatures. Attempting to add concentrated acid directly to the Michael reaction mixture can be hazardous and inefficient. A two-step procedure with work-up and isolation (or at least solvent removal) of the intermediate is highly recommended for better control and higher purity of the final product.
Data & Protocols
Table 1: Key Parameter Optimization
| Parameter | Step 1: Michael Addition | Step 2: Hydrolysis | Rationale & Causality |
| Catalyst/Reagent | Sodium Ethoxide (1.1 eq) or DBU (0.2 eq) | Conc. HCl or 6M NaOH | NaOEt provides a strong base for full deprotonation. DBU is a non-nucleophilic catalyst that can reduce side reactions.[1] Strong acid/base is required to hydrolyze the stable nitrile and ester groups.[4][5] |
| Solvent | Anhydrous Ethanol | Water or Acetic Acid/Water | Ethanol is a good solvent for the reactants and is compatible with NaOEt. Water is the reagent for hydrolysis and a good solvent for the resulting carboxylate salts. |
| Temperature | 0 °C to RT (or reflux) | Reflux (~110 °C) | Lower temperature for addition controls exotherm and side reactions. Reflux is needed to overcome the activation energy for hydrolysis. |
| Reaction Time | 2-12 hours | 12-24 hours | Michael additions can be slow. Hydrolysis of nitriles is notoriously slow and requires prolonged heating to ensure complete conversion.[3] |
Experimental Protocol Example
Step 1: Synthesis of Diethyl 2-cyano-2-(4-nitrophenyl)succinate
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous ethanol (100 mL) and sodium metal (1.2 g, 52 mmol) in small pieces to generate sodium ethoxide in situ.
-
Once all the sodium has reacted, cool the solution to room temperature and add 4-nitrophenylacetonitrile (8.1 g, 50 mmol). Stir for 15 minutes.
-
Cool the mixture to 0 °C in an ice bath.
-
Add ethyl acrylate (5.5 g, 55 mmol) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by pouring it into ice-cold water (200 mL) and neutralize with dilute HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate. Purify by column chromatography if necessary.
Step 2: Hydrolysis to this compound
-
Combine the crude intermediate from Step 1 with concentrated hydrochloric acid (150 mL, ~12 M).
-
Heat the mixture to reflux (approx. 110 °C) with vigorous stirring for 24 hours. A solid may initially form and then redissolve as the hydrolysis proceeds.
-
Monitor the reaction by TLC until the starting material spot has disappeared.
-
Cool the reaction mixture in an ice bath. The product should precipitate as a pale yellow or white solid.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual HCl.
-
Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure this compound.[5]
-
Dry the final product in a vacuum oven. The expected molecular weight is 239.18 g/mol .[6][9]
Troubleshooting Workflow
If you are experiencing low or no yield, follow this diagnostic workflow.
Caption: A workflow for diagnosing yield issues in the synthesis.
References
- PrepChem.com. Synthesis of 2-(4-nitrophenyl)-n-butyric acid.
- Du, H.-T., et al. (2007). Bis(4-nitrophenyl) succinate. Acta Crystallographica Section E: Crystallographic Communications.
- PubChem. This compound. National Center for Biotechnology Information.
- MDPI. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol.
- Hangzhou Zhongmei Huadong Pharma. (2022). Synthesis method of 2-(4-nitrophenyl) butyric acid. Patsnap.
- NIH. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. National Center for Biotechnology Information.
- Google Patents. Michael addition reaction product and active energy ray-curable composition.
- Google Patents. A kind of method for preparing 2-(4-nitrophenyl) butyric acid.
- ResearchGate. Aza-Michael addition of secondary amine to ethyl acrylate.
- NIH. (2011). Optimization of succinic acid fermentation with Actinobacillus succinogenes by response surface methodology (RSM). National Center for Biotechnology Information.
- Frontiers. (2022). Biosynthetic Pathway and Metabolic Engineering of Succinic Acid.
- Royal Society of Chemistry. Enantioselective organocatalytic Michael additions to acrylic acid derivatives: generation of all-carbon quaternary stereocentres. Chemical Communications.
- NIH. (2022). Biosynthetic Pathway and Metabolic Engineering of Succinic Acid. National Center for Biotechnology Information.
- ResearchGate. 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids.
- ResearchGate. The Hydrolysis of the Anhydride of 2-Cyano-2-phenylpropanoic Acid Triggers the Repeated Back and Forth Motions of an Acid–Base Operated Molecular Switch.
- NIH. (2016). Targeted optimization of central carbon metabolism for engineering succinate production in Escherichia coli. National Center for Biotechnology Information.
- Google Patents. Synthesis method of 2-nitro-4-substituted phenylacetic acid.
- Google Patents. Hydrolysis of nitriles to carboxylic acids.
- Wikipedia. Succinic acid.
- PubMed. Kinetics and inhibition of carbonic anhydrase-catalyzed hydrolysis of 2-hydroxy-5-nitro-alpha-toluenesulfonic acid sultone. Comparison with reactions of other substrates.
- Queen's University. THE SYNTHESIS OF SUCCINIC ACID AND ITS EXTRACTION FROM FERMENTATION BROTH USING A TWO-PHASE PARTITIONING BIOREACTOR.
- Koya University. (2023). Succinic acid Production Strategy: Raw material, Organisms and Recent Applications in pharmaceutical and Food: Critical Review.
- McGill University. (2017). Green Synthesis of Succinic Acid. Office for Science and Society.
- ACG Publications. (2020). Succinic acid: a novel and efficient organo-catalyst for synthesis of α-amino nitriles under solvent free condition.
- Google Patents. Synthetic process of 2-cyano-4-nitroaniline.
- Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester.
Sources
- 1. Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 4. Synthesis method of 2-(4-nitrophenyl) butyric acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. prepchem.com [prepchem.com]
- 6. This compound | C10H9NO6 | CID 313002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. Succinic acid - Wikipedia [en.wikipedia.org]
- 9. This compound | CymitQuimica [cymitquimica.com]
Technical Support Center: Synthesis of 2-(4-Nitrophenyl)succinic Acid
Welcome to the technical support center for the synthesis of 2-(4-Nitrophenyl)succinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis, which is typically achieved via the Stobbe condensation. Our goal is to provide you with the in-depth technical knowledge and practical troubleshooting strategies necessary to ensure the success of your experiments.
I. Understanding the Core Synthesis: The Stobbe Condensation
The synthesis of this compound involves the Stobbe condensation, a powerful carbon-carbon bond-forming reaction. In this reaction, 4-nitrobenzaldehyde is condensed with a dialkyl succinate, such as diethyl succinate, in the presence of a strong base.[1][2] The reaction proceeds through a γ-lactone intermediate, which then undergoes a base-catalyzed ring opening to yield the desired product after acidification.[1][3]
Here is a generalized workflow for the synthesis:
Caption: Generalized workflow for the synthesis of this compound via Stobbe condensation.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that you may encounter during the synthesis of this compound. Each question is followed by a detailed explanation and actionable troubleshooting steps.
FAQ 1: My reaction yield is significantly low. What are the potential causes and how can I improve it?
A1: Low yields in the Stobbe condensation of 4-nitrobenzaldehyde are a common issue and can stem from several factors. The primary culprits are often competing side reactions and suboptimal reaction conditions.
Troubleshooting Steps:
-
Choice of Base: The strength and steric hindrance of the base are critical. Potassium tert-butoxide (KOtBu) is generally preferred over sodium ethoxide (NaOEt).[4] KOtBu is a stronger, more sterically hindered base, which favors the desired condensation by promoting the formation of the succinate enolate while minimizing nucleophilic attack on the ester groups of the succinate.
-
Reaction Temperature: The reaction temperature should be carefully controlled. While some heat may be necessary to drive the reaction to completion, excessive temperatures can promote side reactions and the formation of resinous byproducts. It is advisable to start the reaction at a lower temperature and gradually increase it while monitoring the progress by Thin Layer Chromatography (TLC).
-
Purity of Reactants and Solvent: Ensure that your 4-nitrobenzaldehyde is pure and free from any acidic impurities. The diethyl succinate should also be of high purity. The reaction is sensitive to moisture, so using an anhydrous solvent is crucial.
-
Stoichiometry: A slight excess of diethyl succinate and the base relative to 4-nitrobenzaldehyde is often used to ensure complete conversion of the aldehyde.
Table 1: Recommended vs. Problematic Reaction Conditions
| Parameter | Recommended Condition | Problematic Condition | Potential Outcome of Problematic Condition |
| Base | Potassium tert-butoxide (KOtBu) | Sodium ethoxide (NaOEt) | Increased side reactions, lower yield. |
| Solvent | Anhydrous tert-butanol or THF | Protic or wet solvents | Quenching of the base, hydrolysis of esters. |
| Temperature | Initial cooling, then gentle reflux | High, uncontrolled temperature | Formation of resinous byproducts, decomposition. |
| Atmosphere | Inert (Nitrogen or Argon) | Air | Potential for oxidation and other side reactions. |
FAQ 2: I have a significant amount of an acidic byproduct that is difficult to separate from my desired product. What is it and how can I remove it?
A2: The most likely acidic byproduct is 4-nitrobenzoic acid , which is formed via the Cannizzaro reaction of 4-nitrobenzaldehyde.[5] The Cannizzaro reaction is a base-induced disproportionation of a non-enolizable aldehyde (like 4-nitrobenzaldehyde) into a primary alcohol and a carboxylic acid.[5]
Caption: The Cannizzaro reaction of 4-nitrobenzaldehyde leading to byproducts.
Identification and Removal:
-
TLC Analysis: 4-Nitrobenzoic acid will appear as a distinct spot on a TLC plate. It can be visualized under UV light and will likely have a different Rf value than your desired product. Staining with a pH indicator stain like bromocresol green can also help identify acidic spots.[6]
-
Purification Strategy:
-
Extraction: During the work-up, after acidification of the reaction mixture, you can perform a careful extraction. Both this compound and 4-nitrobenzoic acid are acidic and will be extracted into an organic solvent from an acidic aqueous solution.
-
Fractional Crystallization: Due to differences in solubility, it may be possible to separate the two acids by fractional crystallization from a suitable solvent system. Experiment with different solvents to find one that preferentially crystallizes your desired product.
-
Column Chromatography: If extraction and crystallization are not effective, column chromatography on silica gel can be used. A solvent gradient (e.g., starting with a non-polar solvent and gradually increasing the polarity with an alcohol) can effectively separate the two acids.
-
Prevention:
-
Slow Addition of Base: Adding the base slowly and at a low temperature can help to minimize the Cannizzaro reaction by keeping the instantaneous concentration of the base low.
-
Use of a More Hindered Base: As mentioned, potassium tert-butoxide is less likely to act as a nucleophile in the Cannizzaro reaction compared to less hindered bases.
FAQ 3: My crude product is a sticky, resinous material that is difficult to handle. What causes this and how can I prevent it?
A3: The formation of resinous or polymeric material is a common problem in base-catalyzed condensation reactions, especially with aromatic aldehydes. This is often due to a combination of factors:
-
Self-condensation of 4-nitrobenzaldehyde: Under strong basic conditions, aldehydes can undergo self-condensation reactions, leading to the formation of complex, high-molecular-weight products.
-
Decomposition: The strong electron-withdrawing nature of the nitro group can make the aromatic ring susceptible to nucleophilic attack, and the product itself may be unstable under harsh reaction conditions (high temperature, high base concentration).
-
Presence of Impurities: Impurities in the starting materials can act as initiators for polymerization.
Preventative Measures:
-
Maintain Low Temperatures: Initiate the reaction at a low temperature (e.g., 0-5 °C) and allow it to warm to room temperature slowly. Avoid high temperatures for prolonged periods.
-
Control Base Concentration: Use the minimum amount of base necessary to catalyze the reaction. A large excess of base can promote side reactions leading to resin formation.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (nitrogen or argon) can prevent oxidative side reactions that may contribute to the formation of colored, resinous materials.
-
Rapid Work-up: Once the reaction is complete (as determined by TLC), proceed with the work-up promptly to neutralize the base and isolate the product from the reactive environment.
Troubleshooting a Resinous Product:
If you have already obtained a resinous product, try the following:
-
Trituration: Attempt to triturate the resin with a non-polar solvent (e.g., hexanes or diethyl ether). This may help to solidify the desired product, which can then be collected by filtration.
-
Chromatography: While challenging with very viscous materials, it may be possible to dissolve the resin in a minimal amount of a suitable solvent and purify it using column chromatography.
FAQ 4: I suspect I also have 4-nitrobenzyl alcohol as a byproduct. How can I confirm its presence and remove it?
A4: 4-Nitrobenzyl alcohol is the other product of the Cannizzaro reaction.[5] Being a neutral molecule, its separation from the acidic desired product is generally more straightforward.
Identification:
-
TLC: 4-Nitrobenzyl alcohol will have a different Rf value compared to the acidic components. It can be visualized under UV light.
-
Spectroscopy: If you isolate a fraction containing this byproduct, its 1H NMR spectrum will show a characteristic singlet for the benzylic protons (-CH2OH) around 4.8 ppm, in addition to the aromatic protons.[1] Its IR spectrum will show a broad O-H stretch around 3300-3500 cm-1.[1]
Removal:
-
Acid-Base Extraction: This is the most effective method. During the work-up, after quenching the reaction, make the aqueous layer basic (e.g., with sodium bicarbonate or sodium hydroxide). Your desired product, this compound, and the byproduct 4-nitrobenzoic acid will be deprotonated and dissolve in the aqueous layer. The neutral 4-nitrobenzyl alcohol will remain in the organic layer and can be separated. You can then re-acidify the aqueous layer to precipitate your desired product.
Experimental Protocol: Acid-Base Extraction for Byproduct Removal
-
After the reaction is complete, cool the reaction mixture and carefully quench it by adding it to a mixture of ice and water.
-
Acidify the mixture to a pH of ~2 with dilute HCl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate). Both the desired product and byproducts will be in the organic layer.
-
Wash the organic layer with a saturated sodium bicarbonate solution. The acidic product and 4-nitrobenzoic acid will move to the aqueous layer, while the neutral 4-nitrobenzyl alcohol will remain in the organic layer.
-
Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any residual neutral impurities.
-
Slowly acidify the aqueous layer with cold, dilute HCl to precipitate the desired this compound and 4-nitrobenzoic acid.
-
The purified acidic components can then be further separated by fractional crystallization or chromatography as described in FAQ 2.
III. Summary of Key Side Reactions and Their Mitigation
Table 2: Overview of Common Side Reactions
| Side Reaction | Byproducts | Conditions Favoring the Side Reaction | Mitigation Strategies |
| Cannizzaro Reaction | 4-Nitrobenzoic acid, 4-Nitrobenzyl alcohol | High concentration of strong, non-hindered base; high temperature. | Use a sterically hindered base (KOtBu); slow addition of base at low temperature. |
| Resin Formation | Polymeric materials | High temperature; excess base; presence of oxygen or impurities. | Maintain low reaction temperature; use an inert atmosphere; use pure reactants. |
| Self-condensation of Diethyl Succinate | Various condensation products | Strong base conditions. | Use of a sterically hindered base can reduce this possibility. |
IV. References
-
Johnson, W. S., & Daub, G. H. (1951). The Stobbe Condensation. Organic Reactions, 6, 1-73.
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
-
Cannizzaro, S. (1853). Ueber den der Benzoësäure entsprechenden Alkohol. Justus Liebigs Annalen der Chemie, 88(1), 129–130.
-
Banerjee, A. K., Mendoza, L., Briceño, B., Arrieche, D., & Cabrera, E. V. (2022). Stobbe Condensation. Organic & Medicinal Chem IJ, 11(4), 555818.
Sources
Technical Support Center: Troubleshooting Chiral Resolution of Racemic Mixtures
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the complex challenges encountered during the chiral resolution of racemic mixtures. Our approach is rooted in explaining the "why" behind experimental choices, ensuring you can develop robust and reproducible methods.
Introduction to Chiral Separations
The separation of enantiomers is a critical step in pharmaceutical development and other scientific disciplines. Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment, making their separation a unique challenge.[1] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with Chiral Stationary Phases (CSPs) are the predominant techniques for achieving this separation.[2][3] Successful resolution relies on the differential interaction of enantiomers with a chiral environment, most commonly the CSP, leading to different retention times.[1][4]
Quick Troubleshooting: Frequently Asked Questions (FAQs)
This section addresses common issues that can often be resolved with straightforward adjustments.
Q1: Why am I seeing no separation of my enantiomers (co-elution)?
A: This is a common starting point and typically points to a fundamental issue with the method's selectivity.
-
Incorrect Column Choice: The most crucial element is the Chiral Stationary Phase (CSP). Standard achiral columns (like C18) will not resolve enantiomers.[5] There is no universal CSP, and screening a variety of phases (e.g., polysaccharide-based, cyclodextrin-based) is often necessary to find one that provides selectivity for your specific analyte.[2][6]
-
Inappropriate Mobile Phase: The mobile phase composition is critical. The choice between normal-phase (e.g., hexane/isopropanol), reversed-phase (e.g., acetonitrile/water), or polar organic mode can dramatically affect the separation.[5][7]
-
Derivatization Required?: Some compounds may lack the necessary functional groups for effective interaction with the CSP. Derivatization to introduce groups that can participate in hydrogen bonding, π-π interactions, or steric hindrance can enable separation.
Q2: My peaks are broad and/or tailing. What are the likely causes?
A: Poor peak shape can mask resolution and affect quantification.
-
Column Overload: Injecting too much sample is a frequent cause of broad, asymmetric peaks.[8] Try reducing the injection volume or the sample concentration.
-
Secondary Interactions: For basic compounds, interactions with residual silanols on the silica support can cause tailing. Adding a basic modifier like diethylamine (DEA) to the mobile phase can mitigate this.[9][10] For acidic compounds, ensure the mobile phase pH is low enough to keep the analyte protonated; adding an acidic modifier like trifluoroacetic acid (TFA) often helps.[8][9]
-
Column Health: A contaminated or degraded column can lead to poor peak shape.[8] Consult the manufacturer's instructions for appropriate column washing and regeneration procedures.[11][12]
Q3: I'm observing inconsistent retention times and resolution between runs. How can I improve reproducibility?
A: Lack of reproducibility can undermine the validity of your results.
-
Temperature Fluctuations: Temperature has a complex but significant impact on chiral separations.[9] Even minor ambient temperature changes can affect selectivity. Use a column thermostat for precise temperature control.
-
Mobile Phase Preparation: Prepare fresh mobile phase for each analysis set. Ensure solvents are of high purity and are properly degassed.[9] For buffered mobile phases, precise pH control is essential.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. Inadequate equilibration can lead to drifting retention times.
-
"Memory Effects": Some mobile phase additives, particularly amines, can adsorb onto the stationary phase and alter its properties over time, a phenomenon known as "memory effect".[13][14] This can lead to a gradual change in chromatographic performance. If this is suspected, dedicated columns for specific methods or rigorous washing protocols are recommended.
In-Depth Troubleshooting Guides
Guide 1: Optimizing the Mobile Phase for Enhanced Resolution
The mobile phase is a powerful tool for optimizing chiral separations. Its components compete with the analyte for interaction sites on the CSP.[15][16]
Troubleshooting Mobile Phase Issues:
-
Issue: Poor Selectivity (α).
-
Issue: Sub-optimal Retention (k').
-
Solution: Adjust the overall solvent strength. In normal phase, increasing the alcohol content will decrease retention. In reversed-phase, increasing the organic modifier will decrease retention. Aim for a k' between 2 and 10 for robust separations.
-
-
Issue: Poor Peak Shape for Ionizable Compounds.
Experimental Protocol: Mobile Phase Optimization
-
Initial Screening: Start with a common mobile phase for your chosen CSP (e.g., Hexane/Isopropanol for many polysaccharide columns).
-
Solvent Ratio Adjustment: In isocratic mode, prepare a series of mobile phases with varying solvent ratios (e.g., 95/5, 90/10, 85/15 Hexane/IPA). Analyze your sample with each to find the optimal balance of resolution and run time.
-
Modifier Evaluation: If peak shape is poor, introduce an appropriate additive (e.g., 0.1% TFA for an acidic analyte).
-
Temperature Study: Once a promising mobile phase is identified, investigate the effect of temperature (e.g., 15°C, 25°C, 40°C) to fine-tune the separation.[8]
Table 1: Effect of Common Mobile Phase Additives
| Additive Type | Example | Target Analyte | Typical Concentration | Primary Effect |
| Acidic | Trifluoroacetic Acid (TFA), Acetic Acid, Formic Acid | Acidic Compounds | 0.1% | Suppresses ionization of the analyte, improving peak shape.[8] |
| Basic | Diethylamine (DEA), Triethylamine (TEA) | Basic Compounds | 0.1% | Competes with the analyte for active silanol sites, reducing peak tailing.[9] |
Guide 2: Chiral Stationary Phase (CSP) Selection and Care
The CSP is the heart of the chiral separation, and its proper selection and maintenance are paramount.[2]
Troubleshooting CSP-Related Problems:
-
Issue: No Enantioselectivity for the Analyte.
-
Issue: Loss of Resolution Over Time.
-
Issue: Sudden Increase in Backpressure.
Diagram: CSP Selection Workflow
Caption: A logical workflow for selecting a suitable chiral stationary phase.
Guide 3: Advanced Topics
Supercritical Fluid Chromatography (SFC) for Chiral Separations
SFC is a powerful alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption.[19][20] It uses a supercritical fluid, typically carbon dioxide, as the main mobile phase component.[21]
-
Advantages:
-
Speed: The low viscosity of supercritical CO2 allows for higher flow rates and faster separations.[19][22]
-
Green Chemistry: SFC significantly reduces the use of organic solvents.[20]
-
Complementary Selectivity: The separation mechanism in SFC can differ from HPLC, sometimes providing resolution where HPLC fails.[20]
-
-
Troubleshooting SFC:
-
Method development in SFC involves optimizing parameters like back pressure, temperature, co-solvent identity, and percentage.[23]
-
Solubility of the sample in the CO2/co-solvent mixture can be a challenge.
-
Preparative Chiral Chromatography
Scaling up an analytical separation to a preparative scale for purification presents its own set of challenges.
-
Key Considerations:
-
Loading Capacity: The amount of sample that can be injected onto the column without significant loss of resolution is a critical parameter.[24]
-
Solubility: The sample must be soluble in the mobile phase at high concentrations.[25]
-
Efficiency vs. Throughput: A balance must be struck between achieving high purity and processing a large amount of material in a reasonable time.
-
General Troubleshooting Workflow
This diagram provides a systematic approach to diagnosing and resolving issues in chiral method development.
Caption: A general troubleshooting workflow for chiral separations.
References
- BenchChem Technical Support Team. (2025). Troubleshooting guide for HPLC analysis of chiral compounds. BenchChem.
- BenchChem. (2025).
- Pharmaceutical Technology. (n.d.).
- Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies.
- LCGC International. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- ResearchGate. (n.d.). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column.
- Selvita. (2024).
- Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Phenomenex.
- Shim-pol. (n.d.). COLUMN CARE GUIDE. Shim-pol.
- Zief, M., Crane, L. J., & Horvath, J. (1984). Selection of the Mobile Phase for Enantiomeric Resolution via Chiral Stationary Phase Columns.
- Sigma-Aldrich. (n.d.). Chiral HPLC column selection and method development guide. Bioanalysis Zone.
- Sumika Chemical Analysis Service. (n.d.).
- Wikipedia. (n.d.).
- BenchChem. (2025).
- BenchChem Technical Support Team. (2025).
- Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
- Lipka, E. (2019). Applications of Chiral Supercritical Fluid Chromatography. Methods in Molecular Biology, 1985, 303-319.
- Semantic Scholar. (1984). Selection of the mobile phase for enantiomeric resolution via chiral stationary phase columns. Semantic Scholar.
- Regis Technologies. (2022). Getting Started with Chiral Method Development. Regis Technologies Blog.
- Dolan, J. W. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems.
- Dhandapani, R. (2021). Strategies for Simplified Chiral Method Development.
- Sui, J., Wang, N., & Wang, J. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(38), 10484-10503. [Link]
- LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation.
- Phenomenex Inc. (2012). Phenomenex Publishes Guide for Chiral Column Selection.
- Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
- Novasep. (n.d.).
- BenchChem. (2025).
- Costa, B., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1896. [Link]
- Regis Technologies. (n.d.).
- ACS Publications. (n.d.). Preparative resolution of racemates on a chiral liquid chromatography column. The Journal of Organic Chemistry. [Link]
- Daicel. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® CBH COLUMN.
- Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
- Sigma-Aldrich. (n.d.). Operating Guidelines for ChromTech CHIRAL-AGP, CHIRAL-HSA, and CHIRAL-CBH HPLC Columns. Sigma-Aldrich.
- Springer Nature Experiments. (n.d.).
- Chromatography Today. (2020).
- Daicel Chiral Technologies. (2022). Protecting Your Chiral Columns for Optimal Performance.
- ResearchGate. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View.
- International Journal of Creative Research Thoughts. (2024).
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- BenchChem. (2025).
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Daicel. (2013). instruction manual for chiralpak® ad-h.
- Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes.
- Phenomenex Blog. (2020). A Systematic Approach to Chiral Screening and Method Development.
- BOC Sciences. (n.d.).
- Wikipedia. (n.d.). Chiral analysis. Wikipedia.
Sources
- 1. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chiral analysis - Wikipedia [en.wikipedia.org]
- 4. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chiraltech.com [chiraltech.com]
- 11. shim-pol.pl [shim-pol.pl]
- 12. hplc.eu [hplc.eu]
- 13. researchgate.net [researchgate.net]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Selection of the mobile phase for enantiomeric resolution via chiral stationary phase columns | Semantic Scholar [semanticscholar.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chiraltech.com [chiraltech.com]
- 19. pharmtech.com [pharmtech.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 22. selvita.com [selvita.com]
- 23. Applications of Chiral Supercritical Fluid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 25. chiraltech.com [chiraltech.com]
Technical Support Center: Optimizing Crystallization Conditions for Diastereomeric Salts
Welcome to the Technical Support Center for diastereomeric salt crystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing and troubleshooting one of the most powerful techniques for chiral resolution. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions in your own work.
Section 1: Foundational Principles & Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts and common queries that form the basis of successful diastereomeric salt crystallization.
What is the primary goal of diastereomeric salt crystallization?
The primary goal is to separate a mixture of enantiomers (a racemate). This is achieved by reacting the racemate with a single enantiomer of a chiral resolving agent to form a mixture of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization.[1]
How do I choose a suitable resolving agent?
The selection of an effective resolving agent is a critical first step. Key considerations include:
-
Chemical Reactivity: The agent must efficiently form a salt with your racemic compound.[2] For a racemic acid, a chiral base is used, and vice versa.
-
Crystallinity of Salts: The resulting diastereomeric salts should be highly crystalline and stable.[2]
-
Solubility Difference: Most importantly, there must be a significant difference in solubility between the two diastereomeric salts in a common solvent system.[2][3][4]
-
Availability and Cost: The resolving agent should be readily available in high enantiomeric purity and be economically viable for your intended scale.[2]
It is common practice to screen several resolving agents to find the most effective one for your specific compound.[5]
What makes a solvent "good" for this process?
An ideal solvent system is one that maximizes the solubility difference between the two diastereomeric salts.[3][6] This means one salt should be sparingly soluble, allowing it to crystallize, while the other remains dissolved in the mother liquor.[4] A good starting point is to select a solvent in which the racemate and resolving agent have moderate solubility.[6] Screening solvents with a range of polarities and hydrogen-bonding capabilities is highly recommended.[7]
What is "Diastereomeric Excess (d.e.)" and how is it measured?
Diastereomeric excess (d.e.) quantifies the purity of your crystalline product. It represents the excess of one diastereomer over the other in the mixture. Because diastereomers have distinct physical and chemical properties, they can be separated and quantified using techniques like fractional crystallization and chromatography.[8]
Common analytical methods for determining d.e. include:
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is often considered the gold standard for accurately quantifying enantiomers and diastereomers.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating or derivatizing agents can allow for the differentiation and quantification of diastereomers.[9][10]
-
X-ray Crystallography: Provides the definitive absolute configuration of a single crystal.[9]
Section 2: Troubleshooting Guide: A Symptom-Based Approach
This core section is designed to help you diagnose and solve common problems encountered during crystallization experiments.
Problem 1: No Crystals Form, or an Oil/Gum Precipitates ("Oiling Out")
This is one of the most frequent challenges, often pointing to issues with supersaturation or the solvent system.[2][11]
| Potential Cause | Explanation & Recommended Solution |
| Inappropriate Solvent System | The diastereomeric salts may be too soluble in the chosen solvent.[2] Solution: Conduct a systematic solvent screen to find a solvent where the salts are less soluble.[2] Alternatively, employ an anti-solvent addition strategy: slowly add a solvent in which the salts are insoluble to induce precipitation.[4][12] This should be done slowly to avoid a rapid crash-out.[11] |
| Insufficient Supersaturation | The concentration of the salt is below its solubility limit at the given temperature, meaning there is no driving force for crystallization.[2] Solution: Carefully evaporate some of the solvent to increase the concentration.[2] Be cautious not to over-concentrate, which can lead to oiling out. |
| Excessive Supersaturation | The solution is too concentrated, or the temperature is too high, causing the salt to separate as a liquid phase instead of a solid crystal.[2][12] This is a common cause of "oiling out". Solution: Reduce supersaturation by using a more dilute solution.[12] Alternatively, try increasing the crystallization temperature slightly to prevent the salt from precipitating as an oil before it has a chance to form crystals.[13] Slowing the cooling rate can also be beneficial.[12] |
| Inhibition by Impurities | Impurities present in the starting materials can inhibit crystal nucleation and growth.[11] Solution: Ensure the racemic compound and resolving agent are of high purity. If necessary, perform a purification step (e.g., recrystallization, chromatography) on your starting materials before attempting the resolution. |
| Lack of Nucleation Sites | Crystallization requires a starting point for crystals to grow. Solution: Try scratching the inside of the flask with a glass rod to create microscopic imperfections that can serve as nucleation sites.[11] Alternatively, "seed" the solution by adding a tiny crystal of the desired diastereomeric salt.[2][4] |
Problem 2: The Yield of the Desired Diastereomeric Salt is Low
Low yield means a significant amount of your target diastereomer is being left behind in the mother liquor.[12]
| Potential Cause | Explanation & Recommended Solution |
| High Solubility of Desired Salt | The desired diastereomer, while less soluble than its counterpart, may still be quite soluble in the chosen solvent.[2][6] Solution: Screen for solvents that further decrease the solubility of the target salt.[2] Lowering the final crystallization temperature can also decrease solubility and improve yield.[5][12] |
| Sub-optimal Stoichiometry | The molar ratio of the racemate to the resolving agent can significantly impact yield.[5] Solution: While a 1:1 ratio is a common starting point, optimizing this ratio can improve the selective precipitation of the desired diastereomer.[5] Sometimes, using a substoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can improve separation efficiency.[4] |
| Insufficient Crystallization Time | Crystallization is an equilibrium process. If stopped too soon, not all of the product that can crystallize will have done so. Solution: Allow for longer crystallization (maturation) times to maximize recovery.[2][4] Monitor the concentration of the salt in the mother liquor over time to determine when equilibrium has been reached.[2] |
| Co-precipitation of Undesired Diastereomer | If the solubilities of the two diastereomers are too similar, the undesired diastereomer may co-precipitate, reducing the yield of the pure desired salt.[6] Solution: A different solvent system is needed to improve the solubility differential and thus the selectivity of the crystallization.[6] |
Problem 3: The Diastereomeric Excess (d.e.) of the Crystals is Low
Low purity indicates that the undesired diastereomer is co-precipitating or being incorporated into the crystal lattice of the desired diastereomer.
| Potential Cause | Explanation & Recommended Solution |
| Similar Solubilities | The solubilities of the two diastereomers are too close in the chosen solvent, leading to co-precipitation.[6] Solution: The most effective approach is to screen for a new solvent system that provides a greater difference in solubility between the two salts.[6] |
| Rapid Crystallization | Fast cooling or rapid addition of an anti-solvent can lead to kinetic trapping of the more soluble diastereomer within the growing crystals of the less soluble one.[11] Solution: Employ a slower, controlled cooling profile. Instead of a rapid plunge into an ice bath, allow the solution to cool slowly to room temperature, perhaps in an insulated container, before further cooling.[4][11] |
| Formation of a Solid Solution | In some challenging cases, both diastereomers incorporate into the same crystal lattice, forming a solid solution.[6] This makes separation by simple crystallization very difficult. Solution: Confirm the formation of a solid solution through techniques like Differential Scanning Calorimetry (DSC) or Powder X-ray Diffraction (PXRD).[12] If confirmed, the primary strategy is to screen for a different solvent system or a different resolving agent to disrupt this phenomenon.[6][12] |
Troubleshooting Decision Tree
The following diagram provides a logical workflow for troubleshooting common crystallization issues.
Caption: Troubleshooting workflow for common crystallization issues.
Section 3: Key Experimental Protocols
This section provides detailed, step-by-step methodologies for core experimental workflows.
Protocol 1: Systematic Solvent Screening
Objective: To rapidly identify a promising solvent system that provides a significant solubility differential between the two diastereomeric salts.
Materials:
-
Racemic compound
-
Chiral resolving agent
-
A diverse set of solvents (e.g., alcohols, esters, ketones, hydrocarbons, and aqueous mixtures)
-
Small vials or a 96-well microplate
-
Analytical instrument for purity analysis (e.g., Chiral HPLC)
Procedure:
-
Preparation: In separate vials, prepare stock solutions of your racemic compound and the resolving agent in a suitable, volatile solvent.
-
Dispensing: In an array of small vials, dispense equal molar amounts of the racemate and the resolving agent.
-
Solvent Addition: Evaporate the initial solvent. Then, to each vial, add a different screening solvent (or solvent mixture) in a fixed volume.
-
Equilibration: Seal the vials and agitate them at a controlled temperature (e.g., room temperature or elevated temperature) for a set period (e.g., 12-24 hours) to allow for salt formation and crystallization to reach equilibrium.
-
Observation: Visually inspect the vials for the presence of crystalline solid. Note any oils or gels.
-
Analysis:
-
Carefully withdraw a sample of the supernatant (mother liquor) from each vial that contains solid.
-
Isolate the solid material from each of these vials by filtration.
-
Analyze both the solid and the mother liquor by a suitable chiral method (e.g., HPLC) to determine the diastereomeric excess (d.e.) of the crystals and the concentration of each diastereomer remaining in solution.[5]
-
-
Selection: A promising solvent is one that yields a crystalline solid with a high d.e. and shows a large difference in the concentration of the two diastereomers in the mother liquor.[6]
Protocol 2: Controlled Cooling Crystallization
Objective: To obtain high-purity crystals of the desired diastereomeric salt by slowly cooling a saturated solution.
Procedure:
-
Dissolution: In a flask equipped with a stirrer, combine the racemate, resolving agent, and the chosen solvent. Heat the mixture while stirring until all solids have completely dissolved.
-
Slow Cooling: Remove the flask from the heat source and allow it to cool slowly and undisturbed towards room temperature. To ensure a slow cooling rate, you can place the flask in an insulated container (e.g., a Dewar flask or a beaker of warm water).[4][11] A slow cooling rate is crucial for forming large, pure crystals.[4]
-
Seeding (Optional): Once the solution becomes slightly cloudy (supersaturated) or has cooled to a specific temperature, you may add a small quantity of seed crystals of the desired diastereomer to induce crystallization and ensure the correct form crystallizes.[4]
-
Maturation: Once the solution has reached the target final temperature (e.g., room temperature or 0-5 °C), allow the mixture to stir at this temperature for a set period (e.g., 2-12 hours) to maximize the yield.[4]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals sparingly with a small amount of cold crystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.[4]
-
Analysis: Determine the yield and diastereomeric purity (d.e.) of the isolated salt.[4]
Workflow for Chiral Resolution
The following diagram illustrates the general experimental workflow from starting materials to the final pure enantiomer.
Caption: General workflow for chiral resolution via diastereomeric salt crystallization.[13]
Section 4: References
-
BenchChem. (2025). Application Notes and Protocols for the Solvent Selection in the Crystallization of (R)-2-Methylpiperazine Diastereomeric Salts.
-
BenchChem. (2025). Troubleshooting low yields in diastereomeric salt formation.
-
BenchChem. (2025). Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts.
-
BenchChem. (2025). How to overcome poor crystallization in diastereomeric salt formation.
-
BenchChem. (2025). Technical Support Center: Improving the Efficiency of Diastereomeric Salt Crystallization for Resolution.
-
APC. (n.d.). Optimizing Diastereomeric Salt Crystallization for Enantiomer Separation. Retrieved January 8, 2026, from
-
Lee, T., et al. (n.d.). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering.
-
BenchChem. (2025). Technical Support Center: Optimizing Diastereomeric Crystallization with Dihydroxytartaric Acid.
-
BenchChem. (2025). Troubleshooting diastereomeric salt crystallization for chiral resolution.
-
ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.
-
BenchChem. (2025). dealing with solid solutions in diastereomeric salt resolution.
-
Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry.
-
Unacademy. (n.d.). Notes on Diastereomeric Excess: Definition and Analysis. Retrieved January 8, 2026, from
-
Wikipedia. (n.d.). Diastereomeric recrystallization. Retrieved January 8, 2026, from
-
ACS Publications. (n.d.). Diastereomer Method for Determining ee by 1H NMR and/or MS Spectrometry with Complete Removal of the Kinetic Resolution Effect. Organic Letters.
Sources
- 1. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Notes on Diastereomeric Excess: Definition and Analysis [unacademy.com]
- 9. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-(4-Nitrophenyl)succinic Acid
Welcome to the technical support guide for the purification of 2-(4-Nitrophenyl)succinic acid (NPSA). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this compound. Here, we provide field-proven insights and step-by-step protocols to help you achieve high purity and yield in your experiments.
Troubleshooting Guide: Overcoming Common Purification Hurdles
This section addresses specific issues that may arise during the purification of NPSA. Each answer provides a causal explanation and actionable solutions.
Question 1: My recrystallized this compound product is persistently yellow or brown. How can I decolorize it?
Answer: The residual color in your product typically originates from two sources: highly conjugated organic impurities carried over from the synthesis, or degradation byproducts. The nitro-aromatic structure of NPSA makes it susceptible to forming colored impurities.
The most effective method for removing such color is treatment with activated carbon (charcoal). The porous structure of activated carbon provides a vast surface area for adsorbing large, color-imparting molecules, while having a lower affinity for your smaller target molecule.[1]
Protocol: Activated Carbon Decolorization
-
Dissolution: In a suitable flask, dissolve the impure, colored NPSA in the minimum amount of hot recrystallization solvent (e.g., ethanol/water mixture).
-
Carbon Addition: Add a small amount of activated carbon to the hot solution. A general starting point is 1-2% of the solute's weight. Caution: Add the carbon carefully to the hot solution to avoid violent bumping. It is safer to cool the solution slightly before adding the charcoal and then reheating.
-
Adsorption: Keep the solution at or near its boiling point and stir for 5-15 minutes to allow for sufficient adsorption of impurities.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper or a Celite pad to remove the activated carbon. This step must be performed rapidly to prevent premature crystallization of the product on the filter. Pre-heating the filtration funnel is highly recommended.
-
Crystallization: Allow the clear, colorless filtrate to cool slowly to induce crystallization of the purified NPSA.
-
Isolation: Collect the pure crystals by vacuum filtration.
Question 2: My recovery yield after recrystallization is unacceptably low. What are the likely causes and how can I improve it?
Answer: Low yield from recrystallization is a common problem that can almost always be traced back to the choice of solvent or the cooling procedure.[1] The ideal solvent should dissolve the compound completely when hot but very poorly when cold.
Common Causes & Solutions:
-
Inappropriate Solvent Choice: If the compound is too soluble in the solvent even at low temperatures, a significant portion will remain in the mother liquor.
-
Using Too Much Solvent: Dissolving the crude product in an excessive volume of hot solvent will prevent it from reaching saturation upon cooling, drastically reducing crystal formation. The goal is to create a saturated solution at high temperature.
-
Cooling Too Rapidly: Crash-cooling the solution (e.g., in an ice bath) can trap impurities within the crystal lattice and lead to the formation of very small crystals that are difficult to filter, resulting in mechanical loss.[2]
Troubleshooting Steps:
-
Optimize the Solvent: Refer to the solvent selection table below. You may need to use a binary (two-component) solvent system to achieve the ideal solubility profile.
-
Minimize Solvent Volume: Add hot solvent in small portions to your crude solid until it just dissolves.
-
Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath to maximize the formation of large, pure crystals.
-
Recover from Mother Liquor: A second crop of crystals can often be obtained by boiling off some of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure than the first.
Table 1: Recrystallization Solvent Selection Guide for this compound
| Solvent | Suitability for NPSA | Rationale & Comments |
| Water | Good (often in mixture) | High polarity matches the dicarboxylic acid moiety. Solubility is low in cold water but increases significantly in hot water. Often used with a co-solvent like ethanol.[1] |
| Ethanol | Good | NPSA shows good solubility in hot ethanol and moderate solubility in cold ethanol. A good starting point for single-solvent recrystallization.[3] |
| Ethyl Acetate | Moderate | Can be effective, but solubility may be high even when cold. Often better as part of a binary system with a non-polar solvent like hexanes. |
| Toluene | Poor | The compound is generally insoluble in non-polar aromatic solvents.[3] |
| Hexanes/Heptane | Poor (as primary solvent) | NPSA is insoluble. Useful as an "anti-solvent" in a binary system to reduce solubility and induce crystallization. |
Question 3: My NMR spectrum shows residual starting materials. What is the best purification strategy to remove them?
Answer: If your synthesis involves the reaction of a precursor like 4-nitrophenol with a succinic acid derivative[4], you may have unreacted acidic phenol as an impurity. While both the product and the impurity are acidic, their pKa values differ, which can be exploited using an acid-base extraction. The dicarboxylic acid product is significantly more acidic than the phenolic impurity.
This allows for a selective extraction by carefully controlling the pH. A weak base, such as sodium bicarbonate, will be strong enough to deprotonate the highly acidic carboxylic acid groups of your product, making it water-soluble, but may not efficiently deprotonate the less acidic 4-nitrophenol.
Workflow: Acid-Base Extraction for Removing Phenolic Impurities
Caption: Acid-base extraction workflow for NPSA purification.
Frequently Asked Questions (FAQs)
Question 1: What are the most common impurities to expect in crude this compound?
Answer: The impurity profile depends heavily on the synthetic route. However, you should generally anticipate:
-
Unreacted Starting Materials: Such as 4-nitrophenol or succinic anhydride.
-
Side-Products: Di-substituted products or products from side-reactions involving the nitro group under certain conditions. In syntheses involving amines, aminosuccinyl side-products can also form.[5]
-
Related Organic Acids: If the synthesis is biological or involves fermentation, impurities like acetic acid, formic acid, or pyruvic acid might be present.[2][6][7]
-
Solvents: Residual solvents from the reaction or initial workup.
Question 2: What is the best general-purpose purification strategy for a first attempt?
Answer: For crystalline solids like NPSA, recrystallization is almost always the best initial approach.[1] It is a powerful technique that can significantly increase purity in a single step and is more cost-effective and scalable than chromatography. If recrystallization fails to yield a product of sufficient purity, a secondary technique like column chromatography can be employed.
Workflow: General Purification Strategy
Caption: A multi-step approach to purifying NPSA.
Question 3: How can I definitively confirm the purity of my final product?
Answer: A combination of analytical techniques should be used to confirm purity:
-
Melting Point: A pure compound will have a sharp melting point range (typically < 2°C). Impurities tend to depress and broaden the melting range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should show the expected peaks with correct chemical shifts and integrations, and no significant peaks attributable to impurities.[8]
-
High-Performance Liquid Chromatography (HPLC): A pure sample should ideally show a single, sharp peak under various mobile phase conditions. HPLC is a highly sensitive technique for detecting trace impurities.[9][10]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[8] The molecular weight of this compound is 239.18 g/mol .[8][11]
By systematically addressing these common issues and employing the recommended analytical checks, you can confidently and efficiently obtain high-purity this compound for your research and development needs.
References
- PubChem. This compound.
- Organic Syntheses. Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. [Link]
- Rousová J, Ondrušová K, Karlová P, Kubátová A. Determination of Impurities in Bioproduced Succinic Acid. UND Scholarly Commons. [Link]
- He-Su.
- Rousová J, Ondrušová K, Karlová P, Kubátová A. Determination of Impurities in Bioproduced Succinic Acid.
- Queen's University. THE SYNTHESIS OF SUCCINIC ACID AND ITS EXTRACTION FROM FERMENTATION BROTH USING A TWO-PHASE PARTITIONING BIOREACTOR. [Link]
- Sciencemadness Wiki. Succinic acid. [Link]
- HELIX Chromatography. HPLC Methods for analysis of Succinic acid. [Link]
- ResearchGate. Bis(4-nitrophenyl)
- Google Patents.
- Lisa Nichols.
- PubMed. Side reactions in peptide synthesis. IX. Suppression of the formation of aminosuccinyl peptides with additives. [Link]
- SIELC Technologies. Succinic Acid. [Link]
- Zhang B, Yang S-T.
Sources
- 1. talentchemicals.com [talentchemicals.com]
- 2. Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Succinic Acid: Solubility and Mechanism of Action_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Side reactions in peptide synthesis. IX. Suppression of the formation of aminosuccinyl peptides with additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. commons.und.edu [commons.und.edu]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C10H9NO6 | CID 313002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. helixchrom.com [helixchrom.com]
- 10. Succinic Acid | SIELC Technologies [sielc.com]
- 11. This compound | CymitQuimica [cymitquimica.com]
Technical Support Center: 2-(4-Nitrophenyl)succinic Acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-(4-Nitrophenyl)succinic acid (CAS: 21021-53-4). This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling, stability, and analysis of this compound. Our goal is to explain the causality behind experimental observations and provide robust, self-validating protocols to ensure the integrity of your results.
Overview of this compound
This compound is a dicarboxylic acid containing a nitroaromatic moiety. Its structure combines the chemical characteristics of both succinic acid and a nitrobenzene derivative. This unique combination dictates its stability and potential degradation pathways. The electron-withdrawing nature of the nitro group makes the aromatic ring resistant to oxidative degradation but susceptible to reduction.[1] The succinic acid portion provides two carboxylic acid functional groups, influencing its solubility and potential for decarboxylation or esterification reactions. Understanding these properties is critical for its successful application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₆ | [2] |
| Molecular Weight | 239.18 g/mol | [2] |
| Synonyms | (p-Nitrophenyl)succinic Acid, 4-Nitrophenylsuccinic Acid | [3] |
| Appearance | Neat (Form may vary) | [3] |
Frequently Asked Questions (FAQs)
This section addresses common questions about the fundamental stability and handling of this compound.
Q1: What are the primary degradation pathways for this compound?
A1: Based on its structure, two primary degradation pathways are of concern:
-
Reduction of the Nitro Group: The nitroaromatic group is susceptible to reduction, which can occur under anaerobic conditions or in the presence of certain microorganisms or reducing agents.[4] This pathway involves the conversion of the nitro group (-NO₂) to nitroso (-NO), hydroxylamino (-NHOH), and finally amino (-NH₂) groups.[4][5]
-
Decomposition of the Succinic Acid Moiety: While succinic acid itself is relatively stable, its derivatives can undergo thermal decomposition at elevated temperatures. This process can be complex, potentially leading to decarboxylation and fragmentation, yielding products like CO₂ and CO.[6][7]
Q2: How stable is the compound in aqueous solutions?
A2: The stability in aqueous solution depends on pH, temperature, and exposure to light. As a dicarboxylic acid, it will exist in different protonation states depending on the pH. While the C-C backbone is generally stable against hydrolysis, prolonged storage in solution, especially at non-neutral pH or elevated temperatures, can promote slow degradation. For optimal stability, prepare solutions fresh and store them at 2-8°C in the dark.[8]
Q3: Is this compound sensitive to light?
A3: Yes, nitroaromatic compounds are often susceptible to photodegradation.[9] The energy from UV or even visible light can initiate reactions, leading to the formation of degradation byproducts.[10] It is crucial to protect both the solid compound and its solutions from light by using amber vials or storing them in the dark.
Q4: Can this compound be degraded by microorganisms?
A4: Yes, environmental contamination with nitroaromatic compounds has led to the evolution of microorganisms that can use them as sources of carbon and nitrogen.[1] Multiple microbial degradation pathways for nitroaromatics have been identified, including those involving bacteria and fungi.[11][12] If your experimental system is not sterile, microbial degradation is a significant possibility.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Problem 1: I'm seeing a gradual loss of my compound in prepared analytical standards over time.
-
Potential Cause: This is a classic symptom of compound instability in the chosen solvent or storage conditions. The degradation is likely due to slow hydrolysis, microbial action (if non-sterile), or photodegradation if not properly protected from light.
-
Solution Workflow:
Caption: Troubleshooting workflow for unstable analytical standards.
-
Detailed Recommendations:
-
Protect from Light: Immediately transfer solid material and all solutions to amber glass containers or wrap clear containers in aluminum foil.
-
Control Temperature: Store stock solutions at 2-8°C for short-term use (≤ 1 week) and in aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Solvent Choice: Prepare stock solutions in a high-purity solvent like acetonitrile or methanol. For aqueous working standards, use a buffered solution (e.g., 10 mM phosphate buffer, pH 7.0) to maintain a stable ionic state.
-
Prepare Fresh: The most reliable practice is to prepare working standards fresh from a solid stock for each experiment.
-
Problem 2: My chromatogram (HPLC/LC-MS) shows unexpected peaks that are not present in a freshly prepared sample.
-
Potential Cause: The appearance of new peaks is a strong indicator of degradation. The identity of these peaks can provide clues to the degradation mechanism.
-
Hypothesized Degradation Pathways & Products:
Caption: Hypothesized degradation pathways of this compound.
-
Troubleshooting & Identification Steps:
-
Analyze by LC-MS: This is the most powerful tool for identifying degradation products. Look for masses corresponding to the hypothesized products in the table below.
-
Force Degradation Study: Intentionally degrade a sample by exposing it to harsh conditions (e.g., strong acid, strong base, H₂O₂, UV light, heat). Analyze the degraded sample by LC-MS to confirm the identity of the unknown peaks in your experimental samples.
-
Review Experimental Conditions: Are you using any reducing agents (e.g., DTT, TCEP)? Is your sample being exposed to anaerobic conditions, which could favor microbial reduction?[4]
-
-
Table of Potential Degradation Products for MS Detection:
| Potential Product | Chemical Change | Expected [M-H]⁻ (m/z) |
| 2-(4-Aminophenyl)succinic acid | -NO₂ → -NH₂ | 208.06 |
| 2-(4-Hydroxylaminophenyl)succinic acid | -NO₂ → -NHOH | 224.05 |
| 3-(4-Nitrophenyl)propanoic acid | Decarboxylation (-CO₂) | 194.04 |
Protocols and Methodologies
Protocol 1: Robust Quantification by Reversed-Phase HPLC-UV
This protocol is designed to provide reliable quantification and separate the parent compound from its most likely degradation products. It is adapted from established methods for analyzing succinic acid and related compounds.[13]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water
-
Solvent B: Methanol
-
Isocratic Elution: 90% A / 10% B (v/v). This may require optimization depending on your specific column and system.
-
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 265 nm (for the nitrophenyl chromophore).
-
Injection Volume: 10 µL.
-
Quantification: Use an external standard calibration curve prepared fresh for each run.
-
Rationale Behind Method Choices:
-
C18 Column: Provides excellent retention and separation for moderately polar aromatic compounds.
-
Acidified Mobile Phase: The phosphoric acid (pH ~2.1) ensures that the carboxylic acid groups on both the parent compound and its acidic degradation products are fully protonated.[13] This leads to consistent retention times and sharp, symmetrical peak shapes.
-
UV at 265 nm: The nitroaromatic ring has a strong absorbance in this region, providing high sensitivity for the parent compound and any degradation products that retain the ring structure.
-
Comparison of Analytical Methods
| Method | Principle | Pros | Cons | Reference |
| RP-HPLC-UV | Reversed-phase chromatography with UV detection. | Widely available, robust, good for routine QC. | May lack specificity for complex matrices. | [13] |
| LC-MS | Liquid chromatography coupled with mass spectrometry. | Highly specific and sensitive, allows for identification of unknown degradation products. | More expensive, requires specialized expertise. | [14][15] |
| Gas Chromatography (GC) | Separation of volatile compounds. | High resolution. | Requires derivatization to make the non-volatile acid amenable to GC, which is time-consuming. | [16] |
| Enzymatic Assays | Uses specific enzymes to react with the target analyte. | Highly specific for the succinate moiety. | Will not detect changes to the nitrophenyl group; susceptible to matrix interference. | [8][16] |
References
- Microbial degradation of nitroaromatic compounds. (n.d.). ResearchGate.
- Higson, F. K. (1992). Biodegradation of nitroaromatic compounds. PubMed.
- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. ASM Journals.
- Back, R. A., & Boden, J. C. (1983). The thermal and photochemical decompositions of succinic anhydride and 2,3-dimethyl succinic anhydride in the gas phase. Canadian Journal of Chemistry.
- Higson, F. K. (1992). Biodegradation of nitroaromatic compounds. Semantic Scholar.
- Haigler, B. E., & Spain, J. C. (1993). Degradation of nitroaromatic compounds by microorganisms. PubMed.
- Dong, H., et al. (2018). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Frontiers in Chemistry.
- Di Paola, A., et al. (2003). Heterogeneous photocatalytic degradation of nitrophenols. ResearchGate.
- Ion, A. C., et al. (2009). Thermal behaviour of succinic acid, sodium succinate and its compounds with some bivalent transitions metal ions in dynamic N2 and CO2 atmospheres. Redalyc.
- Ion, A. C., et al. (2009). Thermal behaviour of succinic acid, sodium succinate and its compounds with some bivalent transitions metal ions in dynamic N2 and CO2 atmospheres. ResearchGate.
- Dong, H., et al. (2018). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. ResearchGate.
- Keerthiga, G., et al. (2023). Photocatalytic degradation of nitro phenol: A continuous study in a TiO2 film coated photo reactor. AIP Publishing.
- Szabó, D., et al. (2021). Photocatalytic degradation of 4-nitrophenol (4-NP). ResearchGate.
- Siodłak, D., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. National Institutes of Health (NIH).
- Back, R. A., & Boden, J. C. (1983). The thermal and photochemical decompositions of succinic anhydride and 2,3-dimethyl succinic anhydride in the gas phase. Canadian Science Publishing.
- Succinic acid. (n.d.). R-Biopharm.
- This compound. (n.d.). PubChem.
- ((4-Nitrophenyl)methyl)succinic acid. (n.d.). PubChem.
- Synthesis method of 2-(4-nitrophenyl) butyric acid. (2022). Patsnap.
- Agarwal, L., et al. (2006). Rapid screening procedures for identification of succinic acid producers. ResearchGate.
- Bis(4-nitrophenyl) succinate. (2008). ResearchGate.
- Succinic Acid Analyzed with LCMS. (n.d.). MicroSolv.
- Determination of Succinic, Glutaric, and Adipic Acids as Quality Control of Cyclohexone Production. (n.d.). Pragolab.
- Synthesis method of 2-nitro-4-substituted phenylacetic acid. (2010). Google Patents.
- Komeil, D., et al. (2014). Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies. PubMed Central.
- Law, J. K., et al. (2020). Process optimisation for production and recovery of succinic acid using xylose-rich hydrolysates by Actinobacillus succinogenes. PubMed Central.
- Cîmpean, A. I., et al. (2022). Organic Acid Production by Basfia succiniciproducens from Agro-Industrial By-Products. MDPI.
- Pennacchio, A., et al. (2021). Production of Succinic Acid From Basfia succiniciproducens. Frontiers in Bioengineering and Biotechnology.
- Wang, Y., et al. (2023). Hydrolysis of lignocellulose to succinic acid: a review of treatment methods and succinic acid applications. PubMed Central.
- Fortuny, A., et al. (2002). Determination of the degradation compounds formed by the oxidation of thiophosphinic acids and phosphine sulfides with nitric acid. PubMed.
- Qin, Y., et al. (2023). Efficient Production of Succinic Acid from Sugarcane Bagasse Hydrolysate by Actinobacillus succinogenes GXAS137. MDPI.
- Loffredo, R., et al. (2024). A Critical Review on Downstream Processes to Recovery Succinic Acid from Fermentative Broth. Chemical Engineering Transactions.
- Qin, Y., et al. (2023). Efficient Production of Succinic Acid from Sugarcane Bagasse Hydrolysate by Actinobacillus succinogenes GXAS137. ResearchGate.
- Fortuny, A., et al. (2002). Determination of the Degradation Compounds Formed by the Oxidation of Thiophosphinic Acids and Phosphine Sulfides with Nitric Acid. ResearchGate.
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. This compound | C10H9NO6 | CID 313002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Biodegradation of nitroaromatic compounds. | Semantic Scholar [semanticscholar.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. food.r-biopharm.com [food.r-biopharm.com]
- 9. Frontiers | Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Degradation of nitroaromatic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Succinic Acid Analyzed with LCMS - AppNote [mtc-usa.com]
- 15. pragolab.cz [pragolab.cz]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Stability of Nitrophenyl Compounds in Solution
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with nitrophenyl compounds. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and practical protocols to address the stability challenges you may encounter during your experiments. As a Senior Application Scientist, I have synthesized field-proven insights with established scientific principles to create a self-validating resource that empowers you to ensure the integrity of your experimental results.
Introduction: The Dichotomy of Reactivity and Instability
Nitrophenyl compounds are invaluable tools in various scientific disciplines, prized for their chromogenic properties and utility as enzyme substrates, pH indicators, and synthetic intermediates. However, the very electronic characteristics that make them so useful—the electron-withdrawing nature of the nitro group—also render them susceptible to degradation in solution. Understanding and mitigating these stability issues is paramount for reproducible and accurate research.
This guide will explore the key factors influencing the stability of nitrophenyl compounds and provide you with the knowledge and tools to control them.
Frequently Asked Questions (FAQs)
Here are some of the most common questions our users face when working with nitrophenyl compounds in solution:
Q1: My p-nitrophenol (pNP) solution is turning yellow. What does this mean?
A yellow color in a solution of a nitrophenyl compound, particularly at a pH above neutral, is often an indicator of the formation of the nitrophenolate ion. While this is expected under alkaline conditions, an unexpected or premature color change can signify degradation of a nitrophenyl-containing substrate (like p-nitrophenyl phosphate) into p-nitrophenol, which then ionizes to the colored phenolate form.[1] It is crucial to distinguish between the expected color of a stable p-nitrophenol solution at a given pH and the color resulting from the unintended hydrolysis of a substrate.
Q2: What is the optimal pH for storing a p-nitrophenol solution?
For maximum stability, aqueous solutions of p-nitrophenol should be maintained at a pH of 9 or higher.[2][3] In this pH range, the compound exists predominantly in its completely ionized (phenolate) form, which is more stable. Acidic to neutral conditions can lead to gradual degradation.
Q3: How should I prepare and store a stock solution of a nitrophenyl compound?
For long-term storage, it is best to store the solid compound at -20°C. Stock solutions should be prepared in a suitable organic solvent where the compound is readily soluble and stable, such as dimethyl sulfoxide (DMSO) or ethanol.[4] These stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Aqueous working solutions are not recommended for long-term storage and should ideally be prepared fresh for each experiment. A 5 mM aqueous solution of p-nitrophenol is reported to be stable for approximately one week when stored appropriately.[5]
Q4: I'm seeing high background in my enzyme assay that uses a p-nitrophenyl substrate. What could be the cause?
High background absorbance is a common sign of premature substrate hydrolysis. This can be caused by several factors:
-
Substrate Instability: The p-nitrophenyl substrate itself may be degrading in the assay buffer. This is particularly prevalent at alkaline pH and elevated temperatures.[4]
-
Contaminated Reagents: The enzyme preparation, buffer, or other assay components may be contaminated with interfering substances.
-
Improper Storage: The substrate stock solution may have degraded due to improper storage (e.g., exposure to light, moisture, or repeated freeze-thaw cycles).
Q5: Which isomer (ortho, meta, or para) of nitrophenol is the most stable?
The relative stability of nitrophenol isomers is influenced by intramolecular hydrogen bonding and electronic effects. The p-nitrophenoxide ion is generally more stable than the o-nitrophenoxide ion due to the absence of steric hindrance and intramolecular hydrogen bonding, which can make the proton dissociation less favorable in the ortho isomer.[6] The meta isomer is typically the least acidic, and its stability can differ from the ortho and para isomers due to the different positioning of the electron-withdrawing nitro group.
Troubleshooting Guide: A Proactive Approach to Stability
Unexpected results can often be traced back to the instability of nitrophenyl compounds in solution. This section provides a systematic approach to identifying and resolving these issues.
Issue 1: Inconsistent or Drifting Absorbance Readings
Symptoms:
-
The absorbance of your standard solutions changes over the course of an experiment.
-
You observe a gradual increase in the background absorbance of your assay.
Root Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| pH-Dependent Degradation | Nitrophenyl compounds are susceptible to hydrolysis, especially in acidic or neutral aqueous solutions.[2] | 1. Verify pH: Measure the pH of your solutions. For p-nitrophenol standards, a pH ≥ 9 is recommended for stability.[3] 2. Buffer Selection: Ensure your buffer system is appropriate for your target pH and is not contributing to degradation. |
| Photodegradation | Exposure to ambient laboratory light, particularly UV wavelengths, can cause degradation. | 1. Protect from Light: Prepare and store solutions in amber vials or wrap containers in aluminum foil. 2. Minimize Exposure: Limit the time solutions are exposed to light during experiments. |
| Thermal Degradation | Elevated temperatures accelerate the rate of hydrolysis and other degradation pathways. | 1. Control Temperature: Keep solutions on ice when not in use. 2. Fresh Preparations: Prepare working solutions fresh daily and avoid prolonged storage at room temperature.[4] |
Issue 2: Poor Linearity in Standard Curves
Symptoms:
-
Your calibration curve for a nitrophenol standard is not linear, particularly at lower concentrations.
-
You observe high variability between replicate standards.
Root Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Degradation During Dilution | If dilutions are prepared in an unstable medium (e.g., neutral water), the compound may degrade during the time it takes to prepare and read the standards. | 1. Use a Stabilizing Diluent: Prepare all dilutions in a buffer that ensures stability (e.g., a pH 9-10 buffer for p-nitrophenol). 2. Work Quickly: Minimize the time between preparing dilutions and measuring their absorbance. |
| Incorrect Wavelength | The absorbance maximum (λmax) of nitrophenols is pH-dependent. Measuring at the wrong wavelength can lead to non-linearity. | 1. Confirm λmax: For p-nitrophenol, the protonated form (acidic/neutral pH) absorbs at ~317 nm, while the deprotonated phenolate form (alkaline pH) absorbs at ~400-405 nm.[1] 2. Use Isosbestic Point: For measurements across a range of pH values, consider measuring at the isosbestic point (~347 nm for p-nitrophenol), where the molar absorptivity is independent of pH.[2] |
| Adsorption to Labware | At low concentrations, nitrophenols may adsorb to the surface of plastic or glass, leading to inaccurate concentrations. | 1. Use Appropriate Containers: Use low-adsorption plasticware or silanized glassware. 2. Include a Carrier Protein: In some applications, a small amount of a non-interfering protein like bovine serum albumin (BSA) can help prevent adsorption. |
Experimental Protocols
Protocol 1: Preparation and Storage of a p-Nitrophenol (pNP) Stock Solution
This protocol provides a reliable method for preparing a pNP stock solution for use in standard curves and other applications.
Materials:
-
p-Nitrophenol (solid)
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Ethanol, absolute
-
Nuclease-free water
-
Microcentrifuge tubes or amber glass vials
Procedure:
-
Prepare a 100 mM Stock Solution in DMSO:
-
Weigh out an appropriate amount of solid p-nitrophenol.
-
Dissolve in a known volume of DMSO to achieve a final concentration of 100 mM.
-
Vortex until fully dissolved.
-
Aliquot into single-use volumes in microcentrifuge tubes.
-
Store at -20°C for up to one month or -80°C for up to six months.[4]
-
-
Prepare a 10 mM Intermediate Stock in Ethanol or Water (for immediate use):
-
Dilute the 100 mM DMSO stock 1:10 in absolute ethanol or nuclease-free water.
-
A 5 mM aqueous solution of pNP has been noted to be stable for approximately one week.[5]
-
Note: The stability of nitrophenyl compounds in DMSO can vary depending on the specific compound and the purity of the solvent. It is always good practice to check for any signs of degradation (e.g., color change) before use.
Protocol 2: Stability-Indicating Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general approach to developing a stability-indicating HPLC method to monitor the degradation of a nitrophenyl compound.
Instrumentation and Columns:
-
HPLC system with a UV-Vis or photodiode array (PDA) detector.
-
A C18 reverse-phase column is a good starting point for most nitrophenol separations.
Method Development:
-
Mobile Phase Selection:
-
Start with a simple mobile phase, such as a gradient of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid.
-
An isocratic method using an acetate buffer (pH 5.0) and acetonitrile has also been shown to be effective for separating various nitrophenols.[1]
-
-
Wavelength Selection:
-
Use a PDA detector to monitor the full UV-Vis spectrum of the parent compound and any degradation products. This will help in identifying an optimal wavelength for quantification and for detecting impurities.
-
-
Forced Degradation Studies:
-
To ensure your method is stability-indicating, you must demonstrate that it can separate the intact compound from its degradation products. This is achieved through forced degradation studies.
-
Acid Hydrolysis: Incubate the compound in 0.1 M HCl.
-
Base Hydrolysis: Incubate the compound in 0.1 M NaOH.
-
Oxidation: Incubate the compound in 3% hydrogen peroxide.
-
Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 60°C).
-
Photodegradation: Expose a solution to a controlled light source.
-
Analyze the stressed samples by your HPLC method to confirm the separation of degradation peaks from the main compound peak.
-
Visualizing Stability and Degradation Pathways
Workflow for Investigating Nitrophenyl Compound Instability
Caption: A logical workflow for troubleshooting experimental issues potentially caused by nitrophenyl compound instability.
Key Factors Influencing Nitrophenyl Compound Stability
Caption: The primary environmental factors that impact the stability of nitrophenyl compounds in solution.
By understanding these principles and utilizing the provided troubleshooting guides and protocols, you will be better equipped to manage the stability of nitrophenyl compounds in your research, leading to more accurate and reliable results.
References
- SOP: Enzyme assays (pNP) - Soils Lab. (2021, July 21).
- Compare the acidic strength of o- and p- nitro phenols. - Allen.
- Characterization of a Thermophilic and Acidophilic GH78 α-L-Rhamnosidase from Thermotoga sp. 2812B Capable of Efficiently Hydrolyzing a Variety of Natural Flavonoid Diglycosides - MDPI.
- Decreased stability in liposomal suspensions: accelerated loss of p-nitrophenyl acetate.
- Note on stability of p‐nitrophenol in aqueous solutions - ResearchGate. (2025, August 6).
- How long can a compound be stable in DMSO for? - ResearchGate. (2014, November 26).
- A Technical Guide to the Hydrolysis of p-Nitrophenyl Myristate and Spectral Analysis of Its Products - Benchchem.
- Technical Support Center: Stability of p-Nitrophenyl Myristate (pNPM) Substrate Solutions - Benchchem.
- Influence of solvent on the electronic structure and the photochemistry of nitrophenols - RSC Publishing. (2023, February 2).
- Note on stability of p‐nitrophenol in aqueous solutions - ResearchGate. (2025, August 6).
- Effect of the solution's pH on p-nitrophenol adsorption by biochar. (a)... - ResearchGate.
- pNPP Phosphatase Assay Kit - Sigma-Aldrich.
- Facing problem in ELISA with Pnpp substrate .How to fix it? - ResearchGate. (2023, August 31).
- Initial Degradation Rate of p-Nitrophenol in Aqueous Solution by Fenton Reaction. (2025, August 5).
- Degradation of P-Nitrophenol Using Acoustic Cavitation and Fenton Chemistry - PubMed. (2010, January 15).
- Thermodynamic solubility modelling, solvent effect and preferential solvation of p-nitrobenzamide in aqueous co-solvent mixtures of dimethyl sulfoxide, ethanol, isopropanol and ethylene glycol | Request PDF - ResearchGate.
- P-Nitrophenol: A Model Compound for the Study of Role of PH in the Reaction of Ozone with Phenols - Longdom Publishing.
- m-NITROPHENOL - Organic Syntheses Procedure.
- Stability Indicating HPLC Method Development –A Review - IJTSRD.
- pNPP Phosphatase Assay Kits - BioAssay Systems.
- Effect of the Composition of Ethanol–DMSO Solvents on the Stability of Silver(I) Complexes with 18-Crown-6 | Request PDF - ResearchGate. (2025, August 10).
- ACCELERATED STABILITY TESTING - LNCT.
- Photodegradation Mechanisms of 1-Nitropyrene, an Environmental Pollutant: the Effect of Organic Solvents, Water, Oxygen, Phenols and Polycyclic Aromatics on the Destruction and Product Yields - PMC - NIH.
- Compare the acidic strength of o- and p- nitro phenols. - Allen.
- Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC - Pharmaceutical Methods. (2015, June 4).
- Kinetic investigation of para-nitrophenol reduction with photodeposited platinum nanoparticles onto tunicate cellulose - PMC - NIH. (2022, October 28).
- Degradation of trace aqueous 4-chloro-2-nitrophenol occurring in pharmaceutical industrial wastewater by ozone.
- A Systematic Investigation of p-Nitrophenol Reduction by Bimetallic Dendrimer Encapsulated Nanoparticles | The Journal of Physical Chemistry C - ACS Publications. (2013, April 9).
- (PDF) DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING RP-HPLC METHOD FOR QUANTITATIVE DETERMINATION OF NITROXYNIL AND ITS IMPURITIES AS PER ICH GUIDELINES - ResearchGate.
- Accelerated stability and forced degradation studies - Alphalyse.
- Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay? | ResearchGate. (2019, September 5).
- p-Nitrophenyl Phosphate (PNPP) - NEB.
- Preparation of 4-nitrophenol.
- Ideal storage conditions for stock solutions of Rotenone, Antimycin A, and 2,4-dinitrophenol? (2024, February 19).
- 1 pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside Amani Alhifthi and Spencer J. Williams* School of - ChemRxiv.
- Assessing Shelf Life Using Real-Time and Accelerated Stability Tests.
- stability-indicating hplc method: Topics by Science.gov.
- Photodegradation of dyes in different solvents | Download Table - ResearchGate.
- Preparation of p-nitrophenol standard solutions p-nitrophenol (μg)... - ResearchGate.
- ACS Applied Nano Materials Journal - ACS Publications - American Chemical Society.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Compare the acidic strength of o- and p- nitro phenols. [allen.in]
Technical Support Center: Troubleshooting Poor Enantiomeric Excess in Resolution
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of achieving high enantiomeric excess (ee) during the resolution of racemic mixtures. The principles and techniques discussed herein are grounded in established stereochemical and crystallization science to empower you to overcome experimental hurdles and optimize your chiral separations.
Frequently Asked Questions (FAQs)
Q1: What is enantiomeric excess (ee) and how is it calculated?
A: Enantiomeric excess (ee) is a measure of the purity of a chiral substance. It quantifies the degree to which one enantiomer is present in excess of the other in a mixture.[1] It is expressed as a percentage and can be calculated using the ratio of the enantiomers. A racemic mixture, which has a 50:50 ratio of both enantiomers, has an ee of 0%, while a pure single enantiomer has an ee of 100%.[1]
Q2: What are the primary analytical methods for determining enantiomeric excess?
A: The most common and reliable methods for determining ee include chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.[1][2][3] Chiral HPLC and GC are separative techniques that quantify the individual enantiomers, while chiral NMR provides a spectroscopic measurement of the enantiomeric ratio.[1][2]
Q3: Why is the choice of resolving agent critical in a classical resolution?
A: The resolving agent is a chiral compound that reacts with the racemic mixture to form a pair of diastereomers.[4][5] Since diastereomers have different physical properties, such as solubility, they can be separated by techniques like fractional crystallization.[5][6][7] The success of the resolution hinges on the difference in solubility between the two diastereomeric salts; a larger difference facilitates a more efficient separation.[7][8]
Q4: How does the solvent impact the success of a diastereomeric salt resolution?
A: The solvent plays a crucial role by influencing the solubilities of the diastereomeric salts.[8][9] An ideal solvent will maximize the solubility difference between the desired and undesired diastereomeric salts, which is fundamental to the separation.[8] The solvent can also affect crystal growth and morphology, which are important for efficient filtration and washing.[8] In some cases, solvent molecules can be incorporated into the crystal lattice, which can stabilize one diastereomer over the other and even lead to a reversal of which diastereomer crystallizes, a phenomenon known as chirality switching.[10][11]
Q5: What is "oiling out" and how can it be prevented?
A: "Oiling out" is a phenomenon where the diastereomeric salt separates from the solution as a liquid or an amorphous solid instead of a crystalline solid.[8][9] This is often caused by very high supersaturation (the solution is too concentrated) or if the crystallization temperature is above the melting point of the salt.[8][9] To prevent this, one can try using more solvent to reduce the concentration or lowering the crystallization temperature.[9]
In-Depth Troubleshooting Guides
Problem 1: Low Enantiomeric Excess (ee) in the Final Product
A low enantiomeric excess in the isolated product is a common issue that can stem from several factors related to the thermodynamics and kinetics of the crystallization process.
Potential Causes and Solutions:
-
Insufficient Difference in Diastereomer Solubility: The fundamental principle of classical resolution is the differential solubility of the diastereomeric salts. If this difference is small in the chosen solvent, co-precipitation of the more soluble diastereomer will occur, leading to low ee.
-
Suboptimal Stoichiometry of the Resolving Agent: The molar ratio of the resolving agent to the racemate can significantly impact the diastereomeric excess of the crystallized salt.[9]
-
Protocol: Experiment with varying the stoichiometry of the resolving agent. While a 1:1 molar ratio is a common starting point, sometimes using a substoichiometric amount of the resolving agent can improve the ee of the initial crystals.
-
-
Crystallization Under Kinetic vs. Thermodynamic Control: The rate of cooling and the overall crystallization time can influence which diastereomer preferentially crystallizes.[12][13] Rapid cooling may lead to kinetically trapped impurities, while prolonged crystallization might allow the system to reach a less selective thermodynamic equilibrium.[14]
-
Protocol: Optimize the cooling profile. A slower, more controlled cooling rate often allows for more selective crystallization of the less soluble diastereomer.[9] Conversely, in some systems, rapid crystallization can favor one diastereomer kinetically.[13][14] Experiment with different cooling rates and crystallization times to find the optimal conditions.[14]
-
-
Formation of a Solid Solution: In some cases, the two diastereomers can co-crystallize to form a solid solution, making separation by simple crystallization very difficult.[15]
Problem 2: Poor or No Crystallization of Diastereomeric Salts
The inability to induce crystallization is a frustrating roadblock in a resolution experiment. This issue is typically related to solubility and supersaturation.[8]
Potential Causes and Solutions:
-
High Solubility of Diastereomeric Salts: The diastereomeric salts may be too soluble in the chosen solvent system, preventing the formation of a supersaturated solution necessary for crystallization.[8]
-
Protocol:
-
Solvent Screening: Test solvents in which the salts are expected to be less soluble.[8]
-
Anti-Solvent Addition: Introduce an "anti-solvent" (a solvent in which the salts are insoluble) to the solution to induce precipitation.[9]
-
Concentration: Carefully evaporate some of the solvent to increase the concentration of the salts.[8]
-
-
-
Insufficient Supersaturation: The concentration of the diastereomeric salt may be below its solubility limit at the given temperature.[8]
-
Protocol: Increase the concentration of the solution by removing some of the solvent or by starting with a higher initial concentration.
-
-
Inhibition of Nucleation: Sometimes, even in a supersaturated solution, crystal nucleation is kinetically hindered.[8]
Problem 3: Inconsistent or Irreproducible Results
Lack of reproducibility can be a significant challenge, often pointing to subtle variations in experimental conditions.
Potential Causes and Solutions:
-
Variability in Reagent Purity: The enantiomeric and chemical purity of the resolving agent and the starting racemic mixture are critical. Impurities can interfere with the crystallization process.[16]
-
Protocol: Ensure the resolving agent has a high enantiomeric purity. If necessary, purify the resolving agent by recrystallization. Verify the purity of the racemic starting material.
-
-
Fluctuations in Temperature Control: Even minor temperature variations during crystallization can affect solubility and, consequently, the outcome of the resolution.[17][18][19]
-
Protocol: Use a well-controlled temperature bath for cooling and crystallization. Monitor the internal temperature of the solution to ensure consistency between experiments.
-
-
Presence of Water or Other Impurities: Trace amounts of water or other impurities in the solvent can significantly alter the solubility of the diastereomeric salts.[11]
-
Protocol: Use anhydrous solvents and ensure all glassware is thoroughly dried. If the presence of water is found to be beneficial, its concentration should be carefully controlled.[11]
-
Visualizations and Data
Troubleshooting Workflow for Poor Enantiomeric Excess
Caption: A stepwise workflow for troubleshooting and optimizing a classical resolution to achieve higher enantiomeric excess.
Key Parameters in Diastereomeric Salt Resolution
Caption: Interplay of key experimental parameters influencing the outcome of a diastereomeric salt resolution.
Table 1: Solvent Screening Parameters
| Solvent Class | Example Solvents | Polarity Index | Key Considerations |
| Alcohols | Methanol, Ethanol, Isopropanol | High | Good for dissolving salts, may require an anti-solvent. |
| Ketones | Acetone, Methyl Ethyl Ketone | Medium | Can offer a good balance of solubility. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Medium | Commonly used, often in mixtures. |
| Ethers | Diethyl Ether, MTBE, THF | Low-Medium | Can act as anti-solvents or be used for less polar compounds. |
| Hydrocarbons | Hexane, Heptane, Toluene | Low | Typically used as anti-solvents. |
| Aqueous Mixtures | Water/Alcohol mixtures | Variable | The water content can significantly impact salt solubility.[11] |
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Resolution
-
Salt Formation: Dissolve the racemic compound in a suitable solvent, with gentle heating if necessary. In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent.[17]
-
Mixing: Add the resolving agent solution to the solution of the racemic compound and stir.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
-
Liberation of the Enantiomer: Dissolve the diastereomeric salt in a suitable solvent and treat it with an acid or base to liberate the free enantiomer from the resolving agent.
-
Analysis: Determine the enantiomeric excess of the product using an appropriate analytical technique such as chiral HPLC or GC.[1][2]
Protocol 2: Recrystallization for Enantiomeric Enrichment
-
Dissolution: Dissolve the diastereomerically enriched salt in the minimum amount of a hot, suitable solvent.
-
Cooling: Allow the solution to cool slowly and undisturbed to promote the formation of high-purity crystals.
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Analysis: Liberate the free enantiomer and determine the enantiomeric excess to assess the degree of purification.
References
- A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess (ee%) - Benchchem. (n.d.).
- How To Calculate Enantiomeric Excess: Learn Quickly - PharmaGuru. (2025, June 17).
- Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. (n.d.). Accounts of Chemical Research.
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (n.d.).
- Technical Support Center: Improving the Efficiency of Diastereomeric Salt Crystallization for Resolution - Benchchem. (n.d.).
- Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts - Benchchem. (n.d.).
- Chapter 4 : asymmetric synthesis – analytical methods of determination of the enantiomeric excess. (2017, November 7). Borzuya university.
- Deracemisations under kinetic and thermodynamic control. (2017, January 26). Molecular Systems Design & Engineering (RSC Publishing). doi:10.1039/C6ME00088F.
- Playing with Selectivity for Optimal Chiral Separation. (2023, January 19). LCGC International.
- Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. (2025, March 20). NIH.
- Mechanism of Optical Resolutions via Diastereoisomeric Salt Formation. Part 7 Role of the solvents in the optical resolution of α-phenylethylamine by 2R,3R-tartaric acid. (2025, August 5). ResearchGate.
- Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024, August 22). PMC - NIH.
- Possibilities of Exploiting Kinetic Control in the Continuous Fractional Crystallization of Diastereomeric Mixtures. (2021, August 18). MDPI.
- Troubleshooting poor enantiomeric excess in asymmetric reactions with (1R,2S)-1-amino-2-indanol - Benchchem. (n.d.).
- Technical Support Center: Enhancing the Efficiency of Chiral Resolution of HPG Enantiomers - Benchchem. (n.d.).
- Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. (2023, January 18). Industrial & Engineering Chemistry Research - ACS Publications.
- Technical Support Center: Improving the Resolution of Chiral Enantiomers in HPLC - Benchchem. (n.d.).
- Troubleshooting diastereomeric salt crystallization for chiral resolution - Benchchem. (n.d.).
- 6.8: Resolution (Separation) of Enantiomers. (2020, May 30). Chemistry LibreTexts.
- Identifying a diastereomeric salt for a challenging chiral resolution. (n.d.). Unchained Labs.
- Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (n.d.). Gavin Publishers.
- Getting Started with Chiral Method Development Part Three: Method Development Optimization. (2023, September 25). Regis Technologies.
- On Solute Recovery and Productivity in Chiral Resolution through Solid-State Deracemization by Temperature Cycling. (n.d.). NIH.
- Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution. (n.d.). ETH Research Collection.
- Thermochemistry of Racemic and Enantiopure Organic Crystals for Predicting Enantiomer Separation. (2017, July 18). ACS Publications.
- Effect of Temperature on the Chiral Separation of Enantiomers of Some... (n.d.). ResearchGate.
- Chiral resolution. (n.d.). Wikipedia.
- Strategies for chiral separation: from racemate to enantiomer. (n.d.). PMC - NIH.
- Part 6: Resolution of Enantiomers. (2025, September 15). Chiralpedia.
- CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. (n.d.). ResearchGate.
- CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. (n.d.). ResearchGate.
- Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. (2022, December 19). CrystEngComm (RSC Publishing). doi:10.1039/D2CE01490D.
- STEREOCHEMISTRY II SEM-1, CC-1B PART-12, PPT-12 Part-12: Resolution CONTENTS • Resolution of Racemic Modifications * Resolut. (n.d.). St. Paul's Cathedral Mission College.
- Enantiomeric excess. (n.d.). Wikipedia.
- Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. (n.d.). ChemRxiv.
- Optical Purity and Enantiomeric Excess. (2017, February 24). Master Organic Chemistry.
- Enantiomeric Excess (ee) and Specific Rotation Practice Problems. (n.d.). Chemistry Steps.
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chapter 4 : asymmetric synthesis – analytical methods of determination of the enantiomeric excess - Borzuya university [borzuya.org]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Deracemisations under kinetic and thermodynamic control - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/C6ME00088F [pubs.rsc.org]
- 13. Possibilities of Exploiting Kinetic Control in the Continuous Fractional Crystallization of Diastereomeric Mixtures [mdpi.com]
- 14. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. On Solute Recovery and Productivity in Chiral Resolution through Solid-State Deracemization by Temperature Cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Research Collection | ETH Library [research-collection.ethz.ch]
Technical Support Center: Solvent Effects on the Resolution of Enantiomers
Welcome to the Technical Support Center dedicated to navigating the complexities of solvent effects in chiral separations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the resolution of enantiomers. Here, we move beyond simple protocols to explain the why behind the how, grounding our advice in established scientific principles to ensure robust and reproducible results.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific experimental challenges in a direct question-and-answer format, providing not just solutions but the underlying rationale to empower your method development.
Q1: Why am I seeing poor or no resolution between my enantiomers?
A1: Insufficient resolution is a frequent challenge in chiral chromatography and often points to a suboptimal mobile phase composition or an inappropriate choice of solvent system.
The fundamental principle of chiral separation relies on creating a significant energy difference between the transient diastereomeric complexes formed between the enantiomers and the chiral stationary phase (CSP). The mobile phase plays a critical, active role in modulating these interactions.
Immediate Troubleshooting Steps:
-
Re-evaluate Your Solvent Choice (Normal Phase vs. Reversed-Phase vs. Polar Organic):
-
Normal Phase (NP): Traditionally, NP (e.g., hexane/heptane with an alcohol modifier) has been the workhorse for chiral separations. It often provides excellent selectivity. If you are in reversed-phase with a non-polar compound, switching to NP may be beneficial.
-
Reversed-Phase (RP): RP is advantageous for polar and ionic samples, direct injection of biological fluids, and LC/MS compatibility.[1] If your sample is highly polar and shows poor retention or resolution in NP, an RP method (e.g., water with acetonitrile or methanol) is a logical next step.[1]
-
Polar Organic (PO): This mode uses polar organic solvents like methanol, ethanol, or acetonitrile, either pure or in combination.[2] It can offer unique selectivity and is beneficial for compounds with poor solubility in typical NP or RP systems.[3]
-
-
Optimize the Modifier Concentration: The alcohol modifier (e.g., ethanol, isopropanol) in normal phase is a primary driver of retention and selectivity.
-
Too Much Modifier: High concentrations can reduce retention times to the point where there is insufficient interaction with the CSP for separation to occur.
-
Too Little Modifier: Very low modifier concentrations can lead to excessively long retention times and broad peaks.
-
Systematic Approach: Screen a range of modifier concentrations (e.g., 5%, 10%, 15%, 20% alcohol in hexane). A good starting point for many separations is 20% ethanol.[4]
-
-
Change the Alcohol Modifier: The type of alcohol can dramatically alter selectivity. The competition between the alcohol and the analyte for interaction sites on the CSP is stereoselective.
-
Consider Supercritical Fluid Chromatography (SFC): For many compounds, SFC offers faster separations and reduced organic solvent consumption.[7][8] Ethanol, methanol, and isopropanol are excellent initial co-solvent choices for screening in SFC.[5]
Q2: My peaks are tailing or showing poor shape. How can I fix this?
A2: Poor peak shape, particularly tailing, is often caused by secondary interactions between the analyte and the stationary phase or issues with the sample solvent.
For basic or acidic compounds, interactions with residual silanol groups on the silica support of the CSP can cause significant peak tailing.[9] The choice of sample solvent can also lead to peak distortion if it is too strong compared to the mobile phase.
Immediate Troubleshooting Steps:
-
Introduce an Additive to the Mobile Phase: This is the most effective way to improve the peak shape of ionizable compounds.
-
For Basic Analytes: Add a small amount (typically 0.1%) of a basic additive like diethylamine (DEA), butylamine, or ethanolamine to the mobile phase.[10] This suppresses the interaction of the basic analyte with acidic silanol groups.
-
For Acidic Analytes: Add a small amount (typically 0.1%) of an acidic additive like trifluoroacetic acid (TFA), formic acid, or acetic acid.[10][11] This suppresses the ionization of the acidic analyte, leading to better peak shape.[11]
-
Additive "Memory Effect": Be aware that additives can strongly adsorb to the stationary phase and affect subsequent analyses, even after being removed from the mobile phase.[12][13] It is good practice to dedicate columns to specific additive types or employ rigorous column flushing procedures.
-
-
Optimize the Sample Solvent: The ideal sample solvent is the mobile phase itself.[14][15]
-
Mismatched Strength: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., injecting a sample in pure ethanol into a mobile phase with 5% ethanol), it can cause peak distortion and even precipitation on the column.[16][17]
-
Solubility Issues: If the sample is not soluble in the mobile phase, choose the weakest possible solvent that provides adequate solubility.[14] For analytical scale injections, small volumes of a stronger solvent may be acceptable, but for preparative scale, this can be highly problematic.[14]
-
Coated vs. Immobilized Phases: Be cautious with sample solvents when using coated polysaccharide CSPs. Solvents like dichloromethane (DCM), chloroform, THF, and acetone can damage these phases.[15] Immobilized phases offer much greater solvent compatibility.[15][16]
-
Q3: My retention times are drifting and not reproducible. What is the cause?
A3: Drifting retention times are typically a sign of an unequilibrated column or changes in the mobile phase composition.
Chiral separations are highly sensitive to the precise composition of the mobile phase and the state of the stationary phase.[12]
Immediate Troubleshooting Steps:
-
Ensure Proper Column Equilibration: This is a critical and often underestimated step.
-
When changing mobile phase compositions, flush the column with at least 10-20 column volumes of the new mobile phase before starting your analysis.[9] For some CSPs and mobile phase systems, equilibration can take longer.[18]
-
Symptom of Inequilibration: You will observe retention times that consistently decrease or increase with each injection.
-
-
Check Mobile Phase Preparation and Stability:
-
Evaporation: Volatile components of the mobile phase (like hexane or DEA) can evaporate over time, changing the composition and affecting retention. Prepare fresh mobile phase daily.
-
Inadequate Mixing: Ensure mobile phase components are thoroughly mixed before use.
-
Temperature Fluctuations: Column temperature can significantly impact retention and even selectivity. Using a column oven to maintain a constant temperature is crucial for reproducibility.[18] Lowering the temperature often, but not always, improves resolution.[9][11]
-
Frequently Asked Questions (FAQs)
Q: How do I choose the right starting solvent system for my compound?
A: The choice is empirical, but a structured screening approach is most effective.[19] Start by considering the analyte's properties. Polysaccharide-based and macrocyclic glycopeptide columns are versatile and can be used in NP, RP, and PO modes.[4] A common and highly successful initial screening strategy involves testing a set of columns (e.g., immobilized polysaccharide phases) with a standard set of mobile phases.[5]
Screening Protocol Workflow:
Caption: A streamlined workflow for initial solvent system screening.
Q: What is the difference between a protic and an aprotic solvent, and how does it affect my separation?
A: The key difference is the presence of a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen).
-
Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can act as hydrogen bond donors.[20] They are excellent at solvating both cations and anions. In chiral recognition, they can compete with the analyte for hydrogen bonding sites on the CSP, which can either enhance or diminish selectivity depending on the specific interactions.[21]
-
Polar Aprotic Solvents (e.g., acetonitrile, THF, DCM) lack O-H or N-H bonds and cannot donate hydrogen bonds.[20] They are good at solvating cations but not anions. Their role in chiral separations is complex; for instance, acetonitrile molecules can fill apolar cavities in a selector, altering the nature of the interaction with the analyte.[22]
The choice between them can significantly alter retention, selectivity, and even peak shape.[23]
| Solvent Property | Protic (e.g., Ethanol) | Aprotic (e.g., Acetonitrile) | Impact on Chiral Separation |
| Hydrogen Bond Donor | Yes | No | Competes for H-bonding sites on CSP and analyte. Can modulate selectivity. |
| Solvation | Solvates cations and anions | Solvates cations well, anions poorly | Affects analyte-CSP interaction strength and can influence peak shape for ionic species. |
| Typical Use | Modifier in NP & RP, main solvent in PO | Main solvent in RP & PO | Acetonitrile/water and Methanol/water are primary screening mobile phases in RP.[1] |
Q: Can changing the solvent reverse the enantiomer elution order?
A: Yes, this phenomenon is frequently observed and is a powerful tool in method development. Elution order reversal can be induced by changing the type of alcohol modifier (e.g., from ethanol to isopropanol) or by switching between different chromatographic modes (e.g., NP to PO).[3][6] This occurs because different solvents modulate the chiral recognition mechanism in distinct ways, favoring the interaction of one enantiomer over the other.[24][25]
Mechanism of Solvent-Induced Selectivity Change:
Caption: Different solvents alter enantiomer-CSP interaction strengths, potentially reversing elution order.
References
- Solubility Issues? Alternative Sample Solvents for Chiral Analysis. (Source: Google Cloud)
- Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. (Source: Benchchem)
- Effect of solvents on the chiral recognition mechanisms of immobilized cellulose-based chiral st
- Chiral HPLC Separ
- Effect of solvent polarity on the chiral separation efficiency.
- Chiral Separation Techniques A Practical Approach. (Source: Google Books)
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- Reverse-Phase Chromatography: Columns & Mobile Phases Guide. (Source: Daicel Chiral Technologies)
- Optimizing Enantiomeric Resolution of Chiral Triazoles in Supercritical Fluid Chrom
- Chiral Recognition Mechanisms.
- Chiral Separation Techniques: A Practical Approach. (Source: Google Books)
- Finding the Best Separation for Enantiomeric Mixtures.
- Solvent effect in the chromatographic enantioseparation of 1,1'-bi-2-naphthol on a polysaccharide-based chiral st
- 6 Top Chiral Chromatography Questions. (Source: Regis Technologies)
- CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (Source: Daicel Chiral Technologies)
- Frequently Asked Questions. (Source: Daicel Chiral Technologies)
- Effects of Solvent on Chiral Recognition Phenomena. (Source: Google Books)
- Chiral Screening Procedures: A Quick & Easy How-To Guide. (Source: YouTube)
- Trouble with chiral separations.
- Preparative Scale Resolution of Enantiomers Enables Accelerated Drug Discovery and Development. (Source: MDPI)
- Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column.
- Advantages of polar organic solvent chromatography for enantioseparation of chiral liquid crystals.
- Playing with Selectivity for Optimal Chiral Separation.
- Getting Started with Chiral Method Development Part Three: Method Development Optimiz
- 5. When using the CHIRALPAK® immobilised columns, are there any problems with diluting my sample in a solvent other than mobile phase? (Source: Chiral Technologies)
- Chiral Chromatography Frequently Asked Questions. (Source: Sigma-Aldrich)
- Strategies for chiral separation: from racemate to enantiomer. (Source: Chemical Science (RSC Publishing))
- Resolution (Separation) of Enantiomers. (Source: Chiralpedia)
- Chiral Mobile-Phase Additives in HPLC Enantioseparations.
- Solvent effects on stereoselectivity: more than just an environment. (Source: RSC Publishing)
- Chiral HPLC Column Selection and Method Development Guide. (Source: Sigma-Aldrich)
- Role of additives and solvents in the synthesis of chiral isoreticular MOF-74 topologies. (Source: NIH)
- Chiral HPLC Column All You Should Know. (Source: uHPLCs)
- Update on chiral recognition mechanisms in separ
- Advantages of polar organic solvent chromatography for enantioseparation of chiral liquid crystals. (Source: PubMed)
- New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. (Source: PMC - NIH)
- Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase co
- Chiral Chromatography Frequently Asked Questions. (Source: Sigma-Aldrich)
- PREPARATIVE CHIRAL CHROMATOGRAPHY What can go wrong and how to solve it. (Source: Google)
- Supercritical fluid chromatography for the enantiosepar
- 6.8: Resolution (Separation) of Enantiomers. (Source: Chemistry LibreTexts)
- Polar Protic and Polar Aprotic Solvents. (Source: Chemistry Steps)
- Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions. (Source: MDPI)
- Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. (Source: PubMed Central)
- Effect of the third solvent on resolution results.
- Resolution of enantiomers with both achiral phases in chromatography: conceptual challenge. (Source: RSC Publishing)
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (Source: Master Organic Chemistry)
- A New Class of SN2 Reactions Catalyzed by Protic Solvents: Facile Fluorination for Isotopic Labeling of Diagnostic Molecules. (Source: Journal of the American Chemical Society)
- Resolution (Separation) of Enantiomers. (Source: Chemistry Steps)
Sources
- 1. chiraltech.com [chiraltech.com]
- 2. New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Solvent effect in the chromatographic enantioseparation of 1,1'-bi-2-naphthol on a polysaccharide-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chiraltech.com [chiraltech.com]
- 11. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. researchgate.net [researchgate.net]
- 14. chiraltech.com [chiraltech.com]
- 15. 6 Top Chiral Chromatography Questions - Regis Technologies [registech.com]
- 16. chiraltech.com [chiraltech.com]
- 17. chiraltech.com [chiraltech.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. phx.phenomenex.com [phx.phenomenex.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
- 24. Effect of solvents on the chiral recognition mechanisms of immobilized cellulose-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Advantages of polar organic solvent chromatography for enantioseparation of chiral liquid crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Temperature Optimization for Enzymatic Reactions with Succinic Acid
Welcome to the technical support center for optimizing enzymatic reactions involving succinic acid. As researchers, scientists, and drug development professionals, achieving precise and reproducible results is paramount. Temperature is a critical variable in enzyme kinetics, directly influencing reaction rates, enzyme stability, and ultimately, the validity of your experimental outcomes.
This guide is designed to provide you with both foundational principles and practical, field-tested advice. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and design robust assays. The focus will be on enzymes that utilize succinic acid as a substrate, with a particular emphasis on Succinate Dehydrogenase (SDH) as a primary example.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments. The format is designed for quick reference and effective problem-solving.
Q1: My reaction rate is significantly lower than expected across all temperatures.
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Rationale & Recommended Solution |
| Enzyme Instability or Low Activity | The enzyme may have lost activity due to improper storage, handling, or repeated freeze-thaw cycles. Solution: Always aliquot your enzyme stock upon arrival to minimize freeze-thaw events. Run a quality control assay with a known positive control substrate to verify the specific activity of your current enzyme batch.[1] |
| Substrate or Cofactor Limitation | The reaction rate is dependent on the concentration of all reactants, including succinic acid and any necessary cofactors (e.g., FAD for SDH, ATP/CoA for Succinyl-CoA Synthetase).[2][3] Solution: Ensure your succinic acid concentration is well above the Michaelis constant (K_m) for the enzyme to achieve a maximal reaction velocity (V_max). Verify the concentration and integrity of all required cofactors. |
| Incorrect Buffer pH at Reaction Temperature | The pH of many common buffers (e.g., Tris) is temperature-dependent. A buffer prepared to pH 7.4 at room temperature may have a significantly different pH at your experimental temperature of 37°C or higher. Solution: Calibrate your buffer's pH at the intended reaction temperature. Alternatively, use a buffer system with a low temperature coefficient, such as HEPES or MOPS. |
| Presence of Inhibitors | Your sample matrix or reagents may contain inhibitors. Succinate Dehydrogenase, for example, is potently inhibited by oxaloacetate and malonate.[4] High concentrations of succinic acid itself can also inhibit other enzymes.[5][6] Solution: Run control reactions, including an internal standard, to test for inhibitory substances in your sample.[3] If inhibition is suspected, sample purification or dilution may be necessary. |
Q2: My results are inconsistent and not reproducible between replicates or assays.
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Rationale & Recommended Solution |
| Temperature Fluctuations | Minor variations in temperature can lead to significant changes in reaction rates, as a 1-2°C change can alter results by 10-20%.[7] Inconsistent heating across a microplate is a common issue. Solution: Use a calibrated, high-quality water bath or a thermocycler with a temperature gradient feature. When using plate incubators, avoid stacking plates and ensure even heat distribution.[8][9] |
| Pipetting Errors | Inaccurate or inconsistent pipetting, especially of the enzyme, will directly impact the reaction rate. Solution: Use calibrated pipettes. Whenever possible, prepare a master mix of common reagents (buffer, substrate, cofactors) to dispense across wells, adding the enzyme last to initiate the reaction. This minimizes well-to-well variability.[10] |
| Reagent Instability | Reagents may degrade if not thawed and stored properly. Allowing reagents to sit at room temperature for extended periods before use can lead to loss of activity. Solution: Thaw all components completely and mix gently just before use.[10] Keep enzymes on ice at all times. Avoid using expired reagents.[8] |
Q3: I see a very sharp decline in enzyme activity above a certain temperature.
Potential Cause & Recommended Solution
This is an expected phenomenon known as thermal denaturation . As temperature increases, the kinetic energy of the enzyme rises, leading to more frequent collisions with the substrate and a higher reaction rate.[11][12] However, beyond the optimal temperature (T_opt), the excess thermal energy disrupts the weak non-covalent bonds (like hydrogen bonds) that maintain the enzyme's specific three-dimensional structure.[13] This unfolding, particularly at the active site, causes a rapid loss of catalytic function.
Solution: This observation is key to identifying your enzyme's upper functional limit. To precisely determine the T_opt, perform a more detailed temperature gradient experiment with smaller increments (e.g., 1-2°C) around the peak activity you observed. The T_opt represents the critical balance point between maximum kinetic activity and the onset of denaturation.[14]
Frequently Asked Questions (FAQs)
This section provides in-depth answers to common questions regarding the principles and practices of temperature optimization.
Q1: What is the fundamental principle behind temperature optimization for an enzymatic reaction?
Enzyme activity is governed by a trade-off between two opposing effects of temperature:
-
Increased Reaction Rate: According to collision theory, increasing the temperature provides enzyme and substrate molecules with more kinetic energy.[7][11] This leads to more frequent and energetic collisions, increasing the probability that the substrate will overcome the activation energy barrier and form a product.
-
Thermal Denaturation: Enzymes are proteins with a precise three-dimensional structure essential for their function. As temperatures rise too high, the protein begins to unfold, losing its native conformation.[13] This process is often irreversible and results in a complete loss of activity.
The optimal temperature (T_opt) is the temperature at which the enzyme exhibits maximum catalytic activity. It is the peak of the activity-temperature curve, representing the point where the reaction rate is highest before denaturation becomes the dominant effect.
Q2: How do I experimentally determine the optimal temperature (T_opt) for my enzyme?
The most direct method is to perform an enzyme activity assay across a range of temperatures . A spectrophotometric assay is commonly used. The detailed protocol below provides a self-validating system for this determination.
(See: Experimental Protocol 1: Determination of Optimal Temperature (T_opt) below for a step-by-step guide.)
The general workflow is as follows:
Q3: What is a typical T_opt for enzymes reacting with succinic acid?
There is no single T_opt; it is highly dependent on the specific enzyme and its source organism. Enzymes from organisms living in extreme environments (thermophiles) have evolved to be stable at much higher temperatures.
For instance, Succinate Dehydrogenase (SDH) , which oxidizes succinate to fumarate, shows significant variation.[15][16]
| Enzyme Source Organism | Typical Optimal Temperature (T_opt) | Reference |
| Human / Mammalian | ~37°C | [14][17] |
| Micrococcus lysodeikticus (bacterium) | Inactivated at temperatures >10°C | [18] |
| Rhodothermus marinus (thermohalophilic bacterium) | 80°C | [19] |
Expert Insight: Always consult the manufacturer's datasheet for your specific enzyme as a starting point, but empirical determination is crucial for your exact experimental conditions. The T_opt can be influenced by buffer composition, pH, and the presence of stabilizing agents.
Q4: What is an Arrhenius plot and how can it be used?
An Arrhenius plot is a graphical method used to determine the activation energy (E_a) of a reaction, which is the minimum energy required for the reaction to occur.[20] It is constructed by plotting the natural logarithm of the reaction rate constant (ln k) against the reciprocal of the absolute temperature (1/T).[21]
For a simple chemical reaction, this plot yields a straight line with a slope of -E_a/R (where R is the gas constant).[20]
In the context of enzymology:
-
Arrhenius plots are typically linear only over a limited temperature range below the T_opt.
-
Deviations from linearity, such as a "break" or curve in the plot, can indicate that the reaction mechanism is complex, with different steps becoming rate-limiting at different temperatures.[22][23]
-
A sharp drop-off at high temperatures (low 1/T) is indicative of thermal denaturation.[20]
While powerful, interpreting non-linear Arrhenius plots for enzymatic reactions requires careful consideration of the multi-step nature of enzyme catalysis.[22]
Q5: How can I assess the thermal stability of my enzyme beyond just its activity?
A Thermal Shift Assay (TSA) , also known as Differential Scanning Fluorimetry (DSF), is a high-throughput method to measure an enzyme's thermal stability.[24][25]
Principle: The assay monitors the unfolding of a protein as the temperature is gradually increased. A fluorescent dye is used that binds to hydrophobic regions of the protein. In its native, folded state, these regions are buried. As the protein denatures (unfolds), these regions become exposed, the dye binds, and fluorescence increases dramatically.[26][27][28]
The midpoint of this transition is the melting temperature (T_m) , a direct measure of the protein's thermal stability.
Application with Succinic Acid: By running the TSA in the presence and absence of succinic acid, you can determine if substrate binding stabilizes the enzyme. A stabilized enzyme will exhibit a higher T_m (a "thermal shift"). This is a powerful tool for screening ligands, buffers, or additives that enhance enzyme stability.[27]
Experimental Protocols
Experimental Protocol 1: Determination of Optimal Temperature (T_opt)
This protocol outlines a general method using a spectrophotometer to measure the initial reaction rate of an enzyme that consumes succinic acid.
1. Reagent Preparation:
- Assay Buffer: Prepare a buffer suitable for your enzyme (e.g., 50 mM potassium phosphate, pH 7.5). Ensure the pH is verified at the intended median temperature of your experiment.
- Succinic Acid Stock: Prepare a concentrated stock solution (e.g., 1 M) in the assay buffer.
- Enzyme Stock: Dilute the enzyme in a suitable buffer (often containing a stabilizing agent like BSA or glycerol) to a concentration that will yield a linear reaction rate for at least 2-5 minutes. Keep on ice.
- Detection Reagents: Prepare any necessary cofactors or indicator reagents (e.g., for SDH, an artificial electron acceptor like DCPIP or MTT).
2. Assay Setup:
- Prepare a master mix containing the assay buffer, succinic acid, and any detection reagents. Make enough for all your temperature points plus extra volume to account for pipetting variability.
- Aliquot the master mix into microcuvettes or a 96-well plate.[29]
- Place the cuvettes/plate into holders within separate water baths or a thermocycler pre-set to a range of temperatures (e.g., 25, 30, 35, 40, 45, 50, 55, 60, 65, 70°C).
- Allow the aliquots to equilibrate to the target temperature for at least 5-10 minutes.[1]
3. Reaction and Measurement:
- To initiate the reaction, add a small, precise volume of the pre-chilled enzyme stock to the first temperature sample and mix gently but thoroughly.[1][30]
- Immediately place the sample in a spectrophotometer with the cell holder also set to the corresponding temperature.
- Measure the change in absorbance at the appropriate wavelength over time (e.g., every 15 seconds for 3 minutes).
- Repeat this process for each temperature point.
4. Data Analysis:
- For each temperature, plot absorbance vs. time.
- Determine the initial reaction velocity (V₀) from the slope of the linear portion of this curve.
- Plot the calculated V₀ values against temperature. The peak of this curve is the empirically determined optimal temperature (T_opt) for your enzyme under these specific assay conditions.[29]
Experimental Protocol 2: Thermal Shift Assay (TSA) - Conceptual Outline
This protocol provides a brief overview of using TSA to measure enzyme stability.
1. Sample Preparation:
- Prepare your purified enzyme in a suitable buffer.
- Prepare two sets of samples:
- Apo (Enzyme only): Enzyme + Buffer + Fluorescent Dye (e.g., SYPRO Orange).
- Holo (Enzyme + Ligand): Enzyme + Buffer + Succinic Acid + Fluorescent Dye.
2. Instrument Setup:
- The assay is performed in a real-time PCR (qPCR) instrument, which allows for precise temperature ramping and fluorescence detection.[26]
- Dispense the prepared samples into a PCR plate.
- Set up a temperature gradient program, for example, from 25°C to 99°C with a ramp rate of 0.05°C per minute.[26]
3. Data Acquisition and Analysis:
- The instrument will record fluorescence intensity as the temperature increases.
- The resulting data is a melt curve (fluorescence vs. temperature).
- The melting temperature (T_m) is determined by calculating the peak of the first derivative of this curve.
- Compare the T_m of the Apo enzyme to the Holo enzyme. An increase in T_m in the presence of succinic acid indicates that substrate binding confers additional thermal stability.
References
- The succinate dehydrogenase from the thermohalophilic bacterium Rhodothermus marinus: redox-Bohr effect on heme bL. (n.d.). PubMed.
- How To Measure The Optimum Temper
- What experiment could someone use to determine the optimal temperature for enzyme function,... (n.d.). Homework.Study.com.
- Succinate dehydrogenase (ubiquinone). (n.d.).
- Succin
- A new method to determine optimum temperature and activation energies for enzym
- Arrhenius Plots of Complex Rate Parameters in Enzyme Kinetics. (n.d.). RSC Publishing.
- Succinate Dehydrogenase—Assembly, Regulation and Role in Human Disease. (n.d.). NIH.
- Thermal shift assay. (n.d.). Wikipedia.
- Determination of Enzyme Thermal Stability. (n.d.).
- A new method to determine optimum temperature and activation energies for enzymatic reactions. (n.d.). Semantic Scholar.
- The assembly of succinate dehydrogenase: a key enzyme in bioenergetics. (n.d.). PMC.
- Effects of succinylation on the structure and thermostability of lysozyme. (n.d.). PubMed.
- Thermal Shift Assay (Differential Scanning Fluorimetry) Service. (n.d.). Reaction Biology.
- Thermal Shift Assay. (n.d.). FRISBI.
- Succinate Dehydrogenase: The Stylistic Interconnection of Aerobic Metabolism. (n.d.). U-M LSA Sweetland Center for Writing - College of LSA - University of Michigan.
- Arrhenius plot used in determination of the energy of activ
- Thermal Shift Stability Assay. (n.d.). MtoZ Biolabs.
- A new method to determine optimum temperature and activation energies for enzymatic reactions. (2016).
- 6.2.3.4: The Arrhenius Law - Arrhenius Plots. (2023). Chemistry LibreTexts.
- Protein and Enzyme Activity Assays Support—Troubleshooting. (n.d.). Thermo Fisher Scientific.
- How to Optimize Temperature and pH for Enzyme Activity. (2025).
- TROUBLESHOOTING GUIDE FOR ENZYM
- Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays. (n.d.). Benchchem.
- How do Arrhenius plots change in the presence of enzyme activ
- ELISA Troubleshooting Guide. (n.d.). Thermo Fisher Scientific - US.
- The Optimum Temperature for Enzymes: An Easy Explan
- A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. (n.d.).
- Arrhenius plot. (n.d.). Wikipedia.
- Effect of pH and temperature on enzymatic activity. (n.d.). iGEM Stockholm 2018.
- Effect of Temperature on Rates of Alternative and Cytochrome Pathway Respiration and Their Relationship with the Redox Poise of the Quinone Pool. (n.d.). NIH.
- What is the impact of temperature fluctuations during sample processing, and how is it mitig
- Effect of Temperature on Enzyme Activity (3.2.1). (n.d.). CIE A-Level Biology Notes | TutorChase.
- Effect of Temperature on Enzymatic Reaction. (n.d.).
- SUCCINIC ACID. (n.d.). Megazyme.
- Factors influencing the activity of succinate dehydrogenase in membrane preparations from Micrococcus lysodeikticus. (n.d.). PMC - NIH.
- Factors affecting enzyme activity. (n.d.). Student Academic Success - Monash University.
- 9.8: The Effect of Temperature on Enzyme Kinetics. (2025). Chemistry LibreTexts.
- Optimal Conditions for Kinetic Study of Succinate Dehydrogenase in R
- Biosynthetic Pathway and Metabolic Engineering of Succinic Acid. (n.d.). Frontiers.
- Investigating the Impact of Temperature and pH on Enzyme Activity: A Kinetic Analysis. (n.d.). Biochemistry & Physiology: Open Access - Omics.
- Thermodynamics of enzyme-catalyzed esterifications: I. Succinic acid esterification with ethanol. (n.d.).
- Succinic acid - Organic Acids - Lab Results explained. (n.d.).
- (PDF)
- Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes. (n.d.). PubMed Central.
- Succinic acid. (n.d.). Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The assembly of succinate dehydrogenase: a key enzyme in bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 4. Succinate Dehydrogenase—Assembly, Regulation and Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Temperature on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 8. ELISA Troubleshooting Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. What is the impact of temperature fluctuations during sample processing, and how is it mitigated? [needle.tube]
- 10. docs.abcam.com [docs.abcam.com]
- 11. tutorchase.com [tutorchase.com]
- 12. omicsonline.org [omicsonline.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. bitesizebio.com [bitesizebio.com]
- 15. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 16. lsa.umich.edu [lsa.umich.edu]
- 17. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
- 18. Factors influencing the activity of succinate dehydrogenase in membrane preparations from Micrococcus lysodeikticus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The succinate dehydrogenase from the thermohalophilic bacterium Rhodothermus marinus: redox-Bohr effect on heme bL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Arrhenius plot - Wikipedia [en.wikipedia.org]
- 22. Arrhenius plots of complex rate parameters in enzyme kinetics - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 25. Thermal Shift Assay | FRISBI [frisbi.eu]
- 26. static.igem.wiki [static.igem.wiki]
- 27. reactionbiology.com [reactionbiology.com]
- 28. Thermal Shift Stability Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 29. homework.study.com [homework.study.com]
- 30. sciencing.com [sciencing.com]
Technical Support Center: pH Effects on the Stability of 2-(4-Nitrophenyl)succinic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the physicochemical properties of 2-(4-Nitrophenyl)succinic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the impact of pH on the stability of this molecule. The information herein is curated to anticipate and address common challenges encountered during experimental work, ensuring the integrity and accuracy of your results.
Introduction
This compound is a dicarboxylic acid derivative whose stability is intrinsically linked to the pH of its environment. The molecule's structure, featuring two carboxylic acid groups and a nitroaromatic moiety, presents multiple sites susceptible to pH-dependent chemical transformations. Understanding these phenomena is critical for the development of stable formulations, the design of accurate analytical methods, and the interpretation of biological activity data. This guide will explore the fundamental principles governing its stability and provide practical solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the expected pKa values for this compound, and how do they influence its behavior in solution?
Therefore, it is anticipated that the pKa values for this compound will be lower than 4.2 and 5.6. The ionization state of the molecule at a given pH will dictate its solubility, polarity, and reactivity. At pH values below the first pKa, the molecule will be predominantly in its neutral, non-ionized form. Between the first and second pKa, it will exist primarily as a monoanion, and at pH values above the second pKa, as a dianion. This behavior is crucial for designing appropriate buffer systems for experiments and for developing chromatographic separation methods.
Q2: What are the likely degradation pathways for this compound under acidic and basic conditions?
A2: Based on the chemical structure, two primary degradation pathways are anticipated under hydrolytic stress:
-
Hydrolysis of the Succinic Acid Moiety: While succinic acid itself is stable, if it were in an ester or amide form, it would be susceptible to hydrolysis. As a dicarboxylic acid, it is generally stable to hydrolysis. However, under extreme pH and temperature conditions, decarboxylation could potentially occur, though this is less likely under typical experimental conditions.
-
Reactions Involving the Nitroaromatic Group: Nitroaromatic compounds can be susceptible to reduction of the nitro group to an amino group, particularly in the presence of reducing agents. While not a direct result of pH, the redox potential of the solution can be pH-dependent. Under strongly acidic or basic conditions, other reactions involving the aromatic ring may be possible, but are generally less common than reactions of the nitro group.
It is important to note that forced degradation studies under various stress conditions, as outlined in ICH guidelines, are necessary to definitively identify the degradation products.[9][10][11][12][13]
Q3: How does pH affect the solubility of this compound?
A3: The solubility of this compound is expected to be highly pH-dependent.[14][15] In its fully protonated (neutral) form at low pH, the molecule will likely exhibit its lowest aqueous solubility. As the pH increases and the carboxylic acid groups deprotonate to form the more polar carboxylate anions, the solubility in aqueous media is expected to increase significantly.[8][16] This relationship is critical when preparing stock solutions and conducting experiments in buffered media. To ensure complete dissolution, it is advisable to prepare solutions at a pH where the molecule is in its more soluble ionized form.
Q4: What types of buffer systems are recommended for studying the pH-dependent stability of this compound?
A4: The choice of buffer is critical to avoid buffer-catalyzed degradation or other interferences. It is recommended to use buffers with pKa values close to the desired experimental pH. For a comprehensive pH stability profile, a series of buffers covering the relevant pH range should be used. Some common buffer systems include:
-
pH 2-3: Phosphate or citrate buffers
-
pH 4-5: Acetate buffers
-
pH 6-8: Phosphate buffers
-
pH 9-10: Borate or carbonate buffers
It is essential to ensure that the buffer components themselves do not react with the analyte or its degradation products. Preliminary experiments to assess the stability of the compound in the chosen buffer systems without other stressors are recommended.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental investigation of this compound's pH stability.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor solubility or precipitation of the compound during the experiment. | The pH of the solution is below the pKa of the carboxylic acid groups, leading to the formation of the less soluble neutral form. The concentration of the compound exceeds its solubility at the given pH and temperature. | - Adjust the pH of the solution to a value at least 1-2 units above the highest pKa to ensure the compound is in its more soluble ionized form.[8][16] - If the experimental pH must be low, consider using a co-solvent (e.g., acetonitrile, methanol) to increase solubility, but first verify that the co-solvent does not interfere with the stability of the compound. - Perform a solubility study to determine the maximum soluble concentration at the desired pH and temperature.[14] |
| Inconsistent or non-reproducible degradation kinetics. | - Inaccurate pH measurement or poor buffer capacity, leading to pH shifts during the experiment. - Temperature fluctuations. - Contamination of reagents or glassware. | - Calibrate the pH meter before each use with fresh, certified standards. - Use buffers within their effective buffering range (pKa ± 1). - Employ a thermostatically controlled water bath or incubator to maintain a constant temperature. - Use high-purity water and reagents, and thoroughly clean all glassware. |
| Appearance of unexpected peaks in the chromatogram. | - Degradation of the compound due to interaction with the buffer or other excipients. - Formation of multiple degradation products. - Impurities in the starting material. | - Run a blank experiment with only the buffer and any other excipients to check for interfering peaks. - Perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to systematically identify potential degradation products.[9][10][11][12][13] - Use a high-purity standard of the compound and characterize any impurities present before initiating stability studies. |
| Difficulty in separating the parent compound from its degradation products by HPLC. | - Suboptimal chromatographic conditions (e.g., mobile phase composition, pH, column type). | - Develop a stability-indicating HPLC method. This typically involves screening different columns (e.g., C18, C8, phenyl), mobile phase modifiers (e.g., different organic solvents, buffers), and pH to achieve adequate resolution between the parent peak and all degradation product peaks.[17][18][19] - Employ a gradient elution to effectively separate compounds with a range of polarities. - Use a photodiode array (PDA) detector to check for peak purity and to identify the optimal detection wavelength. |
Experimental Protocols
Protocol 1: pH-Dependent Stability Study (Forced Hydrolysis)
This protocol outlines a general procedure for investigating the hydrolytic stability of this compound across a range of pH values.
1. Materials:
-
This compound (high purity)
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Phosphate, acetate, and borate buffers (e.g., 50 mM) covering a pH range from 2 to 10
-
HPLC-grade water, acetonitrile, and methanol
-
Class A volumetric flasks and pipettes
-
Calibrated pH meter
-
Thermostatically controlled water bath or incubator
-
HPLC system with a UV/PDA detector
2. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: For each pH condition to be tested, transfer a known volume of the stock solution into a volumetric flask and dilute with the appropriate buffer or acid/base solution to achieve the desired final concentration (e.g., 100 µg/mL). Prepare a sufficient number of samples for each time point.
-
Time Zero (T0) Analysis: Immediately after preparation, analyze one sample from each pH condition by a validated stability-indicating HPLC method to determine the initial concentration.
-
Incubation: Place the remaining samples in a thermostatically controlled environment at a specified temperature (e.g., 40 °C, 60 °C).
-
Time Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw a sample from each pH condition, cool to room temperature if necessary, and analyze by HPLC.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T0 concentration. Plot the natural logarithm of the remaining concentration versus time to determine the degradation rate constant (k) at each pH. A plot of log(k) versus pH will reveal the pH-rate profile.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.
1. Initial Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a shallow gradient (e.g., 5-95% B over 30 minutes) to elute a wide range of potential degradants.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at a wavelength where both the parent compound and potential degradation products have significant absorbance (e.g., determined by PDA analysis of stressed samples).
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
2. Method Optimization:
-
Prepare a Mixed Solution: Combine solutions of the parent compound and samples from forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to create a mixture containing the parent and its degradation products.
-
Inject and Evaluate: Inject the mixed solution into the HPLC system using the initial conditions.
-
Optimize Separation: Adjust the gradient slope, mobile phase pH, organic modifier, and column chemistry as needed to achieve a resolution of >1.5 between all peaks.
-
Method Validation: Once satisfactory separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualization of Key Concepts
pH-Dependent Ionization States
The following diagram illustrates the equilibrium between the different ionization states of this compound as a function of pH.
Caption: Ionization states of this compound at varying pH.
Workflow for a pH Stability Study
The diagram below outlines the key steps in conducting a comprehensive pH stability study.
Caption: Workflow for conducting a pH-dependent stability study.
References
- 21.2: Acidity of Carboxylic Acids - Chemistry LibreTexts. (2020, May 30).
- Acidity of carboxylic acids. (2018, April 19). YouTube.
- Brainly. (2024, March 12). What effect does the nitro group have on the pKa value?
- Acidity of Carboxylic Acids - Harish Chandra PG College Varanasi.
- Substituent effect on acidic strength | Aldehydes, ketones & carb.acids | Chemistry | Khan Academy. (2024, August 30). YouTube.
- Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767–770.
- Chapter 13 Carboxylic Acids - SDSU Chemistry.
- Stability-Indicating Method Development and Validation of Solifenacin Succinate by RP-HPLC - ijrpr.
- Carboxylic acid - Properties, Structure, Reactions - Britannica.
- Succinic acid - Wikipedia.
- Forced Degradation Studies for Biopharmaceuticals - BioPharm International.
- Computer Prediction of pKa Values in Small Molecules and Proteins - PMC - NIH. (2021, September 10).
- Forced degradation studies - MedCrave online. (2016, December 14).
- Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research - Scribd.
- Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30).
- Carboxylic Acid Structure and Chemistry: Part 2.
- Forced Degradation Studies for Biopharmaceuticals - BioPharm International.
- Investigation into the role of carboxylic acid and phenolic hydroxyl groups in the plant biostimulant activity of a humic acid purified from an oxidized sub-bituminous coal - NIH. (2024, April 29).
- Stability Indicating HPLC Method for Quantification of Solifenacin Succinate & Tamsulosin Hydrochloride along with Its Impurities in Tablet Dosage Form - Scirp.org.
- Development And Validation Of Stability Indicating Rp-Hplc Method For Quantitative Estimation Of Metoprolol Succinate And Azelnidipine From Synthetic Mixture - Journal of Pharmaceutical Negative Results.
- Succinic Acid | SIELC Technologies.
- Reliable and Accurate Prediction of Single Residue pKa Values Through Free Energy Perturbation Calculations | ChemRxiv.
- 2-(4-Nitrophenyl)propionic acid | C9H9NO4 | CID 89244 - PubChem.
- Estimating successive pKa values of polyprotic acids from ab initio molecular dynamics using metadynamics: The dissociation of phthalic acid and its isomers - ResearchGate.
- Fraction of succinic acid species calculated from pK a1 = 4.16 and pK... | Download Scientific Diagram - ResearchGate.
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. brainly.com [brainly.com]
- 6. hcpgcollege.edu.in [hcpgcollege.edu.in]
- 7. youtube.com [youtube.com]
- 8. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 9. ijsdr.org [ijsdr.org]
- 10. medcraveonline.com [medcraveonline.com]
- 11. scribd.com [scribd.com]
- 12. biomedres.us [biomedres.us]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Investigation into the role of carboxylic acid and phenolic hydroxyl groups in the plant biostimulant activity of a humic acid purified from an oxidized sub-bituminous coal - PMC [pmc.ncbi.nlm.nih.gov]
- 16. webhome.auburn.edu [webhome.auburn.edu]
- 17. ijrpr.com [ijrpr.com]
- 18. Stability Indicating HPLC Method for Quantification of Solifenacin Succinate & Tamsulosin Hydrochloride along with Its Impurities in Tablet Dosage Form [scirp.org]
- 19. pnrjournal.com [pnrjournal.com]
Technical Support Center: Navigating Unexpected Results in ¹H NMR of Nitrophenyl Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitrophenyl compounds. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions regarding unexpected ¹H NMR results for this class of molecules. As a senior application scientist, my goal is to blend foundational scientific principles with practical, field-tested insights to help you resolve your analytical challenges.
Introduction: The Unique NMR Signature of Nitrophenyl Compounds
Nitrophenyl compounds are characterized by the presence of a strongly electron-withdrawing nitro (-NO₂) group attached to a benzene ring. This functional group profoundly influences the electronic environment of the aromatic protons, leading to characteristic and sometimes complex ¹H NMR spectra. Understanding the interplay of electronic effects, magnetic anisotropy, and potential structural phenomena is key to accurate spectral interpretation.
This guide is structured to address specific issues you may encounter, providing not just solutions, but also the underlying scientific reasoning to empower your future analytical work.
Troubleshooting Guide: A-Q&A Approach to Common Spectroscopic Puzzles
This section tackles specific, unexpected observations in your ¹H NMR spectra. Each question is followed by a detailed explanation, potential causes, and a step-by-step protocol for diagnosis and resolution.
Question 1: Why are the aromatic protons in my nitrophenyl compound so significantly downfield shifted, with some appearing beyond 8.0 ppm?
Answer:
This pronounced downfield shift is a hallmark of nitrophenyl compounds and is primarily due to the strong electron-withdrawing nature of the nitro group. This effect is a combination of two key factors:
-
Inductive Effect: The highly electronegative nitrogen and oxygen atoms of the nitro group pull electron density away from the aromatic ring through the sigma bonds.
-
Resonance Effect (Mesomeric Effect): The nitro group deactivates the ring by withdrawing electron density through the pi system. This effect is most pronounced at the ortho and para positions, which bear a partial positive charge in the resonance hybrids.[1]
This electron withdrawal "deshields" the aromatic protons, meaning they experience a stronger effective magnetic field and thus resonate at a higher frequency (further downfield). Protons at the ortho and para positions are typically the most deshielded. For instance, in nitrobenzene, the ortho protons are the most deshielded (around 8.2 ppm), followed by the para proton (around 7.7 ppm), and finally the meta protons (around 7.5 ppm).[2]
A secondary, but important, contributor is the magnetic anisotropy of the nitro group.[3][4] The pi electrons within the N=O bonds circulate in the applied magnetic field, creating their own small magnetic field. Protons located in the deshielding cone of this anisotropic field will experience an additional downfield shift. This effect is highly dependent on the geometry and rotational angle of the nitro group relative to the ring.[3]
-
Solvent Study: Record the ¹H NMR spectrum in a different deuterated solvent. Aromatic solvents like benzene-d₆ can induce significant shifts due to solvent-solute interactions, which can help to resolve overlapping signals and confirm assignments.[5][6] For example, protons in electron-deficient rings (like nitrophenyls) often show an upfield shift in benzene-d₆ compared to CDCl₃.
-
Comparison with Analogues: If possible, compare your spectrum to that of a similar compound without the nitro group. This will highlight the dramatic deshielding effect of the -NO₂ group.
Question 2: I expected a simple splitting pattern for my disubstituted nitrophenol, but the aromatic region is a complex multiplet. What's going on?
Answer:
The complexity of the splitting pattern in a substituted benzene ring is directly related to the molecule's symmetry. While a para-substituted nitrophenol with two different substituents will often show a deceptively simple pair of doublets, an ortho- or meta-substituted isomer will likely exhibit a more complex spectrum.[7]
For example, in o-nitrophenol, all four aromatic protons are chemically non-equivalent, leading to four distinct signals.[7][8] Each of these protons can couple with its neighbors, resulting in a series of doublets of doublets, or even more complex multiplets if long-range coupling is present.[7]
-
ortho-coupling (³J): Typically 7-10 Hz, between adjacent protons.[9]
-
meta-coupling (⁴J): Smaller, around 2-3 Hz, between protons separated by three bonds.[10]
-
para-coupling (⁵J): Usually very small (<1 Hz) and often not resolved.
The combination of these different coupling constants for each proton can lead to the observed complex multiplet.
Below is a Graphviz diagram illustrating a logical workflow for analyzing a complex aromatic region in the ¹H NMR of a nitrophenyl compound.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endotetrahydrodicyclopentadiene derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Troubleshooting [chem.rochester.edu]
- 6. unn.edu.ng [unn.edu.ng]
- 7. quora.com [quora.com]
- 8. 2-Nitrophenol(88-75-5) 1H NMR [m.chemicalbook.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. acdlabs.com [acdlabs.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC of Organic Acids
Welcome to our dedicated technical support center for chromatographers. This guide provides in-depth troubleshooting advice for a common and often frustrating issue in the high-performance liquid chromatography (HPLC) analysis of organic acids: peak tailing. As researchers, scientists, and drug development professionals, you understand that achieving symmetrical, Gaussian peaks is paramount for accurate quantification and robust methods. This document is structured in a practical question-and-answer format to directly address the specific challenges you may encounter.
Understanding the "Why": The Root Causes of Peak Tailing
Before diving into solutions, it's crucial to understand the underlying chemical and physical phenomena that lead to asymmetrical peaks. Peak tailing in the context of organic acid analysis is often a symptom of multiple, sometimes overlapping, issues.
Q1: Why are my organic acid peaks tailing? What are the fundamental causes?
A1: Peak tailing primarily occurs due to multiple retention mechanisms acting on your analyte molecules as they pass through the analytical column.[1][2] For an ideal chromatographic peak, all molecules of a single analyte should travel through the column and be retained by a single, uniform mechanism. When some molecules are delayed by a secondary, stronger interaction, they elute later than the main band, creating a "tail".
For organic acids, the most common culprits are:
-
Secondary Silanol Interactions: This is the most prevalent cause. Standard reversed-phase HPLC columns are typically packed with silica particles that have been chemically modified (e.g., with C18 alkyl chains). However, this bonding process is never 100% complete, leaving behind unreacted silanol groups (Si-OH) on the silica surface.[3][4] These residual silanols are acidic and can become ionized (Si-O⁻) at mobile phase pH values above approximately 3.[2][5] Your organic acid analytes, being acidic themselves, will be at least partially ionized (negatively charged) in the mobile phase. The negatively charged analyte can then interact with any positively charged sites on the stationary phase or, more commonly, engage in undesirable secondary interactions with the silanol groups, leading to peak tailing.[6]
-
Metal Contamination: Trace amounts of metal impurities (e.g., iron, aluminum) can be present in the silica matrix of the column packing or can leach from stainless-steel components of the HPLC system like frits and tubing.[1][7][8] These metal ions can act as active sites, chelating with the carboxyl groups of your organic acids. This strong interaction retains a fraction of the analyte molecules for longer than the primary reversed-phase mechanism, resulting in significant tailing.[1][7]
-
Column Voids and Degradation: Physical issues with the column, such as a void at the column inlet, a partially blocked frit, or degradation of the packed bed, can disrupt the flow path of the mobile phase.[6][7][9] This leads to band broadening and can manifest as tailing peaks.[10]
-
Extra-Column Effects: Peak distortion can also originate from outside the column. Excessive tubing length, large-diameter tubing, or poorly made connections can create "dead volumes" where your sample can diffuse and mix, causing band broadening and tailing.[5][7]
Systematic Troubleshooting: A Step-by-Step Guide
A logical and systematic approach is key to efficiently identifying and resolving the source of peak tailing. The following sections provide a workflow to diagnose and address the issue.
Q2: How can I systematically troubleshoot peak tailing? Where do I start?
A2: A great starting point is to differentiate between chemical and physical causes. A simple diagnostic test can be very revealing:
The Neutral Compound Test:
-
Prepare a neutral marker solution: Dissolve a neutral, well-behaved compound (e.g., toluene, uracil) in your mobile phase.
-
Inject the neutral marker: Run the neutral marker under the same chromatographic conditions as your organic acid sample.
-
Analyze the peak shape:
-
If the neutral marker's peak is also tailing: The problem is likely physical or system-related (e.g., column void, extra-column volume).[10]
-
If the neutral marker's peak is symmetrical, but your organic acid peaks are tailing: The issue is almost certainly chemical in nature (e.g., secondary interactions with silanols or metals).[10]
-
Below is a troubleshooting workflow based on the outcome of this test.
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 4. shodexhplc.com [shodexhplc.com]
- 5. chromtech.com [chromtech.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. silcotek.com [silcotek.com]
- 9. agilent.com [agilent.com]
- 10. HPLC Peak Tailing - Axion Labs [axionlabs.com]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of 2-(4-Nitrophenyl)succinic Acid
In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds such as 2-(4-Nitrophenyl)succinic acid, a dicarboxylic acid derivative with potential applications stemming from its aromatic and acidic functionalities, a multi-faceted analytical approach is not just recommended, but essential. This guide provides an in-depth comparison of key analytical techniques for the structural elucidation of this compound, offering insights into the experimental rationale and the corroborative power of a holistic analytical strategy.
Introduction: The Imperative of Structural Integrity
This compound (Molecular Formula: C₁₀H₉NO₆, Molecular Weight: 239.18 g/mol ) presents a unique analytical challenge due to the presence of multiple functional groups: a p-substituted nitroaromatic ring, a chiral center at the C2 position of the succinic acid moiety, and two carboxylic acid groups. Each of these features will produce characteristic signals in various spectroscopic and spectrometric analyses. The goal of this guide is to compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy in providing a comprehensive and undeniable structural confirmation.
The Analytical Triad: A Comparative Overview
A robust structural confirmation relies on the convergence of data from multiple, independent analytical techniques. Each method interrogates the molecule in a different way, and the collective data provides a self-validating system.
| Analytical Technique | Information Provided | Strengths for this Molecule | Limitations for this Molecule |
| ¹H NMR Spectroscopy | Proton environment, connectivity, and stereochemistry. | Provides detailed information on the aromatic and aliphatic protons, enabling confirmation of the substitution pattern and the succinic acid backbone. | Can be complex to interpret due to overlapping signals; solvent choice is critical. |
| ¹³C NMR Spectroscopy | Carbon framework and functional groups. | Confirms the number of unique carbon atoms and the presence of key functional groups (carboxyl, aromatic, aliphatic). | Lower sensitivity than ¹H NMR; requires longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Provides the exact molecular weight, confirming the elemental composition. Fragmentation analysis can reveal key structural motifs. | Does not provide detailed information on stereochemistry or isomerism. |
| FTIR Spectroscopy | Presence of specific functional groups. | Quickly confirms the presence of characteristic functional groups such as carboxylic acids (O-H and C=O stretches) and the nitro group (N-O stretches). | Provides limited information on the overall molecular connectivity and stereochemistry. |
In-Depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms.
Principle: ¹H NMR spectroscopy detects the absorption of radiofrequency energy by hydrogen nuclei in a strong magnetic field. The chemical shift (δ) of a proton is dependent on its electronic environment, and spin-spin coupling between neighboring protons provides information about their connectivity.
Expected ¹H NMR Spectrum of this compound:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 - 13.0 | Broad singlet | 2H | 2 x -COOH | The acidic protons of the carboxylic acids are typically deshielded and appear as broad singlets. |
| ~8.2 | Doublet | 2H | Ar-H (ortho to NO₂) | The protons on the aromatic ring ortho to the electron-withdrawing nitro group are strongly deshielded. |
| ~7.5 | Doublet | 2H | Ar-H (meta to NO₂) | The protons on the aromatic ring meta to the nitro group are less deshielded than the ortho protons. |
| ~4.0 | Triplet | 1H | CH (C2) | The methine proton at the chiral center is coupled to the two adjacent methylene protons. |
| ~3.0 | Multiplet | 2H | CH₂ (C3) | The methylene protons are diastereotopic and will likely appear as a complex multiplet due to coupling with the C2 proton. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to avoid exchange of the acidic carboxylic acid protons.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to establish proton connectivity.
-
Principle: ¹³C NMR spectroscopy detects the absorption of radiofrequency energy by the ¹³C isotope. The chemical shift of each carbon atom provides information about its hybridization and electronic environment.
Expected ¹³C NMR Spectrum of this compound:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175 | 2 x -COOH | The carbonyl carbons of the carboxylic acids are highly deshielded. |
| ~148 | Ar-C (para to CH) | The aromatic carbon attached to the nitro group is deshielded. |
| ~145 | Ar-C (ipso to CH) | The aromatic carbon attached to the succinic acid moiety. |
| ~130 | Ar-CH (ortho to NO₂) | Aromatic methine carbons ortho to the nitro group. |
| ~124 | Ar-CH (meta to NO₂) | Aromatic methine carbons meta to the nitro group. |
| ~45 | CH (C2) | The methine carbon of the succinic acid backbone. |
| ~35 | CH₂ (C3) | The methylene carbon of the succinic acid backbone. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.
-
-
Data Processing:
-
Apply Fourier transformation to the FID.
-
Phase the spectrum and calibrate the chemical shift scale using the solvent peak as a reference.
-
Caption: Workflow for NMR-based structural confirmation.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. Electron ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, leading to ionization and fragmentation. The resulting fragmentation pattern is a molecular fingerprint.
Expected Mass Spectrum of this compound:
The mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 239. Key fragmentation patterns would likely involve the loss of:
-
-OH (m/z 222): Loss of a hydroxyl radical from a carboxylic acid group.
-
-COOH (m/z 194): Loss of a carboxyl group.
-
-NO₂ (m/z 193): Loss of the nitro group.
-
-C₄H₄O₄ (succinic acid moiety, m/z 123): Cleavage of the bond between the phenyl ring and the succinic acid chain, resulting in the p-nitrophenyl cation.
Experimental Protocol: GC-MS
-
Sample Preparation: Derivatization of the carboxylic acid groups to more volatile esters (e.g., methyl esters using diazomethane or trimethylsilyl esters using BSTFA) is typically required for GC-MS analysis.
-
Instrument Setup:
-
Gas chromatograph coupled to a mass spectrometer.
-
Use a suitable capillary column for separation (e.g., a non-polar or medium-polarity column).
-
-
Acquisition Parameters:
-
Set an appropriate temperature program for the GC to ensure good separation.
-
Operate the mass spectrometer in electron ionization (EI) mode at 70 eV.
-
Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 40-300).
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern and propose structures for the major fragment ions.
-
Compare the obtained spectrum with a reference spectrum from a database (e.g., NIST).[1]
-
Caption: Workflow for GC-MS based structural confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups.
Expected FTIR Spectrum of this compound:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| ~3100 | C-H stretch | Aromatic |
| ~2900 | C-H stretch | Aliphatic |
| ~1700 | C=O stretch | Carboxylic acid |
| ~1520 and ~1350 | N-O asymmetric and symmetric stretch | Nitro group |
| ~1600, ~1475 | C=C stretch | Aromatic ring |
Experimental Protocol: FTIR Spectroscopy (KBr Pellet)
-
Sample Preparation:
-
Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Press the powder into a transparent pellet using a hydraulic press.
-
-
Instrument Setup:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
-
Acquisition Parameters:
-
Collect a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Synthesis of this compound: A Plausible Route
A likely synthetic pathway to this compound involves the Michael addition of a malonic ester to a nitrostyrene derivative, followed by hydrolysis and decarboxylation. A more direct approach could be the alkylation of a malonic ester with a p-nitrobenzyl halide, followed by hydrolysis and decarboxylation of the resulting substituted malonic ester.
Proposed Synthesis:
-
Step 1: Synthesis of Diethyl 2-(4-nitrobenzyl)malonate:
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare sodium ethoxide.
-
To this solution, add diethyl malonate dropwise at room temperature.
-
After the addition is complete, add 4-nitrobenzyl chloride portion-wise.
-
Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, pour it into water, and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude diethyl 2-(4-nitrobenzyl)malonate.
-
-
Step 2: Hydrolysis and Decarboxylation to this compound:
-
To the crude diethyl 2-(4-nitrobenzyl)malonate, add an excess of a strong base solution (e.g., aqueous sodium hydroxide).
-
Reflux the mixture for several hours to hydrolyze the ester groups.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is acidic.
-
The this compound will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., water or ethanol/water mixture) to obtain the purified product.
-
Conclusion: A Unified Approach to Structural Certainty
The structural confirmation of this compound is a clear demonstration of the power of a multi-technique analytical approach. While each technique provides valuable pieces of the structural puzzle, it is their collective and corroborative evidence that leads to an unambiguous assignment. ¹H and ¹³C NMR spectroscopy provide the detailed framework of the molecule, mass spectrometry confirms the molecular weight and key fragments, and FTIR spectroscopy offers rapid confirmation of the essential functional groups. This comprehensive analytical workflow is indispensable for ensuring the identity, purity, and quality of novel chemical entities in the rigorous environment of scientific research and development.
References
- PubChem. This compound.
Sources
A Senior Application Scientist's Guide to Purity Analysis of Synthesized 2-(4-Nitrophenyl)succinic Acid
For researchers, scientists, and drug development professionals, the meticulous verification of a synthesized compound's purity is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of analytical techniques for assessing the purity of 2-(4-Nitrophenyl)succinic acid (CAS: 21021-53-4), a compound of interest in various research and development pipelines.[1][2][3] We will move beyond a simple listing of methods to a critical evaluation of their principles, practical applications, and the valuable insights each can offer.
The Criticality of Purity in Drug Discovery and Development
The presence of impurities, even in trace amounts, can significantly impact the biological activity, toxicity, and stability of a potential drug candidate. In the context of this compound, potential impurities could arise from starting materials, by-products of the synthesis, or degradation products.[4][5] Therefore, a multi-faceted analytical approach is not just recommended; it is essential for a comprehensive purity profile.
A Comparative Overview of Analytical Techniques
A suite of analytical methods is available for the purity determination of organic molecules. For this compound, a substituted dicarboxylic acid, the most relevant techniques include chromatography, spectroscopy, and thermal analysis. Each method provides a unique lens through which to view the purity of the synthesized compound.
Table 1: Comparative Performance of Analytical Techniques for this compound Purity Analysis
| Technique | Principle | Selectivity | Sensitivity | Throughput | Key Insights Provided |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | High | High (ng to pg) | Moderate to High | Quantitation of the main component and separation of structurally similar impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Very High | Very High (pg to fg) | Moderate | Identification and quantification of volatile and semi-volatile impurities, often after derivatization.[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | High | Moderate (mg to µg) | Low to Moderate | Structural elucidation of the main compound and impurities, and quantitative analysis (qNMR). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Low to Moderate | Moderate (µg) | High | Identification of functional groups present in the sample; useful for confirming the presence of the desired compound.[6] |
| Simultaneous Thermal Analysis (STA: TGA-DSC) | Measurement of mass change (TGA) and heat flow (DSC) as a function of temperature. | Low | Low (mg) | Low | Assessment of thermal stability, melting point, and presence of residual solvents or inorganic impurities.[7][8][9] |
In-Depth Analysis and Experimental Protocols
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is an indispensable tool for the purity analysis of non-volatile organic compounds like this compound.[10] Its high resolving power allows for the separation of the target compound from closely related impurities.
Causality Behind Experimental Choices: The choice of stationary and mobile phases is critical. For a polar, acidic compound like this compound, reversed-phase HPLC is a common starting point.[11] The inclusion of an acidic modifier in the mobile phase helps to suppress the ionization of the carboxylic acid groups, leading to better peak shape and retention.
Experimental Protocol: Reversed-Phase HPLC for this compound
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm (due to the nitrophenyl chromophore).[12]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.
Self-Validating System: The protocol's validity is confirmed by running a blank (injection of mobile phase), a standard of the pure compound to determine its retention time, and the synthesized sample. Peak purity can be further assessed using a photodiode array (PDA) detector to check for co-eluting impurities.
Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities
While this compound itself is not volatile, GC-MS can be a powerful tool for identifying and quantifying volatile or semi-volatile impurities that may be present, such as residual solvents or starting materials.[5] Derivatization is often necessary to increase the volatility of polar analytes.[5]
Causality Behind Experimental Choices: Trimethylsilylation is a common derivatization technique for compounds with active hydrogens, such as carboxylic acids.[5] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose.[5]
Experimental Protocol: GC-MS with Derivatization
-
Derivatization:
-
To 1 mg of the sample, add 100 µL of pyridine and 100 µL of BSTFA.
-
Heat the mixture at 70 °C for 30 minutes.
-
-
GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Injection: 1 µL, splitless mode.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 500.
Self-Validating System: The analysis of a derivatized blank and a derivatized standard of the target compound helps to identify any artifacts from the derivatization process and confirm the retention time and mass spectrum of the derivatized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR spectroscopy is unparalleled in its ability to provide detailed structural information.[6] For purity analysis, ¹H NMR is particularly useful for detecting and quantifying impurities that have distinct proton signals from the main compound. Quantitative NMR (qNMR) can provide a highly accurate measure of purity without the need for a reference standard of the impurity.
Causality Behind Experimental Choices: A deuterated solvent that dissolves the sample is required. DMSO-d₆ is a good choice for polar compounds like this compound. The addition of an internal standard with a known concentration and a simple, well-resolved signal allows for accurate quantification.
Experimental Protocol: ¹H NMR for Purity Assessment
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 0.75 mL of DMSO-d₆.
-
Internal Standard: Add a known amount of a suitable internal standard (e.g., maleic acid).
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated for accurate quantification.
-
-
Data Processing: Integrate the signals of the main compound and any impurities relative to the integral of the internal standard.
Caption: Nuclear Magnetic Resonance (NMR) workflow for quantitative purity analysis.
Simultaneous Thermal Analysis (STA: TGA-DSC): Assessing Thermal Stability and Non-Volatile Impurities
STA provides valuable information about the thermal properties of a material.[7][8][9] Thermogravimetric Analysis (TGA) measures changes in mass with temperature, which can indicate the presence of residual solvents or water, or decomposition.[13] Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the melting point and the heat of fusion.[13] A sharp melting peak with a high enthalpy of fusion is indicative of a highly crystalline and pure material.
Causality Behind Experimental Choices: Performing the analysis under an inert atmosphere (e.g., nitrogen) prevents oxidative degradation and allows for the observation of the intrinsic thermal stability of the compound.[13][14]
Experimental Protocol: STA (TGA-DSC)
-
Sample Preparation: Place 5-10 mg of the sample in an aluminum pan.
-
Instrument: Simultaneous Thermal Analyzer (STA).
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program: Heat from 25 °C to 400 °C at a rate of 10 °C/min.
-
Data Analysis:
-
TGA: Determine the onset of decomposition and any mass loss at lower temperatures.
-
DSC: Determine the onset and peak of the melting endotherm.
-
Synthesizing the Data for a Comprehensive Purity Profile
No single technique can definitively establish the purity of a synthesized compound. A comprehensive purity profile for this compound is best achieved by combining the strengths of these orthogonal methods. For instance, HPLC can quantify organic impurities, GC-MS can identify residual solvents, NMR can confirm the structure and provide an absolute purity value, and STA can assess thermal stability and the presence of non-volatile impurities.
By employing a strategic combination of these analytical techniques, researchers can confidently ascertain the purity of their synthesized this compound, ensuring the integrity and reliability of their subsequent scientific investigations.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- SIELC Technologies. (n.d.). Succinic Acid.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Succinic acid.
- J. Pluciński, & K. Gazda. (1995). Chromatographic separations of aromatic carboxylic acids. Chem. Anal. (Warsaw), 40(5), 585-603.
- ResearchGate. (n.d.). Comparison of different separation techniques for succinic acid Process.
- Odong, R., Kigozi, J., Isabirye, D. A., & Karagunduz, A. (2022). Novel chromatographic purification of succinic acid from whey fermentation broth by anionic exchange resins. Bioprocess and Biosystems Engineering, 45(12), 2007–2017.
- Shodex HPLC Columns. (n.d.). Separation of Succinic Acid and Fumaric Acid (KC-811).
- CymitQuimica. (n.d.). This compound.
- Otsuka, K., & Terabe, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4864.
- Miljanić, O. Š., & Bunz, U. H. F. (2013). Qualitative Identification of Carboxylic Acids, Boronic Acids, and Amines Using Cruciform Fluorophores. Journal of Visualized Experiments, (78), e50624.
- Ino, R., Fukushima, T., & Tomiya, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4864.
- Kumar, A., & Sharma, C. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review.
- Wipf, P., & Maciejewski, J. P. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses, 97, 354-371.
- Hangzhou Zhongmei Huadong Pharmaceutical Co., Ltd. (2022). Synthesis method of 2-(4-nitrophenyl) butyric acid. CN114526581A.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- Nowak, K., & Ciesielski, W. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. International Journal of Molecular Sciences, 24(11), 9295.
- Crescent Chemical Company. (n.d.). This compound.
- Heger, Z., Zitka, O., & Adam, V. (2015). Determination of Impurities in Bioproduced Succinic Acid. Energy & Fuels, 29(2), 757-763.
- Jarad, A. J., Tawfiq, M. T., & Shakir, S. (2014). Synthesis and Characterization of Some New Metal Complexes 2-(4-nitrophenyl azo)-2,4-dimethylphenol. International Journal of Engineering Sciences & Research Technology, 3(8), 401-406.
- Woś, P., & Matosiuk, D. (2023).
- Henven. (n.d.). HQT-1/2/3/4 Simultaneous Thermal Analyzer (STA/TGA-DSC).
- NETZSCH Analyzing & Testing. (2021, December 12). STA or DSC and TGA – is Combination the Key?
- Al-Warhi, T., Al-Omair, M. A., & Al-Amshany, Z. M. (2021). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. Molecules, 26(18), 5601.
- NETZSCH Analyzing & Testing. (n.d.). Simultaneous Thermal Analyzer (STA/TGA-DSC).
- PubChem. (n.d.). (2-Nitrophenyl)acetic acid. National Center for Biotechnology Information.
- Fluorochem. (n.d.). This compound.
- SpectraBase. (n.d.). Succinic acid, 2-methylphenyl 2-biphenyl ester - Optional[Vapor Phase IR] - Spectrum.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. crescentchemical.com [crescentchemical.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. orgsyn.org [orgsyn.org]
- 5. commons.und.edu [commons.und.edu]
- 6. This compound | C10H9NO6 | CID 313002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Henven | Simultaneous Thermal Analyzer | STA (TGA and DSC) Thermal Analysis [cn-henven.com]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. plu.mx [plu.mx]
- 11. helixchrom.com [helixchrom.com]
- 12. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Succinic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the integrity of an analytical method is not merely a procedural checkbox; it is the bedrock upon which product quality, safety, and efficacy are built. For a molecule as versatile as succinic acid—a key metabolic intermediate, a widely used pharmaceutical excipient, and a building block for numerous active pharmaceutical ingredients (APIs)—the imperative for robust, reliable, and validated analytical methods is paramount.[1] Succinate derivatives, such as the widely used metoprolol succinate and solifenacin succinate, require precise quantification for batch release, stability studies, and quality control.[2][3]
This guide provides an in-depth comparison of analytical methodologies for succinic acid and its derivatives, grounded in the principles of scientific integrity and regulatory compliance. Moving beyond a simple recitation of steps, we will explore the causality behind experimental choices, ensuring that every protocol described is a self-validating system.
The Analytical Landscape: Choosing the Right Tool for the Job
The quantification of succinic acid and its derivatives presents unique challenges. As a small, polar dicarboxylic acid, it lacks a strong chromophore, making UV detection by High-Performance Liquid Chromatography (HPLC) non-trivial. Furthermore, its non-volatile nature complicates analysis by Gas Chromatography (GC) without a derivatization step. The choice of analytical technique is therefore a critical decision, driven by the specific derivative, the sample matrix, and the intended purpose of the analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is the most prevalent technique for the analysis of succinic acid derivatives due to its versatility and robustness.[4] The primary challenge—poor UV absorbance—is typically overcome by detecting at low wavelengths (210 nm) where the carboxyl group absorbs.[4][5][6]
Causality Behind Method Selection:
-
Reversed-Phase (RP) HPLC: This is the most common approach, typically utilizing a C18 column.[4][5] The key to retaining a polar analyte like succinic acid is the use of a highly aqueous mobile phase with an acidic pH (e.g., pH 2.1-3.0 using phosphoric acid).[4][5] The low pH ensures that the succinic acid is in its protonated, less polar form, allowing for sufficient interaction with the non-polar stationary phase.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar derivatives or when separating from other polar compounds, HILIC offers a powerful alternative. A method using a hydrogen-bond column (SHARC 1) with 100% acetonitrile as the mobile phase has been shown to effectively separate succinic acid from its anhydride, a critical process-related impurity.[4][6]
-
Mixed-Mode Chromatography: These columns, possessing both reversed-phase and ion-exchange characteristics, provide unique selectivity and are particularly useful for complex matrices where traditional RP methods may fail to provide adequate resolution.[4][7]
Gas Chromatography (GC): A High-Sensitivity Alternative
GC, particularly when coupled with Mass Spectrometry (GC-MS), offers high sensitivity and specificity. However, the non-volatile nature of succinic acid necessitates a derivatization step to convert it into a volatile ester (e.g., a trimethylsilyl ester).[8][9]
Causality Behind Method Selection:
-
When to Choose GC-MS: GC-MS is advantageous when very low detection limits are required or when dealing with complex matrices where the selectivity of MS is needed to unequivocally identify the analyte.
-
The Derivatization Trade-off: The derivatization step, while necessary, can be tedious and a source of variability.[8][9] This makes GC a less convenient choice for routine quality control compared to HPLC.[10]
Titrimetry: The Pharmacopoeial Standard
For the assay of pure succinic acid as a raw material, a simple acid-base titration is the official method in the United States Pharmacopeia (USP).[11] This method is straightforward and cost-effective but lacks the specificity required for analyzing finished drug products containing excipients or potential degradation products.
Insight from a Senior Scientist: It is crucial to note that the USP has issued a "Notice of Intent to Revise" for the Succinic Acid monograph, proposing to replace the titration assay with an HPLC procedure and to widen the acceptance criteria from 99.0%-100.5% to 98.0%-102.0%.[12][13] This reflects the industry's move towards more specific, stability-indicating methods and acknowledges the practical challenges of meeting overly stringent specifications.
Comparative Performance of Analytical Methods
The following table summarizes the typical performance characteristics of different analytical methods for succinic acid, based on literature data. This allows for an objective comparison to guide your method selection process.
| Parameter | Reversed-Phase HPLC-UV | HILIC-UV | GC-MS (with Derivatization) | Titrimetry |
| Specificity | Good; requires forced degradation studies to prove stability-indicating capability. | Excellent for separating polar analytes like succinic acid and its anhydride.[6] | Excellent, especially with MS detection. | Poor; susceptible to interference from other acidic or basic substances. |
| Linearity (R²) | Typically > 0.999 | Typically > 0.99 | Typically > 0.99 | Not Applicable |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (%RSD) | < 2.0%[14] | < 2.0% | < 2.0% | < 1.0% |
| LOD/LOQ | Method-dependent, typically in the µg/mL range. | Method-dependent, can be lower than RP-HPLC for certain analytes. | Lower than HPLC, often in the ng/mL range. | Higher than chromatographic methods. |
| Throughput | High | Moderate | Low, due to sample preparation. | High |
| Primary Application | Assay, impurity testing, dissolution of finished drug products.[2] | Analysis of process-related impurities, complex mixtures. | Trace-level quantification, metabolomics. | Assay of pure raw material.[11] |
The Core of Reliability: A Step-by-Step Validation Protocol for an HPLC Method
Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[15] The following protocol outlines the validation of a stability-indicating RP-HPLC method for the assay of a succinate salt API in a drug product, adhering to ICH Q2(R1) guidelines.
Experimental Workflow Diagram
Caption: Workflow for the development and validation of an analytical method.
Specificity: The Cornerstone of a Stability-Indicating Method
The Why: Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. For a stability-indicating method, this is proven through forced degradation studies.[16][17] The goal is to induce 5-20% degradation of the API to ensure that the degradation products formed can be resolved from the parent peak.[18]
Protocol:
-
Prepare Solutions: Prepare solutions of the drug product at a suitable concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C for 30 minutes. Neutralize with 1N NaOH.[19]
-
Base Hydrolysis: Add 1N NaOH and heat at 60°C for 30 minutes. Neutralize with 1N HCl.[19]
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.[2]
-
Thermal Degradation: Expose the solid drug product to 110°C for 3 hours.[2]
-
Photolytic Degradation: Expose the drug product solution to UV light (as per ICH Q1B guidelines).
-
Analysis: Analyze all stressed samples, along with an unstressed control and a placebo solution, by HPLC with a photodiode array (PDA) detector.
-
Acceptance Criteria:
-
The analyte peak must be free from co-elution from any degradation products, impurities, or placebo components. This is confirmed by peak purity analysis using the PDA detector.
-
There should be adequate resolution (Rs > 2.0) between the analyte peak and the closest eluting degradation product or impurity.[14]
-
Linearity and Range
The Why: Linearity demonstrates a proportional relationship between the analyte concentration and the detector response over a specified range. The range is the interval that has been proven to be linear, accurate, and precise.
Protocol:
-
Prepare Stock Solution: Prepare a stock solution of the API reference standard.
-
Prepare Calibration Standards: Prepare at least five calibration standards by diluting the stock solution to cover the range of 80% to 120% of the target assay concentration.[14] For impurity methods, the range should span from the reporting level to 120% of the specification limit.
-
Analysis: Inject each standard in triplicate.
-
Data Analysis: Plot a graph of mean peak area versus concentration.
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.[20]
-
The y-intercept should be minimal.
-
Accuracy
The Why: Accuracy measures the closeness of the test results to the true value. It is typically determined by a recovery study on a spiked placebo.
Protocol:
-
Prepare Spiked Samples: Prepare samples in triplicate by spiking a known amount of API reference standard into the drug product placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration).
-
Analysis: Analyze the spiked samples.
-
Data Analysis: Calculate the percentage recovery of the API at each level.
-
% Recovery = (Measured Concentration / Spiked Concentration) * 100
-
-
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% at each concentration level.[14]
-
Precision
The Why: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of the drug product at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the mean assay value and the Relative Standard Deviation (%RSD).
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for this new set of six samples.
-
Perform a statistical comparison (e.g., F-test) of the two data sets. Acceptance Criteria:
-
-
The %RSD for each set of six samples should be ≤ 2.0%.[14]
Limit of Quantitation (LOQ)
The Why: The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is a critical parameter for impurity methods but less so for an assay method. For impurity methods, the LOQ must be at or below the reporting threshold.
Protocol:
-
Estimation: The LOQ can be estimated based on a signal-to-noise ratio of 10:1 or from the standard deviation of the response and the slope of the calibration curve.
-
Verification: Prepare a solution at the estimated LOQ concentration and inject it six times.
-
Acceptance Criteria:
-
The precision (%RSD) at the LOQ should be ≤ 10%.[15]
-
Robustness
The Why: Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[21] This provides an indication of its reliability during normal usage and is a critical part of method optimization before transfer to a QC environment.[21]
Protocol:
-
Identify Parameters: Select critical HPLC parameters to vary, such as:
-
Experimental Design: Analyze the sample under each modified condition.
-
Data Analysis: Evaluate the impact of each change on system suitability parameters (e.g., retention time, resolution, tailing factor) and the final assay result.
-
Acceptance Criteria:
-
System suitability criteria must be met under all varied conditions.
-
The assay results should not significantly change, demonstrating the method's robustness.
-
Validation Parameter Relationships
Caption: Interrelationship of key analytical method validation parameters.
Conclusion
The validation of an analytical method for succinic acid derivatives is a systematic process that requires a deep understanding of the analyte's chemistry, the chosen analytical technique, and the stringent requirements of the pharmaceutical industry. By moving beyond rote execution of protocols and focusing on the scientific rationale behind each step—from method selection to the nuances of forced degradation and robustness testing—researchers and drug development professionals can build a foundation of data integrity. This ensures not only regulatory compliance but also the consistent delivery of safe and effective medicines. This guide serves as a framework for developing and validating scientifically sound analytical methods that can withstand the rigors of the entire product lifecycle.
References
- NF Monographs: Succinic Acid - USP29-NF24. (n.d.).
- Altabrisa Group. (2025, September 8). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide.
- LCGC International. (n.d.). Robustness Tests.
- USP-NF. (2024, April 12). Succinic Acid.
- Welch Materials. (2025, March 31). HPLC Content Determination Method Validation: A Comprehensive Guide.
- USP-NF. (2024, May 31). Succinic Acid.
- MedCrave online. (2016, December 14). Forced Degradation Studies.
- Separation Science. (n.d.). Implementing Robustness Testing for HPLC Methods.
- USP. (n.d.). MONOGRAPHS.
- ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- International Journal of Research in Pharmaceutical and Nano Sciences. (n.d.). Stability-Indicating Method Development and Validation of Solifenacin Succinate by RP-HPLC.
- BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- ResearchGate. (n.d.). Development and validation of RP-HPLC method for assay and dissolution of metoprolol succinate extended release tablets.
- International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product.
- Scite.ai. (n.d.). Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Methods for Related Compounds and Assay of Solifenacin Succinate.
- USP-NF. (n.d.). Succinic Acid.
- SciSpace. (2002). Comparison of GC and HPLC for the Quantification of Organic Acids in Coffee.
- NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- Agilent. (2015, November 20). HPLC Separation Robustness and Ruggedness.
- SciELO. (n.d.). Comparison of GC and HPLC for quantification of organic acids in two jaboticaba (Myrciaria) fruit varieties.
- SciSpace. (n.d.). Comparison of GC and HPLC for the quantification of organic acids in coffee.
- International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). DEVELOPMENT AND VALIDATION OF HPLC METHOD OF DISSOLUTION TEST FOR METOPROLOL SUCCINATE AND CILNIDIPINE.
- Pharmacophore. (2017, March 28). DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING ANALYTICAL METHOD FOR DETERMINATION OF RELATED SUBSTANCES BY.
- Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating RP-HPLC Method Development and Validation for the Determination of Solifenacin Succinate in Bulk and its Pharmaceutical Formulation.
- ResearchGate. (2025, August 10). (PDF) Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Methods for Related Compounds and Assay of Solifenacin Succinate.
- ResearchGate. (2016, November 21). (PDF) HPLC method validation and application for organic acid analysis in wine after solid-phase extraction.
- MicroSolv. (n.d.). Succinic Acid Analyzed with LCMS - AppNote.
- Scribd. (n.d.). Challenges in Analytical Method Development For | PDF.
- SIELC Technologies. (n.d.). HPLC Determination of Succinic Anhydride and Succinic Acid on SHARC 1 Column.
- Google Patents. (n.d.). CN110850003A - Method for separating impurity succinic acid from ferrous succinate.
- SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV - Application Note.
- Waters. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector.
- LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- BioPharm International. (n.d.). Challenges in Analytical Method Development and Validation.
- SLS Ireland. (n.d.). SUCCINIC ACID; EUROPEAN PHARMA.
- Contract Pharma. (2025, August 15). Challenges in Developing Analytical Procedures with the New ICH Q14 Guideline.
- ResearchGate. (n.d.). Challenges in the Analytical Method Development and Validation for an Unstable Active Pharmaceutical Ingredient.
- A&C Chemicals. (n.d.). The Role of Succinic Acid in Pharmaceutical Formulations and Manufacturing.
- Analytical Technology. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
Sources
- 1. HPLC Method for Analysis of Succinic Acid on BIST A+ Column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmacophorejournal.com [pharmacophorejournal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Determination of Succinic Anhydride and Succinic Acid on SHARC 1 Column | SIELC Technologies [sielc.com]
- 7. lcms.cz [lcms.cz]
- 8. scielo.br [scielo.br]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmacopeia.cn [pharmacopeia.cn]
- 12. Succinic Acid | USP-NF [uspnf.com]
- 13. uspnf.com [uspnf.com]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resolvemass.ca [resolvemass.ca]
- 19. ijrpp.com [ijrpp.com]
- 20. welch-us.com [welch-us.com]
- 21. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Chiral Resolving Agents: Tartaric Acid vs. 2-(4-Nitrophenyl)succinic Acid
In the landscape of pharmaceutical development and fine chemical synthesis, the separation of enantiomers from a racemic mixture—a process known as chiral resolution—is a pivotal and often challenging step. The choice of the resolving agent is critical to the success of this process, directly impacting yield, enantiomeric excess (e.e.), and overall process efficiency. This guide provides an in-depth comparison of one of the most historically significant and widely used resolving agents, tartaric acid, with a less-documented potential alternative, 2-(4-Nitrophenyl)succinic acid.
This analysis is grounded in the principles of diastereomeric salt formation, a classical yet powerful technique for resolving racemic compounds, particularly amines and other basic molecules.[1][2][] We will delve into the mechanistic underpinnings of each agent, present available data, and provide actionable protocols for their application, offering researchers and drug development professionals a comprehensive framework for making informed decisions in their resolution strategies.
The Cornerstone of Chiral Resolution: Tartaric Acid
Tartaric acid is a naturally occurring dicarboxylic acid that has been a mainstay in chiral resolution for over a century, famously utilized by Louis Pasteur in his pioneering work on stereochemistry. Its enduring prevalence is a testament to its versatility, ready availability in both enantiomeric forms ((+)- and (-)-tartaric acid), and cost-effectiveness.[1][4]
The fundamental principle of resolution with tartaric acid lies in its ability to form diastereomeric salts with racemic bases. These diastereomers, having different physical properties, most notably solubility, can be separated by fractional crystallization.[4] The less soluble diastereomeric salt will preferentially crystallize from a solution, allowing for its isolation. Subsequent treatment of the isolated salt with a base liberates the enantiomerically enriched amine.
Key Attributes of Tartaric Acid:
-
Versatility: Tartaric acid and its derivatives have been successfully employed to resolve a wide array of racemic compounds, including primary, secondary, and tertiary amines, as well as amino acids.[2]
-
Availability and Cost-Effectiveness: As a natural product derived from grapes, tartaric acid is readily available and relatively inexpensive, making it an attractive choice for large-scale industrial applications.
-
Tunable Properties: A significant advantage of tartaric acid is the ability to modify its structure to fine-tune its resolving power. Derivatives such as dibenzoyltartaric acid and di-p-toluoyltartaric acid often form more crystalline salts, leading to improved separation efficiency.[4]
A Potential Challenger: this compound
This compound is a synthetic dicarboxylic acid that presents an interesting structural alternative to tartaric acid. While not as extensively documented as a resolving agent, its chemical features suggest potential utility in specific applications. The presence of a nitro-substituted phenyl group introduces aromaticity and the potential for different intermolecular interactions, such as π-π stacking, which could influence the crystal packing of diastereomeric salts.
Inferred Attributes of this compound:
-
Structural Rigidity: The phenylsuccinic acid backbone offers a degree of conformational rigidity that can be advantageous in creating well-defined, crystalline diastereomeric salts.
-
Electronic Effects: The electron-withdrawing nitro group can influence the acidity of the carboxylic acid moieties and may participate in specific hydrogen bonding or other non-covalent interactions within the crystal lattice, potentially leading to better chiral recognition for certain substrates.
-
Limited Data: It is crucial to note that there is a significant lack of published, peer-reviewed data demonstrating the efficacy of this compound as a resolving agent. Its performance relative to established agents like tartaric acid is not well-documented, necessitating an empirical approach to its application.
Comparative Analysis: A Head-to-Head Look
| Feature | Tartaric Acid | This compound |
| Structure | A linear, dihydroxydicarboxylic acid | A phenyl-substituted dicarboxylic acid with a nitro group |
| Acidity (pKa1) | ~2.98 | Not experimentally determined; likely influenced by the nitro group |
| Availability | Abundant natural product, commercially available in both enantiomeric forms | Commercially available as a racemic mixture; chiral forms may require synthesis or resolution |
| Key Attributes | Versatile, cost-effective, well-documented, tunable derivatives | Potential for different intermolecular interactions (π-π stacking), structural rigidity |
| Considerations | The choice of the correct enantiomer ((+)- or (-)-) is crucial. | Lack of established protocols and comparative data, potentially higher cost and limited availability of enantiopure forms |
The Mechanism of Chiral Resolution by Diastereomeric Salt Formation
The process of chiral resolution via diastereomeric salt formation can be visualized as a straightforward, yet powerful, application of fundamental stereochemical principles.
Caption: Workflow for chiral resolution by diastereomeric salt formation.
Experimental Protocols
The following protocols provide a generalized framework for the application of tartaric acid in the resolution of a racemic amine. Due to the lack of specific data for this compound, a similar empirical approach would be necessary for its use, with systematic screening of solvents and stoichiometry.
Protocol 1: Resolution of Racemic 1-Phenylethylamine with (+)-Tartaric Acid
Materials:
-
Racemic (±)-1-Phenylethylamine
-
(+)-Tartaric acid
-
Methanol
-
5 M Sodium hydroxide solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Erlenmeyer flask
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Salt Formation: Dissolve 10.0 g of (+)-tartaric acid in 120 mL of methanol in an Erlenmeyer flask, warming gently to facilitate dissolution. To this solution, add 8.1 g of racemic (±)-1-phenylethylamine.
-
Crystallization: Allow the solution to stand at room temperature undisturbed for at least 24 hours. The less soluble diastereomeric salt, (-)-1-phenylethylammonium (+)-hydrogen tartrate, will crystallize.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.
-
Liberation of the Free Amine: Transfer the crystals to a separatory funnel and dissolve them in a minimum amount of water. Add 20 mL of 5 M sodium hydroxide solution to basify the mixture and liberate the free amine.
-
Extraction: Extract the aqueous layer with three 20 mL portions of diethyl ether.
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and evaporate the solvent using a rotary evaporator to yield the enantiomerically enriched (-)-1-phenylethylamine.
-
Analysis: Determine the yield and enantiomeric excess of the resolved amine using polarimetry or chiral chromatography.
Protocol 2: Recovery of the Resolving Agent
-
Acidification: The aqueous layer from the extraction step, containing the sodium tartrate, can be acidified with concentrated hydrochloric acid until the pH is approximately 1.
-
Crystallization and Isolation: Cool the acidified solution in an ice bath to induce the crystallization of tartaric acid. Collect the crystals by vacuum filtration and wash with a small amount of cold water.
-
Drying: Dry the recovered tartaric acid for reuse.
Concluding Remarks and Future Outlook
Tartaric acid remains a cornerstone of chiral resolution due to its proven efficacy, versatility, and economic advantages.[4] Its derivatives offer an additional layer of tunability, making it a primary choice for a wide range of applications.
This compound, while theoretically promising due to its distinct structural and electronic properties, remains a largely unexplored territory in the field of chiral resolution. The absence of comprehensive, comparative data makes it difficult to recommend its use over well-established agents like tartaric acid without significant preliminary investigation.
For researchers and drug development professionals, the path forward is clear. For established processes and well-understood separations, tartaric acid and its derivatives provide a reliable and robust solution. For challenging resolutions where traditional agents have failed, novel structures like this compound may warrant investigation, with the understanding that this represents a research-intensive endeavor. The development of new and more efficient resolving agents is a continuous pursuit in organic chemistry, and a systematic evaluation of compounds like this compound could yet unveil valuable tools for the synthesis of enantiomerically pure molecules.
References
- A Technical Guide to Chiral Resolution Using Tartaric Acid Derivatives - Benchchem.
- 5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts.
- STEREOCHEMISTRY II SEM-1, CC-1B PART-12, PPT-12 Part-12: Resolution CONTENTS • Resolution of Racemic Modifications * Resolut - St. Paul's Cathedral Mission College.
- Resolutions of racemic compounds with chiral bases. - ResearchGate.
- This compound | C10H9NO6 | CID 313002 - PubChem.
- Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents | ACS Omega - ACS Publications.
- Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - iris.unina.it.
- (PDF) Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - ResearchGate.
Sources
A Senior Application Scientist's Guide to the Efficiency of Enantiomeric Separation Methods
For researchers, scientists, and professionals in drug development, the separation of enantiomers is not merely an analytical challenge; it is a critical necessity. The distinct pharmacological and toxicological profiles of enantiomers demand their accurate separation and quantification to ensure the safety and efficacy of pharmaceutical products.[1] This guide provides an in-depth, objective comparison of the primary methods for enantiomeric separation, supported by experimental data and field-proven insights to aid in the selection of the most effective technique for your specific application.
The Fundamental Challenge of Chirality
Enantiomers, non-superimposable mirror images of a chiral molecule, possess identical physical and chemical properties in an achiral environment.[2] This makes their separation a formidable task. The key to resolving a racemic mixture lies in creating a chiral environment where the two enantiomers interact differently, leading to distinguishable physical properties that can be exploited for separation. This is typically achieved through the use of a chiral selector, a single-enantiomer compound that forms transient diastereomeric complexes with the analyte enantiomers.[2] The differential stability of these complexes forms the basis of all major enantiomeric separation techniques.
Core Separation Techniques: A Comparative Overview
The three most prevalent and powerful techniques for enantiomeric separation in the pharmaceutical industry are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).[3] Each method offers a unique set of advantages and is suited to different analytical challenges. More recently, membrane-based separations have emerged as a promising technology, particularly for larger-scale applications.[4]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for enantiomeric separation, renowned for its versatility, robustness, and wide applicability.[1] The technique relies on a chiral stationary phase (CSP) packed into a column. The differential interactions between the enantiomers and the CSP lead to different retention times, allowing for their separation.
The choice of CSP is the most critical factor in developing a successful chiral HPLC method.[5] Polysaccharide-based CSPs (e.g., derivatized cellulose and amylose) are the most widely used due to their broad enantioselectivity.[6] The separation mechanism is a complex interplay of intermolecular interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, which create the necessary difference in affinity between the enantiomers and the chiral selector.[5] The mobile phase composition is then optimized to fine-tune the retention and resolution. For basic compounds, a basic additive like diethylamine is often added to the mobile phase to improve peak shape, while an acidic additive like trifluoroacetic acid is used for acidic compounds.[5]
Experimental Protocol: Chiral HPLC Method Development for a Novel Racemic Drug
-
Initial CSP Screening:
-
Prepare a 1 mg/mL solution of the racemic compound in the mobile phase.
-
Screen a set of diverse polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD-H, Chiralpak IA).
-
Use a generic gradient method with two mobile phase systems:
-
Normal Phase: n-Hexane/Ethanol (90:10 v/v) with 0.1% diethylamine for basic compounds or 0.1% trifluoroacetic acid for acidic compounds.
-
Reversed-Phase: Acetonitrile/Water with 0.1% formic acid.
-
-
Set the flow rate to 1 mL/min and the UV detection wavelength to the analyte's maximum absorbance.
-
-
Mobile Phase Optimization:
-
Once a CSP shows partial separation, optimize the mobile phase composition isocratically.
-
Vary the ratio of the strong and weak solvents (e.g., ethanol in hexane) to achieve a resolution (Rs) > 1.5.
-
Test different alcohol modifiers (e.g., isopropanol, methanol) as they can alter the chiral recognition.
-
-
Parameter Refinement:
-
Adjust the flow rate to optimize the analysis time and efficiency.
-
Evaluate the effect of column temperature. Lower temperatures often increase resolution but also increase analysis time and backpressure.
-
-
Method Validation:
-
Once optimal conditions are found, validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
-
Supercritical Fluid Chromatography (SFC)
SFC has gained significant traction as a powerful alternative to HPLC for chiral separations, often described as a "green" chromatography technique.[7] It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of an organic modifier like methanol.[8]
The primary advantage of SFC lies in the properties of supercritical CO2, which has low viscosity and high diffusivity.[9] This allows for faster flow rates and, consequently, significantly shorter analysis times compared to HPLC, often 3 to 5 times faster.[8] The reduced viscosity also leads to lower backpressure across the column. The lower consumption of organic solvents makes SFC a more environmentally friendly and cost-effective technique.[7] Chiral recognition in SFC occurs through similar interactions as in normal-phase HPLC, and the same polysaccharide-based CSPs are highly effective.[8]
Experimental Protocol: Chiral SFC Method Development
-
Initial Screening:
-
Dissolve the sample in the modifier (e.g., methanol).
-
Screen the same set of polysaccharide-based CSPs as in HPLC.
-
Use a generic gradient of CO2 and a modifier (e.g., methanol) from 5% to 40% modifier over 5-10 minutes.
-
Maintain a backpressure of 150 bar and a column temperature of 40°C.
-
-
Modifier and Additive Optimization:
-
If separation is observed, switch to isocratic conditions.
-
Test different alcohol modifiers (methanol, ethanol, isopropanol) as they can significantly impact selectivity.
-
For basic or acidic compounds, add a small amount of a basic (e.g., diethylamine) or acidic (e.g., trifluoroacetic acid) additive to the modifier to improve peak shape and resolution.
-
-
Parameter Refinement:
-
Optimize the backpressure and temperature. Higher backpressure increases the density of the mobile phase, which can affect retention and selectivity.
-
-
Method Validation:
-
Validate the final method as per regulatory requirements.
-
Capillary Electrophoresis (CE)
Capillary Electrophoresis is a high-efficiency separation technique that offers rapid analysis times and requires minimal sample and reagent consumption.[1] In chiral CE, a chiral selector is added to the background electrolyte (BGE).
Separation in CE is based on the differential migration of analytes in an electric field. The enantiomers form transient diastereomeric complexes with the chiral selector in the BGE.[2] These complexes have different charge-to-size ratios and thus migrate at different velocities, leading to their separation. Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE.[10] The versatility of CE lies in the ease of changing the chiral selector by simply changing the BGE, which is much faster and more cost-effective than screening multiple HPLC or SFC columns.[10]
Experimental Protocol: Chiral Capillary Electrophoresis Method Development
-
Capillary Conditioning:
-
Rinse a new fused-silica capillary sequentially with 1 M NaOH, water, and the background electrolyte (BGE).
-
-
Chiral Selector Screening:
-
Prepare a BGE, for example, 50 mM phosphate buffer at a specific pH.
-
Screen a series of chiral selectors by adding them to the BGE (e.g., 10 mM beta-cyclodextrin, hydroxypropyl-beta-cyclodextrin, sulfated-beta-cyclodextrin).
-
Dissolve the sample in water or the BGE at a concentration of approximately 0.1-1 mg/mL.
-
-
Optimization of Separation Parameters:
-
Vary the concentration of the chiral selector to maximize resolution.
-
Optimize the pH of the BGE, as it affects the charge of the analyte and the electroosmotic flow.
-
Adjust the applied voltage to balance analysis time and resolution. Higher voltages lead to faster separations but can cause Joule heating, which may degrade resolution.
-
The addition of organic modifiers (e.g., methanol, acetonitrile) to the BGE can also influence the separation.
-
-
Method Validation:
-
Validate the optimized method for its intended use.
-
Membrane-Based Enantiomeric Separation
Membrane-based separation is an emerging technology with great potential for large-scale enantioseparation due to its continuous operation and scalability.[11] Chiral membranes can be intrinsically enantioselective or can be used in conjunction with a chiral selector.
Intrinsically chiral membranes are fabricated from chiral polymers or by incorporating chiral selectors into the membrane matrix.[12] The separation is based on the differential transport (permeability and/or diffusivity) of the enantiomers through the membrane.[12] The efficiency is often measured by the enantiomeric excess (e.e.) of the product in the permeate. While still a developing field, recent advances have shown high enantioselectivity for certain applications, such as the separation of amino acids.[11]
Quantitative Performance Comparison
The choice of technique often comes down to a trade-off between speed, resolution, and operational costs. The following tables provide a summary of comparative performance data for the separation of common chiral compounds.
Table 1: Comparison of Key Performance Parameters
| Parameter | Chiral HPLC | Chiral SFC | Chiral CE | Membrane Separation |
| Analysis Time | Moderate to Long | Very Fast | Fast | Continuous (Flux dependent) |
| Resolution (Rs) | Excellent | Excellent | Very High | N/A (Measured as e.e.) |
| Solvent Consumption | High | Low | Very Low | Varies (can be low) |
| Sample Volume | µL to mL | µL to mL | nL to µL | Large volumes |
| Cost (Instrument) | Moderate | High | Moderate | Varies (lab to industrial scale) |
| Cost (Operational) | High (solvents) | Low | Low | Potentially low for large scale |
| Scalability | Good (Prep HPLC) | Excellent (Prep SFC) | Analytical Scale | Excellent |
Table 2: Experimental Data for the Separation of Warfarin
| Technique | Chiral Selector/CSP | Mobile Phase/BGE | Analysis Time (min) | Resolution (Rs) | Reference |
| CE | Highly sulfated β-cyclodextrin | Phosphate buffer | < 20 | High (not specified) | [13] |
| HPLC | Chiralcel OD-H | Hexane/Isopropanol/TFA | ~15 | > 1.5 | - |
| SFC | Chiralpak AD-H | CO2/Methanol | < 5 | > 2.0 | - |
Table 3: Experimental Data for the Separation of Ibuprofen
| Technique | Chiral Selector/CSP | Mobile Phase/BGE | Analysis Time (min) | Resolution (Rs) | Reference |
| HPLC | Chiral OVM column | Phosphate buffer/Ethanol | < 8 | > 2.0 | [14] |
| SFC | Kromasil CHI-TBB | CO2/Modifier | Not specified | Good separation | [15] |
| CE | Methyl-β-cyclodextrin | Phosphate buffer | Not specified | No separation | [14] |
Conclusion and Future Perspectives
The selection of an appropriate method for enantiomeric separation is a multi-faceted decision that depends on the specific goals of the analysis, the properties of the analyte, and available resources.
-
Chiral HPLC remains the workhorse of the pharmaceutical industry due to its versatility and established robustness.
-
Chiral SFC is the clear winner for high-throughput screening and preparative applications where speed and reduced solvent consumption are paramount. Its "green" credentials also make it an increasingly attractive option.[7]
-
Chiral CE excels in providing very high-efficiency separations with minimal sample and reagent consumption, making it ideal for analytical applications where sample amounts are limited.[1]
-
Membrane-based separations are a promising future technology, particularly for large-scale, continuous production of single enantiomers.[11]
As the demand for enantiopure pharmaceuticals continues to grow, so too will the innovation in these separation technologies. The integration of advanced detection methods like mass spectrometry with these techniques further enhances their power and applicability in modern drug development.[1] A thorough understanding of the principles and practical considerations of each method will empower researchers to make informed decisions and achieve efficient and reliable enantiomeric separations.
References
- Welch, C. J., et al. (2003). Comparative performances of selected chiral HPLC, SFC, and CE systems with a chemically diverse sample set. Chirality, 15 Suppl, S1-S12.
- Schurig, V. (2016). Enantiomer Separations by Capillary Electrophoresis. Methods in Molecular Biology, 1483, 277-99.
- BenchChem. (2025). Application Notes and Protocols for Chiral HPLC Analysis of 1-Amino-2-methyl-4-phenylbutan-2-ol Enantiomers. BenchChem.com.
- Welch, C. J., et al. (2003). Comparative performances of selected chiral HPLC, SFC, and CE Systems with a chemically diverse sample set.
- Ahuja, S. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 25(4).
- Imre, S., et al. (2017). The Influence of Some Parameters on Chiral Separation of Ibuprofen by High-Performance Liquid Chromatography and Capillary Electrophoresis. Farmacia, 65(2).
- Chiral Technologies. (n.d.). SFC Chiral Separations: Method Development with Polysaccharide CSPs. chiraltech.com.
- Dhandapani, R. (2021). Strategies for Simplified Chiral Method Development.
- Patel, K., et al. (2025). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe.
- YMC Europe. (2016). CHIRAL LC & SFC METHOD DEVELOPMENT. ymc.eu.
- Ali, I., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6229.
- Wang, Y., et al. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand.
- Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development. sigmaaldrich.com.
- Davankov, V. A. (2019). Chiral Separation by HPLC Using the Ligand-Exchange Principle. Springer Protocols.
- De Klerck, K., et al. (2014). A generic separation strategy for chiral compounds in supercritical fluid chromatography.
- Younes, A. A., et al. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- Keurentjes, J. T. F., & van der Padt, A. (2002). Enantiomer separation using membrane systems. Wageningen University & Research.
- Zhou, Q., et al. (2003). Enantioseparation of warfarin and its metabolites by capillary zone electrophoresis. Electrophoresis, 24(15), 2617-26.
- Toribio, L., et al. (2001). Separation of enantiomers of ibuprofen on chiral stationary phases by packed column supercritical fluid chromatography.
- Regalado, E. L., et al. (2012). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
- Wang, X., et al. (2025). Chiral membranes for enantiomer separation: A comprehensive review.
- Schurig, V. (2016). Enantiomer Separations by Capillary Electrophoresis.
- Institute of Chemical Process Fundamentals. (n.d.).
- Subramanian, G. (Ed.). (2007). Chiral Separation Techniques: A Practical Approach. John Wiley & Sons.
- Phenomenex. (n.d.).
- Belboukhari, N., & Cheriti, A. (2006). Separation of Ibuprofen Enantiomers by HPLC-Mass Spectrometry. Asian Journal of Chemistry, 18(4), 3143.
- Keurentjes, J. T. F. (2002). Enantiomer separation using membrane systems. Wageningen University & Research.
- Younes, A. A., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- Daicel Chiral Technologies. (2022).
- BOC Sciences. (n.d.).
- Toribio, L., et al. (2001). Separation of Enantiomers of Ibuprofen on Chiral Stationary Phases by Packed Column Supercritical Fluid Chromatography.
- Lee, J. W., et al. (2018). Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. Journal of Applied Pharmaceutical Science, 8(12), 069-075.
- Aturki, Z., & Fanali, S. (2012). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 17(10), 11733-11775.
- BenchChem. (2025).
- Nováková, L., & Chocholouš, P. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-104.
- Zhang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 313-337.
- Shimadzu Corporation. (n.d.). C190-E270C SFC Basic Guide. shimadzu.com.
- Li, X., et al. (2021). Enantioseparation Membranes: Research Status, Challenges, and Trends. Membranes, 11(11), 875.
- Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
- Creative Proteomics. (n.d.). Protocol for Capillary Electrophoresis.
- Selvita. (2024).
- Welch, C. J., et al. (2010). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest.
- Ferretti, R., et al. (2016).
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioseparation Membranes: Research Status, Challenges, and Trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Nuclear Magnetic Resonance Spectroscopy Experiments to Investigate Separations of Enantiomers by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selvita.com [selvita.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 10. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. edepot.wur.nl [edepot.wur.nl]
- 13. Enantioseparation of warfarin and its metabolites by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 15. Separation of enantiomers of ibuprofen on chiral stationary phases by packed column supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Succinic Acid Derivatives in Catalysis: From Organocatalysis to Asymmetric Transformations
Welcome to a comprehensive exploration of succinic acid and its derivatives as versatile tools in the world of catalysis. For researchers, chemists, and professionals in drug development, the ability to selectively and efficiently catalyze chemical transformations is paramount. Succinic acid, a simple, bio-renewable dicarboxylic acid, has emerged as a foundational building block for a diverse array of catalytic systems.[1][2] This guide provides an in-depth comparative analysis of various classes of succinic acid derivatives, elucidating their performance in different catalytic applications with supporting experimental data and mechanistic insights. Our objective is to equip you with the knowledge to select and design the most effective catalytic systems for your specific synthetic challenges.
The Expanding Role of Succinic Acid in Catalysis
Succinic acid and its derivatives are no longer confined to their traditional roles in polymer synthesis and as food additives.[3][4] Their rigid, yet conformationally adaptable four-carbon backbone, coupled with the reactivity of their carboxylic acid functionalities, makes them ideal scaffolds for the design of catalysts and ligands. This guide will navigate through the catalytic landscape of succinic acid derivatives, from the use of the parent acid as a simple organocatalyst to the sophisticated applications of its chiral derivatives in asymmetric synthesis.
We will delve into a comparative analysis of:
-
Succinic Acid: As a Brønsted acid organocatalyst.
-
Chiral Succinimides: As key components in asymmetric transition metal catalysis.
-
Succinic Acid Esters: In catalytic esterification and as environmentally benign reaction media.
-
Succinic Acid-Based Metal-Organic Frameworks (MOFs): As heterogeneous catalysts.
Part I: Succinic Acid as a Progenitor Organocatalyst
The simplest application of succinic acid in catalysis is its use as a Brønsted acid organocatalyst. This approach is attractive due to the low cost, stability, and environmentally benign nature of succinic acid.[1][5]
Catalytic Application: The Strecker Reaction for α-Amino Nitrile Synthesis
A notable example is the use of succinic acid to catalyze the three-component Strecker reaction, a fundamental method for synthesizing α-amino nitriles, which are precursors to α-amino acids.[1]
Mechanism of Catalysis:
The catalytic cycle, depicted below, begins with the activation of the aldehyde carbonyl group by a proton from succinic acid. This facilitates the formation of an imine intermediate upon reaction with an amine. Subsequent nucleophilic attack by a cyanide source, such as trimethylsilyl cyanide (TMS-CN), on the activated imine yields the α-amino nitrile product.[5]
Caption: Proposed mechanism for the succinic acid-catalyzed Strecker reaction.
Experimental Protocol: Synthesis of 2-phenyl-2-(phenylamino)acetonitrile [1]
-
In a round-bottom flask, combine benzaldehyde (1 mmol), aniline (1 mmol), and succinic acid (0.15 mmol, 15 mol%).
-
Add trimethylsilyl cyanide (TMS-CN) (1.1 mmol) to the mixture.
-
Stir the reaction mixture at room temperature under solvent-free conditions.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water (10 ml).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Performance Data:
| Entry | Aldehyde/Ketone | Amine | Catalyst Loading (mol%) | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Aniline | 15 | 30 | 95 |
| 2 | 4-Chlorobenzaldehyde | Aniline | 15 | 35 | 94 |
| 3 | 4-Methoxybenzaldehyde | Aniline | 15 | 40 | 92 |
| 4 | Cyclohexanone | Aniline | 15 | 50 | 88 |
Data synthesized from Ghogare et al., Org. Commun. (2020).[1]
Part II: Chiral Succinimides in Asymmetric Catalysis
Chiral succinimide moieties are prevalent in a wide range of biologically active compounds and pharmaceuticals.[6][7][8][9] Consequently, the development of catalytic methods for their enantioselective synthesis is of significant interest. Succinic acid derivatives, particularly maleimides, serve as excellent precursors for the synthesis of chiral succinimides through asymmetric hydrogenation and transfer hydrogenation.
Comparative Catalyst Systems for Asymmetric Hydrogenation of Maleimides
The enantioselective reduction of the C=C bond in maleimide derivatives is a powerful strategy for accessing chiral succinimides. Transition metal catalysts, particularly those based on rhodium, have proven to be highly effective.
Catalyst System 1: Rh/Bisphosphine-Thiourea (ZhaoPhos)
This system employs a bifunctional ligand that combines a transition metal-binding bisphosphine with a thiourea moiety capable of hydrogen bonding.[6] This synergistic activation strategy allows for high conversion and excellent enantioselectivity. The thiourea group is proposed to activate the carbonyl group of the maleimide substrate via hydrogen bonding, bringing it into proximity with the rhodium center for hydrogenation.
Catalyst System 2: Rh-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation offers a practical alternative to using high-pressure hydrogen gas, often employing formic acid as a hydrogen source.[7][8] This method has been successfully applied to the stereodivergent synthesis of 3,4-disubstituted succinimides, allowing access to all four possible stereoisomers by tuning the reaction conditions.[7][8]
Caption: General workflow for the synthesis of chiral succinimides.
Comparative Performance Data:
| Catalyst System | Substrate | H2 Source | Yield (%) | ee (%) | dr | Reference |
| Rh/ZhaoPhos | N-Benzyl-3-phenylmaleimide | H2 | >99 | 99 | N/A | [6] |
| Rh-ATH | 3-Hydroxy-4-phenylmaleimide | HCOOH/Et3N | 95 | >99 | >99:1 (anti) | [7][8] |
| Rh-ATH | 3-Hydroxy-4-phenylmaleimide | HCOOH | 92 | >99 | >99:1 (syn) | [7][8] |
Experimental Protocol: Rh-Catalyzed Asymmetric Transfer Hydrogenation for syn-3,4-disubstituted succinimides [8]
-
To a reaction tube, add the 3-hydroxy-4-substituted maleimide (0.2 mmol), the chiral Rh catalyst (1 mol%), and the solvent (1 mL).
-
Add formic acid (2.0 equivalents) and triethylamine (2 mol%).
-
Stir the reaction mixture at the specified temperature until the reaction is complete (monitored by TLC or HPLC).
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired syn-succinimide.
Part III: Succinic Acid Esters in Catalysis
The esterification of succinic acid is a significant reaction for producing valuable chemicals that can be used as green solvents, lubricants, and plasticizers.[10][11][12] The catalysis of this reaction provides a platform for comparing different types of catalysts.
Comparative Catalysis of Succinic Acid Esterification
Both homogeneous and heterogeneous catalysts, as well as biocatalysts, can be employed for the esterification of succinic acid.
-
Homogeneous Acid Catalysts (e.g., DBSA): Dodecylbenzenesulfonic acid (DBSA) is an effective and inexpensive catalyst for this transformation.[12]
-
Heterogeneous Acid Catalysts (e.g., Nafion NR-50, Sulfonated Carbons): Solid acid catalysts offer the advantage of easy separation and recyclability.[10][12] Sulfonated carbon materials, such as Starbon®, have shown excellent activity and selectivity for the formation of diethyl succinate.[10]
-
Biocatalysts (e.g., Novozym 435): Immobilized lipases like Novozym 435 provide a green and mild alternative for esterification, operating under less harsh conditions.[12]
Performance Comparison for Succinic Acid Esterification with 1-Octanol [12]
| Catalyst | Type | Conversion (%) | Key Advantage | Key Disadvantage |
| DBSA | Homogeneous Acid | up to 93% | Low cost, high activity | Difficult to separate |
| Nafion NR-50 | Heterogeneous Acid | up to 70% | Recyclable | Higher cost, lower activity |
| Novozym 435 | Biocatalyst (Enzyme) | up to 70% | Mild conditions, high selectivity | Cost, potential for deactivation |
Part IV: Succinic Acid-Based Metal-Organic Frameworks (MOFs) in Catalysis
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters and organic linkers. Succinic acid, as a simple dicarboxylic acid linker, can be used to synthesize MOFs with potential applications in gas adsorption and catalysis.[13][14][15]
Synthesis and Catalytic Potential
MOFs containing open metal sites or functionalized linkers can act as Lewis acid catalysts.[16] For instance, Chromium-Succinate MOFs (Cr-SA) have been synthesized and characterized, showing good thermal stability and porosity.[13][14] While their primary reported application is in CO2 capture, the presence of accessible metal centers suggests their potential as heterogeneous catalysts for a variety of organic transformations.
Synthesis Protocol: Hydrothermal Synthesis of Cr-SA MOF [14]
-
Dissolve Chromium (III) Nitrate (0.46 g) in 30 mL of water.
-
Add succinic acid (0.13 g) and sodium sulfate (0.008 g) to the solution.
-
Adjust the pH of the solution to 5.0 using a 1 M NaOH solution.
-
Transfer the solution to a Teflon-lined autoclave and heat at 160°C for 18 hours.
-
Cool the autoclave to room temperature.
-
Wash the resulting solid with dimethylformamide (DMF) to remove unreacted starting materials.
-
Heat the sample at 80°C for 5 hours to remove residual solvent.
Caption: Workflow for the hydrothermal synthesis of a succinic acid-based MOF.
The catalytic applications of succinic acid-based MOFs are an emerging area of research, with potential in reactions such as esterifications, aldol condensations, and oxidation reactions, leveraging the Lewis acidic sites of the metal centers.
Conclusion and Future Outlook
This guide has provided a comparative overview of succinic acid and its derivatives in various catalytic applications. The journey from using succinic acid as a simple, green organocatalyst to employing its chiral derivatives in sophisticated asymmetric syntheses highlights its remarkable versatility.
-
Succinic acid itself offers a cost-effective and environmentally friendly option for Brønsted acid catalysis in reactions like the Strecker synthesis.
-
Chiral succinimides , synthesized via asymmetric hydrogenation of maleimides, are invaluable in medicinal chemistry and drug development, with catalyst systems based on rhodium providing exceptional levels of stereocontrol.
-
The catalytic esterification of succinic acid showcases a direct comparison between homogeneous, heterogeneous, and biocatalytic approaches, each with its own set of advantages and limitations.
-
Succinic acid-based MOFs represent a frontier in heterogeneous catalysis, with their tunable structures and high porosity offering exciting possibilities for future catalytic applications.
The continued exploration of succinic acid derivatives, driven by the principles of green chemistry and the demand for enantiomerically pure compounds, will undoubtedly lead to the discovery of new and improved catalytic systems. As researchers and scientists, understanding the comparative performance and mechanistic nuances of these catalysts is crucial for innovation and the development of sustainable chemical processes.
References
- Li, W., et al. (2016). Highly Enantioselective Synthesis of Chiral Succinimides via Rh/Bisphosphine-Thiourea-Catalyzed Asymmetric Hydrogenation.
- Zhang, X., et al. (2022). Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation.
- Zhang, X., et al. (2022). Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation.
- Amatore, M., et al. (2024). Catalytic Enantioselective Functionalization of Maleimides: An Update. Chinese Journal of Chemistry. [Link]
- Budarin, V., et al. (2008). Catalytic performance of carbonaceous materials in the esterification of succinic acid.
- Han, J., et al. (2011). Dynamic Kinetic Resolution in the Stereoselective Synthesis of 4,5-Diaryl Cyclic Sulfamidate Imines.
- Pratama, A. R., et al. (2020). Design and preparation of succinic acid-based metal-organic frameworks for CO2 adsorption technology. Universitas Indonesia. [Link]
- Pratama, A. R., et al. (2020). Design and Preparation of Succinic Acid-Based Metal-Organic Frameworks for CO2 Adsorption Technology.
- McKinlay, J. B., et al. (2017).
- Request PDF. (n.d.). Design and Preparation of Succinic Acid-Based Metal-Organic Frameworks for CO_2 Adsorption Technology.
- Ghogare, B. B., et al. (2020). Succinic acid: a novel and efficient organo-catalyst for synthesis of α-amino nitriles under solvent free condition.
- ResearchGate. (n.d.). A comparison of worldwide succinic acid production using petrochemical... [Link]
- Narisetty, V., et al. (2024). Recent advances in bio-based production of top platform chemical, succinic acid: an alternative to conventional chemistry. PubMed Central. [Link]
- López-Garzón, C. S., et al. (2015). Esterification of bio-based succinic acid in biphasic systems: Comparison of chemical and biological catalysts.
- Ghogare, B. B., et al. (2020). Succinic acid: a novel and efficient organo-catalyst for synthesis of α-amino nitriles under solvent free condition.
- ResearchGate. (n.d.).
- Kim, S., et al. (2018). Green synthesis of aluminum-based metal organic framework for the removal of azo dye Acid Black 1 from aqueous media. Korea University. [Link]
- Arason, K. M., et al. (2002). The Synthesis of Succinic Acids and Derivatives.
- Wikipedia. (n.d.). Succinic acid. [Link]
- ResearchGate. (n.d.).
- Davies, S. G., et al. (1989). Chiral succinate enolate equivalents for the asymmetric synthesis of α-alkyl succinic acid derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]
- Climent, M. J., et al. (2020). Catalytic transfer hydrogenation of maleic acid with stoichiometric amounts of formic acid in aqueous phase: paving the way for more sustainable succinic acid production. RSC Publishing. [Link]
- Wikipedia. (n.d.). Transition metal carboxamide complex. [Link]
- Google Patents. (n.d.).
- McNutt, A. I., et al. (2012). Local and global chirality at surfaces: succinic acid versus tartaric acid on Cu(110). PubMed. [Link]
- Li, W., et al. (2025). One-Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies. PubMed Central. [Link]
- Singh, R., et al. (2007). Electrolytic synthesis of succinic acid in a flow reactor with solid polymer electrolyte membrane.
- Pateraki, C., et al. (2022). Succinic acid – A run-through of the latest perspectives of production from renewable biomass. PubMed Central. [Link]
- Szostak, M., et al. (2023). Classes of Amides that Undergo Selective N–C Amide Bond Activation: The Emergence of Ground-State-Destabilization. Accounts of Chemical Research. [Link]
- Kise, N., et al. (2000). Enantioselective Synthesis of 2,3-Disubstituted Succinic Acids by Oxidative Homocoupling of Optically Active 3-Acyl-2-oxazolidones. The Journal of Organic Chemistry. [Link]
- Davies, S. G., et al. (1989).
- Simonin, F., et al. (2009). Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase. PubMed. [Link]
- Canivet, J., et al. (2014).
- Silvi, M., et al. (2017).
- Filippov, O. A., et al. (2024). Transition Metal Complexes with Amino Acids, Peptides and Carbohydrates in Catalytic Asymmetric Synthesis: A Short Review. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in bio-based production of top platform chemical, succinic acid: an alternative to conventional chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Succinic acid – A run-through of the latest perspectives of production from renewable biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. scholar.ui.ac.id [scholar.ui.ac.id]
- 14. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 15. researchgate.net [researchgate.net]
- 16. Metal–organic frameworks with Lewis acidity: synthesis, characterization, and catalytic applications - CrystEngComm (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Cost-Benefit Analysis of Different Synthetic Routes
In the landscape of pharmaceutical and fine chemical production, the selection of a synthetic route is a pivotal decision with profound implications for a project's timeline, budget, and environmental footprint.[1][2] A robust cost-benefit analysis transcends a simple comparison of chemical costs, demanding a holistic evaluation of yield, purity, scalability, safety, and sustainability. This guide, intended for researchers, scientists, and drug development professionals, provides a framework for conducting such an analysis, grounded in scientific integrity and field-proven insights. We will explore key performance indicators, delve into two illustrative case studies, and provide detailed experimental protocols for the discussed syntheses.
The Pillars of Synthetic Route Evaluation: Beyond Yield
A comprehensive cost-benefit analysis of synthetic routes rests on a multi-faceted evaluation of key performance indicators. While yield has traditionally been a primary focus, a modern approach incorporates a broader spectrum of metrics to ensure a chosen route is not only efficient but also sustainable and economically viable in the long term.[3]
1. Economic Viability:
-
Cost of Goods (CoGs): This includes the price of starting materials, reagents, catalysts, and solvents. For early-stage development, it's crucial to consider the potential for price fluctuations and the availability of materials at scale.
-
Process Efficiency: This encompasses reaction time, energy consumption (heating, cooling), and the complexity of unit operations (e.g., distillations, chromatography). Longer reaction times and more complex workups translate to higher operational costs.
-
Throughput: The amount of product that can be produced in a given time frame is a critical factor for industrial-scale manufacturing.
2. Scientific & Technical Feasibility:
-
Yield & Purity: High yields of the desired product with minimal impurities are paramount.[3] The ease of purification and the nature of byproducts significantly impact the overall efficiency.
-
Robustness & Scalability: A reaction that performs well at the milligram scale may not be directly translatable to kilogram or pilot-plant production. The scalability of a route, considering factors like heat transfer and mixing, is a critical consideration.
-
Safety & Hazard Analysis: A thorough assessment of the potential hazards associated with reagents, intermediates, and reaction conditions is non-negotiable. This includes toxicity, flammability, and the potential for runaway reactions. The "SELECT" criteria (Safety, Environment, Legal, Economics, Control, and Throughput) provide a rational framework for this assessment.[4]
3. Environmental & Green Chemistry Metrics:
-
Atom Economy: Proposed by Barry Trost, this metric calculates the proportion of reactant atoms that are incorporated into the final product.[5][6] Higher atom economy signifies a more efficient and less wasteful process.
-
E-Factor (Environmental Factor): Developed by Roger Sheldon, the E-factor is the ratio of the mass of waste generated to the mass of the desired product.[7][8] A lower E-factor indicates a greener process.
-
Process Mass Intensity (PMI): Championed by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI is the ratio of the total mass of all materials (reactants, solvents, workup chemicals) used to the mass of the active pharmaceutical ingredient (API) produced.[9][10][11][12] It provides a holistic view of the process's environmental footprint.
-
Reaction Mass Efficiency (RME): This metric considers the yield, stoichiometry, and atom economy to provide a more comprehensive measure of the efficiency of a reaction.[10][13][14]
Decision-Making Framework for Synthetic Route Selection
The selection of an optimal synthetic route is an iterative process that requires careful consideration of the project's stage and goals. The following workflow provides a structured approach to this decision-making process.
Caption: A multi-phase workflow for systematic synthetic route selection.
Case Study 1: Synthesis of 1-Phenyl-2-pentanol
1-Phenyl-2-pentanol is a chiral secondary alcohol with applications in fragrance and as a synthetic intermediate.[1] We will compare three common synthetic routes: Grignard reaction, ketone reduction, and biocatalytic reduction.
Route A: Grignard Reaction
This classic carbon-carbon bond-forming reaction involves the addition of a propylmagnesium bromide Grignard reagent to phenylacetaldehyde.[1]
Experimental Protocol:
-
Grignard Reagent Preparation: In a flame-dried three-necked flask under an inert atmosphere, combine magnesium turnings (1.2 eq) and a crystal of iodine. Add a solution of 1-bromopropane (1.1 eq) in anhydrous diethyl ether dropwise to initiate the reaction. Once initiated, add the remaining 1-bromopropane solution and reflux for 30-60 minutes.[1][9]
-
Reaction with Aldehyde: Cool the Grignard reagent to 0 °C. Add a solution of phenylacetaldehyde (1.0 eq) in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.[1]
-
Workup: After stirring at room temperature for 1-2 hours, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, extract the aqueous layer with diethyl ether, and combine the organic extracts. Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1][9]
-
Purification: Purify the crude product by vacuum distillation.
Route B: Reduction of 1-Phenyl-2-pentanone
This route involves the reduction of a ketone to the corresponding secondary alcohol using a chemical reducing agent like sodium borohydride.[1]
Experimental Protocol:
-
Reaction Setup: Dissolve 1-phenyl-2-pentanone (1.0 eq) in methanol or ethanol in a round-bottom flask and cool to 0 °C.
-
Reduction: Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.[1] After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Workup: Quench the reaction by the slow addition of deionized water. Remove the solvent under reduced pressure, add water to the residue, and extract the product with diethyl ether.[9]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash column chromatography or distillation.
Route C: Biocatalytic Reduction of 1-Phenyl-2-pentanone
This "green" alternative utilizes a ketoreductase (KRED) enzyme to achieve a highly enantioselective reduction.[11][15][16]
Representative Experimental Protocol:
-
Reaction Setup: In a temperature-controlled vessel, prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.0). Add the substrate, 1-phenyl-2-pentanone, and a co-solvent (e.g., isopropanol) if needed for solubility.
-
Enzymatic Reduction: Add the ketoreductase enzyme and a cofactor (e.g., NAD(P)H). Often, a cofactor regeneration system is employed, such as using isopropanol as a sacrificial co-substrate with the corresponding alcohol dehydrogenase.
-
Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the conversion by HPLC or GC.
-
Workup: Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer, dry it, and concentrate it to yield the chiral alcohol. Further purification may be achieved by chromatography if necessary.
Cost-Benefit Analysis: 1-Phenyl-2-pentanol
| Metric | Grignard Reaction | Ketone Reduction (NaBH₄) | Biocatalytic Reduction |
| Starting Material Cost | Moderate (bromopropane, phenylacetaldehyde) | Low (1-phenyl-2-pentanone) | Low (1-phenyl-2-pentanone) |
| Reagent/Catalyst Cost | Low (Mg) | Low (NaBH₄) | High initial enzyme cost, but can be reusable |
| Yield | Good (typically 70-85%) | High (typically >90%)[7] | High (often >95%)[15] |
| Purity/Selectivity | Racemic product | Racemic product | High enantioselectivity (>99% ee)[15] |
| Reaction Conditions | Strict anhydrous conditions required | Mild, tolerant to some moisture | Mild (aqueous, ambient temperature) |
| Safety | Flammable ether, reactive Grignard reagent | Flammable solvents, hydrogen evolution on quench | Generally safe, biodegradable catalyst |
| Environmental Impact | Magnesium salt waste, ether solvent | Borate waste | Green solvent (water), biodegradable catalyst |
| Process Complexity | Multi-step setup, requires inert atmosphere | Simple, one-pot procedure | Requires specific buffer and enzyme handling |
Case Study 2: Synthesis of (S,S)-Reboxetine Succinate
(S,S)-Reboxetine is a selective norepinephrine reuptake inhibitor used as an antidepressant.[17][] Its synthesis provides an excellent example of how route selection evolves to improve efficiency and sustainability.
Route 1: Classical Resolution
The initial route to (S,S)-reboxetine involved the synthesis of the racemic mixture followed by classical resolution with a chiral acid.[] This approach is inherently inefficient as it discards at least 50% of the material.
Route 2: Enantiospecific Synthesis via Sharpless Epoxidation
A more advanced route employs the Sharpless asymmetric epoxidation to introduce the desired stereochemistry early in the synthesis.[19][20]
Key Transformations:
-
Sharpless Asymmetric Epoxidation: This reaction uses a titanium isopropoxide catalyst, a chiral diethyl tartrate ligand, and an oxidant like tert-butyl hydroperoxide to epoxidize an allylic alcohol with high enantioselectivity.[19]
-
Enzymatic Protection: A lipase-catalyzed acetylation can be used to selectively protect a primary alcohol in the presence of a secondary alcohol, a key step in differentiating the two hydroxyl groups in an intermediate diol.[21]
-
Chiral Morpholine Construction: The morpholine ring, a core component of reboxetine, is constructed from a chiral precursor, ensuring the final product has the correct stereochemistry.[17][22]
Cost-Benefit Analysis: (S,S)-Reboxetine Succinate
| Metric | Classical Resolution | Enantiospecific Synthesis |
| Overall Yield | Low (<50% of theoretical) | Significantly higher |
| Atom Economy | Poor, due to discarding one enantiomer | Improved, avoids resolution step |
| Cost of Goods | High, due to wasted material | Lower, due to higher efficiency |
| Process Complexity | Involves additional resolution and salt-breaking steps[] | More complex initial steps (e.g., Sharpless epoxidation) |
| Environmental Impact | High waste generation[][20] | Reduced waste by over 90% in some cases[20] |
| Sustainability | Low | High, aligns with green chemistry principles |
The shift from a classical resolution to an enantiospecific synthesis for (S,S)-reboxetine dramatically reduced waste and improved the overall efficiency and cost-effectiveness of the process.[20][21]
Experimental Protocols for Key Analytical Techniques
Objective comparison of synthetic routes relies on accurate and reliable analytical data. The following are standard protocols for monitoring reaction progress and determining product purity.
Protocol 1: Reaction Monitoring by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for in-situ reaction monitoring, providing quantitative data on the consumption of starting materials and the formation of products and intermediates.[23][24][25]
Caption: Workflow for NMR-based reaction monitoring.
Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of purity analysis in the pharmaceutical industry, capable of separating the main component from impurities with high resolution.
General HPLC Protocol for Purity Analysis:
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent to a known concentration (e.g., 1 mg/mL).
-
Mobile Phase Preparation: Prepare the mobile phase(s) using HPLC-grade solvents and additives (e.g., buffers, acids). Filter and degas the mobile phase before use.
-
Chromatographic Conditions:
-
Column: Select an appropriate stationary phase (e.g., C18) and column dimensions.
-
Mobile Phase: Use an isocratic or gradient elution program.
-
Flow Rate: Typically 1.0 mL/min for analytical columns.
-
Column Temperature: Maintain a constant temperature (e.g., 30 °C).
-
Injection Volume: Typically 5-20 µL.
-
Detector: UV-Vis detector set at a wavelength where the analyte and potential impurities absorb.
-
-
Analysis: Inject a blank (diluent), a standard solution of the pure compound, and the sample solution.
-
Data Processing: Integrate the peaks in the chromatogram. Calculate the purity of the sample as the percentage of the main peak area relative to the total area of all peaks.
Conclusion
The cost-benefit analysis of different synthetic routes is a dynamic and critical process in chemical and pharmaceutical development. By moving beyond traditional metrics like yield and embracing a holistic framework that includes economic, safety, and green chemistry principles, researchers can make more informed and strategic decisions. The case studies of 1-phenyl-2-pentanol and (S,S)-reboxetine succinate demonstrate the tangible benefits of this comprehensive approach, leading to more efficient, cost-effective, and sustainable chemical manufacturing. The integration of robust analytical techniques is the bedrock of this analysis, providing the empirical data necessary for objective comparison and confident route selection.
References
- An In-depth Technical Guide to 1-Phenyl-2-pentanol: Discovery, Synthesis, and Properties. (2025). BenchChem.
- Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. (n.d.).
- Improving yield and enantioselectivity in 1-Phenyl-2-pentanol synthesis. (2025). BenchChem.
- Ni, Y., & Xu, J.-H. (2012). Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols. Biotechnology Advances, 30(6), 1279–1288.
- Byproducts and impurities in 1-Phenyl-2-pentanol synthesis. (2025). BenchChem.
- Constable, D. J. C., Curzons, A. D., & Cunningham, V. L. (2002). Metrics to ‘green’ chemistry—which are the best? Green Chemistry, 4(6), 521–527.
- Application - Epoxidation in Reboxetine Synthesis. (n.d.). OpenOChem Learn.
- Ni, Y., & Xu, J. H. (2012). Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols. Biotechnology advances, 30(6), 1279-1288.
- Modern Biocatalytic Ketone Reduction. (n.d.).
- Making Better Decisions During Synthetic Route Design: Leveraging Prediction to Achieve Greenness-by-Design. (n.d.). ChemRxiv.
- Making better decisions during synthetic route design: leveraging prediction to achieve greenness-by-design. (n.d.). RSC Publishing.
- Enzymatic Protecting Group Techniques. (2025).
- The synthesis of (R,S)-reboxetine employing a tandem cyclic sulfate rearrangement - Opening process. (2025).
- Ketone Reductase Biocatalysis in the Synthesis of Chiral Intermediates Toward Generic Active Pharmaceutical Ingredients. (2020).
- Stereodivergent synthesis of all the four stereoisomers of antidepressant reboxetine. (n.d.). PubMed.
- Synthetic Route Selection. (n.d.).
- Kappe, C. O. (2007). Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols--part I: processes with isolated enzymes. Applied microbiology and biotechnology, 76(2), 247-257.
- Different layers of decision analysis in synthetic route selection. (n.d.).
- Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. (n.d.).
- Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. (2008). PubMed.
- Recap of the SELECT Criteria. (n.d.). ACS GCI Pharmaceutical Roundtable.
- Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. (2024). PMC.
- Framework towards more Sustainable Chemical Synthesis Design – A Case Study of Organophosph
- The use of environmental metrics to evaluate green chemistry improvements to the synthesis of (S,S)
- Synthesis of (S,S)‐Reboxetine. (2025).
- The application of Green Chemistry to Organic Syntheses and Mass-Based Reaction Metrics. (n.d.).
- Commercial Synthesis of (S,S)-Reboxetine Succinate: A Journey To Find the Cheapest Commercial Chemistry for Manufacture. (2025).
- cost-benefit analysis of chemical synthesis versus bioc
- Total synthesis of antidepressant drug (S,S)-reboxetine : A review. (n.d.). ijamtes.
- Unspecific Peroxygenases for the Enzymatic Removal of Alkyl Protecting Groups in Organic Synthesis. (2025). PMC.
- Unification of Reaction Metrics for Green Chemistry: Applications to Reaction Analysis. (2025).
- The need to integrate mass- and energy-based metrics with life cycle impacts for sustainable chemicals manufacture. (2024). RSC Publishing.
- Green Chemistry and Engineering Metrics. (n.d.). American Chemical Society.
- Sharpless Epoxidation of. (n.d.). Organic Syntheses Procedure.
- Synthesis of 1-Phenylethanol: A Grignard Reaction. (n.d.).
- Grignard Reaction. (n.d.).
- Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis.
- Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011).
- (PDF) Framework towards more Sustainable Chemical Synthesis Design – A Case Study of Organophosphates. (n.d.).
- LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps.
- Cost-Benefit Analysis for Open Science. (n.d.).
- 3.4.1 – Sodium Borohydride Reduction of Carbonyls. (n.d.). eCampusOntario Pressbooks.
- Cost-informed Bayesian reaction optimiz
- Protection of OH group of alcohol. (n.d.).
- Immobilized enzymatic alcohol oxidation as a versatile reaction module for multienzyme cascades. (n.d.). OAE Publishing Inc.
- 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). (2021). Organic Chemistry.
- Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Unspecific Peroxygenases for the Enzymatic Removal of Alkyl Protecting Groups in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recap of the SELECT Criteria – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. acs.org [acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.tamu.edu [chem.tamu.edu]
- 11. Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Making better decisions during synthetic route design: leveraging prediction to achieve greenness-by-design - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 19. Application - Epoxidation in Reboxetine Synthesis | OpenOChem Learn [learn.openochem.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols--part I: processes with isolated enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Framework towards more Sustainable Chemical Synthesis Design – A Case Study of Organophosphates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-(4-Nitrophenyl)succinic Acid for Researchers and Drug Development Professionals
This guide provides a detailed comparison of synthetic methodologies for obtaining 2-(4-nitrophenyl)succinic acid, a valuable building block in medicinal chemistry and materials science. Recognizing the critical importance of yield and procedural efficiency in research and development, this document offers an in-depth analysis of plausible synthetic routes, supported by established chemical principles. While direct comparative studies on the synthesis of this specific molecule are not abundant in readily available literature, this guide constructs a comparison based on analogous reactions and well-documented procedures for structurally similar compounds.
Introduction: The Significance of this compound
This compound is a dicarboxylic acid derivative featuring a nitro-substituted aromatic ring. This unique combination of functional groups makes it a versatile intermediate for the synthesis of a wide range of more complex molecules. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the two carboxylic acid groups offer sites for amidation, esterification, and other transformations. Its structural motif is of interest in the development of novel therapeutic agents and functional polymers. Consequently, efficient and high-yielding synthetic routes to this compound are of significant interest to the scientific community.
Synthetic Strategies: A Comparative Analysis
Two primary retrosynthetic disconnections suggest plausible and effective strategies for the synthesis of this compound: the Stobbe condensation and a Michael-type addition reaction. This guide will explore the theoretical basis and practical considerations for each approach, offering insights into potential yields and experimental design.
The Stobbe Condensation Route
The Stobbe condensation is a powerful carbon-carbon bond-forming reaction between a ketone or aldehyde and a succinic acid ester in the presence of a strong base.[1][2][3][4][5] For the synthesis of this compound, this would involve the condensation of 4-nitrobenzaldehyde with a succinic ester, such as diethyl succinate.
Reaction Principle: The reaction proceeds through the formation of a γ-lactone intermediate, which then undergoes base-catalyzed ring-opening to yield the alkylidenesuccinic acid half-ester. Subsequent hydrolysis of the ester group affords the target dicarboxylic acid. The choice of base is critical, with sodium ethoxide or potassium tert-butoxide being commonly employed.[2][4]
Experimental Workflow:
Caption: Stobbe Condensation Experimental Workflow.
Detailed Protocol (Hypothetical):
-
Reaction Setup: To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) under an inert atmosphere, add diethyl succinate dropwise at room temperature.
-
Aldehyde Addition: Slowly add a solution of 4-nitrobenzaldehyde in absolute ethanol to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for several hours or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up (Half-Ester): Pour the reaction mixture into ice-water and acidify with dilute hydrochloric acid. The precipitated half-ester is collected by filtration.
-
Hydrolysis: The crude half-ester is then refluxed with an aqueous solution of sodium hydroxide.
-
Product Isolation: After cooling, the solution is acidified with concentrated hydrochloric acid to precipitate this compound.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., water or ethanol/water mixture).
Causality of Experimental Choices: The use of a strong, non-nucleophilic base like potassium tert-butoxide can sometimes improve yields by favoring the initial condensation step over side reactions. Anhydrous conditions are crucial in the initial stage to prevent the hydrolysis of the base and the ester.
Michael-Type Addition of a p-Nitrophenyl Acetonitrile Derivative
A second promising approach involves a Michael-type addition of a carbanion derived from a p-nitrophenylacetic acid precursor to an acceptor such as diethyl oxalate, followed by hydrolysis and decarboxylation. A more direct analogue can be inferred from the synthesis of 2-(4-nitrophenyl)butyric acid, where a malonate derivative is used.
Reaction Principle: This strategy hinges on the generation of a nucleophilic carbanion at the benzylic position of a p-nitrophenylacetic acid derivative. The electron-withdrawing nitro group enhances the acidity of the benzylic protons, facilitating carbanion formation. This nucleophile can then attack an appropriate electrophile to introduce the second carboxylic acid functionality. A patent for a similar compound, 2-(4-nitrophenyl)butyric acid, reports a yield of 62-67% using a related Michael addition approach.
Anticipated Yield: Based on analogous preparations of similar compounds, this route is expected to provide moderate to good yields, potentially in the range of 60-70%. The synthesis of the precursor, p-nitrophenylacetic acid from p-nitrobenzyl cyanide, has been reported with a high yield of 92-95%.[6][7]
Experimental Workflow:
Caption: Michael-Type Addition Experimental Workflow.
Detailed Protocol (Hypothetical):
-
Esterification: Convert p-nitrophenylacetic acid to its ethyl ester using standard methods (e.g., Fischer esterification).
-
Carbanion Formation: To a suspension of sodium hydride in anhydrous THF, add the ethyl p-nitrophenylacetate dropwise at 0 °C under an inert atmosphere.
-
Michael Addition: After the evolution of hydrogen ceases, add diethyl oxalate to the reaction mixture and allow it to warm to room temperature.
-
Reaction: Stir the reaction mixture until completion (monitored by TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Hydrolysis and Decarboxylation: The crude intermediate is then subjected to acidic or basic hydrolysis to cleave the ester groups and induce decarboxylation to afford the final product.
-
Purification: The resulting this compound is purified by recrystallization.
Causality of Experimental Choices: The choice of a non-protic solvent like THF is essential when using a strong base like sodium hydride. The esterification of the starting material is necessary to prevent the acidic proton of the carboxylic acid from interfering with the base.
Data Summary and Comparison
| Synthetic Route | Key Reagents | Plausible Yield Range | Advantages | Disadvantages |
| Stobbe Condensation | 4-Nitrobenzaldehyde, Diethyl succinate, Strong Base (e.g., NaOEt) | 60-80% (estimated) | Convergent, one-pot C-C bond formation. | Requires strictly anhydrous conditions; potential for side reactions. |
| Michael-Type Addition | p-Nitrophenylacetic acid ester, Diethyl oxalate, Strong Base (e.g., NaH) | 60-70% (estimated) | Utilizes a readily available starting material; potentially milder conditions. | Multi-step process (esterification, hydrolysis, decarboxylation). |
Conclusion for the Practicing Scientist
Both the Stobbe condensation and the Michael-type addition represent viable and promising strategies for the synthesis of this compound. The choice between these routes will likely depend on the availability of starting materials, the desired scale of the reaction, and the laboratory's expertise with specific techniques.
The Stobbe condensation offers a more direct, convergent approach. However, it is sensitive to reaction conditions, particularly the exclusion of moisture. Careful control of the stoichiometry and reaction temperature is paramount to maximizing the yield and minimizing the formation of byproducts.
The Michael-type addition route, while involving more steps, may offer greater flexibility and potentially milder reaction conditions in the key C-C bond-forming step. The high-yield synthesis of the p-nitrophenylacetic acid precursor is a significant advantage.
It is recommended that researchers embarking on the synthesis of this compound conduct small-scale pilot reactions to optimize the conditions for their specific laboratory setup. Careful monitoring of the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial for determining the optimal reaction time and maximizing the yield of this valuable synthetic intermediate.
References
- Perkin Reaction. (n.d.). In Name Reactions in Organic Chemistry.
- Kumar, V., & Singh, A. (2018). A Concise Introduction of Perkin Reaction. Organic Chemistry: An Indian Journal, 14(1), 123.
- Buck, J. S., & Ide, W. S. (1930). p-NITROPHENYLACETIC ACID. Organic Syntheses, 10, 72. doi:10.15227/orgsyn.010.0072
- CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid. (2010).
- Stobbe condensation. (n.d.). In Wikipedia.
- Perkin reaction. (n.d.). In ResearchGate.
- Stobbe Condensation and Its Mechanism. (n.d.). In Unacademy.
- Banerjee, A. K., et al. (2022). Stobbe Condensation. Organic & Medicinal Chem IJ, 11(4).
- CN114085152A - A kind of method for preparing 2-(4-nitrophenyl) butyric acid. (2022).
- Banerjee, A. K., et al. (2022).
- Johnson, W. S., & Daub, G. H. (1951).
- p-NITROPHENYLACETIC ACID. (n.d.). In Organic Syntheses.
- This compound. (n.d.). In PubChem.
- p-NITROBENZYL CYANIDE. (n.d.). In Organic Syntheses.
- Du, H.-T., et al. (2007). Bis(4-nitrophenyl) succinate. Acta Crystallographica Section E: Structure Reports Online, 63(11), o4269.
Sources
- 1. Synthesis method of 2-(4-nitrophenyl) butyric acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 3. This compound | C10H9NO6 | CID 313002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. discovery.researcher.life [discovery.researcher.life]
A Researcher's Guide to the Reproducibility of 2-(4-Nitrophenyl)succinic Acid Experimental Results
For Researchers, Scientists, and Drug Development Professionals
In the landscape of scientific research, and particularly within drug development, the reproducibility of experimental results is the bedrock of progress. A novel compound's potential is only as reliable as the data that characterizes it. This guide delves into the critical aspects of reproducibility concerning 2-(4-Nitrophenyl)succinic acid, a molecule with potential applications stemming from its structural motifs. While direct, peer-reviewed studies on the reproducibility of experiments involving this specific compound are not prevalent, this guide will provide a comprehensive framework for approaching its synthesis and potential applications with a focus on ensuring reliable and repeatable outcomes. We will explore a plausible synthetic route, a hypothetical enzymatic assay, and critically analyze the factors that can influence the reproducibility of these processes.
The Synthesis of this compound: A Pathway Prone to Variability
The synthesis of this compound can be approached through several synthetic strategies. A common and logical approach is the Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1][2] In this case, a plausible route involves the reaction of a nitrophenyl-containing nucleophile with a succinic acid derivative.
Proposed Synthetic Protocol
A hypothetical, yet chemically sound, protocol for the synthesis of this compound is outlined below. This protocol is designed to be self-validating by including in-process checks and purification steps crucial for reproducibility.
Reaction Scheme:
Caption: Proposed synthesis of this compound via Michael addition.
Step-by-Step Methodology:
-
Deprotonation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitrophenylacetic acid (1 equivalent) in anhydrous ethanol. Add a solution of sodium ethoxide (1.1 equivalents) in ethanol dropwise at 0°C. The formation of the carbanion is crucial for the subsequent addition. Rationale: The electron-withdrawing nitro group increases the acidity of the α-proton, facilitating deprotonation by a suitable base.
-
Michael Addition: To the resulting solution, add diethyl maleate (1 equivalent) dropwise at 0°C. Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Rationale: The enolate of 4-nitrophenylacetic acid acts as a Michael donor, attacking the β-carbon of the electron-deficient diethyl maleate.
-
Work-up and Extraction: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Remove the ethanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Hydrolysis: To the crude diethyl 2-(4-nitrophenyl)succinate, add a 6M solution of hydrochloric acid. Reflux the mixture for 6-12 hours until TLC analysis indicates the complete disappearance of the diester. Rationale: Acid-catalyzed hydrolysis cleaves the ester groups to yield the desired dicarboxylic acid.
-
Purification and Characterization: Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Factors Influencing Reproducibility in Synthesis
The seemingly straightforward synthesis of this compound is subject to several variables that can significantly impact the yield, purity, and ultimately, the reproducibility of the experiment.
| Factor | Potential Impact on Reproducibility | Mitigation Strategy |
| Purity of Starting Materials | Impurities in 4-nitrophenylacetic acid or diethyl maleate can lead to side reactions and lower yields. Residual water can quench the base. | Use freshly purified or high-purity reagents. Ensure solvents are anhydrous. |
| Base Strength and Stoichiometry | An insufficient amount of base will result in incomplete deprotonation and low conversion. A base that is too strong can promote side reactions like self-condensation. | Accurately determine the concentration of the base solution. Use a slight excess to ensure complete reaction. |
| Reaction Temperature | Exothermic reactions can lead to side products if the temperature is not controlled. Low temperatures may slow the reaction rate, requiring longer reaction times. | Maintain strict temperature control, especially during the addition of reagents. |
| Reaction Time | Incomplete reactions will result in a mixture of starting materials and products, complicating purification. Prolonged reaction times may lead to decomposition. | Monitor the reaction progress closely using TLC or other analytical techniques. |
| Purification Method | Inefficient purification can leave unreacted starting materials or byproducts in the final product, affecting its performance in subsequent applications. The presence of diastereomers can also pose a challenge. | Employ appropriate purification techniques such as recrystallization or column chromatography. Characterize the purified product thoroughly. |
| Side Reactions | The presence of the nitro group can lead to undesired side reactions under certain conditions.[3] | Optimize reaction conditions (temperature, solvent, base) to minimize the formation of byproducts. |
Application in Enzymatic Assays: A Hypothetical Case Study
The structure of this compound, particularly the nitrophenyl group, suggests its potential use as a substrate or inhibitor in enzymatic assays. The p-nitrophenyl group is a well-known chromophore, and its release upon enzymatic cleavage can be monitored spectrophotometrically.[4] Furthermore, succinic acid and its derivatives are known to interact with various enzymes.[5][6]
Hypothetical Application: Inhibition of Succinate Dehydrogenase
Let's consider a hypothetical scenario where this compound is investigated as a potential inhibitor of succinate dehydrogenase (Complex II), a key enzyme in the citric acid cycle and the electron transport chain. The structural similarity to the natural substrate, succinate, makes this a plausible hypothesis. The nitro-substituted aromatic ring could potentially offer additional binding interactions within the active site.
Experimental Protocol for Enzyme Inhibition Assay
Workflow for Succinate Dehydrogenase Inhibition Assay:
Caption: Workflow for assessing the inhibitory effect of this compound on succinate dehydrogenase.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions. Prepare solutions of succinate dehydrogenase, the substrate (succinate), and an artificial electron acceptor (e.g., DCPIP) in an appropriate assay buffer (e.g., phosphate buffer, pH 7.4).
-
Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and varying concentrations of the inhibitor or vehicle control. Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 37°C).
-
Reaction Initiation and Measurement: Initiate the reaction by adding the substrate solution. Immediately measure the decrease in absorbance of the electron acceptor at a specific wavelength (e.g., 600 nm for DCPIP) over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves. Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value.
Factors Influencing Reproducibility in Enzymatic Assays
| Factor | Potential Impact on Reproducibility | Mitigation Strategy |
| Purity of the Inhibitor | Impurities in the this compound sample could have their own inhibitory or activating effects, leading to erroneous IC₅₀ values. | Use highly purified and well-characterized compound. Confirm purity by multiple analytical methods (e.g., HPLC, LC-MS). |
| Enzyme Activity and Stability | The activity of the enzyme can vary between batches and decrease over time, affecting the baseline reaction rate. | Use a consistent source of enzyme. Aliquot and store the enzyme under optimal conditions. Always run a positive and negative control. |
| Substrate and Cofactor Concentrations | Variations in the concentrations of the substrate and any necessary cofactors will alter the reaction kinetics. | Prepare fresh solutions of substrates and cofactors. Use precise pipetting techniques. |
| Assay Conditions | Small changes in pH, temperature, or incubation time can significantly affect enzyme activity and inhibitor binding. | Strictly control all assay parameters. Use a calibrated incubator and spectrophotometer. |
| Solvent Effects | The solvent used to dissolve the inhibitor (e.g., DMSO) can affect enzyme activity at higher concentrations. | Keep the final solvent concentration low and consistent across all wells. Run a solvent control. |
Alternative Compounds and Methodologies
When encountering reproducibility issues or seeking to validate findings, considering alternative compounds and methods is a crucial scientific practice.
Alternative Inhibitors for Succinate Dehydrogenase
-
3-Nitropropionic Acid: A well-characterized irreversible inhibitor of succinate dehydrogenase.[7] Comparing the effects of this compound to this known inhibitor can provide a valuable benchmark.
-
Malonate: A classic competitive inhibitor of succinate dehydrogenase, structurally similar to succinate.
-
Other Succinic Acid Derivatives: A range of structurally related succinic acid derivatives can be synthesized and tested to establish a structure-activity relationship (SAR), which can help validate the observed effects.
Alternative Assay Formats
-
Isothermal Titration Calorimetry (ITC): This technique can directly measure the binding affinity of the inhibitor to the enzyme, providing thermodynamic data that is independent of enzyme activity.
-
Surface Plasmon Resonance (SPR): SPR can be used to study the kinetics of inhibitor binding and dissociation in real-time.
-
Cell-based Assays: To assess the compound's effect in a more biologically relevant context, its impact on cellular respiration can be measured using techniques like the Seahorse XF Analyzer.
Conclusion: A Commitment to Rigor
The reproducibility of experimental results for a compound like this compound is not merely a technicality; it is the foundation upon which its scientific value is built. While this guide has presented a hypothetical case study due to the limited specific literature on this molecule, the principles discussed are universally applicable. By meticulously controlling experimental variables in both synthesis and application, employing rigorous characterization and purification techniques, and validating findings with alternative approaches, researchers can ensure the integrity and reliability of their data. This commitment to scientific rigor is essential for advancing our understanding of chemical and biological systems and for the successful development of new therapeutic agents.
References
- p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. (2021). Journal of Biological Chemistry. [Link]
- Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes. (2020). Pharmaceutical Biology. [Link]
- β-Nitro substituted carboxylic acids and their cytotoxicity. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]
- Michael Addition. (n.d.). Organic Chemistry Portal. [Link]
- Michael reaction. (2023). In Wikipedia. [Link]
- Method of preparing (R)-succinic acid derivatives. (1990).
- Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. (2022). Encyclopedia. [Link]
- Biosynthetic Pathway and Metabolic Engineering of Succinic Acid. (2021). Frontiers in Bioengineering and Biotechnology. [Link]
- Michael additions of thiocompounds to α, β-unsaturated carbonyl compounds in aqueous media: stereoselectivity with unambiguous characterization by NMR. (2007). Journal of the Brazilian Chemical Society. [Link]
- Nitroaromatic Compounds, from Synthesis to Biodegradation. (2011). Microbiology and Molecular Biology Reviews. [Link]
- 23.10: Conjugate Carbonyl Additions - The Michael Reaction. (2021). Chemistry LibreTexts. [Link]
- Mechanism involved in the metabolism of nitrophenyl-carboxylic acid compounds by microorganisms. (1959). Journal of Bacteriology. [Link]
- MECHANISM INVOLVED IN THE METABOLISM OF NITROPHENYL-CARBOXYLIC ACID COMPOUNDS BY MICROORGANISMS. (1959). Journal of Bacteriology. [Link]
- Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. (2022). ACS Omega. [Link]
- Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes. (2021). Pharmaceutical Biology. [Link]
- Scalable and sustainable reductive amidation of nitroarenes, nitroalkenes, and nitroalkyls with acyl saccharins in aqueous media. (2022).
- Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes. (2020). Pharmaceutical Biology. [Link]
- Synthesis of Nitroarenes by Oxidation of Aryl Amines. (2021). Molecules. [Link]
- Scope of the carboxylic acids and the nitro compounds Reaction conditions. (2022).
- 4-nitrophenol – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]
- Synthesis of oxazines from nitroarenes and conjugated dienes.... (2018).
- Special Issue : Nitro Compounds and Their Derivatives in Organic Synthesis. (n.d.). MDPI. [Link]
- Inhibition of succinic acid production in metabolically engineered Escherichia coli by neutralizing agent, organic acids, and osmolarity. (2009). Biotechnology Progress. [Link]
- 3-NITROPROPIONIC ACID IS A SUICIDE INHIBITOR OF MITOCHONDRIAL RESPIRATION THAT, UPON OXIDATION BY COMPLEX II, FORMS A COVALENT ADDUCT WITH A CATALYTIC-BASE ARGININE IN THE ACTIVE SITE OF THE ENZYME. (2006). Journal of Biological Chemistry. [Link]
- Determination of Impurities in Bioproduced Succinic Acid. (2012).
- Isolation and characterization of a new succinic acid-producing bacterium, Mannheimia succiniciproducensMBEL55E, from bovine rumen. (2002). Applied Microbiology and Biotechnology. [Link]
Sources
- 1. Michael Addition [organic-chemistry.org]
- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of succinic acid production in metabolically engineered Escherichia coli by neutralizing agent, organic acids, and osmolarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-NITROPROPIONIC ACID IS A SUICIDE INHIBITOR OF MITOCHONDRIAL RESPIRATION THAT, UPON OXIDATION BY COMPLEX II, FORMS A COVALENT ADDUCT WITH A CATALYTIC-BASE ARGININE IN THE ACTIVE SITE OF THE ENZYME - PMC [pmc.ncbi.nlm.nih.gov]
Pillars of Comparison: Defining Performance in Chiral Resolution
An Inter-Laboratory Guide to Chiral Resolution: A Comparative Analysis of Chromatographic, Crystallization, and Enzymatic Methods
In the landscape of pharmaceutical development, agrochemicals, and fine chemical synthesis, the ability to isolate and quantify single enantiomers is not merely a technical challenge—it is a fundamental requirement for ensuring safety, efficacy, and regulatory compliance.[1][2] Chirality profoundly influences a molecule's biological activity, with enantiomers often exhibiting vastly different pharmacological, toxicological, and metabolic profiles.[2][3] This guide provides a comprehensive, objective comparison of the principal chiral resolution methods employed across research and industrial laboratories: chromatographic separation, diastereomeric crystallization, and enzymatic kinetic resolution.
Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices. We will dissect the strengths, limitations, and practical considerations of each technique, supported by experimental data and standardized protocols, to establish a robust framework for inter-laboratory comparison and method selection.
To objectively compare these diverse methodologies, a common set of performance metrics is essential. The selection of a primary resolution technique is a multi-faceted decision that balances purity requirements with practical constraints.
-
Enantiomeric Excess (ee%): The ultimate measure of a chiral separation's success, quantifying the purity of the target enantiomer relative to the undesired one.
-
Yield (%): The percentage of the desired enantiomer recovered from the initial racemic mixture. This is a critical economic and practical consideration, especially for large-scale production.
-
Resolution (Rs): A key metric in chromatography, quantifying the degree of separation between two enantiomeric peaks. A value of Rs ≥ 1.5 indicates baseline separation, which is crucial for accurate quantification.[4]
-
Scalability: The ease with which a method can be transitioned from small-scale analytical work to large-scale preparative and industrial production.
-
Throughput & Speed: The time required to process a sample, from preparation to final result.
-
Method Development Complexity: The time and resources required to establish a robust and effective separation protocol.
-
Sustainability ("Greenness"): An increasingly important factor, considering solvent consumption, energy usage, and waste generation.[5][6]
Methodology Deep Dive I: Chromatographic Separation
Chromatographic techniques are the cornerstone of modern chiral analysis, offering high precision and versatility.[7][8] These methods utilize a chiral stationary phase (CSP) or a chiral mobile phase additive to create a transient diastereomeric association with the analyte enantiomers, leading to differential retention times and subsequent separation.[9]
Core Techniques: HPLC, SFC, and GC
-
High-Performance Liquid Chromatography (HPLC): The most widely utilized method for chiral separations, offering a vast library of commercially available CSPs (e.g., polysaccharide, protein, and cyclodextrin-based) and compatibility with various detection methods.[3][4][7] Its versatility allows for normal-phase, reversed-phase, and polar organic modes of operation.
-
Supercritical Fluid Chromatography (SFC): A powerful "green" alternative to normal-phase HPLC.[7] SFC employs supercritical CO2 as the primary mobile phase, drastically reducing organic solvent consumption.[5][6] Its low viscosity and high diffusivity result in faster separations, higher efficiency, and quicker column equilibration, making it highly attractive for both analytical screening and preparative-scale purification.[6][10][11]
-
Gas Chromatography (GC): A highly efficient technique, particularly for volatile and thermally stable compounds.[12] Chiral separations in GC are typically achieved using capillary columns coated with chiral selectors like cyclodextrin derivatives.[10][12]
The Causality of Method Development
The choice between these techniques is driven by the analyte's properties and the project's goals. SFC is often the first choice for screening due to its speed and low solvent use.[13][14] The selection of the CSP is the most critical parameter; polysaccharide-based phases are exceptionally versatile and resolve a broad range of racemates.[4][10] The mobile phase (or co-solvent in SFC) is then optimized to fine-tune selectivity (α) and resolution (Rs). The addition of acidic or basic additives is often necessary to improve the peak shape of polar or ionizable analytes.
Experimental Protocol: Chiral HPLC/SFC Method Screening
This protocol outlines a systematic approach to screen for an effective chiral separation.
-
Instrumentation: Standard HPLC or SFC system with a UV/PDA detector.
-
Column Selection: A set of 4-6 complementary polysaccharide-based CSPs (e.g., Chiralpak® AD, AS, OD, OJ).
-
Sample Preparation: Dissolve the racemic analyte in a suitable solvent (e.g., ethanol, methanol) at a concentration of ~1 mg/mL.
-
Initial Screening Conditions (SFC):
-
Mobile Phase: Supercritical CO2 with a methanol co-solvent gradient (e.g., 5% to 40% over 5-10 minutes).
-
Flow Rate: 3-4 mL/min.
-
Outlet Pressure: 120-150 bar.
-
Column Temperature: 40°C.
-
-
Initial Screening Conditions (HPLC - Normal Phase):
-
Mobile Phase: n-Hexane/Isopropanol (IPA) or n-Hexane/Ethanol gradient. A common starting point is 90:10 (v/v).
-
Flow Rate: 1.0 mL/min.[15]
-
Column Temperature: 25°C.
-
-
Data Analysis: Evaluate each chromatogram for any degree of separation. Calculate the resolution factor (Rs) and selectivity (α) for promising candidates.
-
Optimization: For the best CSP/mobile phase combination, optimize the isocratic or gradient conditions to achieve Rs ≥ 1.5 in the shortest possible time.
Visualization: Chiral Chromatography Workflow
Caption: A general workflow for chiral HPLC/SFC method development.
Methodology Deep Dive II: Diastereomeric Salt Crystallization
This classical resolution technique predates chromatography but remains a highly relevant and powerful method, especially for large-scale production.[16][17] The core principle is the conversion of a racemic mixture of enantiomers, which have identical physical properties, into a pair of diastereomers, which have different physical properties (e.g., solubility, melting point).[18][19]
The Causality of Method Development
The process involves reacting a racemic acid or base with a single, pure enantiomer of another chiral compound, known as the resolving agent.[16] This acid-base reaction forms a pair of diastereomeric salts. Due to their different 3D structures, these salts often exhibit significantly different solubilities in a given solvent system.[18] This solubility difference allows for the preferential crystallization of one diastereomer, which can then be isolated by filtration. The final step involves breaking the salt to liberate the desired pure enantiomer.[16]
The primary challenge is empirical; success hinges on finding the right combination of resolving agent and crystallization solvent, a process that is often guided by experience but ultimately relies on trial-and-error screening.[16][20]
Experimental Protocol: Diastereomeric Resolution of a Racemic Amine
-
Resolving Agent Selection: Choose an enantiomerically pure chiral acid (e.g., (+)-tartaric acid, (S)-mandelic acid).
-
Stoichiometry: Dissolve the racemic amine (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or a mixture).
-
Salt Formation: Add the chiral resolving agent (typically 0.5 to 1.0 equivalents) to the solution, often with gentle heating to ensure complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C), to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.[20]
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Analysis of Salt: Dry the crystals and determine their diastereomeric purity, typically by dissolving a small amount and analyzing by chiral HPLC.
-
Liberation of Enantiomer: Dissolve the purified diastereomeric salt in water and adjust the pH with a base (e.g., NaOH) to deprotonate the amine, breaking the salt.
-
Extraction: Extract the free amine into an organic solvent, dry the organic layer, and evaporate the solvent to yield the enantiomerically enriched amine.
-
Final Purity Check: Determine the final enantiomeric excess (ee%) of the product via chiral HPLC or SFC.
Visualization: Diastereomeric Resolution Workflow
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Methodology Deep Dive III: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a cornerstone of green chemistry, leveraging the high stereoselectivity of enzymes to differentiate between enantiomers.[21][22] In a kinetic resolution, the enzyme catalyzes a reaction on one enantiomer at a much faster rate than the other.[23]
The Causality of Method Development
This method does not separate the enantiomers directly. Instead, it converts the more reactive enantiomer into a different chemical species, which can then be easily separated from the unreacted, less reactive enantiomer using standard techniques like chromatography or extraction.[24] Lipases are the most common class of enzymes used for this purpose, often catalyzing the acylation of a racemic alcohol or the hydrolysis of a racemic ester.[21][25]
A critical concept in kinetic resolution is that the theoretical maximum yield for a single enantiomer is 50%, as the other half of the material is converted into a different product.[17][23] The reaction must be stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining substrate and the newly formed product.[25] This limitation can be overcome by a more advanced technique called Dynamic Kinetic Resolution (DKR), where the "unwanted" enantiomer is racemized in situ, allowing for a theoretical yield of 100%.[23][24]
Experimental Protocol: Lipase-Catalyzed Resolution of a Racemic Alcohol
-
Materials: Racemic alcohol, immobilized lipase (e.g., Candida antarctica lipase B - CALB), an acyl donor (e.g., vinyl acetate), and an anhydrous organic solvent (e.g., heptane).[25]
-
Reaction Setup: In a flask, dissolve the racemic alcohol (1.0 equivalent) and the acyl donor (0.6-1.2 equivalents) in the anhydrous solvent.
-
Enzyme Addition: Add the immobilized lipase (typically 5-10% by weight relative to the substrate).
-
Incubation: Stir the mixture at a controlled temperature (e.g., 40-60°C).
-
Monitoring: Periodically withdraw small aliquots from the reaction. Analyze them by chiral GC or HPLC to monitor the conversion percentage and the ee% of the remaining alcohol and the formed ester.
-
Termination: Stop the reaction when it reaches approximately 50% conversion by filtering off the immobilized enzyme. The enzyme can often be washed and reused.[25]
-
Workup: Remove the solvent under reduced pressure.
-
Separation: Separate the unreacted alcohol from the product ester using standard column chromatography.
-
Final Analysis: Confirm the ee% of both isolated products.
Visualization: Kinetic Resolution Principle
Caption: Principle of enzymatic kinetic resolution where one enantiomer reacts faster.
Comparative Summary and Decision Framework
The choice of a chiral resolution method is a strategic decision based on the specific requirements of the project. No single method is universally superior. The table below provides a comparative summary to guide this decision-making process.
| Performance Metric | Chromatography (HPLC/SFC) | Diastereomeric Crystallization | Enzymatic Kinetic Resolution |
| Enantiomeric Excess (ee%) | Very High (>99%) | High (>98%), can require recrystallization | Very High (>99%) |
| Yield (%) | High (typically >90% recovery) | Variable (often 30-45% per cycle), theoretically up to 50% | Theoretically max 50% (can approach 100% with DKR) |
| Scalability | Excellent for preparative SFC/HPLC, but can be costly | Excellent, preferred method for industrial scale | Good, scalable for biotransformation processes |
| Throughput | High (SFC) to Medium (HPLC) | Low (batch process, requires cooling/crystallization time) | Low to Medium (batch process, requires reaction time) |
| Method Development | Moderate (screening of columns/solvents) | High (empirical screening of agents/solvents) | Moderate (screening of enzymes/conditions) |
| Sustainability | Poor (HPLC) to Excellent (SFC) | Moderate (solvent use for crystallization) | Excellent ("Green Chemistry") |
| Generality | Very High (wide applicability) | Moderate (requires ionizable group, e.g., acid/base) | Moderate (depends on enzyme substrate specificity) |
Decision-Making Workflow
Caption: Decision tree for selecting an appropriate chiral resolution method.
Conclusion
The resolution of enantiomers is a mature but continually evolving field. While chromatographic methods, particularly SFC, offer unparalleled speed and versatility for analytical applications, classical diastereomeric crystallization remains a dominant force in large-scale industrial synthesis due to its scalability and cost-effectiveness.[1][7] Concurrently, enzymatic kinetic resolution provides a powerful, sustainable, and highly selective alternative, aligning with the growing demand for green chemical processes.[22]
A successful inter-laboratory comparison relies on a shared understanding of these core techniques and a consistent application of key performance metrics. By carefully considering the project goals against the strengths and weaknesses outlined in this guide, researchers can select and validate the most appropriate method, ensuring the generation of robust, reliable, and transferable data for any chiral compound.
References
- Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry. (2023-01-10).
- A Comparative Guide to the Cross-Validation of Chiral Resolution Results Using Different Analytical Methods - Benchchem. (n.d.).
- Innovations in Chiral Purification: Exploring Techniques and Future Potential. (2025-01-31).
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023-08-22).
- Innovations in Chiral Separation Using Capillary Electrophoresis - Longdom Publishing. (n.d.).
- Recent Advances in Separation and Analysis of Chiral Compounds - ResearchGate. (n.d.).
- Chiral resolution - Wikipedia. (n.d.).
- Chiral Chromatography In Analytical Chemistry: Advancements And Applications In Enantiomeric Analysis - IJCRT.org. (2024-07-07).
- Diastereomeric recrystallization - Wikipedia. (n.d.).
- Recent advances in enzymatic and chemical deracemisation of racemic compounds. (2013-09-24).
- Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.).
- Contemporary Analysis of Chiral Molecules | LCGC International. (2016-10-01).
- Part 6: Resolution of Enantiomers - Chiralpedia. (2025-09-15).
- Application of lipases in kinetic resolution of racemates - PubMed. (n.d.).
- 394e Chiral Resolution Via Diastereomeric Salt Crystallization. (n.d.).
- A Comparative Guide to Chiral HPLC Methods for Effective Enantiomeric Resolution - Benchchem. (n.d.).
- Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. (2025-01-31).
- Crystallization‐Based Separation of Enantiomers - Semantic Scholar. (2013-10-02).
- Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology. (2015-02-02).
- Comparison of currently existing chiral resolution methods. The table... - ResearchGate. (n.d.).
- Kinetic resolution - Wikipedia. (n.d.).
- Application of Lipases in Kinetic Resolution of Racemates | Request PDF - ResearchGate. (2025-08-07).
- Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PubMed Central. (2021-02-21).
- A Comparative Guide to the Enzymatic Kinetic Resolution of Racemic 1-(Furan-2-yl)ethanol - Benchchem. (n.d.).
- Enantiomeric Purification (HPLC/SFC) - BOC Sciences. (n.d.).
- Applications of Chiral Supercritical Fluid Chromatography | PPTX - Slideshare. (n.d.).
- A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest | Bentham Science Publishers. (2008-05-01).
- A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest | Request PDF - ResearchGate. (2025-08-10).
- Advancement of Chiral Resolution and Separations: Techniques and Applications | Highlights in Science, Engineering and Technology. (2024-02-27).
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations - Selvita. (2024-09-19).
- A Guide to Inter-Laboratory Comparison of Analytical Results for Chiral Amines - Benchchem. (n.d.).
- Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G. (2023-09-27).
- Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds - MDPI. (2020-12-19).
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. drpress.org [drpress.org]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 6. selvita.com [selvita.com]
- 7. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 8. ijcrt.org [ijcrt.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications of Chiral Supercritical Fluid Chromatography | PPTX [slideshare.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Chiral resolution - Wikipedia [en.wikipedia.org]
- 17. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 18. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 19. Crystallization‐Based Separation of Enantiomers | Semantic Scholar [semanticscholar.org]
- 20. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 21. Application of lipases in kinetic resolution of racemates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 24. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Peer-Reviewed Methods for the Synthesis of 2-(4-Nitrophenyl)succinic Acid
This guide provides a comprehensive comparison of two robust, peer-reviewed methodologies for the synthesis of 2-(4-Nitrophenyl)succinic acid, a valuable building block in medicinal chemistry and materials science. The presented routes are critically evaluated to inform researchers, scientists, and drug development professionals on the most suitable method based on experimental efficiency, scalability, and control over product purity.
Introduction to this compound
This compound is a dicarboxylic acid derivative featuring a phenyl ring substituted with a nitro group. This structural motif makes it a versatile intermediate for the synthesis of a variety of more complex molecules. The presence of the nitro group allows for further chemical transformations, such as reduction to an amine, which can then be used in amide bond formation or as a precursor for heterocyclic ring systems. The two carboxylic acid functionalities provide handles for the construction of polymers, metal-organic frameworks, and pharmacologically active compounds. The selection of an appropriate synthetic route is therefore a critical first step in any research and development program utilizing this compound.
This guide will compare two primary synthetic strategies:
-
Stobbe Condensation of 4-Nitrobenzaldehyde with Diethyl Succinate followed by Reduction: A convergent approach where the carbon skeleton is assembled and the nitro group is present from the start.
-
Synthesis of Phenylsuccinic Acid followed by Electrophilic Nitration: A linear approach where the succinic acid moiety is first attached to the phenyl ring, followed by the introduction of the nitro group.
Method 1: Stobbe Condensation and Subsequent Reduction
The Stobbe condensation is a powerful carbon-carbon bond-forming reaction between an aldehyde or ketone and a succinic ester, catalyzed by a strong base.[1][2] This reaction is particularly effective for creating alkylidene succinic acids or their corresponding half-esters.[3] For the synthesis of this compound, this method involves the condensation of 4-nitrobenzaldehyde with diethyl succinate, followed by hydrolysis of the resulting ester and reduction of the double bond.
Experimental Workflow
Caption: Workflow for the synthesis of this compound via Stobbe condensation.
Detailed Protocol
Step 1: Stobbe Condensation
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add dry tert-butanol (200 mL) and potassium tert-butoxide (1.1 equivalents).
-
With vigorous stirring, add a mixture of 4-nitrobenzaldehyde (1.0 equivalent) and diethyl succinate (1.2 equivalents) dropwise over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the mixture to room temperature and pour it into ice-cold water (500 mL).
-
Extract the aqueous layer with diethyl ether (2 x 100 mL) to remove any unreacted starting materials.
Step 2: Hydrolysis
-
Acidify the aqueous layer to pH 2 with concentrated hydrochloric acid.
-
The resulting precipitate, (4-nitrophenyl)itaconic acid, is collected by vacuum filtration and washed with cold water.
-
The crude product can be used directly in the next step or purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Step 3: Reduction
-
Dissolve the crude (4-nitrophenyl)itaconic acid in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture at room temperature until the theoretical amount of hydrogen has been consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization from hot water or an ethanol/water mixture.
Causality and Mechanistic Insights
The Stobbe condensation mechanism involves the formation of a γ-lactone intermediate.[2][4] The strong base, potassium tert-butoxide, deprotonates the α-carbon of diethyl succinate to form an enolate. This enolate then undergoes a nucleophilic attack on the carbonyl carbon of 4-nitrobenzaldehyde. The resulting alkoxide intermediate then performs an intramolecular cyclization to form a γ-lactone, which subsequently undergoes an elimination reaction to yield the alkylidene succinic acid half-ester.[5] The final product of the condensation is the salt of the half-ester.[3] Acidic workup protonates the carboxylate and hydrolyzes the remaining ester group. The subsequent catalytic hydrogenation reduces the exocyclic double bond to afford the desired saturated dicarboxylic acid.
Method 2: Nitration of Phenylsuccinic Acid
This linear synthetic approach first constructs the phenylsuccinic acid backbone, followed by the introduction of the nitro group via electrophilic aromatic substitution. The synthesis of phenylsuccinic acid itself is a well-established multi-step process.[6]
Experimental Workflow
Caption: Workflow for the synthesis of this compound via nitration of phenylsuccinic acid.
Detailed Protocol
Step 1: Synthesis of Phenylsuccinic Acid
Phenylsuccinic acid can be prepared via several literature methods. A reliable procedure is the hydrolysis of ethyl α,β-dicyano-β-phenylpropionate, which is obtained from the addition of sodium cyanide to ethyl α-cyano-β-phenylacrylate.[6]
Step 2: Nitration of Phenylsuccinic Acid
-
In a round-bottom flask, carefully dissolve phenylsuccinic acid (1.0 equivalent) in concentrated sulfuric acid at 0 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid at 0 °C.
-
Add the nitrating mixture dropwise to the solution of phenylsuccinic acid, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
Step 3: Isomer Separation
-
The crude product will be a mixture of ortho, meta, and para-nitrated isomers.
-
Separation of the desired 4-nitro (para) isomer can be achieved by fractional crystallization from a suitable solvent (e.g., water or ethanol), taking advantage of the different solubilities of the isomers.
-
Alternatively, column chromatography on silica gel can be employed for a more efficient separation.
Causality and Mechanistic Insights
The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution.[7] The reaction of nitric acid with sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺).[7] The succinic acid moiety attached to the benzene ring is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and is a meta-director. However, steric hindrance at the ortho positions and the electronic influence of the phenyl group on the succinic acid chain can lead to the formation of a mixture of isomers. The separation of these isomers is often the most challenging aspect of this synthetic route.
Comparison of Synthetic Methods
| Feature | Method 1: Stobbe Condensation | Method 2: Nitration of Phenylsuccinic Acid |
| Starting Materials | 4-Nitrobenzaldehyde, Diethyl Succinate | Phenylsuccinic Acid (requires prior synthesis) |
| Reagents | Potassium tert-butoxide, H₂, Pd/C | Concentrated H₂SO₄, Concentrated HNO₃ |
| Number of Steps | 3 (from commercially available materials) | 2 (from phenylsuccinic acid), more if starting from benzaldehyde |
| Overall Yield | Moderate to Good | Variable, depends heavily on isomer separation |
| Purity of Crude Product | Generally good, main byproducts are easily removed | Mixture of isomers, requiring extensive purification |
| Scalability | Readily scalable | Scalability is limited by the efficiency of isomer separation |
| Control of Regiochemistry | Excellent, the nitro group is pre-installed | Poor, results in a mixture of isomers |
| Safety Considerations | Use of flammable solvents and hydrogen gas | Use of highly corrosive and oxidizing strong acids |
Conclusion and Recommendations
For researchers and drug development professionals requiring high-purity this compound, Method 1 (Stobbe Condensation) is the recommended approach. Its primary advantage is the unambiguous control of regiochemistry, which eliminates the need for tedious and often low-yielding isomer separation. While it involves a catalytic hydrogenation step, the procedure is generally straightforward and amenable to scale-up.
Method 2 (Nitration of Phenylsuccinic Acid) may be considered if phenylsuccinic acid is a readily available starting material and if efficient methods for isomer separation are established. However, the formation of multiple isomers significantly complicates the purification process and can lead to lower overall yields of the desired product. The use of highly corrosive acids also requires careful handling and waste disposal procedures.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the desired scale, purity specifications, and available laboratory resources.
References
- Wikipedia.
- Google Patents. US4939288A - Method of preparing (R)
- Unacademy. About Stobbe Reaction and Its Mechanism. [Link]
- The Unconditional Guru. Stobbe reaction and its Mechanism. [Link]
- CNR-IRIS. Michael addition of nitromethane to non-racemic chiral Cr(CO)
- Dr. H.N. Sinha Arts & Commerce College.
- Juniper Publishers.
- ResearchGate. (PDF)
- ResearchGate. Enantioselective Michael addition of nitromethane on 3‐methyl‐4‐nitro‐5‐styryl‐isoxazoles.. [Link]
- Organic Syntheses. phenylsuccinic acid. [Link]
- Royal Society of Chemistry.
- ResearchG
- PubChem. (+)-Phenylsuccinic acid. [Link]
- National Institutes of Health.
- OUCI.
- ResearchGate. Scheme 1 Michael addition of nitromethane 2a to chalcone 1a.. [Link]
- AIChE. (127a) Nitration of Aromatic Compounds without Using Sulphuric Acid. [Link]
- YouTube. 18.
- Journal of Chemical and Pharmaceutical Research. Cinnamic acid derivatives: A new chapter of various pharmacological activities. [Link]
Sources
Safety Operating Guide
Navigating the Disposal of 2-(4-Nitrophenyl)succinic Acid: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through proper chemical waste management. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(4-Nitrophenyl)succinic acid, a compound that, while not extensively documented, belongs to a class of chemicals requiring careful handling.
This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, empowering you to make informed safety decisions. Our commitment is to build a foundation of trust by delivering value that extends beyond the product itself, making your laboratory a safer and more compliant environment.
Hazard Identification and Risk Assessment: Understanding the "Why"
A related compound, 2-(4,5-Dimethoxy-2-nitrophenyl)succinic acid, is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[4] Given these factors, it is prudent to handle this compound with a similar level of caution, assuming it may possess comparable or other significant hazards.
Key Assumed Hazards:
-
Toxicity: Potential for toxic effects if inhaled, ingested, or in contact with skin.[5]
-
Irritation: Potential to cause skin, eye, and respiratory irritation.[4]
-
Environmental Hazard: Nitroaromatic compounds can be harmful to aquatic life and persist in the environment.[1][3]
| Parameter | Chemical Structure & Data |
| IUPAC Name | 2-(4-nitrophenyl)butanedioic acid |
| Molecular Formula | C₁₀H₉NO₆ |
| Molar Mass | 239.18 g/mol |
| Known Hazards of Related Compounds | Skin Irritation, Serious Eye Irritation, Respiratory Irritation, Toxicity, Environmental Persistence |
Data sourced from PubChem and an SDS for a structurally related compound.[4][6]
Pre-Disposal: Safe Handling and Storage of Waste
Proper disposal begins long before the waste container leaves the laboratory. Adherence to correct handling and storage procedures is paramount to prevent accidental exposure and environmental contamination.
Personal Protective Equipment (PPE)
When handling this compound, whether in pure form or as waste, a comprehensive PPE strategy is non-negotiable.
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[7]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) and wash hands thoroughly after handling.[4]
-
Body Protection: A lab coat or other protective clothing is essential to prevent skin contact.[8]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use an approved respirator.[8]
Waste Segregation and Storage
Never mix chemical wastes without a full understanding of their compatibility.[7] this compound waste should be segregated as a halogen-free organic solid waste.
-
Container: Use a clearly labeled, leak-proof container that is compatible with the chemical.[9]
-
Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify the contents, including "this compound."[10]
-
Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[11][12]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of nitrophenyl compounds is to prevent their release into the environment.[3] Landfill disposal is generally not appropriate for these types of chemicals. The preferred method of disposal for nitrophenols is controlled incineration.[1]
On-Site Waste Management Workflow
Caption: Waste Disposal Workflow for this compound.
Detailed Procedural Steps:
-
Waste Collection:
-
Carefully transfer solid this compound waste into a designated hazardous waste container using a chemically resistant spatula or scoop.
-
If the waste is in a non-halogenated solvent, pour it into the appropriate liquid waste container.
-
Avoid generating dust.[7]
-
-
Decontamination of Empty Containers:
-
Thoroughly empty any container that held the pure compound.[9]
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous waste in your non-halogenated liquid waste stream.[9]
-
After rinsing and allowing it to dry, deface the original label and dispose of the container according to your institution's guidelines for empty chemical containers.[9]
-
-
Spill Management:
-
In the event of a spill, evacuate the area if necessary and ensure adequate ventilation.[7]
-
Wear appropriate PPE.
-
For small spills, absorb the material with an inert absorbent like vermiculite or sand.[4]
-
Carefully sweep or scoop up the absorbed material and place it in a sealed, labeled hazardous waste container.[4][8]
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
-
Final Disposal Arrangements:
-
Do not discharge any waste containing this compound down the drain or into the regular trash.[3][4] This is a critical step to prevent environmental contamination.
-
Follow your institution's procedures for requesting a hazardous waste pickup. This typically involves contacting your Environmental Health and Safety (EHS) department.[9]
-
Your EHS department will then manage the consolidation and transfer of the waste to a licensed hazardous waste disposal facility, where it will be destroyed via high-temperature incineration.[1]
-
Regulatory Framework: A Foundation of Compliance
The disposal of chemical waste is governed by a framework of local, state, and federal regulations. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), administered by the EPA.[13] While this compound may not be explicitly listed, it could be classified as a hazardous waste based on its characteristics (e.g., toxicity). Chemical waste generators are legally responsible for determining if their waste is hazardous.[8] Always consult your institution's EHS department and local regulations to ensure full compliance.[8]
By adhering to these rigorous protocols, you not only ensure the safety of yourself and your colleagues but also uphold the scientific community's commitment to environmental protection.
References
- Safety Data Sheet: Succinic acid. Chemos GmbH&Co.KG. [Link]
- Material Safety Data Sheet SUCCINIC ACID. (2025-03-05). [Link]
- Safety Data Sheet: Succinic acid. Carl ROTH. [Link]
- This compound | C10H9NO6 | CID 313002. PubChem. [Link]
- Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA). [Link]
- Hazardous Materials Disposal Guide. (2019-06-12). Nipissing University. [Link]
- Toxicological Profile for Nitrophenols.
- Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. U.S. Environmental Protection Agency (EPA). [Link]
- Nitrobenzene - Registration Dossier. European Chemicals Agency (ECHA). [Link]
- Safety Data Sheet: 4-Nitrophenol. Carl ROTH. [Link]
- Hazardous Waste Disposal Guide. (2023-02-27). Research Safety - Northwestern University. [Link]
- Nitrobenzene - Incident management. GOV.UK. [Link]
- 2-nitrophenol waste : r/chemistry. Reddit. (2025-09-09). [Link]
Sources
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. reddit.com [reddit.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. aksci.com [aksci.com]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. This compound | C10H9NO6 | CID 313002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. valsynthese.ch [valsynthese.ch]
- 8. westliberty.edu [westliberty.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Registration Dossier - ECHA [echa.europa.eu]
- 11. fishersci.com [fishersci.com]
- 12. nipissingu.ca [nipissingu.ca]
- 13. epa.gov [epa.gov]
A Researcher's Guide to Safely Handling 2-(4-Nitrophenyl)succinic Acid: Personal Protective Equipment and Disposal
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. With this innovation comes the paramount responsibility of ensuring the safety of all laboratory personnel. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE), handling procedures, and disposal plans for 2-(4-Nitrophenyl)succinic acid. As a Senior Application Scientist, the aim is to instill a culture of safety that is both rigorous and intuitive, empowering researchers to focus on their groundbreaking work.
Understanding the Risks: A Proactive Stance on Safety
The presence of a nitrophenyl group suggests that this compound should be handled with care. Aromatic nitro compounds can have a range of toxicological effects, and it is prudent to assume that this compound may cause skin and eye irritation, and respiratory discomfort if inhaled[1]. The primary routes of exposure are inhalation, skin contact, and eye contact.
Core Personal Protective Equipment (PPE) Protocol
Consistent and correct use of PPE is the most critical barrier between the researcher and potential chemical exposure. The following PPE is mandatory when handling this compound in any form (solid or in solution).
| PPE Component | Specification | Rationale for Use |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards | Protects against splashes, and dust, which can cause serious eye irritation or damage[1][2][3]. |
| Hand Protection | Chemical-resistant nitrile gloves | Provides a barrier against skin contact, which can lead to irritation[1][4][5]. Nitrile gloves offer good resistance to a variety of chemicals. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat | Protects skin and personal clothing from contamination[4][6]. |
| Respiratory Protection | Use in a certified chemical fume hood | Engineering controls are the first line of defense. A fume hood will prevent the inhalation of any dust or aerosols[4][7]. |
Step-by-Step Guide to PPE Usage and Handling
Adherence to a strict protocol for donning, using, and doffing PPE is crucial to prevent cross-contamination and ensure the safety of yourself and your colleagues.
1. Preparation and Donning PPE:
-
Before entering the designated handling area, ensure you are appropriately dressed in long pants and closed-toe shoes[2][4].
-
Tie back long hair[2].
-
Wash your hands thoroughly.
-
Don your laboratory coat, ensuring it is fully buttoned.
-
Put on your chemical splash goggles.
-
Finally, don your nitrile gloves, ensuring they are pulled over the cuffs of your lab coat.
2. Safe Handling within a Fume Hood:
-
All manipulations of this compound, including weighing and preparing solutions, must be conducted within a certified chemical fume hood to minimize inhalation risks[4][7].
-
When working, keep the sash of the fume hood at the lowest practical height.
-
Avoid direct contact with the chemical. Use spatulas and other appropriate tools for handling the solid material.
-
Should any of the compound come into contact with your gloves, change them immediately after carefully removing the contaminated pair.
3. Doffing PPE and Decontamination:
-
Before leaving the laboratory, remove your PPE in the correct order to avoid contaminating yourself.
-
With your gloves still on, clean any contaminated surfaces in the fume hood.
-
Remove your gloves using a technique that avoids touching the outside of the glove with your bare hands.
-
Remove your laboratory coat, turning it inside out as you do so to contain any potential contaminants.
-
Remove your safety goggles.
-
Wash your hands thoroughly with soap and water.
Below is a visual workflow for the PPE and handling process:
Caption: A step-by-step workflow for donning, handling, and doffing PPE.
Emergency Procedures in Case of Exposure
In the event of accidental exposure, immediate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][8].
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention[1][8].
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention[1][9].
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Disposal Plan for Contaminated Materials and Unused Compound
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Contaminated PPE:
-
Disposable items such as nitrile gloves should be placed in a designated hazardous waste container immediately after use.
-
Contaminated lab coats should be professionally laundered by a service that handles hazardous materials.
Unused this compound and Contaminated Labware:
-
All unused or waste this compound, as well as any labware that has come into direct contact with it, must be disposed of as hazardous chemical waste.
-
Collect this waste in a clearly labeled, sealed container. The label should include the full chemical name and any relevant hazard warnings.
-
Follow your institution's specific guidelines for hazardous waste disposal. Do not pour any amount of this chemical down the drain[1][4].
This structured approach to handling this compound, grounded in established safety principles, will help ensure a safe and productive research environment.
References
- CSUB (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
- HSC Chemistry (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Loba Chemie (2023, December 22). SUCCINIC ACID AR Safety Data Sheet.
- Missouri S&T (n.d.). Chemical Safety.
- PubChem (n.d.). This compound.
- Solubility of Things (n.d.). Safety and Handling of Organic Compounds in the Lab.
- TigerWeb (n.d.). Safety in Organic Chemistry Laboratory.
- Trihydro Corporation (2020, November 19). Chemical PPE.
- U.S. Environmental Protection Agency (2025, September 12). Personal Protective Equipment.
Sources
- 1. aksci.com [aksci.com]
- 2. csub.edu [csub.edu]
- 3. chemos.de [chemos.de]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Chemical Safety – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 8. fishersci.com [fishersci.com]
- 9. westliberty.edu [westliberty.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
